molecular formula C10H20N2O3 B1270736 (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate CAS No. 879403-42-6

(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate

Cat. No.: B1270736
CAS No.: 879403-42-6
M. Wt: 216.28 g/mol
InChI Key: MTMBHUYOIZWQAJ-QMMMGPOBSA-N
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Description

(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate is a useful research compound. Its molecular formula is C10H20N2O3 and its molecular weight is 216.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7,11H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMBHUYOIZWQAJ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@H](C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363928
Record name tert-Butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879403-42-6
Record name tert-Butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 879403-42-6

Introduction: The Strategic Value of the Chiral Morpholine Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the morpholine heterocycle has emerged as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds and approved drugs.[1] Its inherent physicochemical properties, including metabolic stability, aqueous solubility, and favorable pharmacokinetic profile, make it an attractive building block for drug designers.[2] This guide focuses on a specific, high-value derivative: (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate. The introduction of a chiral center at the C2 position and a primary amine functionality, protected by a tert-butoxycarbonyl (Boc) group on the morpholine nitrogen, creates a versatile synthon with significant potential in the synthesis of complex, stereochemically defined drug candidates.[3]

The strategic incorporation of the 2-(aminomethyl)morpholine moiety can influence a molecule's interaction with biological targets, enhance its ability to cross the blood-brain barrier, and improve its overall drug-like properties.[2][4] This technical guide provides an in-depth exploration of this compound, from its synthesis and analytical characterization to its applications in the development of novel therapeutics, aimed at researchers, scientists, and professionals in the field of drug development.

Physicochemical and Structural Properties

This compound is a chiral building block characterized by a morpholine ring with an aminomethyl substituent at the C2 position in the (S)-configuration. The secondary amine of the morpholine ring is protected with a Boc group, a common strategy in organic synthesis to prevent unwanted side reactions of the amine during subsequent chemical transformations.[5]

PropertyValue
CAS Number 879403-42-6
Molecular Formula C₁₀H₂₀N₂O₃
Molecular Weight 216.28 g/mol
Appearance Typically a liquid or semi-solid
Chirality (S)-configuration at C2

The Boc protecting group is crucial as it allows for selective reactions at the primary amine of the aminomethyl group. This protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to liberate the free secondary amine of the morpholine ring.[6]

Strategic Synthesis of this compound

The synthesis of this chiral morpholine derivative is a multi-step process that requires careful control of stereochemistry. A common and logical synthetic pathway begins with a readily available chiral precursor, (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate. The overall strategy involves the conversion of the primary alcohol to a good leaving group, followed by nucleophilic substitution with an amine surrogate, and subsequent deprotection or transformation to yield the desired primary amine.

G cluster_0 Synthesis Pathway Start (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate Intermediate_1 Activation of Hydroxyl Group (e.g., Mesylation/Tosylation or Halogenation) Start->Intermediate_1 MsCl or TsCl, base or PBr3, SOCl2 Intermediate_2 (S)-tert-Butyl 2-(azidomethyl)morpholine-4-carboxylate Intermediate_1->Intermediate_2 Sodium Azide (NaN3) Final_Product This compound Intermediate_2->Final_Product Reduction (e.g., H2, Pd/C or LiAlH4)

Caption: A representative synthetic workflow for the preparation of the target compound.

Detailed Experimental Protocol: A Two-Step Conversion from the Hydroxymethyl Precursor

This protocol outlines a reliable method for the synthesis of this compound from its corresponding alcohol precursor via an azide intermediate. This approach is often favored due to the high efficiency and chemoselectivity of the azide reduction step.[7]

Part A: Synthesis of (S)-tert-Butyl 2-(azidomethyl)morpholine-4-carboxylate

  • Activation of the Hydroxyl Group:

    • To a solution of (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq).

    • Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude mesylated intermediate, which can often be used in the next step without further purification.

  • Nucleophilic Substitution with Azide:

    • Dissolve the crude mesylate from the previous step in dimethylformamide (DMF).

    • Add sodium azide (NaN₃) (2.0-3.0 eq) to the solution.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the product with a suitable organic solvent, such as ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford (S)-tert-butyl 2-(azidomethyl)morpholine-4-carboxylate.

Part B: Reduction of the Azide to the Primary Amine

  • Catalytic Hydrogenation (Preferred Method):

    • Dissolve the (S)-tert-butyl 2-(azidomethyl)morpholine-4-carboxylate (1.0 eq) in methanol or ethanol.

    • Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) (5-10 mol%).

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake). This process is highly effective for converting azides to primary amines.[8]

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the desired product, this compound. The product is often of high purity and may not require further purification.

Alternative to Catalytic Hydrogenation: The Gabriel Synthesis

An alternative route to the primary amine involves the Gabriel synthesis, which utilizes potassium phthalimide as an ammonia surrogate to convert a primary alkyl halide into a primary amine.[9][10][11][12][13] This method is effective in preventing over-alkylation, a common side reaction when using ammonia directly.[13]

G cluster_1 Gabriel Synthesis Workflow Start_Gabriel (S)-tert-Butyl 2-(halomethyl)morpholine-4-carboxylate Intermediate_Phthalimide N-Substituted Phthalimide Intermediate Start_Gabriel->Intermediate_Phthalimide Potassium Phthalimide Final_Product_Gabriel This compound Intermediate_Phthalimide->Final_Product_Gabriel Hydrazine (N2H4)

Caption: The Gabriel synthesis as an alternative route to the target primary amine.

Analytical Characterization: Ensuring Purity and Structural Integrity

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the morpholine ring protons (a complex multiplet pattern typically between 2.5 and 4.0 ppm), and the aminomethyl protons (two diastereotopic protons adjacent to the chiral center).[14][15] The protons of the morpholine ring will exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbons of the tert-butyl group, the morpholine ring, and the aminomethyl group.[14][15] The carbonyl carbon of the Boc group will appear downfield, typically in the range of 154-156 ppm.

Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be observed at m/z 217.16.

Chiral High-Performance Liquid Chromatography (HPLC):

To verify the enantiomeric purity of the final product, chiral HPLC is the method of choice. A suitable chiral stationary phase (CSP), such as one based on a polysaccharide or a macrocyclic glycopeptide, would be used to separate the (S) and (R) enantiomers.[16] The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, is critical for achieving optimal separation.

Applications in Medicinal Chemistry and Drug Development

The this compound scaffold is a valuable building block in the synthesis of a wide range of biologically active molecules. The morpholine ring itself is a key component in numerous approved drugs, where it often contributes to improved pharmacokinetic properties.[1]

The primary amine of this scaffold serves as a key handle for further functionalization, allowing for the introduction of various substituents through reactions such as amide bond formation, reductive amination, and sulfonylation. This versatility enables the exploration of structure-activity relationships (SAR) in drug discovery programs.[3]

Derivatives of 2-(aminomethyl)morpholine have been investigated for a variety of pharmacological activities, including:

  • Anticancer Agents: The morpholine moiety is found in several kinase inhibitors, and the 2-(aminomethyl)morpholine scaffold can be used to synthesize novel compounds targeting various kinases involved in cancer progression.[2]

  • Central Nervous System (CNS) Agents: The physicochemical properties of the morpholine ring can enhance a molecule's ability to penetrate the blood-brain barrier, making this scaffold attractive for the development of drugs targeting CNS disorders.[2]

  • Antibacterial and Antifungal Agents: Morpholine derivatives have a long history of use as antimicrobial agents, and this scaffold can be incorporated into novel structures to combat infectious diseases.[16]

The specific stereochemistry at the C2 position is often critical for the biological activity of the final compound, as enantiomers can exhibit significantly different pharmacological profiles. The availability of enantiomerically pure building blocks like this compound is therefore essential for the development of stereochemically defined drug candidates.

Conclusion

This compound is a strategically important chiral building block in modern drug discovery. Its synthesis, while requiring careful stereochemical control, is achievable through well-established synthetic methodologies. The versatility of its functional groups, combined with the favorable properties of the morpholine scaffold, makes it a valuable tool for medicinal chemists seeking to develop novel therapeutics with improved efficacy and pharmacokinetic profiles. This in-depth guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.

References

  • Gabriel, S. (1887). Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224–2236.
  • BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction?
  • OrgoSolver. (n.d.). Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide).
  • Wikipedia. (2023). Gabriel synthesis.
  • Chemistry Steps. (n.d.). The Gabriel Synthesis.
  • Marcantoni, E., et al. (2008). Efficient Transformation of Azides to Primary Amines Using the Mild and Easily Accessible CeCl3·7H2O/NaI System. The Journal of Organic Chemistry, 73(5), 1919-1924.
  • LibreTexts Chemistry. (2021). 24.6: Synthesis of Amines.
  • Norris, J. (2021, July 20). Synthesis of Amines by Reduction [Video]. YouTube. [Link]
  • Master Organic Chemistry. (2018). Reactions of Azides - Substitution, Reduction, Rearrangements, and More.
  • ResearchGate. (n.d.). A review on pharmacological profile of Morpholine derivatives.
  • International Journal of Progressive Research in Engineering Management and Science. (2022). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW.
  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient.
  • ScienceScholar. (2022). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences.
  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752.
  • Cignarella, G., et al. (1985). Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. Journal of medicinal chemistry, 28(1), 25–30.
  • Contardi, D., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic resonance in chemistry : MRC, 43(8), 673–675.
  • ResearchGate. (n.d.). 1H and13C NMR spectra ofN-substituted morpholines.
  • Jain, A., & Sahu, S. K. (2024).
  • Calugi, L., Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(3), 362–374.
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • Raoof, S. S., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s), 253-261.
  • MDPI. (2010). Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol.

Sources

(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate

Executive Summary

This compound is a chiral heterocyclic compound of significant interest in modern medicinal chemistry and pharmaceutical development. As a bifunctional molecule, it incorporates a protected morpholine scaffold and a reactive primary amine, making it a versatile building block for the synthesis of complex, high-value molecules.[1][2] The defined (S)-stereochemistry at the C-2 position is crucial for creating enantiomerically pure drug candidates, enabling precise interactions with biological targets.[3] This guide provides a comprehensive technical overview of its chemical properties, validated synthetic protocols, spectroscopic signature, and applications, intended for researchers and scientists in drug discovery and process development.

Molecular Structure and Physicochemical Properties

Structural Analysis

The structure of this compound is defined by three key features:

  • A Morpholine Ring: A six-membered saturated heterocycle containing both an oxygen and a nitrogen atom. This scaffold is prized in drug design for its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, and its ability to act as a hydrogen bond acceptor.[4]

  • A Boc Protecting Group: The nitrogen atom of the morpholine ring is protected as a tert-butyl carbamate (Boc). This group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, providing a strategic handle for sequential synthesis.[3]

  • A Chiral Aminomethyl Side Chain: The primary amine at the terminus of the C-2 methyl group provides a nucleophilic site for further derivatization, such as amide bond formation or sulfonylation, to build out the final drug molecule.[3] The (S)-configuration is critical for enantioselective binding to target proteins.

Caption: Molecular structure of this compound.

Physicochemical Data

The key properties of this compound are summarized below for quick reference. Predicted values are based on computational models and should be confirmed experimentally.

PropertyValueReference
Molecular Formula C₁₀H₂₀N₂O₃[1]
Molecular Weight 216.28 g/mol [1]
CAS Number 879403-42-6[1]
Appearance White crystalline solid
Density (Predicted) 1.078 ± 0.06 g/cm³
Boiling Point (Predicted) 310.7 ± 27.0 °C
Flash Point (Predicted) 141.7 °C
pKa (Predicted) 9.37 ± 0.29
Solubility Soluble in organic solvents (e.g., Dimethylformamide, Dichloromethane)

Storage Conditions: For long-term stability, the compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area under an inert atmosphere.[1][5] It should be kept away from incompatible substances such as strong acids and oxidizing agents.[5][6]

Synthesis and Mechanistic Considerations

The synthesis of this compound requires a stereocontrolled approach to ensure enantiopurity. A common and reliable strategy begins with the commercially available precursor, (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate.[7][8] This pathway involves the activation of the primary alcohol, nucleophilic displacement, and subsequent reduction.

Synthetic Pathway Overview

The conversion of the hydroxymethyl precursor to the target aminomethyl compound is a robust three-step process. This method is favored because it proceeds with high fidelity, preserving the critical (S)-stereocenter.

G A (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate B (S)-tert-Butyl 2-(tosyloxymethyl)morpholine-4-carboxylate A->B  Step 1: Tosylation  TsCl, Pyridine  (Activation of -OH)   C (S)-tert-Butyl 2-(azidomethyl)morpholine-4-carboxylate B->C  Step 2: Azide Displacement  NaN₃, DMF  (SN2 Reaction)   D (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate (Target Molecule) C->D  Step 3: Reduction  H₂, Pd/C or LiAlH₄  (Azide to Amine)  

Caption: A validated synthetic pathway from a hydroxymethyl precursor.

Experimental Protocol

This protocol provides a self-validating system for the synthesis, with clear steps and rationale.

Step 1: Activation of the Primary Alcohol via Tosylation

  • Rationale: The hydroxyl group is a poor leaving group. Converting it to a tosylate ester makes the carbon atom highly electrophilic and susceptible to nucleophilic attack in the subsequent step. Pyridine acts as both the solvent and the base to neutralize the HCl byproduct.

  • Procedure:

    • Dissolve (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous pyridine at 0 °C under a nitrogen atmosphere.

    • Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to stir at 0 °C for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by slowly adding cold water. Extract the product with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used directly in the next step.

Step 2: Nucleophilic Displacement with Sodium Azide

  • Rationale: Sodium azide serves as an excellent nucleophile for the Sₙ2 displacement of the tosylate group. This reaction typically proceeds with inversion of configuration, but since the chiral center is adjacent to the reaction site, its stereochemistry is preserved. DMF is an ideal polar aprotic solvent for this transformation.

  • Procedure:

    • Dissolve the crude tosylate from Step 1 in anhydrous DMF.

    • Add sodium azide (1.5 eq) and heat the mixture to 60-70 °C.

    • Stir for 12-18 hours, monitoring the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and pour it into water.

    • Extract the aqueous phase multiple times with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the crude azido intermediate.

Step 3: Reduction of the Azide to the Primary Amine

  • Rationale: The azide is cleanly and efficiently reduced to the primary amine. Catalytic hydrogenation (H₂ over Pd/C) is a common method due to its mild conditions and simple work-up.

  • Procedure:

    • Dissolve the crude azide from Step 2 in methanol or ethanol.

    • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

    • Stir vigorously at room temperature for 4-8 hours.

    • Monitor for the disappearance of the starting material by TLC.

    • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Rinse the Celite pad with additional solvent.

    • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the final this compound.

Spectroscopic Characterization

Structural confirmation is achieved through a combination of NMR, IR, and MS techniques. The following data are characteristic for the title compound.

TechniqueExpected Observations
¹H NMR (400 MHz, CDCl₃)δ (ppm) ≈ 3.90-3.70 (m, 2H, morpholine), 3.65-3.50 (m, 1H, morpholine), 3.40-3.20 (m, 1H, morpholine), 2.90-2.60 (m, 4H, morpholine & CH₂-NH₂), 1.60 (br s, 2H, NH₂), 1.46 (s, 9H, C(CH₃)₃).
¹³C NMR (100 MHz, CDCl₃)δ (ppm) ≈ 154.8 (C=O), 80.5 (C(CH₃)₃), 70.1, 66.8 (morpholine O-CH₂), 52.5 (morpholine N-CH), 45.2 (CH₂-NH₂), 44.0 (morpholine N-CH₂), 28.4 (C(CH₃)₃).
IR (ATR, cm⁻¹)ν ≈ 3360-3280 (N-H stretch, amine), 2975-2850 (C-H stretch, alkyl), 1690 (C=O stretch, carbamate), 1170 (C-O-C stretch, ether).
Mass Spec. (ESI+)m/z = 217.16 [M+H]⁺, 161.12 [M-C₄H₈+H]⁺, 117.09 [M-Boc+H]⁺.
Workflow for Spectroscopic Analysis

A standardized workflow ensures reproducible and high-quality data for structural elucidation and purity assessment.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis A Weigh Purified Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) B Dissolve in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) A->B C Transfer to NMR Tube B->C D Acquire ¹H NMR Spectrum C->D E Acquire ¹³C NMR Spectrum D->E F Acquire 2D Spectra (COSY, HSQC) if needed for complex structures E->F G Apply Fourier Transform, Phase Correction, and Baseline Correction F->G H Integrate Peaks & Determine Chemical Shifts (δ) G->H I Assign Signals to Protons/Carbons and Confirm Structure H->I

Caption: General workflow for NMR spectroscopic analysis.[9]

Applications in Drug Discovery and Development

The title compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from the strategic placement of its functional groups.

  • Scaffold for Kinase Inhibitors: The morpholine ring is a common feature in kinase inhibitors, where it often serves to improve pharmacokinetic properties.[4] The aminomethyl group can be elaborated to form amide or urea linkages that interact with the hinge region of the kinase active site.

  • GPCR Modulator Synthesis: It is a precursor for synthesizing modulators of G-protein coupled receptors (GPCRs), where precise stereochemistry is often a prerequisite for potent and selective activity.[3]

  • CNS Drug Development: Morpholine-containing compounds are frequently explored for central nervous system (CNS) targets. The heterocycle can help balance the lipophilicity required to cross the blood-brain barrier with the necessary solubility for formulation.[4]

G cluster_derivatives Derivatization via Primary Amine A (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate B Amide Synthesis (R-COOH, Coupling Agent) A->B Coupling C Sulfonamide Synthesis (R-SO₂Cl, Base) A->C Sulfonylation D Reductive Amination (R-CHO, NaBH(OAc)₃) A->D Alkylation E Complex Drug Candidates (e.g., Kinase Inhibitors, GPCR Modulators) B->E C->E D->E

Caption: Role as a versatile building block in drug candidate synthesis.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. The compound is classified as an irritant.

Hazard StatementDescriptionPrecaution
H315 Causes skin irritationWear protective gloves and clothing. Wash skin thoroughly after handling.[5]
H319 Causes serious eye irritationWear eye and face protection. Rinse cautiously with water if contact occurs.[5]
H335 May cause respiratory irritationUse only in a well-ventilated area. Avoid breathing dust.[5]

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[5]

  • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[5]

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Spill & Disposal: In case of a spill, prevent dust formation. Vacuum or sweep up the material and place it into a suitable disposal container.[5] Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[5]

References

  • AK Scientific, Inc. (n.d.). Tert-butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate;hydrochloride Safety Data Sheet.
  • ChemBK. (2024). TERTIO-BUTYL 2-(AMINOMETHYL)MORPHOLINE-4-CARBOXYLATE - Physico-chemical Properties.
  • Sigma-Aldrich. (2025). Aldrich A55004 - Safety Data Sheet.
  • Supporting Information. (n.d.). Characterization Data of the Products.
  • PubChem. (n.d.). tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate. CID 1512577.
  • PubChem. (n.d.). tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate. CID 19081094.
  • PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. CID 5201202.
  • PubChemLite. (2025). Tert-butyl 2-(aminomethyl)-2-methylmorpholine-4-carboxylate.
  • BenchChem. (2025). Spectroscopic analysis (NMR, IR, Mass Spec) of morpholine and its analogues.
  • Chem-Impex. (n.d.). 3-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester.
  • Jain, A., & Sahu, S. K. (2024).
  • Biological Magnetic Resonance Bank (BMRB). (n.d.). bmse000154 4-(2-Aminoethyl)morpholine.
  • Pal'chikov, V. A. (2013). Morpholines: Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 791-821.
  • Cichero, E., & Fossa, P. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2209–2219.

Sources

A Technical Guide to (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate is a pivotal chiral building block in modern medicinal chemistry. Its unique structure, featuring a morpholine scaffold, a stereodefined center, and orthogonally protected amino groups, makes it an invaluable intermediate for synthesizing complex pharmaceutical agents. The morpholine moiety is frequently employed to enhance physicochemical properties such as solubility and metabolic stability, and to improve pharmacokinetics, particularly for centrally acting agents requiring blood-brain barrier penetration.[1] This guide provides an in-depth analysis of its molecular characteristics, outlines robust protocols for its synthesis and analytical characterization, and explores its application in the development of novel therapeutics.

Core Physicochemical Properties and Structural Analysis

The utility of this compound stems directly from its distinct molecular architecture. Understanding its fundamental properties is crucial for its effective application in synthetic chemistry.

Key Properties

A summary of the compound's essential identifiers and computed properties is provided below.

PropertyValueSource
Molecular Weight 216.28 g/mol [2][3]
Molecular Formula C₁₀H₂₀N₂O₃[2][3][4]
CAS Number 879403-42-6[2]
IUPAC Name tert-butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate
Appearance Varies; typically a solid or oil
Storage Inert atmosphere, room temperature[2]
Structural Elucidation

The molecule's structure combines three key features that are central to its function in drug design:

  • The Morpholine Scaffold: This six-membered heterocycle, containing both an oxygen and a nitrogen atom, is a "privileged" structure in medicinal chemistry.[5] The oxygen atom can act as a hydrogen bond acceptor, while the overall ring structure often imparts favorable pharmacokinetic (PK/PD) properties, including improved aqueous solubility and metabolic profile.[1]

  • The (S)-Stereocenter: The absolute configuration at the C2 position is critical. Biological targets, such as enzymes and receptors, are chiral environments. The specific (S)-enantiomer ensures precise three-dimensional orientation of substituents, which is fundamental for achieving high-affinity and selective binding to the target protein.

  • Orthogonal Protecting Groups: The molecule features two nitrogen atoms with distinct reactivity. The secondary amine within the morpholine ring is protected as a tert-butyl carbamate (Boc), while the primary amine of the aminomethyl side chain remains free. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions. This orthogonality allows for selective functionalization of the primary amine (e.g., through amide bond formation, reductive amination, or sulfonylation) without affecting the morpholine nitrogen.[6][7]

G cluster_legend Structural Features cluster_structure key1 Morpholine Scaffold key2 (S)-Stereocenter key3 Boc Protecting Group key4 Reactive Primary Amine C1 C O_morph O C1->O_morph C_aminomethyl C C1->C_aminomethyl C2 C O_morph->C2 C3 C C2->C3 N_morph N C3->N_morph C4 C N_morph->C4 Boc_C C N_morph->Boc_C C4->C1 N_primary N C_aminomethyl->N_primary H2N H₂ Boc_N N_morph Boc_O1 O Boc_C->Boc_O1 = Boc_O2 O Boc_C->Boc_O2 Boc_tBu_C C Boc_O2->Boc_tBu_C Boc_tBu_CH3_1 CH₃ Boc_tBu_C->Boc_tBu_CH3_1 Boc_tBu_CH3_2 CH₃ Boc_tBu_C->Boc_tBu_CH3_2 Boc_tBu_CH3_3 CH₃ Boc_tBu_C->Boc_tBu_CH3_3 Stereo [S]

Caption: Chemical structure of this compound.

Synthesis and Manufacturing Considerations

The synthesis of this chiral building block requires a stereocontrolled approach to ensure high enantiomeric purity. A common and efficient strategy involves starting from an enantiopure precursor, such as (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate.

Caption: High-level synthetic workflow from the hydroxymethyl precursor.

Experimental Protocol: Two-Step Synthesis from Hydroxymethyl Precursor

This protocol describes a reliable, laboratory-scale synthesis via an azide intermediate. This method is often preferred over direct bromination followed by amination as it avoids harsh reagents and often proceeds with higher yields and cleaner conversions.

PART A: Synthesis of (S)-tert-Butyl 2-(azidomethyl)morpholine-4-carboxylate

  • Dissolution & Cooling: Dissolve (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting material) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Activation: Add triethylamine (Et₃N, 1.5 eq) to the stirred solution. Then, add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, ensuring the internal temperature remains below 5 °C. The causality here is the in-situ formation of a mesylate, which is an excellent leaving group for the subsequent substitution reaction.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude mesylate is typically used directly in the next step without further purification.

  • Nucleophilic Substitution: Dissolve the crude mesylate in dimethylformamide (DMF, approx. 10 mL per gram). Add sodium azide (NaN₃, 3.0 eq). Heat the mixture to 60-70 °C and stir for 4-6 hours. Causality: The azide anion displaces the mesylate group via an Sₙ2 reaction, which proceeds with inversion of configuration if the reaction were at the chiral center, but here it occurs on the adjacent carbon, thus preserving the (S)-stereochemistry.

  • Isolation: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash extensively with water and then brine to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo to yield the crude azide product, which can be purified by column chromatography if necessary.

PART B: Reduction to this compound

  • Setup: Dissolve the azide intermediate from Part A (1.0 eq) in methanol or ethyl acetate. Carefully add Palladium on carbon (10% Pd/C, 0.1 eq by weight) to the solution.

  • Hydrogenation: Place the flask under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature. Causality: The palladium surface catalyzes the reduction of the azide group to a primary amine using molecular hydrogen as the reductant.

  • Monitoring & Filtration: Monitor the reaction by TLC/LC-MS. Upon completion (typically 2-4 hours), carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; the filter cake should not be allowed to dry completely and should be quenched with water.

  • Final Product: Rinse the filter pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the final product, this compound. The purity is often high enough for subsequent use, but it can be further purified if required.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of the final compound is paramount. A multi-technique approach provides a self-validating system for quality control.

cluster_workflow Analytical QC Workflow Sample Final Product Sample LCMS LC-MS Analysis Sample->LCMS NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR CHIRAL Chiral HPLC Sample->CHIRAL Purity Purity >95%? LCMS->Purity Identity Correct Mass & Structure? NMR->Identity Enantio e.e. >99%? CHIRAL->Enantio Purity->Identity Yes Fail Repurify / Resynthesize Purity->Fail No Identity->Enantio Yes Identity->Fail No Pass Release for Use Enantio->Pass Yes Enantio->Fail No

Caption: A typical quality control workflow for compound validation.

Protocol: Identity and Purity via LC-MS
  • Objective: To confirm the molecular weight and assess the purity of the compound.

  • Method:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Detection: UV at 210/254 nm and Mass Spectrometry (ESI+).

  • Expected Result: A major peak in the chromatogram corresponding to the product. The mass spectrum should show a prominent ion for [M+H]⁺ at m/z ≈ 217.15. Purity is determined by the area percentage of the main peak.

Protocol: Enantiomeric Purity via Chiral HPLC
  • Objective: To determine the enantiomeric excess (e.e.) of the (S)-enantiomer.

  • Method:

    • Column: Chiral stationary phase column (e.g., Chiralpak® AD-H or similar).[8]

    • Mobile Phase: Isocratic mixture of hexane and isopropanol (e.g., 90:10), often with a small amount of an amine modifier like diethylamine (0.1%).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Expected Result: Two well-resolved peaks corresponding to the (S) and (R) enantiomers. For a successful synthesis, the area of the (S)-enantiomer peak should be >99% of the total area of both peaks.

Applications in Medicinal Chemistry

The primary value of this compound lies in its role as a versatile intermediate. The free primary amine is a synthetic handle for introducing the molecule into a larger target structure.

cluster_reactions Common Derivatization Pathways Start (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate Amide Amide Bond Formation (R-COOH, Coupling Agent) Start->Amide [1] Sulfonamide Sulfonylation (R-SO₂Cl, Base) Start->Sulfonamide [2] Reductive Reductive Amination (R-CHO, NaBH(OAc)₃) Start->Reductive [3] Product_Amide Amide-linked Drug Candidate Amide->Product_Amide Product_Sulfonamide Sulfonamide-linked Drug Candidate Sulfonamide->Product_Sulfonamide Product_Alkylated N-Alkylated Drug Candidate Reductive->Product_Alkylated

Caption: Key synthetic transformations using the primary amine handle.

  • Amide Bond Formation: This is the most common application. The primary amine can be coupled with a carboxylic acid using standard peptide coupling reagents like HATU, HBTU, or EDC/HOBt to form a stable amide bond.[6] This is a cornerstone of many synthetic routes for kinase inhibitors and other complex drug candidates.

  • Sulfonylation: Reaction with a sulfonyl chloride (R-SO₂Cl) in the presence of a non-nucleophilic base yields a sulfonamide, another common functional group in pharmaceuticals.

  • Use in CNS Drug Discovery: The morpholine ring is particularly valuable for CNS targets. Its polarity and conformational flexibility can improve solubility and permeability across the blood-brain barrier, a critical hurdle in developing drugs for neurological and psychiatric disorders.[1] It has been incorporated into molecules targeting enzymes and receptors involved in pain, mood disorders, and neurodegenerative diseases.[1]

References

  • PubChem. tert-Butyl (2S)-2-(hydroxymethyl)
  • PubChem. tert-Butyl 2-(aminomethyl)
  • PubChem. tert-Butyl 2-(hydroxymethyl)
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49, 791-821. [Link]
  • Cislaghi, G., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(17), 2644-2659. [Link]

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A-Z Guide to (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate is a chiral morpholine derivative of significant interest in medicinal chemistry and drug discovery. Its constrained bicyclic-like structure and dual amine functionality make it a valuable building block for introducing specific conformational rigidity and hydrogen bonding motifs into pharmacologically active molecules. This technical guide provides an in-depth overview of the compound, detailing its physicochemical properties, stereocontrolled synthesis, comprehensive analytical characterization, and strategic applications in the development of novel therapeutics. The protocols and insights presented herein are intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their scientific endeavors.

Introduction: The Strategic Value of the 2-Aminomethylmorpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its presence often enhances aqueous solubility, metabolic stability, and can serve as a key pharmacophoric element for receptor interaction.[1][2] The introduction of an aminomethyl side chain at the C2 position, particularly with defined (S)-stereochemistry, creates a chiral building block with two distinct nitrogen atoms available for synthetic elaboration.

The structure of this compound incorporates a tert-butyloxycarbonyl (Boc) protecting group on the morpholine nitrogen (N4). This strategic protection allows for selective functionalization of the primary exocyclic amine. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, unmasking the secondary amine for further modification. This differential reactivity is a cornerstone of its utility in multi-step synthetic campaigns. The stereochemistry at the C2 position is frequently critical for achieving potent and selective binding to biological targets, as enantiomers often exhibit significantly different pharmacological profiles.[3]

This guide will systematically explore the essential technical aspects of working with this compound, from its creation in the lab to its application in complex molecule synthesis.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical properties is fundamental for its effective use in synthesis and formulation.

Structural Details

The core of the molecule is a six-membered morpholine heterocycle containing both an oxygen and a nitrogen atom. A tert-butyl carbamate (Boc) group is attached to the nitrogen at the 4-position, and an aminomethyl side chain with (S)-stereochemistry is located at the 2-position.[4]

// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,0.5!"]; C3 [label="C", pos="1.2,-0.5!"]; O4 [label="O", pos="-1.2,-0.5!"]; C5 [label="C", pos="-1.2,0.5!"]; N_Boc [label="N", pos="0,1.5!"]; C_Boc [label="C", pos="0,2.5!"]; O_Boc1 [label="O", pos="-1,3!"]; O_Boc2 [label="O", pos="1,3!"]; C_tert1 [label="C", pos="1,4!"]; C_tert2 [label="C", pos="2,3.5!"]; C_tert3 [label="C", pos="0,4.5!"]; C_amino [label="C", pos="2.4,0!"]; N_amino [label="N", pos="3.6,0.5!"]; H_S [label="(S)", pos="1.5,1!"];

// Bonds N1 -- C2; C2 -- C3; C3 -- O4; O4 -- C5; C5 -- N1; N1 -- N_Boc [style=dashed]; // Connection to Boc group N_Boc -- C_Boc; C_Boc -- O_Boc1; C_Boc -- O_Boc2; O_Boc2 -- C_tert1; C_tert1 -- C_tert2; C_tert1 -- C_tert3; C2 -- C_amino; C_amino -- N_amino;

// Atom labels with proper positioning subgraph { rank=same; N1 [label="N4"]; C5 [label="C5"]; C3 [label="C3"]; } subgraph { rank=same; C2 [label="C2"]; O4 [label="O"]; } subgraph { rank=same; C_amino [label="CH₂"]; N_amino [label="NH₂"]; } subgraph { rank=same; N_Boc [label=""]; C_Boc [label="C=O"]; } subgraph { rank=same; O_Boc2 [label="O"]; C_tert1 [label="C(CH₃)₃"]; } } endomdot Caption: Structure of this compound.

Key Physicochemical Data

The following table summarizes essential data for handling, storing, and utilizing this compound.

PropertyValueSource
Molecular Formula C₁₀H₂₀N₂O₃[4]
Molecular Weight 216.28 g/mol [4]
Appearance White crystalline solid to solid-liquid mixture[5]
Boiling Point ~311 °C at 760 mmHg
Density ~1.078 g/cm³
Solubility Soluble in organic solvents like dichloromethane (DCM), Dimethylformamide (DMF)[5]
Storage Keep in a dark place, under inert atmosphere, at room temperature or 2-8°C.[4][6]

Synthesis and Purification

The synthesis of chiral 2-substituted morpholines is a well-explored area of organic chemistry, with several strategies available to control the stereochemistry.[7][8][9] A common and effective approach starts from a chiral precursor, (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate, which is commercially available or can be synthesized.[10][11]

The conversion of the hydroxymethyl group to an aminomethyl group is typically achieved via a two-step sequence involving activation of the alcohol followed by displacement with an azide or another nitrogen nucleophile and subsequent reduction.

Synthetic Workflow Overview

SynthesisWorkflow

Detailed Experimental Protocol

This protocol describes a representative synthesis from (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate.

Step 1: Mesylation of the Primary Alcohol

  • Setup: To a solution of (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) under a nitrogen atmosphere at 0 °C, add triethylamine (TEA, 1.5 eq).

  • Reaction: Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, maintaining the temperature at 0 °C.

    • Causality: TEA is a non-nucleophilic base that quenches the HCl byproduct generated, preventing potential side reactions, including cleavage of the acid-labile Boc group. The reaction is run at 0 °C to control the exotherm and minimize side product formation.

  • Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate intermediate. This intermediate is often used in the next step without further purification.

Step 2: Azide Displacement

  • Setup: Dissolve the crude mesylate from the previous step in anhydrous dimethylformamide (DMF, ~0.3 M). Add sodium azide (NaN₃, 3.0 eq).

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

    • Causality: DMF is an excellent polar aprotic solvent for Sₙ2 reactions. Heating is required to overcome the activation energy for the displacement of the mesylate group by the azide nucleophile.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash extensively with water and brine to remove DMF and excess sodium azide. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude azidomethyl intermediate.

Step 3: Reduction of the Azide

  • Setup: Dissolve the crude azide in methanol or ethanol (~0.2 M). Carefully add 10% Palladium on carbon (Pd/C, ~10 mol% Pd).

  • Reaction: Place the reaction vessel under an atmosphere of hydrogen gas (balloon or Parr shaker, 1-3 atm) and stir vigorously at room temperature for 4-16 hours.

    • Causality: Catalytic hydrogenation is a clean and efficient method for reducing azides to primary amines. The reaction is typically quantitative, and the only byproduct is nitrogen gas.

  • Monitoring: Monitor the disappearance of the azide starting material by TLC or LC-MS.

  • Workup & Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel (eluting with a gradient of DCM/Methanol, often with a small amount of ammonium hydroxide) to afford the pure this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure, purity, and stereochemical integrity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides key structural information.

    • δ ~1.45 ppm (s, 9H): A strong singlet corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector.

    • δ ~2.6-3.0 ppm (m, 4H): Complex multiplets for the protons of the primary amine (CH₂NH₂) and the axial proton at C3.

    • δ ~3.4-4.0 ppm (m, 5H): A series of multiplets corresponding to the remaining morpholine ring protons (C2-H, C3-eq, C5, C6).

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~154.8 ppm: Carbonyl carbon of the Boc group.

    • δ ~79.8 ppm: Quaternary carbon of the Boc group.

    • δ ~67.0 ppm: C5 of the morpholine ring (adjacent to oxygen).

    • δ ~53.3 ppm: C2 of the morpholine ring.

    • δ ~44.5-46.0 ppm: C3, C6, and the aminomethyl CH₂.

    • δ ~28.4 ppm: Methyl carbons of the Boc group.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Method: Electrospray Ionization (ESI) in positive mode is typically used.

  • Expected Ion: [M+H]⁺ = 217.15

    • Self-Validation: The observed mass-to-charge ratio (m/z) must match the calculated value for the protonated molecule (C₁₀H₂₁N₂O₃⁺) within a narrow tolerance (typically < 5 ppm for high-resolution MS), confirming the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the final compound.

  • Column: A reverse-phase C18 column is standard.

  • Mobile Phase: A gradient of water and acetonitrile (ACN), often with 0.1% trifluoroacetic acid (TFA) or formic acid as a modifier.

  • Detection: UV detection at 210-220 nm (for the carbamate).

  • Acceptance Criteria: Purity should typically be ≥95% for use in drug discovery applications.

Applications in Drug Discovery

The bifunctional nature of this compound makes it a highly versatile building block. The primary amine serves as a nucleophilic handle for amide bond formation, reductive amination, or alkylation, while the Boc-protected secondary amine can be deprotected at a later stage for further diversification.

Role as a Privileged Scaffold

The 2-aminomethylmorpholine motif is found in several classes of biologically active agents, including inhibitors of kinases, proteases, and G-protein coupled receptors (GPCRs).[3] Its constrained nature helps to lock the attached pharmacophores into a specific orientation, which can lead to enhanced binding affinity and selectivity.

ApplicationWorkflow

Case Study: Synthesis of a Kinase Inhibitor Fragment

This building block can be used to synthesize fragments of complex molecules like BACE-1 inhibitors for Alzheimer's disease or PI3K inhibitors for oncology.[2]

Protocol: Amide Coupling

  • Setup: To a solution of this compound (1.0 eq) and a carboxylic acid of interest (R-COOH, 1.05 eq) in DMF, add a coupling agent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction: Stir at room temperature for 2-12 hours.

    • Causality: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid to form an active ester, which is then readily attacked by the primary amine of the morpholine building block. DIPEA is a sterically hindered, non-nucleophilic base used to maintain basic conditions without competing in the reaction.

  • Workup & Purification: Dilute the reaction with ethyl acetate, wash with aqueous lithium chloride solution, saturated sodium bicarbonate, and brine. Dry the organic layer, concentrate, and purify by flash chromatography to obtain the coupled product.

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound and the reagents used in its synthesis.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle reagents like methanesulfonyl chloride, sodium azide, and strong acids in a well-ventilated fume hood.

  • Refer to the Safety Data Sheet (SDS) for detailed hazard information.

Conclusion

This compound is a high-value chiral building block whose utility is rooted in its defined stereochemistry and orthogonal protecting group strategy. Its synthesis is achievable through robust and well-established chemical transformations. The detailed analytical protocols provided ensure that researchers can confidently verify the quality of their material. By enabling the introduction of a constrained diamine motif, this compound will continue to be a valuable tool for medicinal chemists aiming to optimize the potency, selectivity, and pharmacokinetic properties of next-generation therapeutics.

References

  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Bangladesh Journal of Scientific and Industrial Research.
  • Vulcanchem. (n.d.). tert-Butyl (S)-2-(3-aminopropyl)morpholine-4-carboxylate.
  • ResearchGate. (n.d.). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals.
  • PubChem. (n.d.). tert-Butyl 2-aminomorpholine-4-carboxylate. CID 145680974.
  • Semantic Scholar. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
  • R Discovery. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives.
  • ChemBK. (2024). TERTIO-BUTYL 2-(AMINOMETHYL)MORPHOLINE-4-CARBOXYLATE.
  • BLDpharm. (n.d.). This compound. CAS 879403-42-6.
  • Sigma-Aldrich. (n.d.). tert-Butyl (2R)-2-(aminomethyl)morpholine-4-carboxylate. CAS 1174913-80-4.
  • Royal Society of Chemistry. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science.
  • PubChem. (n.d.). tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate. CID 19081094.
  • Ambeed. (n.d.). (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. CAS 135065-76-8.
  • PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. CID 5201202.
  • BLDpharm. (n.d.). (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate. CAS 919286-71-8.
  • Amerigo Scientific. (n.d.). This compound.
  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry.
  • Maccallini, C., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
  • ChemicalBook. (n.d.). 2-HYDROXYMETHYL-4-BOC-MORPHOLINE. CAS 135065-69-9.
  • ChemicalRegister.com. (n.d.). (S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate (CAS No. 1260611-32-2) Suppliers.
  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

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An In-depth Technical Guide to the Synthesis of (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and stereoselective synthetic route to (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate, a valuable chiral building block in medicinal chemistry and drug development. The synthesis leverages the chiral pool, starting from the readily available amino acid L-serine, to ensure the desired (S)-stereochemistry in the final product. This document will delve into the strategic considerations behind the synthetic design, detailed experimental protocols, and the underlying chemical principles.

Introduction: The Significance of Chiral Morpholines

Chiral morpholine scaffolds are privileged structures in modern drug discovery, appearing in a wide array of biologically active molecules. Their unique conformational properties and ability to engage in key hydrogen bonding interactions make them attractive components for modulating the pharmacological profiles of drug candidates. Specifically, the 2-aminomethylmorpholine moiety provides a versatile handle for further chemical elaboration, enabling the exploration of structure-activity relationships (SAR) in drug optimization programs. The synthesis of enantiomerically pure morpholine derivatives is therefore a critical task for medicinal chemists.

This guide focuses on a chiral pool-based approach, which is an efficient strategy for the synthesis of complex chiral molecules by utilizing readily available, inexpensive, and enantiomerically pure starting materials from nature, such as amino acids.[1]

Synthetic Strategy: A Chiral Pool Approach from L-Serine

The chosen synthetic pathway commences with L-serine, a natural α-amino acid, to establish the (S)-stereocenter at the C2 position of the morpholine ring. The overall strategy can be dissected into three key stages:

  • Preparation of the Key Intermediate: Synthesis of the pivotal chiral intermediate, (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate.

  • Functional Group Interconversion: Conversion of the hydroxymethyl group to an aminomethyl group.

  • Purification and Characterization: Isolation and verification of the final product.

This approach is advantageous due to the high stereochemical fidelity transferred from the starting material and the use of well-established, scalable chemical transformations.

Synthesis_Overview L_Serine L-Serine Intermediate_1 (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate L_Serine->Intermediate_1 Multi-step synthesis Target This compound Intermediate_1->Target Functional group interconversion Step_1_1 cluster_0 Step 1.1: Protection and Esterification L_Serine L-Serine Boc_Ser_OMe N-Boc-L-serine methyl ester L_Serine->Boc_Ser_OMe 1. (Boc)2O, Base 2. CH3I, K2CO3

Caption: Protection and esterification of L-serine.

Experimental Protocol:

  • N-Boc Protection: To a solution of L-serine in a suitable solvent system (e.g., a mixture of dioxane and water), a base such as sodium hydroxide is added, and the mixture is cooled in an ice bath. Di-tert-butyl dicarbonate ((Boc)₂O) is then added portion-wise. The reaction is stirred until completion, typically monitored by thin-layer chromatography (TLC).

  • Esterification: The resulting N-Boc-L-serine is then esterified. A common method involves reacting it with methyl iodide in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). The reaction progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated under reduced pressure to yield N-Boc-L-serine methyl ester, which can often be used in the next step without further purification.

Step 1.2: Reduction and Cyclization to Form the Morpholine Ring

The subsequent step involves the reduction of the methyl ester to the corresponding primary alcohol, followed by an intramolecular cyclization to form the morpholine ring.

Step_1_2 cluster_1 Step 1.2: Reduction and Cyclization Boc_Ser_OMe N-Boc-L-serine methyl ester Intermediate_1 (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate Boc_Ser_OMe->Intermediate_1 1. Reducing Agent (e.g., NaBH4) 2. Intramolecular Cyclization

Caption: Reduction and cyclization to the morpholine intermediate.

Experimental Protocol:

  • Reduction: The N-Boc-L-serine methyl ester is dissolved in a suitable solvent, such as methanol or ethanol, and a reducing agent like sodium borohydride is added portion-wise at a reduced temperature (e.g., 0 °C). The reaction is stirred until the ester is fully consumed.

  • Cyclization: The formation of the morpholine ring can be achieved through various methods. A plausible approach is an intramolecular Williamson ether synthesis. The diol intermediate from the reduction can be selectively activated at the primary hydroxyl group (derived from the carboxylic acid) for cyclization with the secondary hydroxyl group of the serine backbone. Alternatively, a one-pot reduction and cyclization may be feasible under specific conditions. A related synthesis of a morpholine derivative from N-chloroacetyl-L-serine tert-butyl ester proceeds via intramolecular cyclization using a base like sodium ethoxide.

  • Work-up and Purification: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product, (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate, is then purified by column chromatography on silica gel.

StepStarting MaterialKey ReagentsProductTypical Yield
1.1L-Serine(Boc)₂O, Base; CH₃I, K₂CO₃N-Boc-L-serine methyl ester80-90%
1.2N-Boc-L-serine methyl esterNaBH₄(S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate70-85%

PART 2: Conversion of the Hydroxymethyl to the Aminomethyl Group

With the key intermediate in hand, the next stage focuses on the conversion of the primary alcohol to the desired primary amine. Two reliable methods are presented here.

Method A: Two-Step Conversion via an Azide Intermediate

This classic and robust method involves the activation of the alcohol as a good leaving group (mesylate or tosylate), followed by nucleophilic substitution with azide and subsequent reduction.

Method_A Intermediate_1 (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate Mesylate (S)-tert-Butyl 2-(mesyloxymethyl)morpholine-4-carboxylate Intermediate_1->Mesylate MsCl, Et3N Azide (S)-tert-Butyl 2-(azidomethyl)morpholine-4-carboxylate Mesylate->Azide NaN3 Target This compound Azide->Target Reduction (e.g., H2, Pd/C)

Caption: Method A: Conversion via an azide intermediate.

Experimental Protocol:

  • Mesylation: The (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate is dissolved in a chlorinated solvent like dichloromethane (DCM) and cooled to 0 °C. A base, such as triethylamine (Et₃N), is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl). The reaction is stirred at low temperature until completion.

  • Azide Displacement: The crude mesylate is then reacted with sodium azide (NaN₃) in a polar aprotic solvent like DMF. The reaction is typically heated to facilitate the Sₙ2 displacement.

  • Reduction: The resulting azide is reduced to the primary amine. This can be achieved through several methods, including catalytic hydrogenation (H₂, Pd/C) or by using a reducing agent such as lithium aluminum hydride (LiAlH₄) or triphenylphosphine (Staudinger reaction) followed by hydrolysis.

  • Work-up and Purification: Each step requires an appropriate aqueous work-up to remove reagents and byproducts. The final product is purified by column chromatography or crystallization.

Method B: Mitsunobu Reaction

The Mitsunobu reaction offers a direct, one-pot conversion of the alcohol to a protected amine precursor, which can then be deprotected to reveal the primary amine. [2][3]This reaction proceeds with inversion of configuration, which is not a concern for a primary alcohol.

Method_B Intermediate_1 (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate Phthalimide_Adduct Phthalimide Adduct Intermediate_1->Phthalimide_Adduct Phthalimide, PPh3, DIAD Target This compound Phthalimide_Adduct->Target Hydrazine

Caption: Method B: Conversion via Mitsunobu reaction.

Experimental Protocol:

  • Mitsunobu Reaction: To a solution of (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate, triphenylphosphine (PPh₃), and a nitrogen nucleophile such as phthalimide in an anhydrous aprotic solvent like tetrahydrofuran (THF), a dialkyl azodicarboxylate, for instance, diisopropyl azodicarboxylate (DIAD), is added dropwise at a low temperature. [1]The reaction is then allowed to warm to room temperature and stirred until completion.

  • Deprotection: The resulting phthalimide adduct is cleaved using hydrazine hydrate in a protic solvent like ethanol, which releases the desired primary amine.

  • Work-up and Purification: The Mitsunobu reaction is notorious for the formation of triphenylphosphine oxide and the reduced azodicarboxylate as byproducts, which can complicate purification. Careful chromatography is often required. The deprotection step also requires a thorough work-up to remove the phthalhydrazide byproduct.

MethodKey ReagentsAdvantagesDisadvantages
A (Azide) MsCl, NaN₃, H₂/Pd/CReliable, high-yielding, scalableTwo-step process, use of potentially explosive azide
B (Mitsunobu) PPh₃, DIAD, Phthalimide, N₂H₄One-pot for C-N bond formationDifficult purification, stoichiometric byproducts

Conclusion

This technical guide has outlined a comprehensive and stereocontrolled synthesis of this compound from the chiral pool starting material, L-serine. The detailed protocols for the construction of the key hydroxymethylmorpholine intermediate and its subsequent conversion to the target amine provide a practical framework for researchers in the field of medicinal chemistry. The choice between the two presented methods for the final functional group interconversion will depend on the specific requirements of the synthesis, such as scale, and the available purification capabilities. The presented synthesis is a testament to the power of chiral pool strategies in accessing valuable and enantiomerically pure building blocks for drug discovery.

References

  • Garner, P., & Park, J. M. (n.d.). N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. Organic Syntheses, 70, 18. [Link]
  • Reddy, B. V. S., & Reddy, L. R. (2014). Amino acid chirons: a tool for asymmetric synthesis of heterocycles. Organic & Biomolecular Chemistry, 12(30), 5541–5578. [Link]
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  • Royal Society of Chemistry. (n.d.). Supplementary Material (ESI) for Organic and Biomolecular Chemistry.
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  • Beilstein Journals. (n.d.). Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives.
  • Organic Syntheses Procedure. (n.d.).
  • PubMed. (n.d.). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid.
  • Google Patents. (n.d.). CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
  • Google Patents. (n.d.). US6051717A - Convergent process for the preparation of a morpholine compound.
  • Organic Syntheses Procedure. (n.d.).
  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity.
  • PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate.
  • Google Patents. (n.d.). CN110606811A - Synthetic method of L-serine methyl ester hydrochloride.
  • MDPI. (n.d.). Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol.
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
  • ChemRxiv. (n.d.). Synthesis of alkyne- and azide-functionalised aziridine and epoxide carbocycles for development of selective glucuronidase.
  • Organic Syntheses. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids.
  • PubMed. (2021). Syntheses of Morpholine-Based Nucleotide Analogs for Hepatic siRNA Targeting and Stabilization.
  • MySkinRecipes. (n.d.). tert-butyl 2-acetylmorpholine-4-carboxylate.

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A Technical Guide to the Physical Properties of (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate is a chiral morpholine derivative that serves as a valuable building block in modern medicinal chemistry. Its structural features—a stereodefined morpholine scaffold, a primary amine for further functionalization, and a tert-butyloxycarbonyl (Boc) protecting group—make it a versatile intermediate in the synthesis of complex bioactive molecules. Understanding the fundamental physical properties of this compound is paramount for its effective handling, reaction optimization, purification, and formulation in any drug discovery and development workflow.

This guide provides a comprehensive overview of the known and predicted physical properties of this compound. It consolidates data from various sources and presents detailed, field-proven protocols for the experimental determination of these key characteristics. The methodologies are described with an emphasis on the underlying scientific principles to ensure accurate and reproducible results.

Section 1: Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is to establish its core identity and physical constants. These data points are critical for everything from calculating molar equivalents in a reaction to selecting appropriate analytical techniques.

PropertyValueSource
IUPAC Name tert-Butyl (2S)-2-(aminomethyl)morpholine-4-carboxylateN/A
CAS Number 879403-42-6[1]
Molecular Formula C₁₀H₂₀N₂O₃[1][2]
Molecular Weight 216.28 g/mol [1][2]
Appearance Data not available; likely a solid at room temperature.N/A
Boiling Point 310.7 ± 27.0 °C (Predicted)[2]
Density 1.078 ± 0.06 g/cm³ (Predicted)[2]
pKa 9.37 ± 0.29 (Predicted)[2]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[1]

Note: Some physical properties, such as boiling point and density, are based on computational predictions for the racemic mixture and should be confirmed experimentally.

Section 2: Solubility Profile: A Practical Assessment

A compound's solubility dictates the choice of solvents for reactions, extractions, chromatography, and formulation. The structure of this compound, containing both a non-polar Boc group and a basic primary amine, suggests a nuanced solubility profile. The primary amine is expected to render it soluble in aqueous acidic solutions through the formation of a polar ammonium salt.[3] Conversely, the bulky tert-butyl group and the overall carbon framework suggest solubility in a range of organic solvents.

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic approach to classifying the solubility of the compound, which is essential for designing subsequent experiments like purification or reaction workups.[4][5]

Materials:

  • This compound

  • Small test tubes (e.g., 13x100 mm)

  • Deionized water

  • 5% (w/v) Aqueous HCl

  • 5% (w/v) Aqueous NaOH

  • Dichloromethane (DCM) or Diethyl Ether

  • Vortex mixer

Procedure:

  • Sample Preparation: Place approximately 20-30 mg of the compound into four separate, labeled test tubes.

  • Solvent Addition: Add 1 mL of each test solvent (Water, 5% HCl, 5% NaOH, DCM) to the respective tubes.

  • Mixing: Vigorously shake or vortex each tube for 30-60 seconds to ensure thorough mixing.[5]

  • Observation: Allow the tubes to stand for 1-2 minutes and observe. A compound is considered "soluble" if no solid particles are visible and the solution is clear.

  • Interpretation:

    • Solubility in Water: Indicates significant polarity. The pH of this solution can be tested with litmus paper; a basic pH would be expected due to the amine group.[3][4]

    • Insoluble in Water, Soluble in 5% HCl: This is the expected result for a water-insoluble base. The amine is protonated to form a water-soluble ammonium salt, confirming its basic character.[5]

    • Solubility in 5% NaOH: Unlikely for this compound, as it lacks a significant acidic proton.

    • Solubility in DCM/Ether: Indicates affinity for non-polar or moderately polar organic solvents.

G cluster_0 Solubility Analysis Workflow start Place ~25 mg of Compound in Test Tube add_water Add 1 mL Water, Vortex start->add_water observe_water Observe add_water->observe_water soluble Soluble (Class Sg, Sb) observe_water->soluble Yes insoluble Insoluble observe_water->insoluble No add_hcl Add 1 mL 5% HCl, Vortex observe_hcl Observe add_hcl->observe_hcl soluble_acid Soluble (Class B - Base) observe_hcl->soluble_acid Yes insoluble_acid Insoluble observe_hcl->insoluble_acid No add_org Add 1 mL Organic Solvent (e.g., DCM), Vortex observe_org Observe add_org->observe_org soluble_org Soluble (Non-polar/Neutral) observe_org->soluble_org Yes insoluble_org Insoluble observe_org->insoluble_org No insoluble->add_hcl insoluble_acid->add_org

Qualitative solubility testing flowchart.

Section 3: Thermal Properties - Melting Point

The melting point is a fundamental physical property that provides a primary indication of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0 °C. Impurities depress and broaden this range.[6] Therefore, accurate determination is crucial for quality control.

Experimental Protocol: Melting Point Determination (Capillary Method)

This is the most common and reliable method for determining the melting point of a solid organic compound.[7] It relies on controlled heating and precise observation.

Materials:

  • Melting point apparatus (e.g., Mel-Temp or DigiMelt)

  • Glass capillary tubes (one end sealed)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. If necessary, gently grind the crystalline sample into a fine powder.[8]

  • Loading the Capillary: Tap the open end of a capillary tube into the powder until a small amount of solid enters the tube. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the sealed end.[6][8] The final packed sample height should be 2-3 mm for an accurate reading.[8]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[8]

  • Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a quick determination by heating rapidly (10-20 °C/min) to find a rough range.[6] This saves time during the accurate measurement.

  • Accurate Determination: Using a fresh sample, heat the apparatus quickly to about 15-20 °C below the approximate melting point found in the previous step.[6][8] Then, decrease the heating rate to 1-2 °C per minute. This slow rate is critical to ensure thermal equilibrium and an accurate measurement.

  • Recording the Range: Observe the sample through the magnifying lens. Record two temperatures:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the entire sample has completely melted into a clear liquid.

  • Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow. Repeat the measurement with a fresh sample to ensure consistency.

G cluster_0 Melting Point Determination Workflow prep Prepare Dry, Powdered Sample load Load 2-3 mm of Sample into Capillary Tube prep->load insert Insert Capillary into Apparatus load->insert heat_fast Optional: Heat Rapidly to Find Approx. MP insert->heat_fast heat_slow Heat to 20°C below Approx. MP, then Ramp 1-2°C/min heat_fast->heat_slow observe Observe & Record T₁ (First Liquid) and T₂ (All Liquid) heat_slow->observe report Report MP Range (T₁ - T₂) and Assess Purity observe->report

Workflow for capillary melting point determination.

Section 4: Spectroscopic Characterization

While not strictly physical properties, spectroscopic data are indispensable fingerprints for confirming chemical identity and structure. Standard techniques include Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Experimental Protocol: ¹H NMR Spectrum Acquisition

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their connectivity.[9] A standardized protocol is essential for acquiring a high-quality, interpretable spectrum.[10]

Materials:

  • NMR spectrometer (e.g., 400 MHz)

  • High-quality NMR tube

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • Pipettes and vial

Procedure:

  • Sample Preparation: Weigh 5-10 mg of the compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing an internal standard like TMS (0.00 ppm).[10][11] Chloroform is a common first choice for its ability to dissolve a wide range of organic compounds.[11]

  • Dissolution: Ensure the sample is fully dissolved. If not, the sample can be filtered through a small cotton plug in a pipette directly into the NMR tube to remove any particulate matter.[11]

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will be tuned, locked onto the deuterium signal of the solvent, and the magnetic field will be shimmed to ensure homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm.

  • Analysis: Integrate the peaks to determine the relative ratios of protons and analyze the chemical shifts (δ) and coupling patterns (multiplicity) to assign signals to the protons in the molecular structure.[9][12]

G cluster_0 General Workflow for NMR Analysis prep Dissolve 5-10 mg in ~0.7 mL Deuterated Solvent transfer Transfer Solution to NMR Tube prep->transfer setup Insert into Spectrometer, Lock, Tune & Shim transfer->setup acquire Acquire Spectrum (FID) setup->acquire process Process Data: FT, Phase, Baseline, Reference acquire->process analyze Analyze Spectrum: Chemical Shift, Integration, Coupling process->analyze

General workflow for NMR spectroscopic analysis.

Section 5: Stability, Storage, and Handling

Proper storage and handling are critical to maintain the integrity of the compound and ensure laboratory safety.

Storage:

  • The compound should be stored at room temperature in a tightly sealed container to prevent moisture uptake.[1]

  • To prevent degradation from light or reaction with atmospheric components, storage in a dark place under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1][2]

Safety and Handling:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.[13][14]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[13][14]

  • First Aid: In case of skin contact, wash thoroughly with soap and water.[13] In case of eye contact, rinse cautiously with water for several minutes.[13] If inhaled, move to fresh air.[13] Seek medical attention if irritation persists.

References

  • Melting point determin
  • Experiment 1 - Melting Points.
  • 879403-42-6|(S)-tert-Butyl 2-(aminomethyl)
  • 4.
  • How to Get a Good 1H NMR Spectrum - Department of Chemistry : University of Rochester.
  • Measuring the Melting Point - Westlab Canada.
  • experiment (1)
  • 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry - eCampusOntario Pressbooks.
  • Procedure For Determining Solubility of Organic Compounds | PDF - Scribd.
  • Tert-butyl (2S)-2-(aminomethyl)
  • EXPERIMENT 1 DETERMIN
  • How to determine the solubility of organic compounds - Quora.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • 4 - SAFETY D
  • Solubility of Organic Compounds.
  • NMR Spectroscopy - MSU chemistry.
  • 1 H-NMR spectra - Biocyclopedia.
  • spectroscopic analysis (NMR, IR, Mass Spec) of morpholine and its analogues - Benchchem.
  • TERTIO-BUTYL 2-(AMINOMETHYL)

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An In-depth Technical Guide to the Solubility Profile of (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate, a key building block in modern medicinal chemistry. Recognizing that solubility is a critical determinant of a compound's utility in drug discovery—influencing everything from reaction kinetics in synthesis to bioavailability in formulations—this document outlines the theoretical and practical aspects of its solubility. We present a detailed, field-proven protocol for determining thermodynamic equilibrium solubility using the gold-standard shake-flask method, explain the physicochemical principles governing its solubility based on its structure, and provide representative data for its behavior in various pharmaceutically relevant solvents. This guide is intended for researchers, chemists, and drug development professionals who utilize morpholine derivatives and require a robust understanding of their solubility profiles to accelerate their research and development efforts.

Introduction: The Critical Role of Solubility

This compound is a chiral morpholine derivative widely employed as an intermediate in the synthesis of complex pharmaceutical agents. Its structure, featuring a primary amine, a morpholine core, and a bulky tert-butyloxycarbonyl (Boc) protecting group, imparts a unique physicochemical profile that dictates its behavior in various solvent systems.

The solubility of a synthetic building block is not a trivial parameter; it is a cornerstone of process development and formulation science. Low solubility can lead to significant challenges, including:

  • Inconsistent reaction kinetics and yields in organic synthesis.

  • Difficulties in purification and isolation.

  • Unreliable outcomes in biological screening assays.[1][2]

  • Poor bioavailability and formulation hurdles in later-stage drug development.[2]

Therefore, a thorough understanding and accurate determination of a compound's solubility are essential for efficient and successful drug discovery and development pipelines. This guide provides the foundational knowledge and practical methodology to characterize the solubility of this important synthetic intermediate.

Compound Profile: this compound

A molecule's solubility is intrinsically linked to its structural features. The subject compound combines both hydrophilic and lipophilic characteristics.

  • Molecular Formula: C₁₀H₂₀N₂O₃[3]

  • Molecular Weight: 216.28 g/mol

  • Structural Features:

    • Morpholine Ring: A polar heterocyclic ether, contributing to moderate aqueous solubility.

    • Primary Amine (-CH₂NH₂): A basic and hydrophilic group. At physiological pH, this group will be protonated (-CH₂NH₃⁺), significantly enhancing aqueous solubility.[4][5]

    • Boc Protecting Group (-C(O)O(CH₃)₃): A bulky, nonpolar, and lipophilic group. The Boc group significantly increases the compound's solubility in a wide range of organic solvents while decreasing its aqueous solubility compared to the unprotected parent amine.[6]

The interplay between the basic amine and the lipophilic Boc group makes the compound's solubility highly dependent on the pH of the aqueous medium and the polarity of organic solvents.

Safety & Handling: The hydrochloride salt of this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[7][8] Handling should be performed in a well-ventilated area or a chemical fume hood.[9]

Theoretical Framework: Factors Governing Solubility

pH-Dependent Aqueous Solubility

As a weak base, the aqueous solubility of this compound is profoundly influenced by pH. The primary amine group can be protonated in acidic conditions, forming a more soluble salt. This relationship is described by the Henderson-Hasselbalch equation.[10][11]

  • In Acidic Media (pH < pKa): The equilibrium shifts towards the protonated, cationic form (R-NH₃⁺). This ionized species interacts favorably with polar water molecules, leading to higher solubility.[4][11]

  • In Neutral or Basic Media (pH > pKa): The compound exists predominantly in its un-ionized, free base form (R-NH₂). The influence of the lipophilic Boc group becomes dominant, reducing aqueous solubility.[4]

Therefore, the lowest aqueous solubility is expected at a pH value above the pKa of the primary amine. For drug development, characterizing solubility across a physiological pH range (typically 1.2 to 6.8) is crucial, as stipulated by regulatory guidelines like ICH M9.[12][13][14]

Solubility in Organic Solvents

The principle of "like dissolves like" is the primary guide for solubility in organic media.[15]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The polar carbamate and morpholine moieties enhance solubility in these solvents.[6]

  • Nonpolar Solvents (e.g., Toluene, Hexanes): The bulky, lipophilic tert-butyl group promotes solubility in nonpolar environments.[6]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can interact with both the polar and nonpolar regions of the molecule, often making them effective solubilizing agents.

Experimental Determination: The Shake-Flask Method

To obtain reliable and reproducible data, the thermodynamic equilibrium solubility must be determined. The shake-flask method is the universally recognized gold-standard procedure for this measurement due to its reliability.[16][17] This method ensures that the solution has reached a true equilibrium with the excess solid, providing a definitive solubility value under specific conditions.[2][16]

Rationale for the Shake-Flask Protocol

The objective is to create a saturated solution where the rate of dissolution of the solid equals the rate of precipitation. This state of dynamic equilibrium represents the true thermodynamic solubility. Kinetic solubility methods, while faster, often rely on precipitating a compound from a DMSO stock solution and can overestimate the true equilibrium solubility due to the formation of supersaturated solutions.[1][16] For lead optimization and formulation, thermodynamic solubility is the required, high-quality data point.[1][17]

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system for determining the solubility of this compound in various aqueous buffers and organic solvents.

1. Preparation of Solvents and Buffers:

  • Prepare aqueous buffers at a minimum of three pH values relevant to biopharmaceutics: pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).[13][14]
  • Use high-purity (e.g., HPLC grade) organic solvents. Filter all solvents through a 0.45 µm filter to remove particulate matter.

2. Sample Preparation:

  • Add an excess amount of the solid compound to a series of clear glass vials, each containing a precisely known volume (e.g., 2 mL) of the desired solvent or buffer.
  • Causality Check: Adding a visible excess of solid is critical to ensure that equilibrium is established with the solid phase. If all the solid dissolves, the solution is not saturated, and more compound must be added.[16]

3. Equilibration:

  • Seal the vials tightly to prevent solvent evaporation.
  • Place the vials in a shaker or rotator bath set to a constant temperature (e.g., 25 °C or 37 °C for biopharmaceutical relevance).[12]
  • Agitate the samples for a sufficient duration to reach equilibrium. A standard time is 24 hours, though this should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[1][2][17]

4. Phase Separation (Critical Step):

  • Once equilibrium is reached, separate the undissolved solid from the saturated supernatant. This is a critical step where errors can be introduced.[18]
  • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10-20 minutes) to pellet the excess solid.[18][19]
  • Alternative: Use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PVDF) to draw the supernatant. Be cautious with pressure filtration to avoid solvent evaporation and subsequent precipitation.[19]

5. Sample Dilution and Analysis:

  • Carefully aspirate a precise volume of the clear supernatant.
  • Dilute the sample quantitatively with a suitable mobile phase or diluent to bring the concentration within the linear range of the analytical method.[19][20] The ideal sample diluent dissolves the analyte well and is compatible with the HPLC mobile phase to ensure good peak shape.[20]
  • Analyze the concentration of the dissolved compound using a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[17][18]

6. Quantification:

  • Prepare a calibration curve using at least five standard solutions of known concentrations.[15]
  • Calculate the concentration in the diluted sample using the linear regression equation from the calibration curve.
  • Back-calculate the original solubility value in the saturated solution, accounting for the dilution factor. Report the final value in units such as mg/mL or µM.[17]
Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_analysis Phase 4: Analysis cluster_quant Phase 5: Quantification prep_solid Weigh Excess Solid add_solid Add Solid to Solvent in Sealed Vial prep_solid->add_solid prep_solvent Prepare Solvent/Buffer (e.g., pH 1.2, 4.5, 6.8) prep_solvent->add_solid agitate Agitate at Constant Temp (e.g., 24-48h at 25°C) add_solid->agitate Ensure visible excess solid separate Separate Solid/Liquid (Centrifugation or Filtration) agitate->separate Reach equilibrium sample Aspirate Supernatant separate->sample Obtain clear saturated solution dilute Quantitative Dilution sample->dilute analyze Analyze by HPLC-UV dilute->analyze calculate Calculate Solubility (mg/mL or µM) analyze->calculate Interpolate from calibration curve calibrate Prepare Calibration Curve calibrate->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Representative Solubility Data

While extensive public data for this specific intermediate is limited, the following table presents illustrative solubility values that a researcher might expect to obtain by following the protocol described above. These values are based on the known physicochemical properties of Boc-protected amines and morpholine derivatives.

Solvent / MediumTypeExpected Solubility Range (mg/mL)Rationale
Aqueous Buffer, pH 1.2 Aqueous> 10High solubility due to protonation of the primary amine.[4][11]
Aqueous Buffer, pH 4.5 Aqueous1 - 10Moderate solubility as pH approaches the pKa of the amine.
Aqueous Buffer, pH 6.8 Aqueous< 1Low solubility; compound is primarily in the less soluble free base form.[4][21]
Methanol (MeOH) Polar Protic> 50Excellent solubility due to favorable interactions.
Acetonitrile (ACN) Polar Aprotic> 30Good solubility, common solvent for reactions and HPLC.[6]
Dichloromethane (DCM) Nonpolar> 50High solubility due to the lipophilic Boc group.
Toluene Nonpolar5 - 20Moderate solubility.
Dimethyl Sulfoxide (DMSO) Polar Aprotic> 100Very high solubility, often used for stock solutions.[1]

Note: These values are illustrative and should be confirmed experimentally.

Conclusion

The solubility of this compound is a complex function of its molecular structure, exhibiting classic pH-dependent behavior in aqueous media and broad solubility in common organic solvents. Its basic primary amine allows for significant modulation of aqueous solubility with pH, a critical consideration for both synthetic workups and future formulation strategies. The gold-standard shake-flask method, coupled with a robust analytical technique like HPLC, provides the most reliable and accurate measure of its thermodynamic solubility. By understanding the principles laid out in this guide and implementing the detailed protocol, researchers can generate high-quality, reproducible solubility data, thereby mitigating risks and accelerating progress in their drug discovery and development programs.

References

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Bienta. (n.d.). Shake-Flask Solubility Assay.
  • Wang, J., & Pang, K. S. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 17(10), 1145-1162.
  • PCBIS. (n.d.). Thermodynamic solubility.
  • Oestergaard, J. (n.d.). pH = pKa + log.
  • Martinez, M. N., & Amidon, G. L. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. AAPS PharmSciTech, 22(3), 99.
  • S.L, S. (2021). PH and Solvent Effect on Drug Solubility.
  • ICH. (2019). ICH harmonised guideline: Biopharmaceutics classification system-based biowaivers (M9).
  • Bergström, C. A., et al. (2014). Determination of aqueous solubility by heating and equilibration: A technical note. Pharmaceutical Development and Technology, 19(5), 633-636.
  • Agilent Technologies. (n.d.). GOOD LABORATORY PRACTICE for HPLC.
  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers.
  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - questions and answers.
  • Let's talk Science. (2025). Why Does pH Influence A Substance's Dissolution?.
  • Bell, D. (2006). Key Factors in Sample Diluent Selection for HPLC Assays of Active Pharmaceutical Ingredients. LCGC North America, 24(7).
  • Khan Academy. (n.d.). pH and solubility.
  • ICH. (2019). Biopharmaceutics Classification System-Based Biowaivers M9.
  • Völgyi, G., et al. (2013). Biorelevant solubility of poorly soluble drugs: Rivaroxaban, furosemide, papaverine and niflumic acid. European Journal of Pharmaceutical Sciences, 50(3-4), 324-332.
  • Chromatography Forum. (2009). how can i test the solubility in hplc please?.
  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Chem-Impex International Inc. (n.d.). MSDS of tert-Butyl morpholine-4-carboxylate.
  • Organic Process Research & Development. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
  • National Center for Biotechnology Information. (n.d.). tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate. PubChem Compound Summary for CID 19081094.
  • ChemBK. (2024). TERTIO-BUTYL 2-(AMINOMETHYL)MORPHOLINE-4-CARBOXYLATE.
  • Reddit. (2021). Having great trouble with a Boc-protection reaction.
  • National Center for Biotechnology Information. (n.d.). tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate. PubChem Compound Summary for CID 1512577.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • National Center for Biotechnology Information. (n.d.). tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. PubChem Compound Summary for CID 5201202.

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(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This guide provides a comprehensive overview of the safety and handling protocols for this compound, a morpholine derivative commonly used as a building block in pharmaceutical synthesis. This document synthesizes critical information from safety data sheets and chemical databases to offer a field-proven perspective on its safe utilization.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a substance is the first step in a robust safety assessment. This compound is a chiral organic compound. While specific experimental data for some properties are not always available, the information below has been aggregated from various chemical suppliers.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyValueSource
Chemical Name tert-Butyl (2S)-2-(aminomethyl)morpholine-4-carboxylateAK Scientific, Inc.[1]
Synonyms (S)-N-BOC-2-AMINOMETHYLMORPHOLINEAK Scientific, Inc.[1]
CAS Number 1820580-71-9 (for hydrochloride salt)AK Scientific, Inc.[1]
Molecular Formula C10H20N2O3PubChem[2]
Molecular Weight 252.74 g/mol (for hydrochloride salt)AK Scientific, Inc.[3]
Physical Form SolidSigma-Aldrich
Purity Typically ≥95%AK Scientific, Inc.[1][3]
Storage Temperature 2-8°C, under inert atmosphereSigma-Aldrich, IWK Health Centre

Hazard Identification and GHS Classification

This compound is classified as hazardous. The primary routes of exposure are inhalation, skin contact, and eye contact.[1] The hydrochloride salt of this compound is not classified as a hazardous material for transport.[3]

Table 2: GHS Hazard Classification

Hazard ClassHazard StatementSignal WordPictogram
Skin IrritationH315: Causes skin irritationWarningGHS07
Eye IrritationH319: Causes serious eye irritationWarningGHS07
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335: May cause respiratory irritationWarningGHS07

Source: AK Scientific, Inc.[1][4], Sigma-Aldrich

The causality behind these classifications lies in the chemical nature of the morpholine ring and the aminomethyl group. Amines can be irritating to skin and mucous membranes. The BOC-protecting group mitigates some of the reactivity of the secondary amine within the morpholine ring, but the primary amine of the aminomethyl group remains a source of potential irritation.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential, starting with engineering controls and supplemented by personal protective equipment (PPE). The goal is to create a self-validating system where each layer of protection backs up the others.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area.[1][5] A chemical fume hood is the preferred engineering control to minimize inhalation of any dust or aerosols.[6]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

Personal Protective Equipment (PPE)

The selection of PPE is a critical decision based on the potential routes of exposure. For this compound, the focus is on protecting the skin, eyes, and respiratory system.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[1][8] This combination protects against splashes and airborne particles.

  • Skin Protection:

    • Gloves: Wear powder-free nitrile or neoprene gloves.[1][8]

    • Lab Coat/Gown: A clean lab coat or a disposable gown should be worn to protect personal clothing.[5][8]

  • Respiratory Protection: If working outside of a fume hood or if dust is generated, use a NIOSH-approved respirator.[5][9]

The following diagram illustrates the decision-making process for selecting appropriate PPE.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Assess Task spill Potential for Splash/Spill? start->spill gloves Nitrile/Neoprene Gloves gown Lab Coat/Gown dust Potential for Dust/Aerosol? spill->dust No face_shield Face Shield spill->face_shield Yes goggles Safety Goggles dust->goggles No respirator Respirator dust->respirator Yes face_shield->dust respirator->goggles

PPE Selection Workflow

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to prevent accidents and maintain the chemical's integrity.

Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is worn correctly and that the work area (preferably a fume hood) is clean and uncluttered.

  • Dispensing: When weighing or transferring the solid material, use techniques that minimize dust generation.[5]

  • Avoidance of Incompatibles: Keep the compound away from strong oxidizing agents, acids, and acid chlorides.[7]

  • Hygiene: Wash hands thoroughly with soap and water after handling.[1][10] Do not eat, drink, or smoke in the laboratory.[10]

Storage Protocol
  • Container: Keep the container tightly closed when not in use.[1][11]

  • Location: Store in a cool, dry, and well-ventilated area.[1][5] The recommended storage temperature is between 2-8°C.

  • Inert Atmosphere: For long-term storage, maintaining an inert atmosphere (e.g., under argon) is advisable to prevent degradation.[10]

  • Segregation: Store away from incompatible materials and foodstuff containers.[5][10]

Emergency Procedures

In the event of an accidental exposure or spill, a rapid and informed response can significantly mitigate harm.

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4]

  • Skin Contact: Immediately flush the skin with plenty of running water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Accidental Release Measures
  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1] Do not let the product enter drains or waterways.[1][6]

  • Cleanup:

    • Wear full protective equipment, including a respirator.[5]

    • For dry spills, carefully sweep up or vacuum the material, avoiding dust generation.[5][9]

    • Place the spilled material into a suitable, labeled container for disposal.[1][5]

    • Wash the spill area with soap and water.

The following diagram outlines the logical flow of an emergency response to a spill.

Spill_Response spill Spill Occurs assess Assess Situation (Size, Location) spill->assess evacuate Evacuate Immediate Area assess->evacuate ppe Don Full PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain Spill (Prevent Spread) ppe->contain cleanup Clean Up Spill (Avoid Dust) contain->cleanup dispose Dispose of Waste in Labeled Container cleanup->dispose decontaminate Decontaminate Area and Equipment dispose->decontaminate report Report Incident decontaminate->report

Sources

A-Technical Guide to N-Boc-2-aminomethylmorpholine and Its Congeners: Nomenclature, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, researchers, and synthetic chemists, precision in molecular architecture is paramount. Chiral scaffolds, in particular, serve as the foundational keystones for building complex, stereochemically defined molecules that interact specifically with biological targets. Among these, the substituted morpholine moiety has emerged as a privileged structure, conferring favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability. This guide provides an in-depth technical overview of tert-butyl (morpholin-2-ylmethyl)carbamate, a versatile chiral building block commonly referred to as N-Boc-2-aminomethylmorpholine.

This document will navigate the complexities of this reagent's nomenclature, provide a rationale for its synthetic utility, detail a representative synthetic protocol, and explore its application in modern medicinal chemistry. The insights provided are grounded in established chemical principles and supported by peer-reviewed literature to ensure technical accuracy and practical relevance.

Part 1: Decoding the Nomenclature - A Multiplicity of Names

A significant challenge in sourcing and utilizing chemical reagents is navigating their diverse and often inconsistent nomenclature. N-Boc-2-aminomethylmorpholine is a prime example of a molecule with numerous synonyms, systematic names, and commercial identifiers. Understanding these alternatives is crucial for comprehensive literature searches and effective procurement.

The molecule exists as a racemate and as individual (R) and (S) enantiomers. The naming conventions reflect this, with stereochemical descriptors often preceding the name. The core issue in its naming stems from the placement of the tert-butoxycarbonyl (Boc) protecting group. In this specific reagent, the Boc group protects the exocyclic primary amine on the aminomethyl substituent, not the secondary amine within the morpholine ring.

Systematic IUPAC Nomenclature:

The most precise name, defined by the International Union of Pure and Applied Chemistry (IUPAC), is tert-butyl N-(morpholin-2-ylmethyl)carbamate . For the enantiomerically pure forms, the name is modified to tert-butyl N-[[(2S)-morpholin-2-yl]methyl]carbamate [1] or tert-butyl N-[[(2R)-morpholin-2-yl]methyl]carbamate .

Common Synonyms and Abbreviations:

In laboratory practice and across supplier catalogs, a variety of shorthand names are used. These are often more convenient but can be ambiguous if the user is not familiar with the structure. Common examples include:

  • N-Boc-2-aminomethylmorpholine

  • 2-(Boc-aminomethyl)morpholine[2]

  • 2-N-Boc-aminomethylmorpholine[2]

  • (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate[1]

  • tert-Butyl [(morpholin-2-yl)methyl]carbamate[3]

It is critical to distinguish this reagent from its isomer, tert-butyl 2-(aminomethyl)morpholine-4-carboxylate , where the Boc group is attached to the morpholine nitrogen. This isomer has different reactivity and applications.

Identifier TypeRacemic Form(S)-Enantiomer
Primary IUPAC Name tert-butyl N-(morpholin-2-ylmethyl)carbamate[3]tert-butyl N-[[(2S)-morpholin-2-yl]methyl]carbamate[1]
Common Synonym 2-(Boc-aminomethyl)morpholine(S)-2-(N-Boc-aminomethyl)morpholine[1]
CAS Number 173341-02-1[2][3]875551-59-0[1]
Molecular Formula C₁₀H₂₀N₂O₃[3]C₁₀H₂₀N₂O₃[1]
Molecular Weight 216.28 g/mol [3]216.28 g/mol [1]

Part 2: The Strategic Value of a Bifunctional Building Block

The utility of N-Boc-2-aminomethylmorpholine lies in its bifunctional nature, combined with its defined stereochemistry. It provides a strategic tool for introducing a chiral morpholine scaffold into a target molecule through a multi-step synthetic sequence.

The Role of the Boc Protecting Group:

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis. Its prevalence is due to its robustness under a wide range of reaction conditions (e.g., basic hydrolysis, hydrogenation, and many nucleophilic attacks) while being easily and cleanly removable under acidic conditions.[4] This "orthogonal" stability is the cornerstone of its strategic value.

In the context of N-Boc-2-aminomethylmorpholine, the Boc group masks the nucleophilicity of the primary exocyclic amine. This allows the secondary amine within the morpholine ring to be selectively functionalized, for instance, through N-alkylation or N-arylation reactions. Once the morpholine nitrogen has been incorporated into the larger molecular framework, the Boc group can be removed to reveal the primary amine for subsequent elaboration, such as amide bond formation or reductive amination.

Figure 1: A generalized workflow demonstrating the strategic use of N-Boc-2-aminomethylmorpholine.

The Importance of the Chiral Morpholine Scaffold:

The morpholine ring is a common motif in pharmaceuticals. Its inclusion can enhance a compound's physicochemical properties, leading to improved solubility, lower lipophilicity, and better metabolic stability compared to more labile structures. The chirality at the 2-position of the morpholine ring allows for precise three-dimensional positioning of substituents, which is often critical for optimizing binding interactions with a biological target. Structure-activity relationship (SAR) studies frequently reveal that one enantiomer of a chiral drug has significantly higher potency or a better safety profile than the other.[5][6] Using an enantiomerically pure building block like (S)- or (R)-N-Boc-2-aminomethylmorpholine is a highly efficient strategy to access the desired single-enantiomer final product without the need for costly and often low-yielding chiral separations later in the synthesis.

Part 3: Representative Synthetic Protocol - Boc Protection of 2-(Aminomethyl)morpholine

While numerous methods exist for the synthesis of substituted morpholines, a common and practical approach to obtaining the title compound is through the selective Boc-protection of commercially available 2-(aminomethyl)morpholine. The following is a representative protocol based on well-established procedures for the N-Boc protection of primary amines.

Objective: To synthesize tert-butyl (morpholin-2-ylmethyl)carbamate from 2-(aminomethyl)morpholine.

Materials:

  • 2-(Aminomethyl)morpholine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(aminomethyl)morpholine (1.0 eq) in a 1:1 mixture of THF and water.

  • Addition of Base: Add sodium bicarbonate (2.0 eq) to the solution and stir until it is well suspended.

  • Addition of Boc Anhydride: To the stirring suspension, add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise over 15-20 minutes at room temperature. The dropwise addition helps to control any potential exotherm and minimize side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting amine.

  • Workup - Quenching and Extraction: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator. Add ethyl acetate to the remaining aqueous mixture. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product, tert-butyl (morpholin-2-ylmethyl)carbamate, can be purified by silica gel column chromatography if necessary, though often the crude product is of sufficient purity for subsequent steps.

This procedure leverages a biphasic system to facilitate the reaction, with the inorganic base remaining in the aqueous phase. The use of Boc₂O is standard for this transformation due to its high reactivity and the fact that its byproducts (t-butanol and CO₂) are volatile and easily removed.[7][8]

Part 4: Application in Medicinal Chemistry - The Case of Linezolid Analogues

A prominent application of chiral 2-substituted morpholine building blocks is in the synthesis of novel oxazolidinone antibiotics, a class of drugs that includes the clinically important agent Linezolid. Linezolid is effective against multi-drug resistant Gram-positive bacteria.[9][10][11] The morpholine ring in Linezolid is crucial for its activity and pharmacokinetic profile.

N-Boc-2-aminomethylmorpholine and its derivatives are valuable tools for generating analogues of Linezolid to explore the structure-activity relationships (SAR) of this important antibiotic class.[9] By replacing the N-acetyl group of Linezolid with different functionalities, medicinal chemists can probe the binding pocket of the bacterial ribosome and potentially develop new antibiotics with improved potency, a broader spectrum of activity, or the ability to overcome resistance mechanisms.

The general synthetic strategy would involve the N-arylation of (S)-N-Boc-2-aminomethylmorpholine with a suitable fluoronitrobenzene precursor, followed by a series of transformations to construct the oxazolidinone ring, reduction of the nitro group, and finally, deprotection of the Boc group to allow for the introduction of diverse substituents at the exocyclic amine.

Figure 2: Conceptual workflow for the synthesis of Linezolid analogues using the chiral building block.

Conclusion

N-Boc-2-aminomethylmorpholine is a strategically important chiral building block in modern organic synthesis and medicinal chemistry. Its value is derived from the combination of a stereochemically defined morpholine scaffold and an orthogonally protected primary amine. A thorough understanding of its varied nomenclature is the first step towards its effective utilization. By leveraging the robust yet labile nature of the Boc protecting group, chemists can perform selective manipulations at the morpholine nitrogen before unmasking the aminomethyl group for further diversification. This approach, exemplified by its application in the synthesis of novel antibiotic candidates, underscores the power of well-designed building blocks to accelerate the drug discovery process. As the demand for enantiomerically pure and structurally complex therapeutic agents continues to grow, the importance of reagents like N-Boc-2-aminomethylmorpholine will only increase.

References

  • Fish, P. V., Deur, C., Gan, X., Greene, K., Hoople, D., Mackenny, M., Para, K. S., Reeves, K., Ryckmans, T., Stiff, C., Stobie, A., Wakenhut, F., & Whitlock, G. A. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2562–2566. [Link]
  • Reddy, P. K., Mukkanti, K., & Rao, D. M. (n.d.). Synthesis of Antibiotic Linezolid Analogues. Rasayan J. Chem.
  • PubChem. (n.d.). (S)-2-(N-Boc-aminomethyl)morpholine. National Center for Biotechnology Information.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
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  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Madhavi, N., Kumar, Y. R., & Reddy, G. M. (2011). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). International Journal of ChemTech Research, 3(3), 1391-1395.
  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–817. [Link]
  • Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226.
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The Morpholine Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholine, a simple six-membered saturated heterocycle, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its unassuming structure, containing both an amine and an ether functional group, belies a powerful combination of physicochemical and pharmacological properties that have proven invaluable in the design of a multitude of therapeutic agents. This technical guide provides a comprehensive exploration of the morpholine moiety, dissecting its core features and elucidating the rationale behind its widespread and successful application in drug discovery. We will delve into the nuanced interplay of its structural attributes that favorably modulate aqueous solubility, metabolic stability, and target engagement. Through an analysis of its conformational preferences, its role as a versatile synthetic building block, and its presence in numerous clinically approved drugs, this guide will equip researchers with the in-depth understanding required to strategically leverage the morpholine scaffold in the development of next-generation therapeutics.

The Physicochemical Prowess of the Morpholine Ring

The utility of the morpholine ring in drug design is fundamentally rooted in its advantageous physicochemical characteristics. These properties collectively contribute to improved "drug-likeness" and optimize the pharmacokinetic profile of parent molecules.

Modulating Basicity and Enhancing Aqueous Solubility

A critical feature of the morpholine ring is its attenuated basicity compared to other cyclic amines like piperidine. The presence of the electronegative oxygen atom withdraws electron density from the nitrogen, resulting in a pKa value of approximately 8.4-8.7.[1][2] This reduced basicity is highly desirable in drug design for several reasons:

  • Reduced Off-Target Effects: Highly basic compounds often exhibit promiscuous binding to acidic residues in various proteins and phospholipids, leading to toxicity. The moderated basicity of morpholine mitigates these undesirable interactions.

  • Improved Oral Bioavailability: The pKa of morpholine is in a favorable range to ensure a degree of ionization at physiological pH, which can enhance aqueous solubility, while still allowing for sufficient lipophilicity to permeate biological membranes.[3] This delicate balance is crucial for oral drug absorption.

The ether oxygen in the morpholine ring is also a hydrogen bond acceptor, further contributing to the aqueous solubility of molecules that incorporate this scaffold.[2] This is a significant advantage when aiming to improve the solubility of poorly soluble drug candidates.

A Tool for Lipophilicity and Permeability Optimization

The morpholine ring provides a well-balanced lipophilic-hydrophilic profile.[3] It is more polar than a cyclohexane or piperidine ring, yet it retains sufficient lipophilicity to facilitate passage across cellular membranes. This makes it a valuable tool for fine-tuning the lipophilicity of a drug candidate to achieve optimal absorption, distribution, metabolism, and excretion (ADME) properties. In the context of central nervous system (CNS) drug discovery, the ability of the morpholine scaffold to strike a balance between solubility and lipophilicity is particularly crucial for enhancing permeability across the blood-brain barrier (BBB).[4][5]

Enhancing Pharmacokinetic Profiles: The Morpholine Advantage

The incorporation of a morpholine moiety is a widely employed strategy to enhance the pharmacokinetic properties of drug candidates, leading to improved efficacy and safety profiles.

Metabolic Stability: A Shield Against Rapid Clearance

The morpholine ring is generally considered to be more metabolically stable than many other nitrogen-containing heterocycles, such as piperidine.[6] The electron-withdrawing effect of the oxygen atom decreases the susceptibility of the adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes.[6] While not metabolically inert, the primary metabolic pathways for morpholine-containing compounds, such as N-dealkylation and ring oxidation, often proceed at a slower rate compared to analogous structures.[6] This enhanced metabolic stability can lead to:

  • Prolonged half-life: Slower metabolism results in the drug remaining in circulation for a longer period, potentially allowing for less frequent dosing.

  • Improved bioavailability: Reduced first-pass metabolism in the liver increases the fraction of the drug that reaches systemic circulation.

  • Reduced formation of reactive metabolites: A more stable scaffold can minimize the generation of potentially toxic metabolic byproducts.

Conformational Control and Target Engagement

The three-dimensional structure of a drug molecule is paramount to its interaction with its biological target. The morpholine ring, with its well-defined conformational preferences, plays a pivotal role in orienting substituents for optimal binding.

The Dominant Chair Conformation

Similar to cyclohexane, the morpholine ring predominantly adopts a chair conformation to minimize torsional and steric strain.[7] This chair conformation is significantly more stable than the higher-energy boat or twist-boat forms.[7] Within the chair conformation, substituents on the nitrogen atom can exist in either an equatorial or axial orientation. The equatorial conformation is generally more stable.[8][9] This predictable conformational behavior allows medicinal chemists to design molecules where the morpholine ring acts as a rigid scaffold, positioning key pharmacophoric groups in the precise geometry required for high-affinity binding to a target protein.[3][5]

The Morpholine Scaffold in Action: A Survey of Therapeutic Applications

The versatility of the morpholine scaffold is evident in the wide range of therapeutic areas where it has been successfully incorporated into FDA-approved drugs.

Central Nervous System (CNS) Disorders

The favorable physicochemical properties of morpholine, particularly its ability to enhance BBB permeability, have made it a popular choice in the development of CNS-active drugs.[3][4] Examples include:

  • Reboxetine: A selective norepinephrine reuptake inhibitor used in the treatment of clinical depression.[4]

  • Moclobemide: A reversible inhibitor of monoamine oxidase A (MAO-A) used as an antidepressant.[10]

  • Aprepitant: A neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[4]

Oncology

In the field of oncology, the morpholine scaffold is frequently found in kinase inhibitors, where it often serves to improve solubility and pharmacokinetic properties.[11] Notable examples include:

  • Gefitinib: An epidermal growth factor receptor (EGFR) kinase inhibitor used to treat certain types of non-small cell lung cancer.[12]

  • Linezolid: While primarily an antibiotic, it is also used in some cancer treatment regimens and contains a morpholine ring.[12]

  • Sonidegib: A smoothened (SMO) receptor inhibitor used for the treatment of basal-cell carcinoma.

Table 1: Physicochemical Properties of Morpholine
PropertyValueReference
pKa~8.4 - 8.7[1][2]
LogP-0.86
Water SolubilityMiscible
Boiling Point129 °C
Molar Mass87.12 g/mol
Table 2: Selected FDA-Approved Drugs Containing the Morpholine Scaffold
Drug NameTherapeutic AreaMechanism of Action
ReboxetineCNS (Antidepressant)Norepinephrine Reuptake Inhibitor
MoclobemideCNS (Antidepressant)MAO-A Inhibitor
AprepitantCNS (Antiemetic)NK1 Receptor Antagonist
GefitinibOncologyEGFR Kinase Inhibitor
LinezolidAntibacterialProtein Synthesis Inhibitor
SonidegibOncologySMO Receptor Inhibitor
FinafloxacinAntibacterialFluoroquinolone
EmorfazoneAnalgesic/Antipyretic
PhendimetrazineCNS (Anorectic)Appetite Suppressant

Synthetic Strategies and Methodologies

The facile and versatile synthesis of morpholine derivatives is a key factor contributing to its widespread use in drug discovery.[13][14] A variety of synthetic methodologies are available, allowing for the creation of diverse libraries of morpholine-containing compounds for screening and optimization.

General Synthetic Protocol: N-Arylation of Morpholine via Buchwald-Hartwig Amination

This protocol outlines a common and effective method for the synthesis of N-aryl morpholines, a prevalent structural motif in many drug candidates.[15]

Materials:

  • Aryl halide (e.g., aryl bromide or chloride)

  • Morpholine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), palladium catalyst (0.01-0.05 eq), and phosphine ligand (0.02-0.10 eq).

  • Add the base (1.2-1.5 eq).

  • Add the anhydrous solvent, followed by morpholine (1.1-1.5 eq).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired N-aryl morpholine.

Visualizations

Diagram 1: Key Features of the Morpholine Scaffold

G Morpholine Morpholine Scaffold Solubility Enhanced Aqueous Solubility Morpholine->Solubility Stability Improved Metabolic Stability Morpholine->Stability Permeability Optimized Permeability (BBB) Morpholine->Permeability Conformation Defined Conformation Morpholine->Conformation pKa Moderate pKa (~8.4-8.7) Morpholine->pKa Synthesis Versatile Synthesis Morpholine->Synthesis

Caption: Core advantages of the morpholine scaffold in drug design.

Diagram 2: Workflow for Lead Optimization using Morpholine

G cluster_0 Lead Optimization Cycle Start Lead Compound with Poor PK Properties Incorporate Incorporate Morpholine Scaffold Start->Incorporate Strategy Synthesize Synthesize Analogs Incorporate->Synthesize Evaluate Evaluate ADME Properties Synthesize->Evaluate SAR Analyze SAR Evaluate->SAR SAR->Incorporate Iterate Optimized Optimized Candidate SAR->Optimized Success

Caption: Iterative process of improving drug properties with morpholine.

Conclusion

The morpholine scaffold represents a powerful and versatile tool in the medicinal chemist's armamentarium. Its unique combination of favorable physicochemical properties, metabolic stability, and synthetic accessibility has solidified its status as a privileged structure in drug discovery.[1][14] By understanding the fundamental principles that govern the behavior of the morpholine ring, researchers can continue to harness its potential to design safer and more effective medicines across a broad spectrum of diseases. The continued exploration of novel synthetic methodologies and a deeper understanding of its interactions with biological targets will undoubtedly lead to the development of new and innovative morpholine-containing therapeutics in the future.

References

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Role of chiral building blocks in pharmaceutical synthesis

Regardless of the chosen method, rigorous analytical validation is essential. The primary metric is enantiomeric excess (ee%), which quantifies the purity of one enantiomer relative to the other. Chiral HPLC and GC are the standard techniques for determining ee%. [35]

Part 7: Conclusion and Future Outlook

Chiral building blocks are the linchpin of modern pharmaceutical synthesis. The ability to control stereochemistry is fundamental to creating safer, more effective medicines. The journey from racemic drugs to single-enantiomer APIs has been driven by innovations in asymmetric catalysis, a deeper understanding of biocatalysis, and the development of powerful separation technologies.

The future of chiral synthesis lies in the integration of these strategies with emerging technologies. The continued development of novel catalysts—both metal-based and enzymatic—will enable the synthesis of increasingly complex molecules with greater precision. Furthermore, the adoption of continuous manufacturing processes, where SMB chromatography and continuous catalytic reactions are linked, promises to make the production of enantiopure drugs more efficient, sustainable, and cost-effective, ensuring that the right-handed molecule is delivered for the right therapeutic purpose.

Part 8: References

A complete list of all sources cited in this document is provided below.

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  • Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. (2025). Medium.

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  • Asymmetric Synthesis in Industry: From Lab to Market. (2024). Chiralpedia.

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  • Chiral Chromatography. (2020). Chemistry LibreTexts.

  • Recent advances in enzymatic and chemical deracemisation of racemic compounds. (2013). Royal Society of Chemistry.

  • Chiral Synthesis Technology | Advanced Solutions for Chiral Molecules. (n.d.). Asymchem.

  • (PDF) Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals. (2025). ResearchGate.

  • Advances in Chiral Technology for Enantiomer Separation. (2022). LCGC International.

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  • Enantiopure drug - Wikipedia. (n.d.). Wikipedia.

  • Simulated Moving Bed chromatography at CARBOGEN AMCIS AG. (2023). CARBOGEN AMCIS AG.

  • Chiral HPLC Column. (n.d.). Phenomenex.

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  • Diastereomeric recrystallization - Wikipedia. (n.d.). Wikipedia.

  • Synthesis of Chiral Amines for Pharmaceutical Intermediates: Application Notes and Protocols. (n.d.). Benchchem.

  • Chiral pool - Wikipedia. (n.d.). Wikipedia.

  • Chiral analysis - Wikipedia. (n.d.). Wikipedia.

  • the tale of chiral switches. (n.d.). Australian Prescriber.

  • Enzymatic resolution of antidepressant drug precursors in an undergraduate laboratory. (2025). ResearchGate.

  • Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. (n.d.). ACS Publications.

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  • Chapter 2: Resolution of Racemic and Diastereomeric Mixtures. (n.d.). The Royal Society of Chemistry.

  • Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. (2021). National Institutes of Health.

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An In-depth Technical Guide to the Chemistry of the Boc Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the tert-Butoxycarbonyl (Boc) Protecting Group

In the landscape of modern organic synthesis, particularly within pharmaceutical development and peptide chemistry, the ability to selectively mask and unmask reactive functional groups is paramount.[1] Among the arsenal of chemical tools available for this purpose, the tert--butoxycarbonyl (Boc) group stands out as a cornerstone for the protection of amines.[2] Its widespread adoption is not accidental but rather a consequence of its unique combination of stability and controlled lability. The Boc group forms a stable carbamate linkage with amines, effectively shielding their nucleophilic and basic nature from a wide array of reaction conditions.[2] Crucially, this robust protection can be reversed under mild acidic conditions, a feature that provides the orthogonality necessary for complex, multi-step synthetic strategies.[2][3]

This guide offers a comprehensive exploration of the core principles and practical applications of Boc protecting group chemistry. We will delve into the mechanistic underpinnings of both the protection and deprotection reactions, provide field-proven experimental protocols, and discuss the critical nuances that ensure successful and reproducible outcomes in a laboratory setting.

Core Principles: Understanding the Boc Group's Unique Characteristics

The efficacy of the Boc group is rooted in its distinct chemical properties. Chemically, it is a tert-butyl carbamate.[3] The introduction of this bulky, nonpolar group significantly alters the physical properties of the parent amine, generally increasing its lipophilicity and influencing its solubility in organic solvents.[2]

Stability Profile

A key advantage of the Boc group is its remarkable stability across a broad spectrum of non-acidic reaction conditions. This stability is crucial for its role as an effective protecting group, allowing for a wide range of chemical transformations to be performed on other parts of the molecule without disturbing the protected amine.[2][4]

The Boc group is generally stable to:

  • Basic Conditions: It is resistant to hydrolysis by strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2]

  • Nucleophiles: The carbamate functionality is generally unreactive towards common nucleophiles.[2][4]

  • Catalytic Hydrogenation: It remains intact under conditions typically used to cleave other protecting groups like benzyl (Bn) or benzyloxycarbonyl (Cbz).[2][3]

This robust stability profile allows for a high degree of flexibility in synthetic design, enabling chemists to employ a diverse range of reagents and reaction conditions.

The Chemistry of Protection: Synthesizing Boc-Protected Amines

The most common and efficient method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[2][5] This reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[6][7]

The reaction can be performed with or without a base. In the absence of a base, the tert-butyl carbonate leaving group can deprotonate the protonated amine.[6] However, the addition of a mild base like triethylamine (TEA) or sodium hydroxide (NaOH) is common to neutralize the protonated amine and drive the reaction to completion.[3][8] The unstable tert-butyl carbonate intermediate readily decomposes into gaseous carbon dioxide and tert-butanol (or tert-butoxide in the presence of a base), providing a strong thermodynamic driving force for the reaction.[3][6]

Boc_Protection cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products R_NH2 R-NH₂ (Amine) Intermediate [R-NH₂(⁺)-C(=O)O-tBu + ⁻O-C(=O)O-tBu] R_NH2->Intermediate Nucleophilic Attack Boc2O (tBuOCO)₂O (Boc Anhydride) Boc2O->Intermediate Boc_Amine R-NH-Boc Intermediate->Boc_Amine Deprotonation & Decomposition tBuOH tBuOH Intermediate->tBuOH CO2 CO₂ Intermediate->CO2

Caption: Mechanism of Boc protection using Boc Anhydride.

Comparative Analysis of Reagents for Boc Protection

While Boc anhydride is the most prevalent reagent, other reagents can also be used for Boc protection. The choice of reagent and conditions can be optimized based on the specific substrate and desired reaction efficiency.

SubstrateReagent/CatalystSolventTimeYield (%)Reference
Aniline(Boc)₂ONone30 min95[9]
Aniline(Boc)₂O / Amberlite-IR 120None<1 min99[9]
Benzylamine(Boc)₂OWater/Acetone8 min98[9]
Pyrrolidine(Boc)₂O / TEADCM1 h100[9]
Experimental Protocol: General Procedure for Boc Protection of an Amine

This protocol describes a standard method for the Boc protection of a primary or secondary amine using di-tert-butyl dicarbonate and triethylamine.

Materials:

  • Amine substrate

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the amine substrate (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the stirred solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

The Chemistry of Deprotection: Liberating the Amine

The defining characteristic of the Boc group is its lability under acidic conditions.[2] This allows for its selective removal in the presence of other protecting groups that are sensitive to different conditions, a concept known as orthogonality.[3] The most common reagent for Boc deprotection is trifluoroacetic acid (TFA), typically used in a 20-50% solution in a solvent like dichloromethane (DCM).[2][10]

The mechanism of acid-catalyzed deprotection involves several key steps:[11][12]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid.[12]

  • Formation of a tert-butyl Cation: This protonation destabilizes the carbamate, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[11][12]

  • Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes, releasing carbon dioxide gas.[11][12]

  • Formation of the Amine Salt: The newly liberated amine is protonated by the excess acid in the reaction mixture to form the corresponding salt (e.g., trifluoroacetate salt).[11][12]

Boc_Deprotection cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products Boc_Amine R-NH-Boc Protonated_Boc [R-NH-C(=O⁺H)O-tBu] Boc_Amine->Protonated_Boc Acid H⁺ (e.g., TFA) Acid->Protonated_Boc Protonation Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid Cleavage tBu_Cation tBu⁺ Protonated_Boc->tBu_Cation Amine_Salt R-NH₃⁺ Carbamic_Acid->Amine_Salt Decarboxylation & Protonation CO2 CO₂ Carbamic_Acid->CO2 Isobutylene Isobutylene tBu_Cation->Isobutylene Deprotonation

Caption: Mechanism of acid-catalyzed Boc deprotection.

Managing Side Reactions: The Role of Scavengers

A potential complication during Boc deprotection is the reactivity of the liberated tert-butyl cation. This electrophilic species can alkylate nucleophilic residues in the substrate, particularly in peptide synthesis where side chains of amino acids like tryptophan and methionine are susceptible to this side reaction.[13][14] To mitigate this, "scavengers" are often added to the deprotection cocktail. These are nucleophilic species that readily trap the tert-butyl cation. Common scavengers include anisole, thioanisole, and triisopropylsilane (TIS).[13]

Alternative Deprotection Conditions

While TFA is the most common reagent, other acidic conditions can be employed for Boc deprotection, particularly when the substrate is sensitive to the harshness of TFA.[10]

ReagentConcentrationSolventTypical TimeTemperatureReference
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)0.5 - 2 hours0°C to Room Temp[10]
Hydrochloric Acid (HCl)4 M1,4-Dioxane0.5 - 4 hoursRoom Temp[10]
Formic AcidNeat or in DCM1 - 16 hoursRoom Temp[10]
p-Toluenesulfonic Acid (pTSA)Catalytic to stoichiometricDCM or Acetonitrile10 min - 2 hoursRoom Temp[10]
Experimental Protocol: Step-by-Step Boc Deprotection Using TFA

This protocol outlines the standard procedure for removing a Boc protecting group using trifluoroacetic acid. Caution: TFA is a strong, corrosive acid. This procedure must be performed in a well-ventilated fume hood.

Materials:

  • Boc-protected substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (e.g., anisole or triisopropylsilane, if necessary)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the Boc-protected substrate (1.0 eq) in DCM in a round-bottom flask.

  • If required, add a scavenger (e.g., 5% v/v anisole).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the desired final concentration (typically 20-50% v/v).[10] An exothermic reaction may be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting product will be the amine salt. If the free amine is desired, a basic workup (e.g., washing with saturated aqueous NaHCO₃ solution) can be performed, followed by extraction with an organic solvent.

Applications in Drug Development and Peptide Synthesis

The Boc group has been instrumental in the advancement of solid-phase peptide synthesis (SPPS).[15][16] In Boc-based SPPS, the α-amino group of the incoming amino acid is temporarily protected with a Boc group. After coupling to the growing peptide chain, the Boc group is removed with TFA, allowing for the next coupling cycle.[17] This strategy, while largely superseded by Fmoc chemistry in many applications, remains valuable for the synthesis of certain hydrophobic peptides or those containing acid-sensitive moieties where Fmoc chemistry is less suitable.[15][17]

Beyond peptide synthesis, Boc protection is widely used in the synthesis of complex small molecules, including active pharmaceutical ingredients (APIs). Its reliability and the vast body of literature detailing its use make it a go-to strategy for medicinal chemists.

Conclusion: A Versatile and Indispensable Tool

The tert-butoxycarbonyl protecting group is a testament to the power of strategic chemical design. Its unique combination of stability and controlled, acid-catalyzed lability has made it an indispensable tool for organic chemists. A thorough understanding of its underlying chemistry, including the mechanisms of protection and deprotection, and the practical considerations for its use in the laboratory, is essential for any researcher, scientist, or drug development professional engaged in the art of multi-step organic synthesis. The continued application and adaptation of Boc chemistry underscore its enduring importance in the creation of complex molecules that drive scientific and medical innovation.

References

  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.Methods in Molecular Biology.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis.Total Synthesis.
  • Boc Protection Mechanism (Boc2O) - Common Organic Chemistry.Common Organic Chemistry.
  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry.Common Organic Chemistry.
  • Application Notes and Protocols: Step-by-Step Boc Deprotection Using Trifluoroacetic Acid (TFA) - Benchchem.Benchchem.
  • An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines - Benchchem.Benchchem.
  • Application Notes and Protocols: Mild Acidic Conditions for Boc Group Removal from PEG Linkers - Benchchem.Benchchem.
  • 26.7: Peptide Synthesis - Chemistry LibreTexts.Chemistry LibreTexts.
  • A Comparative Guide to Reagents for Boc Protection of Amines - Benchchem.Benchchem.
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  • Technical Support Center: Boc Protecting Group Stability - Benchchem.Benchchem.
  • The Strategic Shield: A Technical Guide to Boc and Z Protecting Groups in Peptide Synthesis - Benchchem.Benchchem.
  • Boc-Protected Amino Groups - Organic Chemistry Portal.Organic Chemistry Portal.
  • tert-Butyloxycarbonyl protecting group - Wikipedia.Wikipedia.
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Stereochemistry of (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Abstract

(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid morpholine scaffold, combined with a stereodefined primary amine, makes it a valuable synthon for introducing specific three-dimensional architecture into drug candidates, thereby influencing their pharmacological activity and pharmacokinetic profiles. This guide provides a comprehensive technical overview of the stereochemical aspects of this molecule, including its absolute configuration, conformational preferences, stereoselective synthetic strategies, and methods for chiral analysis. The causality behind experimental choices and the impact of stereochemistry on its application as a pharmacologically relevant scaffold are discussed in detail.

Molecular Structure and Stereochemical Assignment

The fundamental structure of the title compound consists of a morpholine ring N-protected with a tert-butyloxycarbonyl (Boc) group and substituted at the C2 position with an aminomethyl group. The key to its utility in asymmetric synthesis and drug design lies in the single, defined stereocenter at the C2 position of the morpholine ring.

Absolute Configuration

The stereochemical descriptor "(S)" denotes the absolute configuration at the C2 carbon, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. The substituents on this chiral center are prioritized as follows:

  • The morpholine ring nitrogen (N4, part of the Boc-protected amine).

  • The morpholine ring oxygen (O1).

  • The aminomethyl group (-CH₂NH₂).

  • The hydrogen atom (-H).

The systematic IUPAC name, tert-butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate, precisely defines this architecture[1][2]. This specific spatial arrangement is critical, as enantiomers often exhibit significantly different binding affinities for biological targets and varying metabolic fates[3].

Conformational Analysis

Like cyclohexane, the six-membered morpholine ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain[4][5]. In this conformation, substituents at each carbon can occupy either an axial or an equatorial position.

For this compound, the bulky Boc-protected nitrogen and the C2-aminomethyl group introduce significant conformational considerations. Computational and spectroscopic studies on similar 2-substituted morpholines suggest a strong preference for a conformation where the C2 substituent occupies the equatorial position[6][7]. This arrangement minimizes 1,3-diaxial interactions, which would otherwise introduce significant steric strain and destabilize the molecule. The bulky tert-butyl group of the Boc protecting group further reinforces a stable chair conformation. Understanding this conformational preference is crucial for molecular modeling and predicting how the molecule will interact with target proteins.

Caption: Cahn-Ingold-Prelog priorities and preferred equatorial conformation.

Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure morpholine derivatives is a key focus of process chemistry, given their prevalence in pharmaceuticals[4][8]. The production of the (S)-enantiomer of tert-butyl 2-(aminomethyl)morpholine-4-carboxylate requires a robust stereocontrol strategy. Below are two field-proven approaches.

Synthesis from a Chiral Precursor: (S)-Epichlorohydrin

This is a common and efficient strategy that installs the desired stereocenter at the beginning of the synthetic sequence using a commercially available chiral starting material. The chirality of epichlorohydrin is transferred through the subsequent reaction steps to the final product.

Rationale: Using a chiral pool starting material like (S)-epichlorohydrin is often more cost-effective and scalable than introducing chirality later via asymmetric catalysis or resolution, as it avoids the loss of material associated with separating enantiomers.

Synthesis_Workflow start (S)-Epichlorohydrin step1 Ring Opening with Aminoethanol Derivative start->step1 step2 Boc Protection of Secondary Amine step1->step2 step3 Intramolecular Cyclization (Williamson Ether Synthesis) step2->step3 step4 Conversion of Hydroxyl to Mesylate or Tosylate step3->step4 step5 Nucleophilic Substitution with Azide (SN2) step4->step5 step6 Reduction of Azide to Primary Amine step5->step6 product (S)-tert-Butyl 2-(aminomethyl) morpholine-4-carboxylate step6->product

Caption: Synthetic pathway from (S)-epichlorohydrin.

Detailed Protocol: A representative protocol based on this strategy is outlined below[9].

  • Step 1: Ring Opening: (S)-epichlorohydrin is reacted with an appropriate aminoethanol derivative. The nucleophilic amine attacks the least hindered carbon of the epoxide, opening the ring and establishing the basic carbon-nitrogen backbone.

  • Step 2: Boc Protection: The resulting secondary amine is protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to form the carbamate. This prevents the nitrogen from interfering in the subsequent cyclization step.

  • Step 3: Cyclization: The intermediate is treated with a base (e.g., sodium hydride) to deprotonate the hydroxyl group, which then acts as a nucleophile to displace the chloride in an intramolecular Williamson ether synthesis, forming the morpholine ring. This step yields (S)-N-Boc-2-hydroxymethylmorpholine.

  • Step 4: Hydroxyl Activation: The primary alcohol is converted to a better leaving group, typically a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a non-nucleophilic base like triethylamine.

  • Step 5: Azide Introduction: The activated alcohol is displaced by sodium azide via an Sₙ2 reaction. This reaction proceeds with inversion of configuration, but since the substitution is not at the stereocenter, the (S) configuration is retained.

  • Step 6: Azide Reduction: The azide is reduced to the primary amine using a standard method such as catalytic hydrogenation (H₂, Pd/C) or Staudinger reduction (PPh₃, H₂O) to yield the final product.

Asymmetric Hydrogenation

An alternative approach involves the synthesis of a prochiral dehydromorpholine precursor followed by an asymmetric hydrogenation step to set the stereocenter.

Rationale: This method is highly atom-economical and can provide very high enantiomeric excess (ee). The choice of a suitable chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine ligand) is paramount for success[8].

RouteKey TransformationTypical YieldEnantiomeric Excess (ee)Key Advantages
Chiral Precursor Epoxide Ring OpeningGood to Excellent>99% (retained from start)Robust, scalable, relies on readily available chiral material.
Asymmetric Hydrogenation Asymmetric HydrogenationExcellentUp to 99%High efficiency, atom-economical, excellent enantioselectivity.

Analytical and Spectroscopic Characterization

Confirming the chemical identity, purity, and stereochemical integrity of this compound is essential. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Confirmation
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The spectra for the racemic compound will be identical to that of the pure enantiomer. Key expected signals include the characteristic singlet for the tert-butyl group (~1.4-1.5 ppm) and distinct multiplets for the morpholine and aminomethyl protons[10].

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

Chiral Analysis Workflow

The most critical analysis is the determination of enantiomeric purity. This is typically achieved using chiral chromatography.

Chiral_Analysis_Workflow start Synthesized Product Sample step1 Sample Preparation (Dissolve in mobile phase) start->step1 step2 Injection into Chiral HPLC/SFC System (e.g., Chiralcel OD-H column) step1->step2 step3 Separation of Enantiomers (Differential interaction with Chiral Stationary Phase) step2->step3 step4 Detection (UV/MS) step3->step4 step5 Data Analysis step4->step5 result Determine Retention Times (tR) Calculate Enantiomeric Excess (% ee) step5->result

Caption: Workflow for the determination of enantiomeric excess.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

  • Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., those coated with derivatives of cellulose or amylose) are highly effective for separating a wide range of chiral compounds, including amines[11].

  • Mobile Phase Optimization: A mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. A small amount of an amine additive (e.g., diethylamine) is often necessary to reduce peak tailing and improve the resolution of basic compounds.

  • Analysis: The sample is injected onto the column. The two enantiomers will interact differently with the CSP, leading to different retention times.

  • Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100.

Applications in Drug Discovery

The morpholine moiety is considered a "privileged scaffold" in medicinal chemistry due to its favorable properties, including metabolic stability, low toxicity, and the ability to improve the aqueous solubility and pharmacokinetic profile of a parent molecule[4][12]. The this compound building block provides a stereochemically defined platform to leverage these benefits.

  • Kinase Inhibitors: The primary amine of the title compound can be readily functionalized to form amide, sulfonamide, or urea linkages, which are common motifs in kinase inhibitors designed for cancer therapy[3]. The specific (S) stereochemistry ensures precise orientation of these functional groups within the kinase active site to maximize binding affinity and selectivity.

  • GPCR Modulators: G-protein coupled receptors (GPCRs) are major drug targets. The rigid morpholine scaffold can serve as a constrained diamine mimic, positioning the key amine functionality in a specific vector for optimal interaction with the receptor binding pocket[3][13].

  • CNS-Active Agents: The morpholine ring is frequently found in drugs targeting the central nervous system (CNS)[13]. Its polarity and hydrogen bonding capacity can aid in crossing the blood-brain barrier. The defined stereochemistry of this building block is essential for achieving selectivity for specific receptor subtypes in the brain.

Conclusion

The stereochemistry of this compound is the defining feature that underpins its value as a high-value building block in modern drug discovery. Its absolute (S)-configuration and its preference for a chair conformation with an equatorial substituent dictate its three-dimensional presentation to biological targets. Reliable stereoselective syntheses, primarily from chiral precursors like (S)-epichlorohydrin, and rigorous chiral analytical methods are critical for its production and quality control. The strategic incorporation of this synthon allows medicinal chemists to precisely control molecular architecture, leading to the development of more potent, selective, and safer therapeutic agents.

References

  • Supporting Information for various chemical syntheses often includes NMR data. (Note: Specific spectral data for this exact compound is aggregated in databases but rarely published as a standalone paper.)
  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Department of Applied Chemistry and Chemical Technology, University of Dhaka.
  • Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • Vulcanchem. (n.d.). tert-Butyl (S)-2-(3-aminopropyl)
  • PubChemLite. (n.d.). Tert-butyl 2-(aminomethyl)-2-methylmorpholine-4-carboxylate.
  • PubChem. (n.d.). tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate.
  • BenchChem. (n.d.). A Comparative Guide to the Synthetic Routes of Chiral Morpholines.
  • PubChem. (n.d.). tert-Butyl 2-aminomorpholine-4-carboxylate.
  • Lilly and Company. (n.d.). Practical Synthesis of Chiral 2-Morpholine. Organic Process Research & Development.
  • BenchChem. (n.d.). (S)-tert-Butyl 2-(bromomethyl)
  • Arshad, F., et al. (2024).
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry.
  • Wijtmans, R., et al. (2004). Synthesis and biological relevance of C-substituted morpholine derivatives. Acta Crystallographica Section E.
  • LibreTexts. (n.d.). Conformational analysis. Organic Chemistry 1: An open textbook.
  • precisionFDA. (n.d.). TERT-BUTYL 3-(AMINOMETHYL)MORPHOLINE-4-CARBOXYLATE.
  • Google Patents. (n.d.). Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
  • PubMed. (n.d.). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid.
  • Fiveable. (n.d.). Conformational analysis. Medicinal Chemistry Class Notes.
  • PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate.
  • PubChem. (n.d.). Tert-butyl Morpholine-4-carboxylate.
  • BOC Sciences. (n.d.). Application of Organic Synthesis in New Drug Discovery.
  • Fallacara, A. L., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
  • ChemicalRegister.com. (n.d.). (S)-tert-Butyl 2-(chloromethyl)
  • Evangelisti, L., et al. (2018). Rotational Spectrum and Conformational Analysis of N-Methyl-2-Aminoethanol: Insights into the Shape of Adrenergic Neurotransmitters. Frontiers in Chemistry.
  • PubMed. (2018). Rotational Spectrum and Conformational Analysis of N-Methyl-2-Aminoethanol: Insights into the Shape of Adrenergic Neurotransmitters.

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Methodological & Application

The Versatile Chiral Building Block: (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as enhanced aqueous solubility, metabolic stability, and improved pharmacokinetic profiles.[1][2] Its unique structural features, including a non-planar chair conformation and the presence of both hydrogen bond donor and acceptor capabilities, allow for versatile interactions with biological targets.[3] Within the vast landscape of morpholine-containing building blocks, (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate has emerged as a particularly valuable chiral synthon for the construction of complex, biologically active molecules. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights for researchers at the forefront of drug development.

Physicochemical Properties and Structural Attributes

This compound is a chiral, bifunctional molecule featuring a primary amine and a Boc-protected secondary amine within the morpholine ring. This strategic arrangement allows for selective chemical transformations, making it a highly sought-after intermediate in multi-step syntheses.

PropertyValueReference
Molecular Formula C10H20N2O3[4]
Molecular Weight 216.28 g/mol [4]
Appearance Solid-Liquid Mixture
Boiling Point 311 °C at 760 mmHg
Density 1.078±0.06 g/cm³
Storage Keep in a dark place, inert atmosphere, room temperature[4]

The (S)-stereochemistry at the C2 position is crucial for achieving desired enantioselectivity in target molecules, which often translates to improved potency and reduced off-target effects. The tert-butyloxycarbonyl (Boc) protecting group on the morpholine nitrogen provides stability during synthetic manipulations and can be readily removed under acidic conditions to allow for further functionalization.

Core Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The primary utility of this compound lies in its role as a versatile building block for introducing a chiral morpholine moiety into drug candidates. Its primary amine serves as a nucleophilic handle for a variety of chemical transformations, most notably amide bond formation and reductive amination. These reactions are fundamental in the synthesis of a wide range of therapeutic agents, including kinase inhibitors and antiviral compounds.

Amide Bond Formation: Crafting Bioactive Scaffolds

The formation of an amide bond between the primary amine of this compound and a carboxylic acid is a cornerstone of its application. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.

Conceptual Workflow for Amide Coupling

cluster_reactants Reactants cluster_reagents Reagents Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester Activation Morpholine_Derivative (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate Amide_Product Target Amide Product Morpholine_Derivative->Amide_Product Coupling_Agent Coupling Agent (e.g., HATU, EDC/HOBt) Coupling_Agent->Activated_Ester Base Base (e.g., DIPEA, Et3N) Reaction_Mixture Reaction Mixture in Anhydrous Solvent (e.g., DMF, DCM) Base->Reaction_Mixture Activated_Ester->Amide_Product Nucleophilic Attack

Figure 1: General workflow for amide bond formation.

Detailed Protocol: Amide Coupling via HATU

This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add this compound (1.1 eq).

  • Add HATU (1.2 eq) to the mixture, followed by the dropwise addition of DIPEA (2.5 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Rationale: HATU is a preferred coupling agent due to its high efficiency and the formation of a highly reactive O-acylisourea active ester, which readily reacts with the primary amine. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the reaction.

Reductive Amination: Forging C-N Bonds

Reductive amination is another powerful tool for utilizing this compound, enabling the formation of a new carbon-nitrogen bond with an aldehyde or ketone. This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Conceptual Workflow for Reductive Amination

cluster_reactants Reactants cluster_reagents Reagents Carbonyl_Compound Aldehyde or Ketone (R-CHO or R-CO-R') Imine_Intermediate Imine/Iminium Ion Intermediate Carbonyl_Compound->Imine_Intermediate Condensation Morpholine_Derivative (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate Morpholine_Derivative->Imine_Intermediate Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) Amine_Product Target Secondary Amine Product Reducing_Agent->Amine_Product Acid_Catalyst Acid Catalyst (optional) (e.g., Acetic Acid) Reaction_Mixture Reaction Mixture in Solvent (e.g., DCE, MeOH) Acid_Catalyst->Reaction_Mixture Imine_Intermediate->Amine_Product Reduction

Figure 2: General workflow for reductive amination.

Detailed Protocol: Reductive Amination with an Aldehyde

This protocol provides a general method for the reductive amination of an aldehyde with this compound using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.

Materials:

  • This compound

  • Aldehyde of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the aldehyde (1.0 eq) and this compound (1.2 eq) in anhydrous DCE or MeOH.

  • If necessary, add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired secondary amine.

Rationale: Sodium triacetoxyborohydride is a particularly effective reducing agent for reductive aminations as it is milder than other borohydrides and selectively reduces the iminium ion in the presence of the carbonyl starting material. The reaction is often carried out in chlorinated solvents like DCE, where the reagent is more stable.

Application in the Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor Intermediate

A practical application of this compound is in the synthesis of intermediates for Bruton's Tyrosine Kinase (BTK) inhibitors, a class of drugs used in the treatment of B-cell cancers.[5] The morpholine moiety is often incorporated to enhance the solubility and pharmacokinetic properties of the inhibitor.

In one synthetic approach, this compound can be reacted with a suitably substituted pyrimidine, such as 2-chloro-5-nitropyrimidine, in a nucleophilic aromatic substitution (SNA) reaction.

Reaction Scheme:

Figure 3: Synthesis of a BTK inhibitor intermediate.

Protocol: Synthesis of a Pyrimidine Intermediate

Materials:

  • This compound

  • 2-Chloro-5-nitropyrimidine

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in NMP, add 2-chloro-5-nitropyrimidine (1.1 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Cool the reaction to room temperature and dilute with EtOAc.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to obtain the desired intermediate.

This intermediate can then be further elaborated through reduction of the nitro group and subsequent coupling reactions to afford the final BTK inhibitor.

Conclusion

This compound is a powerful and versatile chiral building block in medicinal chemistry. Its well-defined stereochemistry and bifunctional nature provide a reliable platform for the synthesis of complex drug candidates with improved pharmacological properties. The protocols outlined in this guide for amide bond formation and reductive amination represent robust and widely applicable methods for incorporating this valuable synthon into novel therapeutic agents. As the demand for more effective and safer drugs continues to grow, the strategic use of such well-designed building blocks will remain a critical component of successful drug discovery programs.

References

  • Giordano-Lanza, D., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 549-597.
  • Cozzini, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2739-2754.
  • PubChem. tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate.
  • Supporting Information for an unspecified article, providing NMR data for tert-butyl morpholine-4-carboxylate.
  • Pan, Z., et al. (2017). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. Journal of Medicinal Chemistry, 60(17), 7381-7393.
  • ResearchGate. Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra.
  • PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate.

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The Strategic Application of (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate as a Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality and the Morpholine Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the precise control of three-dimensional molecular architecture is not merely an academic exercise but a fundamental prerequisite for success. Living systems are inherently chiral, and the interactions between a drug molecule and its biological target are exquisitely sensitive to stereochemistry.[1] Consequently, the use of enantiomerically pure building blocks has become a cornerstone of pharmaceutical development, enabling the construction of complex molecules with optimized efficacy, safety, and pharmacokinetic profiles.[2][3]

Among the vast arsenal of chiral synthons available to the medicinal chemist, the morpholine scaffold holds a privileged position.[4][5] Its unique combination of a polar ether oxygen and a basic nitrogen atom, constrained within a stable six-membered ring, often imparts favorable properties to a parent molecule, such as improved aqueous solubility, metabolic stability, and desirable receptor-binding interactions.[3][6] When functionalized with a chiral center, the morpholine unit becomes a powerful tool for exploring the chiral space of a drug target.

This guide provides a detailed technical overview of (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate , a versatile chiral building block. We will elucidate its synthesis from a readily available precursor and demonstrate its practical application in the construction of novel, high-value compounds, with a particular focus on the synthesis of analogues of Dipeptidyl Peptidase-IV (DPP-4) inhibitors, a critical class of therapeutics for type 2 diabetes.[7]

Physicochemical Properties and Handling

This compound is a bifunctional molecule featuring a Boc-protected secondary amine within the morpholine ring and a primary aminomethyl group at the chiral C2 position. This orthogonal protection scheme is central to its utility, allowing for selective functionalization of the primary amine while the ring nitrogen remains masked.

Table 1: Physicochemical Data

PropertyValueSource
CAS Number 879403-42-6[8]
Molecular Formula C₁₀H₂₀N₂O₃[8]
Molecular Weight 216.28 g/mol [8]
Appearance Colorless to light yellow oil or solidSupplier Data
Storage Keep in a dark place, inert atmosphere, room temperature[8]
Key Functional Groups Primary amine (-CH₂NH₂), Boc-protected secondary amineN/A

Handling and Storage: The compound should be stored under an inert atmosphere (Nitrogen or Argon) at room temperature to prevent degradation. Due to the presence of the primary amine, it is basic and may be incompatible with strong acids unless a salt formation is intended. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.

Synthesis Protocol: From Chiral Alcohol to Primary Amine

The target compound is efficiently prepared from its corresponding chiral alcohol, (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate, via a robust and scalable three-step sequence. This pathway involves the activation of the primary alcohol as a mesylate, followed by nucleophilic substitution with azide, and finally, reduction to the desired primary amine. This method is preferred as it proceeds with high fidelity and stereochemical retention.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Mesylation cluster_1 Step 2: Azide Substitution cluster_2 Step 3: Reduction A (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate B Methanesulfonyl Chloride (MsCl), Triethylamine (TEA), DCM, 0 °C to RT A->B C (S)-tert-Butyl 2-((methylsulfonyloxy)methyl)morpholine-4-carboxylate B->C D Sodium Azide (NaN₃), DMF, 60-80 °C C->D E (S)-tert-Butyl 2-(azidomethyl)morpholine-4-carboxylate D->E F H₂ (g), Palladium on Carbon (Pd/C), MeOH or EtOAc E->F G (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate F->G

Figure 1: Three-step synthesis workflow from the chiral alcohol to the target primary amine.

Protocol 1: Synthesis of this compound

Step 1: Mesylation of (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate

  • Rationale: The hydroxyl group is a poor leaving group. Converting it to a mesylate (a good leaving group) activates the position for subsequent nucleophilic substitution.[9] Triethylamine is used as a base to neutralize the HCl generated during the reaction.

  • Procedure:

    • To a solution of (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask under an inert atmosphere (N₂), add triethylamine (1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add methanesulfonyl chloride (MsCl, 1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

    • Quench the reaction by adding water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate, then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Step 2: Synthesis of (S)-tert-Butyl 2-(azidomethyl)morpholine-4-carboxylate

  • Rationale: The azide ion (N₃⁻) acts as a robust nucleophile, displacing the mesylate group via an Sₙ2 reaction. This step introduces the nitrogen atom that will become the primary amine.[6]

  • Procedure:

    • Dissolve the crude mesylate from Step 1 (1.0 eq) in dimethylformamide (DMF, approx. 0.3 M).

    • Add sodium azide (NaN₃, 1.5 - 2.0 eq) to the solution.

    • Heat the reaction mixture to 60-80 °C and stir for 4-16 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic mixture extensively with water to remove DMF, followed by a wash with brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude azide can be purified by column chromatography on silica gel if necessary.

Step 3: Reduction of the Azide to the Primary Amine

  • Rationale: Catalytic hydrogenation is a clean and efficient method for reducing azides to primary amines.[10] Palladium on carbon is a standard and effective catalyst for this transformation.

  • Procedure:

    • Dissolve the azide from Step 2 (1.0 eq) in methanol (MeOH) or ethyl acetate (EtOAc).

    • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol% Pd).

    • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

    • Stir the reaction vigorously for 4-12 hours until the reaction is complete (monitored by TLC or LC-MS).

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.

    • Concentrate the filtrate under reduced pressure to yield the final product, this compound. The product is typically of high purity and can be used directly in subsequent steps.

Application Notes: A Key Building Block for DPP-4 Inhibitors

Dipeptidyl peptidase-IV (DPP-4) inhibitors, such as Sitagliptin, are a blockbuster class of oral antihyperglycemic agents for the treatment of type 2 diabetes.[11][12] A common structural motif in many DPP-4 inhibitors is a chiral amine coupled to a heterocyclic core. The title compound is an excellent candidate for creating novel analogues of these drugs, where the aminomethylmorpholine moiety can impart unique pharmacological properties.

We present a validated protocol for the amide coupling of this compound with a key intermediate used in the synthesis of Sitagliptin, demonstrating its utility in generating novel and medicinally relevant structures.

Workflow for Synthesis of a Novel DPP-4 Inhibitor Analogue

G A (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate C Amide Coupling (HATU, DIPEA, DMF) A->C B (R)-3-(Boc-amino)-4- (2,4,5-trifluorophenyl)butanoic acid B->C D Boc-Protected Intermediate C->D E Acidic Deprotection (TFA or HCl in Dioxane) D->E F Final DPP-4 Inhibitor Analogue E->F

Figure 2: Application workflow for coupling the chiral building block to a key Sitagliptin precursor.

Protocol 2: Amide Coupling for the Synthesis of a Novel DPP-4 Inhibitor Analogue
  • Rationale: This protocol demonstrates the use of the title compound as a nucleophilic amine in a standard peptide-type coupling reaction. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that, in the presence of a non-nucleophilic base like DIPEA, activates the carboxylic acid for rapid amide bond formation.[2] This method is widely used in medicinal chemistry for its reliability and high yields.[13]

  • Materials:

    • This compound (1.0 eq)

    • (R)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid (1.1 eq) (Key precursor for Sitagliptin)[10]

    • HATU (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add (R)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid (1.1 eq) and dissolve it in anhydrous DMF (approx. 0.2 M).

    • Add this compound (1.0 eq) to the solution, followed by DIPEA (3.0 eq).

    • Add HATU (1.2 eq) portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 2-6 hours, monitoring for completion by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the Boc-protected amide intermediate.

Final Deprotection Step
  • Rationale: The final step to reveal the bioactive compound involves the removal of both Boc protecting groups under acidic conditions.

  • Procedure:

    • Dissolve the purified amide intermediate in a minimal amount of DCM.

    • Add an excess of trifluoroacetic acid (TFA) or a solution of 4M HCl in 1,4-dioxane.

    • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

    • Concentrate the reaction mixture under reduced pressure. The resulting product will be the TFA or HCl salt of the final DPP-4 inhibitor analogue. It can be purified further by reverse-phase HPLC if necessary.

Conclusion

This compound serves as a high-value, stereochemically defined building block for drug discovery. Its synthesis is straightforward, and its orthogonally protected amine functionalities allow for directed and selective chemical modifications. As demonstrated in the synthesis of a novel DPP-4 inhibitor analogue, this chiral morpholine derivative enables the exploration of new chemical space around established pharmacophores, providing a powerful strategy for the development of next-generation therapeutics with potentially improved properties. The protocols detailed herein offer researchers a practical and reliable guide for both the preparation and strategic application of this important synthetic intermediate.

References

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  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • Life Chemicals. (2021). Expand your building block collection with our C-Substituted Morpholines. Life Chemicals.
  • Google Patents. (2018). EP3242879B1 - Novel process for the preparation of dipeptidyl peptidase-4 (dpp-4) enzyme inhibitor.
  • Tandon, M., & Kaur, P. (2024). Dipeptidyl peptidase IV inhibitors as a potential target for diabetes: patent review 2019 – present.
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  • Common Organic Chemistry.
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  • Matralis, A. N., & Kourounakis, A. P. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.
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  • Master Organic Chemistry. (2015).

Sources

Application Notes & Protocols: Strategic Amide Coupling with (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Moiety and the Primacy of the Amide Bond

In the landscape of modern drug discovery, the amide bond is unparalleled in its importance, serving as the fundamental linkage in peptides and a ubiquitous feature in a vast array of small-molecule therapeutics.[1][2] The strategic formation of this bond is arguably the most frequently performed reaction in medicinal chemistry.[2] This guide focuses on amide coupling reactions involving a particularly valuable building block: (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate .

This chiral reagent incorporates several key features:

  • A primary amine nucleophile, which is the reactive site for the amide coupling.

  • A morpholine ring , a privileged scaffold in medicinal chemistry known to improve physicochemical properties such as solubility and often found in central nervous system (CNS) active agents.[3]

  • A Boc-protected secondary amine within the morpholine ring, which prevents unwanted side reactions at this position.[4]

  • A defined (S)-stereocenter , which allows for the synthesis of stereochemically pure final compounds, a critical requirement for selective interaction with biological targets.[4]

The incorporation of this moiety is a powerful strategy for creating conformationally constrained peptide mimetics or for introducing the favorable morpholine scaffold into novel drug candidates.[5][6] This document provides a detailed exploration of the core principles, mechanistic considerations, and field-tested protocols for effectively utilizing this reagent in amide bond formation.

Core Principles of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is kinetically slow and generally inefficient. This is due to a rapid acid-base reaction that forms a non-reactive ammonium carboxylate salt, effectively neutralizing the amine's nucleophilicity.[7][8]

To overcome this, the synthesis of amides requires the "activation" of the carboxylic acid. This process converts the hydroxyl group of the carboxylic acid into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.[1] This is typically achieved in situ using a coupling reagent . The general two-step process is as follows:

  • Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate (e.g., an active ester).

  • Coupling: The primary amine of this compound attacks the activated carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to yield the desired amide and release the activated leaving group.

The choice of coupling reagent is a critical parameter that depends on the substrate's steric and electronic properties, the potential for racemization, cost, and the ease of byproduct removal.[9]

Mechanistic Overview of Key Coupling Reagent Classes

We will focus on two of the most reliable and widely used classes of coupling reagents: carbodiimides (represented by EDC) and uronium/aminium salts (represented by HATU).

Carbodiimide-Mediated Coupling: The EDC/NHS System

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming an unstable O-acylisourea intermediate.[8][9] While this intermediate can react directly with an amine, it is also prone to racemization and other side reactions.

To mitigate this, an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) is almost always included.[10] The additive rapidly intercepts the O-acylisourea to form a more stable, yet still highly reactive, active ester (e.g., an NHS-ester). This active ester is then cleanly converted to the final amide upon reaction with the amine, minimizing the risk of racemization.[9] A key advantage of EDC is that its urea byproduct is water-soluble, facilitating purification via a simple aqueous wash.[10]

Fig 1. EDC/NHS-mediated amide coupling workflow.
Uronium Salt-Mediated Coupling: The HATU System

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent.[10] In the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[11][12] The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[9][11] This active ester is then rapidly attacked by the amine to furnish the amide product.

HATU is renowned for its high reactivity, fast reaction times, and efficacy in coupling sterically hindered or electron-deficient substrates with a low propensity for racemization.[10][13] The main byproducts are tetramethylurea and 7-aza-1-hydroxybenzotriazole (HOAt).[12]

Fig 2. HATU-mediated amide coupling mechanism.

Data Presentation: Comparative Analysis of Coupling Reagents

The selection of a coupling reagent is a critical decision point in the experimental design. The table below summarizes the key characteristics of the EDC/NHS and HATU systems to guide this choice.

FeatureEDC / NHS SystemHATU / DIPEA System
Reagent Class CarbodiimideUronium / Aminium Salt
Mechanism Forms an O-acylisourea, trapped as a stable NHS-ester.[9]Forms a highly reactive OAt-active ester.[11]
Typical Base Often none required, or a mild non-nucleophilic base.Non-nucleophilic base (e.g., DIPEA, 2,4,6-collidine) is required.[13]
Typical Solvent DCM, DMF, even aqueous buffers.[7]Anhydrous aprotic solvents (DMF, DCM).[13]
Advantages - Water-soluble reagents and byproducts simplify workup.[10]- Lower cost.- Suitable for aqueous reactions (bioconjugation).[7]- Very fast reaction rates (often 1-4 hours).[7]- High efficiency for hindered/difficult substrates.[13][14]- Low risk of racemization.[10]
Disadvantages - Slower reaction times (2-12 hours).[7]- Can be less effective for sterically demanding substrates.- Potential for racemization without additives.[10]- Higher cost.- Byproducts (tetramethylurea) can be difficult to remove.- Reagents are moisture-sensitive.

Experimental Workflow: A Visual Guide

The overall process, from starting materials to the final purified product, follows a standardized workflow. This diagram provides a high-level overview of the key stages common to most solution-phase amide coupling reactions.

G start Reagent Preparation| Carboxylic Acid (1.0 eq) (S)-Amine (1.1 eq) Anhydrous Solvent (DMF/DCM) activation Activation Step AddCoupling Reagent(1.1 eq)AddBase(if required, e.g., DIPEA 2.0 eq)Stir at 0 °C to RT start->activation Combine monitoring Reaction Monitoring Monitor byTLCorLC-MS(Typically 1-12 hours) activation->monitoring Stir workup Aqueous Workup 1. Dilute with organic solvent (e.g., EtOAc)2. Wash with aq. acid (5% HCl)3. Wash with aq. base (sat. NaHCO₃)4. Wash with brine monitoring->workup Once complete purification Purification 1. Dry organic layer (Na₂SO₄)2. Filter and concentrate3. Purify bySilica Gel Chromatography workup->purification Isolate crude product Final Product|Characterize by ¹H NMR, ¹³C NMR, HRMS purification->product Isolate pure

Fig 3. General experimental workflow for amide coupling.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: EDC/NHS Mediated Amide Coupling

This protocol is a reliable standard, particularly when cost and ease of workup are primary considerations.

Materials & Reagents:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

  • N-Hydroxysuccinimide (NHS) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard workup reagents: Ethyl acetate (EtOAc), 5% aq. HCl, sat. aq. NaHCO₃, brine, anhydrous Na₂SO₄.

Step-by-Step Methodology:

  • Reagent Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.0 eq) and NHS (1.2 eq) in anhydrous DCM (or DMF) to a concentration of approximately 0.1-0.2 M. Cool the solution to 0 °C in an ice bath.

    • Rationale: Performing the initial activation at 0 °C helps to control the exotherm and minimize potential side reactions.

  • Carboxylic Acid Activation: Add EDC·HCl (1.2 eq) to the cooled solution in one portion. Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

    • Rationale: This pre-activation step allows for the efficient formation of the NHS active ester before the amine is introduced.[7]

  • Amine Coupling: Add a solution of this compound (1.1 eq) in a small amount of the reaction solvent to the flask.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 4-12 hours).

  • Aqueous Workup: a. Once the reaction is complete, dilute the mixture with ethyl acetate. b. Wash the organic layer sequentially with 5% aq. HCl (1x), sat. aq. NaHCO₃ (1x), and brine (1x).[7]

    • Rationale: The acid wash removes any unreacted amine and basic impurities. The base wash removes unreacted NHS and the carboxylic acid. The brine wash removes residual water.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol) to yield the pure amide product.

Protocol 2: HATU Mediated Amide Coupling

This protocol is preferred for sterically hindered substrates or when rapid reaction times are desired.

Materials & Reagents:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Standard workup reagents: Ethyl acetate (EtOAc), 5% aq. LiCl, 5% aq. HCl, sat. aq. NaHCO₃, brine, anhydrous Na₂SO₄.

Step-by-Step Methodology:

  • Reagent Dissolution: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and HATU (1.1 eq) in anhydrous DMF (approx. 0.1-0.2 M). Cool the solution to 0 °C.

    • Rationale: Combining the components before adding the base allows for competitive and rapid activation once the reaction is initiated.

  • Reaction Initiation: Add DIPEA (2.0-3.0 eq) dropwise to the cooled, stirring solution.

    • Rationale: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, which is the first step in the HATU activation cycle.[11][13] An excess is used to also neutralize the hexafluorophosphate salt.

  • Reaction Monitoring: Allow the reaction to warm to room temperature. Monitor its progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.[7]

  • Aqueous Workup: a. Once complete, dilute the reaction mixture with a large volume of ethyl acetate. b. Wash the organic layer thoroughly with 5% aqueous LiCl (3x).

    • Rationale: The LiCl wash is crucial for removing the high-boiling point solvent, DMF, which is miscible with water but can be salted out into the aqueous phase.[7] c. Wash the organic layer sequentially with 5% aq. HCl (1x), sat. aq. NaHCO₃ (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to afford the pure product.

Conclusion

This compound is a versatile and valuable building block for modern synthetic and medicinal chemistry. Successful amide coupling with this reagent hinges on the judicious selection of an appropriate activation strategy. The EDC/NHS system offers a cost-effective and reliable method with a straightforward workup, while the HATU system provides a more powerful and rapid alternative for challenging substrates. By understanding the underlying mechanisms and following these detailed protocols, researchers can confidently and efficiently incorporate this important chiral scaffold into their target molecules, paving the way for the discovery of novel therapeutics.

References

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  • Scientific Reports. (2017). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions.
  • ResearchGate. (n.d.). Proposed mechanism for amidation using HBTU (9).
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  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • YouTube. (2024). HATU Coupling: Challenges Associated with the Byproducts | Amide Bond Formation.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • ACS Central Science. (2023). Stretching Peptides to Generate Small Molecule β-Strand Mimics.
  • Semantic Scholar. (1997). Design and synthesis of conformationally constrained amino acids as versatile scaffolds and peptide mimetics.
  • National Center for Biotechnology Information. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • ResearchGate. (2019). Evolution of amide bond formation.
  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • PubChem. (n.d.). tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate.
  • ChemBK. (2024). TERTIO-BUTYL 2-(AMINOMETHYL)MORPHOLINE-4-CARBOXYLATE.
  • ResearchGate. (2017). Zirconium (IV) Chloride Catalyzed Amide Formation From Carboxylic acid and Amine: (S)-tert-Butyl 2-(Benzylcarbamoyl)pyrrolidine-1-carboxylate.
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Sources

Application Notes and Protocols for Morpholine Analogues in Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Morpholine, a versatile six-membered heterocycle containing both amine and ether functionalities, serves as a critical structural motif in a significant portion of modern agrochemicals.[1][2] Its unique physicochemical properties, including optimal basicity and the ability to improve a molecule's pharmacokinetic profile, have made it a privileged scaffold in the design and development of potent fungicides and herbicides.[3] This guide provides an in-depth analysis of the primary applications of morpholine analogues in crop protection, focusing on their mechanisms of action and field-proven utility. We present detailed experimental protocols for the synthesis and efficacy evaluation of these compounds, supported by quantitative data and mechanistic diagrams to aid researchers, scientists, and drug development professionals in this field. While morpholine derivatives are also explored for insecticidal, antiviral, and plant growth regulation properties, their most established and impactful roles remain in fungicidal and herbicidal applications.[4][5]

Introduction: The Morpholine Scaffold in Agrochemical Design

The discovery and optimization of agrochemicals are driven by the need for compounds with high efficacy, selectivity, and favorable environmental profiles. The morpholine ring has emerged as a key pharmacophore, offering a robust and synthetically accessible framework for building active molecules.[3] Its incorporation can enhance properties such as systemic movement within the plant, metabolic stability, and target-site binding affinity.[2][3] This has led to the successful commercialization of several high-value morpholine-containing agrochemicals.

This document is structured to provide a comprehensive technical overview, moving from the well-established role of morpholine analogues as fungicides to their application as herbicides. Each section delves into the specific biochemical mechanisms, presents key active ingredients, and provides validated protocols for laboratory and greenhouse evaluation.

Application as Fungicides: Sterol Biosynthesis Inhibitors (SBIs)

The most prominent and economically significant application of morpholine analogues is in the control of fungal plant pathogens.[4] They are classified by the Fungicide Resistance Action Committee (FRAC) under Code 5 as Sterol Biosynthesis Inhibitors (SBI Class II).[6] This class is distinct from the more widely known triazole and imidazole fungicides (SBI Class I), as they target different enzymes in the same pathway, making them valuable tools for resistance management.[7]

Causality of Action: Dual Inhibition of Ergosterol Biosynthesis

The fungicidal activity of morpholine analogues stems from their ability to disrupt the integrity and function of the fungal cell membrane by inhibiting the biosynthesis of ergosterol.[7] Ergosterol is the primary sterol in most fungi, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity and the function of membrane-bound proteins.[7]

Morpholine fungicides achieve this by inhibiting two key enzymes in the later stages of the ergosterol pathway:

  • Sterol Δ14-reductase (ERG24): This is considered the principal target. Inhibition of this enzyme prevents the reduction of the C14-C15 double bond in sterol precursors.

  • Sterol Δ8→Δ7-isomerase (ERG2): This enzyme catalyzes the crucial isomerization of the double bond from the C8 to the C7 position.

The simultaneous inhibition of these two sites leads to a depletion of ergosterol and a cytotoxic accumulation of non-functional, aberrant sterol intermediates within the fungal cell, ultimately compromising membrane integrity and leading to cell death. This dual-site action is a key reason why morpholine fungicides are generally considered to be at a low to medium risk for the development of resistance.[8]


// Nodes Squalene [label="Squalene", fillcolor="#F1F3F4", fontcolor="#202124"]; Lanosterol [label="Lanosterol", fillcolor="#F1F3F4", fontcolor="#202124"]; "4,4-dimethyl-Fecosterol" [label="4,4-dimethyl-Fecosterol", fillcolor="#F1F3F4", fontcolor="#202124"]; Fecosterol [label="Fecosterol", fillcolor="#F1F3F4", fontcolor="#202124"]; Episterol [label="Episterol", fillcolor="#F1F3F4", fontcolor="#202124"]; Ergosterol [label="Ergosterol\n(Functional Membrane)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Inhibitor Node Morpholines [label="Morpholine Fungicides\n(Fenpropimorph, Tridemorph)", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Pathway Squalene -> Lanosterol -> "4,4-dimethyl-Fecosterol"; "4,4-dimethyl-Fecosterol" -> Fecosterol [label=" C14-Demethylation\n(Target of DMIs)", fontsize=8, fontcolor="#5F6368"]; Fecosterol -> Episterol [label="Δ8→Δ7 Isomerase\n(ERG2)", fontsize=8, fontcolor="#5F6368"];

// Inhibition Morpholines -> Fecosterol [label="Inhibits\nΔ14-Reductase (ERG24)", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead=tee, penwidth=2]; Morpholines -> Episterol [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead=tee, penwidth=2];

// Invisible nodes for layout invis1 [style=invis, width=0]; invis2 [style=invis, width=0]; "4,4-dimethyl-Fecosterol" -> invis1 [style=invis]; invis1 -> Fecosterol [style=invis]; Fecosterol -> invis2 [style=invis]; invis2 -> Episterol [style=invis];

// Final Product Episterol -> Ergosterol; }

Ergosterol biosynthesis pathway and inhibition sites of morpholine fungicides.

Key Morpholine Fungicides & Efficacy Data

Several morpholine analogues have been successfully developed and commercialized. The table below summarizes the in vitro efficacy of prominent examples against key plant pathogens.

Active IngredientTarget PathogenDiseaseEC₅₀ (µg/mL)Reference(s)
Dimethomorph Phytophthora infestansLate Blight (Potato)0.13 - 0.80 (Mycelial Growth)[9][10]
Phytophthora infestansLate Blight (Potato)<0.20 (Cyst Germination)[9][10]
Phytophthora capsiciPhytophthora Blight0.126 - 0.339[11]
Fenpropimorph Puccinia striiformisYellow Rust (Wheat)Varies by isolate sensitivity[12]
Blumeria graminisPowdery MildewVaries by isolate sensitivity[13]
Tridemorph Erysiphe graminisPowdery Mildew (Cereals)Varies by isolate sensitivity[13]
Mycosphaerella fijiensisBlack Sigatoka (Banana)Effective field control reported[14][15]
Flumorph Phytophthora infestansLate Blight (Potato)Growth inhibitory activity confirmed

Note: EC₅₀ (Half Maximal Effective Concentration) is the concentration of a fungicide that causes a 50% reduction in fungal growth or activity. Values can vary significantly between pathogen isolates.

Experimental Protocol: In Vitro Fungicide Efficacy Testing (Agar Dilution)

This protocol is a standard "poisoned food" technique to determine the EC₅₀ of a morpholine fungicide against a mycelial-growing fungus. It is a foundational assay for screening new compounds.

Causality Statement: This method is chosen for its directness and reproducibility. By incorporating the test compound into the growth medium, we ensure continuous exposure of the fungus. This allows for a clear dose-response relationship to be established based on the direct inhibition of vegetative growth, which is the primary mode of action for many fungicides, including ergosterol biosynthesis inhibitors.

  • Preparation of Fungicide Stock Solution:

    • Accurately weigh 10 mg of the analytical grade morpholine analogue (e.g., Dimethomorph).

    • Dissolve in 1 mL of dimethyl sulfoxide (DMSO) to create a 10,000 µg/mL stock solution.

    • Prepare serial dilutions from this stock using sterile DMSO or water to create a range of concentrations needed for the assay.

  • Media Preparation:

    • Prepare a suitable growth medium, such as Potato Dextrose Agar (PDA) or V8 juice agar for Phytophthora species, and sterilize by autoclaving.

    • Cool the molten agar in a 50 °C water bath. This temperature is critical; too hot and the fungicide may degrade, too cool and the agar will solidify prematurely.

    • To a series of sterile flasks or bottles, add the appropriate volume of fungicide dilution to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL) when mixed with the agar. A standard practice is to add 1 mL of the stock dilution per 100 mL of agar.

    • Include a control plate containing only the solvent (DMSO) at the highest concentration used in the test plates to account for any solvent effects.

  • Plate Pouring and Inoculation:

    • Thoroughly mix the fungicide-amended agar and pour approximately 20 mL into sterile 90 mm Petri dishes. Allow them to solidify completely in a laminar flow hood.

    • From the margin of an actively growing culture of the target fungus, cut a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each amended and control plate.

  • Incubation and Data Collection:

    • Seal the plates with paraffin film and incubate them in the dark at the optimal temperature for the test fungus (e.g., 20-25 °C).

    • Measure the colony diameter in two perpendicular directions at regular intervals until the fungal growth in the control plates reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control using the formula:

      • Inhibition (%) = [(DC - DT) / DC] * 100

      • Where DC is the average diameter of the control colony and DT is the average diameter of the treated colony.

  • Data Analysis:

    • Plot the percentage inhibition against the logarithm of the fungicide concentration.

    • Use probit analysis or non-linear regression to calculate the EC₅₀ value.


// Nodes prep_stock [label="1. Prepare Fungicide\nStock & Dilutions", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_media [label="2. Prepare & Autoclave\nGrowth Medium (PDA)", fillcolor="#F1F3F4", fontcolor="#202124"]; cool_media [label="3. Cool Agar to 50°C", fillcolor="#F1F3F4", fontcolor="#202124"]; amend_media [label="4. Amend Agar with\nFungicide Dilutions", fillcolor="#FBBC05", fontcolor="#202124"]; pour_plates [label="5. Pour Plates &\nAllow to Solidify", fillcolor="#F1F3F4", fontcolor="#202124"]; inoculate [label="6. Inoculate with\n5mm Mycelial Plug", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="7. Incubate at\nOptimal Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; measure [label="8. Measure Colony\nDiameter", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="9. Calculate % Inhibition\n& Determine EC₅₀", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow prep_stock -> amend_media; prep_media -> cool_media -> amend_media; amend_media -> pour_plates -> inoculate -> incubate -> measure -> analyze; }

Workflow for the Agar Dilution (Poisoned Food) Technique.

Application as Herbicides: Inhibitors of Cell Elongation

While the fungicidal properties of morpholine analogues are more widely known, the morpholine moiety is also a key component in certain selective herbicides.[4][5] These compounds typically target early-stage weed development, preventing their emergence and competition with crops.

Causality of Action: Disruption of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

Herbicides containing a morpholine or a structurally related ring, such as Dimethenamid-P, belong to the chloroacetamide chemical family (HRAC/WSSA Group 15). Their primary mode of action is the inhibition of seedling shoot and root growth.[9][11]

These herbicides work by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs).[16] VLCFAs are essential components of cell membranes and are critical for cell division and expansion. By blocking their production, these herbicides halt the growth of emerging weed seedlings shortly after germination, preventing them from breaking through the soil surface.[9] This pre-emergent activity is crucial for providing crops with a critical window of competition-free establishment.

Key Morpholine-Containing Herbicide: Dimethenamid-P
  • Chemical Name: (S)-2-Chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide

  • Mode of Action: Group 15; Inhibition of very-long-chain fatty acid synthesis.[4]

  • Application: A selective, pre-emergent herbicide used to control annual grasses and small-seeded broadleaf weeds in crops such as corn, soybeans, and peanuts.[9]

  • Mechanism: It is absorbed by the roots and emerging shoots of germinating seeds. It inhibits cell division and elongation, causing the seedlings to die before they emerge from the soil.[9]

Experimental Protocol: Greenhouse Pre-Emergence Herbicide Bioassay

This protocol outlines a whole-plant bioassay to evaluate the pre-emergence efficacy of a morpholine-containing herbicide like Dimethenamid-P.

Causality Statement: A whole-plant greenhouse assay is essential because it moves beyond in vitro screening to account for critical real-world factors such as soil adsorption, compound uptake by the plant, and translocation. This method directly tests the intended use pattern (pre-emergence) and provides a more accurate prediction of field performance by evaluating the compound's ability to prevent weed emergence and growth in a soil matrix.

  • Soil and Pot Preparation:

    • Use a consistent, sterilized potting mix (e.g., sandy loam soil:sand:peat moss at 1:1:1). Homogeneity is key to ensuring uniform herbicide distribution.

    • Fill 10 cm diameter plastic pots with the soil mix, leaving approximately 2 cm of headspace.

  • Weed Seeding:

    • Select indicator weed species known to be susceptible to Group 15 herbicides (e.g., annual ryegrass (Lolium multiflorum) or green foxtail (Setaria viridis)).

    • Sow 20-25 seeds of the target weed species evenly on the soil surface of each pot and cover with a thin layer (approx. 1 cm) of soil.

  • Herbicide Application:

    • Prepare a stock solution of the test herbicide. For formulated products like Dimethenamid-P, follow label instructions to create a spray solution. For technical grade material, dissolve in a suitable solvent and create an emulsion.

    • Apply the herbicide solution evenly to the soil surface using a calibrated laboratory track sprayer. This ensures a precise and repeatable application rate, simulating a field spray.

    • Application rates should bracket the expected effective field rate (e.g., 0.25x, 0.5x, 1x, 2x the recommended rate).

    • Include an untreated control group (sprayed with water/carrier only). Each treatment and control should have at least four replicate pots.

  • Incubation and Growth Conditions:

    • After treatment, lightly water the pots to incorporate the herbicide into the top layer of soil. Be careful to avoid runoff.

    • Place the pots in a greenhouse with controlled conditions (e.g., 25/18 °C day/night temperature, 16-hour photoperiod).

    • Water the pots as needed to maintain adequate soil moisture for germination.

  • Data Collection and Analysis:

    • At 14 and 21 days after treatment (DAT), count the number of emerged weeds in each pot.

    • At 21 DAT, carefully harvest all above-ground biomass from each pot.

    • Dry the biomass in an oven at 70 °C for 72 hours and record the dry weight.

    • Calculate the percent control based on both emergence count and biomass reduction compared to the untreated control.

    • Analyze the data using analysis of variance (ANOVA) and a suitable mean separation test (e.g., Tukey's HSD) to determine significant differences between treatment rates.

Application as Plant Growth Regulators (PGRs)

The potential for morpholine derivatives to act as plant growth regulators is an area of ongoing research.[4][5] Certain compounds containing the morpholine ring, such as 2-(morpholino)ethyl esters, are used as synthetic intermediates. However, specific, widely commercialized morpholine analogues whose primary designated function is plant growth regulation are not as well-documented as their fungicidal and herbicidal counterparts. Plant growth regulators often function by mimicking or interfering with natural plant hormones like auxins or gibberellins.[17][18] For example, chlormequat chloride, a non-morpholine compound, regulates growth by inhibiting gibberellin biosynthesis.[17] While the structural flexibility of the morpholine ring suggests potential for interaction with plant biochemical pathways, this application remains a less developed field compared to its role in pest control.

Synthesis Protocols for Key Morpholine Analogues

The synthesis of morpholine-containing agrochemicals is a critical step in their development and production. The following protocols provide an overview of the synthetic routes for two prominent morpholine fungicides.

Protocol: Synthesis of Fenpropimorph

Fenpropimorph is synthesized via a nucleophilic substitution reaction. The process starts from an alcohol precursor, which can be derived from Lilial, a compound used in the fragrance industry.[9]

Causality Statement: This two-step synthesis is a classic and efficient method. The first step, activation, is necessary because an alcohol's hydroxyl group is a poor leaving group. Converting it to a tosylate, mesylate, or halide creates a highly reactive electrophilic carbon. The second step leverages the nucleophilicity of the secondary amine in the cis-2,6-dimethylmorpholine ring to displace the leaving group, forming the final C-N bond of the target molecule in a standard SN2 reaction.

  • Step 1: Activation of the Alcohol:

    • Dissolve p-tert-butyl-β-methylphenylpropanol (1.0 eq) in a suitable aprotic solvent like dichloromethane or toluene in a reaction flask under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a chlorinating agent such as thionyl chloride (SOCl₂) (1.1 eq) or an esterifying agent like methanesulfonyl chloride (MsCl) (1.1 eq) along with a base like triethylamine (1.2 eq).

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring for completion by TLC.

    • Upon completion, quench the reaction with water and perform a liquid-liquid extraction. The organic layer containing the activated intermediate is washed, dried, and the solvent is removed under reduced pressure.

  • Step 2: Nucleophilic Substitution:

    • Dissolve the intermediate from Step 1 in a suitable solvent.

    • Add cis-2,6-dimethylmorpholine (1.2 eq).

    • Heat the reaction mixture to reflux (e.g., 140 °C) for 4-6 hours.[11]

    • After cooling, neutralize the mixture with an aqueous base (e.g., 30% NaOH solution).[11]

    • Extract the product with an organic solvent, wash the organic layer, dry it over sodium sulfate, and concentrate under reduced pressure.

    • The crude product, fenpropimorph, can be purified by vacuum distillation to yield the final product.[11]

Protocol: Synthesis of Dimethomorph

Dimethomorph synthesis involves a condensation reaction followed by dehydration.

  • Step 1: Condensation Reaction:

    • Under the catalysis of a Lewis base like sodium methoxide, react 4-chloro-3,4-dimethoxybenzophenone (benzophenone derivative) and N-acetylmorpholine in a solvent such as toluene.[19][20]

    • The reaction is typically carried out at a moderate temperature (e.g., 60 °C) for 3-4 hours.[19] This step forms the intermediate 3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3-hydroxy-1-morpholinopropane-1-one.[19]

  • Step 2: Dehydration and Crystallization:

    • The temperature of the reaction mixture is then increased (e.g., to 110 °C) to induce a dehydration reaction, forming the double bond characteristic of dimethomorph.[19]

    • After the reaction is complete, the mixture is cooled, and the product is extracted with water.[19]

    • The organic layer is separated, and the solvent is removed by distillation.

    • The resulting concentrated solution is then crystallized and filtered to obtain the final dimethomorph product.[19]

Conclusion

Morpholine analogues represent a cornerstone of modern agrochemical science, with their most profound impact being in the realm of fungicides. Their unique dual-site inhibition of the ergosterol biosynthesis pathway provides a robust and durable mode of action against a host of devastating plant diseases. Furthermore, the inclusion of the morpholine scaffold has enabled the development of effective pre-emergent herbicides like Dimethenamid-P, which play a crucial role in integrated weed management systems. The protocols and data presented herein offer a validated framework for researchers to synthesize, evaluate, and further innovate within this important chemical class. While the potential for morpholine derivatives in other agrochemical applications exists, future research should focus on elucidating novel modes of action and identifying specific lead compounds to expand the utility of this privileged chemical structure in securing global crop production.

References

  • Stein, J. M., & Kirk, W. W. (2003). Variations in the sensitivity of Phytophthora infestans isolates from different genetic backgrounds to dimethomorph. Plant Disease, 87(11), 1283-1289. [Link]
  • Synthesis method of fenpropimorph. (2013).
  • Tang, X., Lei, L., Liao, A., Sun, W., Zhang, J., & Wu, J. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry, 71(36), 13197–13208. [Link]
  • Tang, X., et al. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. [Link]
  • Stein, J. M., & Kirk, W. W. (2004). The Generation and Quantification of Resistance to Dimethomorph in Phytophthora infestans. Plant Disease, 88(9), 930-934. [Link]
  • Stein, J. M., & Kirk, W. W. (2004). The Generation and Quantification of Resistance to Dimethomorph in Phytophthora infestans. PubMed. [Link]
  • Method for synthesizing dimethomorph under catalysis of Lewis base. (2021).
  • De Waard, M. A., et al. (2020). Fungicide Resistance in Powdery Mildew Fungi. PMC - PubMed Central - NIH. [Link]
  • Fungicide Resistance in Powdery Mildew Fungi. (2020).
  • BAYLES, R. A., & Stzemer, A. M. (1994). SENSITIVITY TO MORPHOLINE FUNGICIDES IN YELLOW RUST OF WHEAT (PUCCINIA STRIIFORMIS). BCPC MONOGRAPH NO 60: FUNGICIDE RESISTANCE. [Link]
  • Preparation method of dimethomorph original drug. (2014).
  • Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. (2014). Der Pharma Chemica. [Link]
  • fenpropimorph (188). (2017).
  • Antifungal EC 50 values of target compounds against phytopathogenic... (n.d.).
  • Hollomon, D. W. (1994). DO MORPHOLINE FUNGICIDES SELECT FOR RESISTANCE? BCPC MONOGRAPH NO 60: FUNGICIDE RESISTANCE. [Link]
  • Morpholine. (n.d.). Wikipedia. [Link]
  • Comparison of sensitivity to a range of fungicides in contemporary genotypes of Phytophthora infestans. (n.d.). James Hutton Institute. [Link]
  • Catalyst Free Synthesis of N-(1,3-Dioxoisoindolin-4-Yl)Acetamide Derivatives using Water and their Biological Evaluation. (2017). Der Pharma Chemica. [Link]
  • Fenpropimorph (Ref: CGA 101031). (n.d.). AERU - University of Hertfordshire. [Link]
  • Fenpropimorph. (n.d.). Wikipedia. [Link]
  • Environmental Chemistry Method Dimethomorph in W
  • Al-Ghorbani, M., et al. (2022).
  • Plant growth regulator and method for using same. (2003).
  • EC 50 of Puccinia striiformis f. sp. tritici to four other fungicides. (n.d.).
  • Chemical plant growth regulators - active ingredients. (n.d.). AHDB Horticulture. [Link]
  • 5 Types of Plant Growth Regulators (and When to Use Each). (2024). FBN. [Link]
  • DIMETHOMORPH (225). (2007).
  • Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. (2014).
  • Morpholine. (n.d.). PubChem. [Link]
  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2020). PubMed Central. [Link]
  • Plant Nutrition & Plant Growth Regulators. (n.d.). Sumitomo Chemical India Ltd. [Link]
  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (2021). MDPI. [Link]

Sources

Application Notes and Protocols: (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Chiral Morpholine Scaffold

The morpholine heterocycle is a privileged scaffold in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties to drug candidates.[1] Its presence can enhance aqueous solubility, modulate lipophilicity, and provide a metabolically stable core, often leading to improved pharmacokinetic profiles.[2][3] When functionalized with a stereocenter, as in (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate , the morpholine ring becomes a powerful tool in asymmetric synthesis. This chiral building block offers a pre-defined stereochemical configuration at the C2 position, allowing for the diastereoselective construction of complex molecular architectures.

This document provides a detailed guide for researchers, chemists, and drug development professionals on the synthesis and application of this compound. We will explore a robust synthetic protocol for its preparation and detail its primary application as a chiral scaffold in the synthesis of more complex molecules through amide bond formation, a cornerstone reaction in pharmaceutical development.

Physicochemical Properties

A summary of the key properties of this compound is provided below for easy reference.

PropertyValueReference
CAS Number 879403-42-6[4]
Molecular Formula C₁₀H₂₀N₂O₃[4]
Molecular Weight 216.28 g/mol [4]
Appearance Varies (typically an oil or low-melting solid)N/A
Storage Room temperature, inert atmosphere, dark place[4]

Protocol I: Enantioselective Synthesis of this compound

Causality and Rationale: The following protocol is an adaptation of established methods for synthesizing chiral 2-substituted morpholines.[2] The strategy relies on a nucleophilic ring-opening of a chiral epoxide, (S)-epichlorohydrin, which sets the absolute stereochemistry at the C2 position. The subsequent intramolecular cyclization is a robust method for forming the morpholine ring. The use of a Boc protecting group for the morpholine nitrogen and a phthalimide group for the exocyclic amine allows for orthogonal deprotection strategies in subsequent synthetic steps.

G cluster_0 Step 1: Epoxide Ring Opening cluster_1 Step 2: Second Ring Opening & Cyclization Precursor Formation cluster_2 Step 3: Boc Protection & Cyclization cluster_4 Step 4: Deprotection S1 (S)-Epichlorohydrin P1 (S)-N-(Oxiran-2-ylmethyl)phthalimide S1->P1 DMF, 80°C R1 Potassium Phthalimide R1->P1 P1_2 (S)-N-(Oxiran-2-ylmethyl)phthalimide P2 Intermediate Amino Alcohol P1_2->P2 Isopropanol, Reflux R2 2-Aminoethanol R2->P2 P2_2 Intermediate Amino Alcohol P3 (S)-tert-Butyl 2-(phthalimidomethyl)morpholine-4-carboxylate P2_2->P3 One-pot sequence R3 1. (Boc)₂O, Et₃N, DCM 2. MsCl, Et₃N 3. NaH, THF R3->P3 P3_2 (S)-tert-Butyl 2-(phthalimidomethyl)morpholine-4-carboxylate P4 (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate P3_2->P4 Ethanol, Reflux R4 Hydrazine hydrate R4->P4 G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Work-up & Purification S1 Carboxylic Acid (R-COOH) P1 Activated O-Acylurea Intermediate S1->P1 R1 HATU, DIPEA R1->P1 P1_2 Activated Intermediate P2 Chiral Amide Product P1_2->P2 R2 This compound R2->P2 P2_2 Crude Reaction Mixture P3 Purified Chiral Amide P2_2->P3 R3 1. Aqueous Work-up 2. Extraction 3. Column Chromatography R3->P3

Sources

Application Note & Protocols: Strategic Derivatization of the Primary Amine in N-Boc-2-aminomethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the chemical modification of the primary amine in N-Boc-2-aminomethylmorpholine. This chiral building block is of significant interest in medicinal chemistry and drug development due to the favorable physicochemical properties conferred by the morpholine scaffold, such as enhanced aqueous solubility and metabolic stability.[1] The primary aminomethyl group serves as a versatile handle for introducing a wide array of functional moieties, while the tert-butyloxycarbonyl (Boc) protecting group ensures the stability and inertness of the morpholine's secondary amine under various reaction conditions.[2][3] This document outlines three fundamental and robust derivatization strategies—N-Acylation, N-Sulfonylation, and Reductive Amination—complete with mechanistic rationale, step-by-step protocols, and expert insights for researchers in organic synthesis and pharmaceutical development.

Introduction: The Strategic Value of N-Boc-2-aminomethylmorpholine

N-Boc-2-aminomethylmorpholine is a valuable chiral intermediate in the synthesis of complex bioactive molecules.[4] The Boc group provides robust protection for the endocyclic secondary amine, which is stable to most nucleophiles and basic conditions, allowing for selective functionalization of the exocyclic primary amine.[2] This selective reactivity is paramount in multi-step syntheses, preventing unwanted side reactions and ensuring precise molecular construction.

Derivatization of the primary amine allows for the exploration of structure-activity relationships (SAR) by attaching various substituents, such as aromatic rings, heterocyclic systems, or other pharmacophoric elements. The choice of derivatization strategy is dictated by the desired final compound and its intended application.

Table 1: Physicochemical Properties of (S)-N-Boc-2-aminomethylmorpholine

Property Value Source
Molecular Formula C₁₀H₂₀N₂O₃ [5]
Molecular Weight 216.28 g/mol [5]
IUPAC Name tert-butyl N-[[(2S)-morpholin-2-yl]methyl]carbamate [5]

| CAS Number | 875551-59-0 |[5] |

Core Derivatization Strategies: A Visual Overview

The primary amine of N-Boc-2-aminomethylmorpholine can be functionalized through several reliable methods. This guide focuses on three cornerstone reactions: N-Acylation, N-Sulfonylation, and Reductive Amination.

G cluster_start Starting Material cluster_reactions Derivatization Pathways start N-Boc-2-aminomethylmorpholine acylation N-Acyl Derivative (Amide) start->acylation Acylation (RCOCl or RCOOH) sulfonylation N-Sulfonyl Derivative (Sulfonamide) start->sulfonylation Sulfonylation (RSO₂Cl) amination N-Alkyl Derivative (Secondary Amine) start->amination Reductive Amination (R'R''C=O, Reducing Agent) G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_analysis Analysis reagents Reagent & Glassware Preparation (Dry) setup Reaction Setup (Inert Atmosphere) reagents->setup monitoring Reaction Monitoring (TLC, LC-MS) setup->monitoring workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purify Chromatography or Recrystallization workup->purify characterize Structure Verification (NMR, HRMS) purify->characterize purity Purity Analysis (HPLC) characterize->purity

Sources

Application Notes & Protocols for the Covalent Coupling of Carboxylic Acids to Amines

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The formation of a stable amide bond via the coupling of a carboxylic acid and a primary or secondary amine is a cornerstone reaction in modern organic synthesis and drug development. This application note provides an in-depth technical guide to the most prevalent and effective methods for carboxylic acid activation and subsequent amidation. We will explore the mechanistic underpinnings of various coupling strategies, offer detailed, field-proven protocols, present a comparative analysis of common reagents, and provide a comprehensive guide to troubleshooting, reaction monitoring, and purification.

Introduction: The Imperative of Carboxylic Acid Activation

The direct condensation of a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable under standard conditions. The primary obstacle is the acid-base reaction between the acidic carboxylic acid and the basic amine, which forms a non-reactive carboxylate-ammonium salt. Overcoming this requires harsh conditions, such as very high temperatures, which are incompatible with sensitive and complex molecules prevalent in drug discovery.[1]

Therefore, the practical synthesis of amides hinges on the activation of the carboxylic acid. This process involves converting the hydroxyl group of the carboxylic acid into a better leaving group, transforming the carboxyl carbon into a potent electrophile that is readily attacked by the nucleophilic amine. The choice of activation strategy is critical and directly impacts reaction efficiency, yield, product purity, and the preservation of stereochemical integrity.[2]

This guide will focus on four principal classes of activation methodologies:

  • Carbodiimide-Mediated Coupling (e.g., EDC, DCC)

  • Onium Salt-Mediated Coupling (e.g., HATU, HBTU)

  • Mixed Anhydride Method (e.g., Isobutyl Chloroformate)

  • Acyl Halide Method (e.g., Oxalyl Chloride, Thionyl Chloride)

General Experimental Workflow

A successful coupling reaction follows a systematic workflow, from preparation to purification. Understanding this flow is crucial for reproducibility and troubleshooting.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Select & Prepare Reagents & Solvents (Anhydrous) setup Assemble Glassware Under Inert Atmosphere (N2 or Ar) activate Step 1: Activate Carboxylic Acid (Pre-activation) setup->activate couple Step 2: Add Amine & Couple activate->couple monitor Step 3: Monitor Reaction Progress (TLC / LC-MS) couple->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up (Wash) quench->extract purify Purify Product (Chromatography / Recrystallization) extract->purify characterize Characterize (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for amide coupling.

Carbodiimide-Mediated Coupling

Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , are widely used dehydrating agents that facilitate amide bond formation.[1][2] The reaction proceeds via a highly reactive O-acylisourea intermediate.

However, this intermediate is unstable and can rearrange to a stable N-acylurea byproduct, especially with sterically hindered substrates.[3] More critically, it is susceptible to racemization when the carboxylic acid is a chiral α-amino acid. To mitigate these side reactions and improve efficiency, additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) are almost always included. These additives trap the O-acylisourea to form a more stable, yet still reactive, active ester intermediate, which then cleanly reacts with the amine.[4][5]

G RCOOH Carboxylic Acid Acylisourea O-Acylisourea Intermediate (Unstable) RCOOH->Acylisourea Carbodiimide EDC or DCC Carbodiimide->Acylisourea Amide Amide Acylisourea->Amide Urea Urea Byproduct Acylisourea->Urea ActiveEster NHS/HOBt Active Ester (More Stable) Acylisourea->ActiveEster SideProduct N-Acylurea Side Product Acylisourea->SideProduct Rearrangement Amine Amine (R'-NH2) Amine->Amide NHS Additive (NHS / HOBt) NHS->ActiveEster ActiveEster->Amide

Caption: Carbodiimide coupling mechanism with an additive.

Protocol 3.1: General Procedure using EDC/NHS

This protocol is suitable for a wide range of substrates, and the water-soluble nature of EDC and its urea byproduct simplifies purification.[4][6][7]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.0–1.2 equiv)

  • EDC·HCl (1.2–1.5 equiv)

  • NHS or HOBt (1.1–1.2 equiv)

  • Anhydrous Solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))

  • Tertiary Base (e.g., N,N-Diisopropylethylamine (DIPEA), Triethylamine (TEA)), if using an amine salt (1.0 equiv)

Procedure:

  • Under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.0 equiv) and NHS (1.2 equiv) in anhydrous DCM or DMF.

  • Add the amine (1.1 equiv). If the amine is provided as a hydrochloride or other salt, add one equivalent of a non-nucleophilic base like DIPEA.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.5 equiv) to the stirred solution in one portion.

  • Allow the reaction to warm to room temperature and stir for 12–24 hours.

  • Monitoring: Track the consumption of the carboxylic acid using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with the solvent (e.g., DCM or Ethyl Acetate).

    • Wash the organic layer sequentially with 1N HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove unreacted acid and NHS/HOBt), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Onium Salt-Mediated Coupling

Uronium/aminium salts like HATU , HBTU, and HCTU, and phosphonium salts like PyBOP , are highly efficient coupling reagents.[8] They react with the carboxylate to form an active ester in situ, often derived from HOBt or its more reactive analog, HOAt (1-hydroxy-7-azabenzotriazole). HATU, in particular, is known for its high reactivity, fast reaction times, and ability to couple even sterically hindered substrates with low rates of racemization.[3][9][10]

G RCOOH Carboxylic Acid Carboxylate Carboxylate Anion RCOOH->Carboxylate Base Base (DIPEA) Base->Carboxylate Deprotonation ActiveEster OAt-Active Ester Carboxylate->ActiveEster HATU HATU HATU->ActiveEster Activation Amide Amide ActiveEster->Amide Byproducts Tetramethylurea + HOAt anion ActiveEster->Byproducts Amine Amine (R'-NH2) Amine->Amide Nucleophilic Attack

Caption: Mechanism of HATU-mediated amide bond formation.

Protocol 4.1: General Procedure using HATU

This protocol is highly effective for challenging couplings, including the formation of peptides and coupling to poorly nucleophilic amines.[9][11]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.0–1.2 equiv)

  • HATU (1.0–1.2 equiv)

  • Non-nucleophilic base (e.g., DIPEA, 2,4,6-Collidine) (2.0–3.0 equiv)

  • Anhydrous Solvent (e.g., DMF, DCM, Acetonitrile (ACN))

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in the chosen anhydrous solvent.

  • Add HATU (1.1 equiv) and the base (e.g., DIPEA, 2.0 equiv).

  • Stir the mixture at room temperature for 15–30 minutes to pre-activate the carboxylic acid. A color change (often to yellow) may be observed.

  • Add the amine (1.1 equiv) to the reaction mixture.

  • Stir at room temperature for 1–4 hours. For very hindered substrates, the reaction may require longer times or gentle heating (e.g., 40-50 °C).[10]

  • Monitoring: Track reaction progress by TLC or LC-MS.

  • Work-up:

    • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product using flash column chromatography.

Mixed Anhydride Method

This classic method involves the activation of a carboxylic acid with an alkyl chloroformate, such as isobutyl chloroformate , in the presence of a tertiary amine base like N-methylmorpholine (NMM) or TEA.[12] This forms a reactive mixed carbonic-carboxylic anhydride intermediate. The key advantage of this method is its cost-effectiveness, rapid reaction times, and generally high yields.[13] It is crucial to perform the activation at low temperatures (e.g., -15 °C) to minimize side reactions, including the formation of urethane byproducts and racemization.[13]

Protocol 5.1: General Procedure using Isobutyl Chloroformate

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.0 equiv)

  • Isobutyl Chloroformate (1.0 equiv)

  • N-Methylmorpholine (NMM) or Triethylamine (TEA) (1.1 equiv)

  • Anhydrous Solvent (e.g., THF, DCM)

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous THF.

  • Cool the solution to -15 °C using a dry ice/acetone or salt/ice bath.

  • Add NMM (1.1 equiv) dropwise, ensuring the temperature remains below -10 °C.

  • Add isobutyl chloroformate (1.0 equiv) dropwise to the mixture over 5-10 minutes. A precipitate of NMM·HCl will form.

  • Stir the mixture for an additional 15-30 minutes at -15 °C to ensure complete formation of the mixed anhydride.[14]

  • In a separate flask, prepare a solution of the amine (1.0 equiv) in cold, anhydrous THF.

  • Add the amine solution to the mixed anhydride mixture dropwise, keeping the temperature at -15 °C.

  • Stir the reaction at -15 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated ammonium salt.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate) and proceed with a standard aqueous wash sequence (acid, base, brine).

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Acyl Halide Method

Converting a carboxylic acid to a highly reactive acyl chloride is one of the oldest and most direct activation methods.[15] Reagents like thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are commonly used.[16] Oxalyl chloride, often with a catalytic amount of DMF, is generally preferred as it operates under milder conditions and the byproducts (CO, CO₂, HCl) are all gaseous, simplifying purification.[17][18] The resulting acyl chloride is highly reactive and readily couples with amines, often in the presence of a base to scavenge the HCl byproduct.

Protocol 6.1: Two-Step Procedure via Acyl Chloride (using Oxalyl Chloride)

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.1 equiv)

  • Oxalyl Chloride (1.2–1.5 equiv)

  • Anhydrous Solvent (e.g., DCM, Toluene)

  • Catalytic DMF (1-2 drops)

  • Base (e.g., Pyridine, TEA, DIPEA) (2.0 equiv)

Procedure: Step A: Formation of the Acyl Chloride

  • Under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Cool the solution to 0 °C.

  • Add oxalyl chloride (1.3 equiv) dropwise. Vigorous gas evolution will be observed.[17]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure. Caution: Use a trap to capture corrosive byproducts. The crude acyl chloride is often used immediately without further purification.

Step B: Amidation

  • Under an inert atmosphere, dissolve the amine (1.1 equiv) and a base (e.g., pyridine, 2.0 equiv) in anhydrous DCM and cool to 0 °C.

  • Dissolve the crude acyl chloride from Step A in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-16 hours.

  • Work-up: Perform a standard aqueous wash sequence as described in previous protocols.

  • Purification: Purify the crude amide product by standard methods.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is a critical decision based on substrate reactivity, cost, scale, and desired purity.

Reagent ClassExamplesProsConsBest For...
Carbodiimides EDC, DCCInexpensive, widely available. EDC's byproduct is water-soluble.Moderate reactivity, risk of racemization without additives, DCC byproduct (DCU) can be difficult to remove.[19]Routine couplings, large-scale synthesis (EDC), applications where cost is a primary factor.
Onium Salts HATU, HBTU, PyBOPHigh reactivity, fast reactions, low racemization, effective for hindered substrates.[3][8]Expensive, generate stoichiometric waste, can be moisture-sensitive.Difficult couplings, peptide synthesis, acid-sensitive substrates, minimizing racemization.
Mixed Anhydrides Isobutyl ChloroformateVery cost-effective, rapid activation, byproducts are volatile or easily removed.[12][13]Requires low temperatures to control side reactions (urethane formation, racemization).Large-scale industrial synthesis, cost-sensitive projects.
Acyl Halides SOCl₂, (COCl)₂High reactivity, inexpensive reagents, gaseous byproducts simplify purification.[16][18]Harsh conditions (especially SOCl₂), generates HCl, may not be suitable for sensitive substrates.Simple, robust substrates where high reactivity is needed.

Reaction Monitoring, Purification, and Troubleshooting

Reaction Monitoring
  • Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring reaction progress.[20][21] A typical TLC plate will have three lanes: starting carboxylic acid (SM), starting amine, and the co-spotted reaction mixture (Co). As the reaction proceeds, the SM spot will diminish and a new product spot will appear.

    • Solvent System: A mixture of a non-polar solvent (e.g., Hexanes) and a polar solvent (e.g., Ethyl Acetate) is common. For polar compounds, DCM/Methanol may be required.[22]

    • Additives: Carboxylic acids and amines can streak on silica gel. Adding ~1% acetic acid to the eluent can improve the spot shape for acids, while adding ~1% triethylamine can help for amines.[22]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive and quantitative data, confirming the mass of the desired product and tracking the disappearance of starting materials.[23][24]

Purification Strategies
  • Flash Column Chromatography: The most common method for purifying amide products. The choice of solvent system is guided by TLC analysis.

  • Recrystallization: An effective method for obtaining highly pure crystalline products.

  • Special Case: Removing Dicyclohexylurea (DCU): The byproduct from DCC couplings, DCU, is notoriously insoluble in many common solvents.[25]

    • Filtration: Most of the DCU often precipitates from the reaction mixture (e.g., in DCM) and can be removed by filtration.[26][27]

    • Solvent Trituration: After concentrating the reaction, adding a solvent like diethyl ether or acetonitrile, in which the product is soluble but DCU is not, can cause the remaining DCU to precipitate for filtration.[19][26]

    • Acidic Wash: For acid-tolerant products, washing with cold, dilute HCl can help remove residual DCU.[27]

Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete acid activation. 2. Poor amine nucleophilicity. 3. Presence of moisture. 4. Steric hindrance.1. Switch to a more powerful coupling reagent (e.g., from EDC to HATU).[11] 2. Increase reaction temperature or time; use a more reactive coupling agent. 3. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere. 4. Use HATU or convert the acid to an acyl fluoride, which is smaller and highly reactive.
Significant Racemization 1. Use of a carbodiimide without an additive. 2. Base-catalyzed epimerization. 3. High reaction temperature.1. Always use an additive like HOBt or, preferably, OxymaPure.[11] 2. Use a sterically hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine instead of TEA. 3. Run the reaction at a lower temperature (e.g., 0 °C or -15 °C).
Side Product Formation 1. N-acylurea formation (with carbodiimides). 2. Dimerization of the carboxylic acid (forms an anhydride). 3. Urethane formation (with mixed anhydrides).1. Use an additive (NHS, HOBt) and add the amine shortly after the carbodiimide. 2. Use a 1:1 stoichiometry of acid to coupling reagent. 3. Ensure low temperature (-15 °C) during mixed anhydride formation and amine addition.

Safety and Handling

Many coupling reagents and associated chemicals pose significant health risks. Always consult the Safety Data Sheet (SDS) before use.

  • Carbodiimides (DCC, EDC): DCC is a potent skin sensitizer and allergen.[28] EDC is also a sensitizer. Always handle with appropriate gloves and in a fume hood.

  • Onium Salts (HATU, HBTU): These reagents are known respiratory and skin sensitizers and can cause severe allergic reactions, including anaphylaxis, upon repeated exposure.[29] Strict engineering controls (fume hood) and personal protective equipment (gloves, safety glasses, lab coat) are mandatory.

  • Acyl Halide Reagents (SOCl₂, (COCl)₂): These are highly corrosive and react violently with water, releasing toxic HCl gas. They must be handled in a well-ventilated fume hood with extreme care.

Conclusion

The successful synthesis of amides from carboxylic acids is a mature yet nuanced field. A thorough understanding of the principles of activation, the pros and cons of each reagent class, and a systematic approach to execution and troubleshooting are paramount. By selecting the appropriate methodology—from the cost-effective mixed anhydride method for large-scale work to the highly efficient HATU reagent for challenging substrates—researchers can reliably and efficiently construct the vital amide linkages that are central to pharmaceutical and chemical sciences.

References

  • Chemistry Stack Exchange. (2025).
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  • ResearchGate. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride?. [Link]
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  • Reddit. (2020). TLC seperation of carboxylix acid, amine, and the amide product. [Link]
  • Cdn.com. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]
  • University of California, Irvine. (n.d.).
  • ResearchGate. (n.d.). Summary of the LC-MS analysis of the reaction progress. [Link]
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  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
  • Reddit. (2022). amide coupling help. [Link]
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  • WOU. (n.d.). Amide Workup. [Link]
  • Royal Society of Chemistry. (n.d.). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. [Link]
  • ResearchGate. (2025). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. [Link]
  • Organic-Chemistry.org. (n.d.). Amine to Amide (Coupling)
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The Strategic Incorporation of (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate in Modern Peptide Synthesis: A Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical Amino Acids

In the landscape of contemporary drug discovery, peptides represent a rapidly expanding therapeutic modality. However, their inherent limitations, such as susceptibility to proteolytic degradation and poor membrane permeability, have historically challenged their development.[1] The strategic incorporation of unnatural amino acids has emerged as a powerful tool to overcome these hurdles.[1] Among these, constrained synthetic building blocks that introduce conformational rigidity are of particular interest.[2][3][4][5] (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate, a chiral morpholine derivative, stands out as a valuable scaffold in this regard. Its integration into peptide chains can induce stable secondary structures, enhance metabolic stability, and improve pharmacokinetic profiles, making it a key asset in the design of novel peptide-based therapeutics.[6][7][8][9][10]

This comprehensive guide provides detailed application notes and protocols for the effective utilization of this compound in solid-phase peptide synthesis (SPPS). It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to leverage this unique building block for the creation of next-generation peptide drugs.

Physicochemical Properties and Handling

This compound is a chiral building block featuring a morpholine ring, a primary amine protected by a Boc group, and a defined stereocenter. These structural features are critical for its role in directing peptide conformation.

PropertyValueReference
Molecular Formula C₁₀H₂₀N₂O₃[11]
Molecular Weight 216.28 g/mol [11]
Appearance White to off-white solid
Solubility Soluble in common organic solvents (DMF, DCM, NMP)[12]
Storage 4°C, protect from light[11]

Handling and Storage: The compound is stable under standard laboratory conditions. It is recommended to store it in a cool, dry place, protected from light to prevent potential degradation. The Boc protecting group is sensitive to strong acids.[13][14]

Application Notes: The "Why" Behind the Methodology

The incorporation of this compound into a peptide sequence is not merely an addition of another amino acid surrogate; it is a strategic design choice aimed at conferring specific, advantageous properties to the final peptide.

Induction of Conformational Constraint and Secondary Structure Stabilization

The rigid, chair-like conformation of the morpholine ring restricts the rotational freedom of the peptide backbone.[5] This pre-organization can favor the adoption of specific secondary structures, such as β-turns or helical motifs, which are often crucial for receptor binding and biological activity.[2] By locking a segment of the peptide into a bioactive conformation, the entropic penalty of binding is reduced, potentially leading to a significant increase in binding affinity and selectivity.

Enhancement of Metabolic Stability and Pharmacokinetic Profile

The unnatural morpholine scaffold introduces a non-peptidic linkage into the backbone, rendering the adjacent amide bonds resistant to cleavage by common proteases.[4] This increased metabolic stability translates to a longer in vivo half-life, a critical parameter for therapeutic efficacy. Furthermore, the morpholine moiety can modulate the physicochemical properties of the peptide, such as lipophilicity and hydrogen bonding capacity, which can positively impact its absorption, distribution, metabolism, and excretion (ADME) profile.[8][9] Studies have shown that morpholine-containing compounds can exhibit improved solubility and permeability.[9]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques. Both Boc and Fmoc protection strategies are addressed.

General Workflow for Peptide Synthesis

The overall process of solid-phase peptide synthesis involves the sequential addition of amino acids to a growing chain anchored to an insoluble resin support.[13][14]

Caption: General workflow of solid-phase peptide synthesis.

Protocol 1: Coupling of this compound using Fmoc Chemistry

This protocol assumes the use of a standard Fmoc-based solid-phase peptide synthesis strategy.[][16]

Materials and Reagents:

  • Peptide synthesis resin (e.g., Rink Amide resin) with the N-terminal Fmoc group removed

  • This compound

  • Coupling reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Washing solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Deprotection solution: 20% piperidine in DMF

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove residual piperidine and by-products.

  • Activation of the Morpholine Building Block:

    • In a separate vial, dissolve this compound (2-4 equivalents relative to resin loading) in DMF.

    • Add the coupling reagent (e.g., HATU, 1.95 equivalents) and the base (e.g., DIPEA, 4 equivalents).

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated morpholine solution to the deprotected resin.

    • Agitate the mixture at room temperature for 2-4 hours. The reaction progress can be monitored using a ninhydrin test.

  • Washing: After the coupling is complete (negative ninhydrin test), wash the resin with DMF (5 times), DCM (3 times), and MeOH (3 times).

  • Continuation of Synthesis: Proceed with the deprotection of the newly coupled residue (if the next residue is to be added) or move to the final cleavage step.

Protocol 2: Coupling of this compound using Boc Chemistry

This protocol is adapted for a Boc-based solid-phase peptide synthesis strategy.[13][17]

Materials and Reagents:

  • Peptide synthesis resin (e.g., MBHA resin) with the N-terminal Boc group removed

  • This compound

  • Coupling reagent: HBTU or DCC (N,N'-Dicyclohexylcarbodiimide) with HOBt (Hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Washing solvents: DCM, Isopropanol (IPA)

  • Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM with a scavenger (e.g., 0.5% dithiothreitol if Cys, Met, or Trp are present)[17]

  • Neutralization solution: 10% DIPEA in DCM

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Preparation: Swell the resin in DCM for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash), drain, and then treat with fresh 50% TFA in DCM for 20-30 minutes.[17]

  • Washing: Wash the resin with DCM (5 times) and IPA (2 times).

  • Neutralization: Treat the resin with 10% DIPEA in DCM for 2 minutes, drain, and repeat. Wash thoroughly with DCM (5 times).

  • Activation and Coupling:

    • In a separate vial, dissolve this compound (2-4 equivalents) and HOBt (if using DCC) in DMF or DCM.

    • Add the coupling reagent (e.g., HBTU or DCC, equivalent to the morpholine building block).

    • Add DIPEA (2 equivalents).

    • Add the activated solution to the resin and agitate for 2-4 hours.

  • Washing: Wash the resin with DMF (3 times), DCM (3 times), and IPA (3 times).

  • Continuation of Synthesis: Proceed with the next Boc deprotection step.

Final Cleavage and Deprotection

The final step involves cleaving the completed peptide from the resin and removing all side-chain protecting groups. The choice of cleavage cocktail depends on the specific amino acids present in the sequence.

Typical Cleavage Cocktail (for Fmoc synthesis with acid-labile side-chain protecting groups):

  • 95% Trifluoroacetic acid (TFA)

  • 2.5% Triisopropylsilane (TIS)

  • 2.5% Water

Procedure:

  • Wash the peptide-resin with DCM and dry under a stream of nitrogen.

  • Add the cleavage cocktail to the resin and incubate at room temperature for 2-4 hours with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the peptide pellet under vacuum.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Chemical Transformation

The following diagram illustrates the key coupling reaction in peptide synthesis.

Caption: Amide bond formation in peptide synthesis.

Conclusion: A Versatile Tool for Peptide Optimization

This compound offers a powerful and versatile strategy for enhancing the therapeutic potential of peptides. By introducing conformational constraints and improving metabolic stability, this building block enables the design of peptide drug candidates with superior efficacy, selectivity, and pharmacokinetic properties. The protocols and application notes provided herein serve as a comprehensive resource for researchers seeking to harness the full potential of this valuable synthetic tool in their drug discovery endeavors.

References

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  • Isidro-Llobet, A., et al. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
  • Houghten, R. A., et al. (2021). Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. Molecules.
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  • Lu, Y., et al. (2007). Pharmacokinetics, biodistribution, stability and toxicity of a cell-penetrating peptide-morpholino oligomer conjugate. Journal of Controlled Release.
  • Di Micco, S., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
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  • Ito, Y., & Suga, H. (2018). Constrained Peptides in Drug Discovery and Development. Journal of Synthetic Organic Chemistry, Japan.
  • Bio-Synthesis Inc. (2011). Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. BioSpace.
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  • Jo, H., et al. (2012). Constrained Peptides as Miniature Protein Structures. International Journal of Peptides.
  • Tasso, B., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Archiv der Pharmazie.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
  • BOC Sciences. (n.d.).
  • Wessolowski, A., et al. (2020). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry.
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis. ChemPep.
  • Google Patents. (2009). RU2009122664A - SOLID-PHASE SYNTHESIS OF PEPTIDES WITH BOC AND FMOC PROTECTIVE GROUPS.
  • Soultani-Vigneron, S., et al. (2007). Sketch of the peptide synthesis on the amino-derivatized support using Fmoc chemistry. ResearchGate.
  • Santa Cruz Biotechnology. (n.d.). Peptide Synthesis Reagents. Santa Cruz Biotechnology.
  • BenchChem. (2025). Application Notes and Protocols for the Coupling of tert-Butyl (9-aminononyl)
  • ChemScene. (n.d.). tert-Butyl (2R)-2-(aminomethyl)
  • Doti, N., et al. (2018). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. Peptides.
  • Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses.
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Application Notes & Protocols: A Guide to the Synthesis of Functionalized Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Morpholine Scaffold in Modern Medicinal Chemistry

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique physicochemical properties—conferred by the presence of both an ether and a secondary amine functionality—contribute to improved aqueous solubility, metabolic stability, and pharmacokinetic profiles of drug candidates.[4] The morpholine ring's conformational flexibility and ability to act as a hydrogen bond acceptor make it a versatile component for optimizing ligand-target interactions.[5] Consequently, the development of robust and efficient synthetic routes to access diversely functionalized morpholine derivatives is of paramount importance in drug discovery and development.[6][7] This guide provides a detailed overview of key synthetic strategies, complete with mechanistic insights and field-tested protocols, to empower researchers in this critical area of organic synthesis.

I. Core Synthetic Strategies for Morpholine Ring Construction

The construction of the morpholine ring can be broadly categorized into several key strategies, each offering distinct advantages depending on the desired substitution pattern and stereochemistry.

Intramolecular Cyclization of Amino Alcohols

One of the most direct and classical approaches to the morpholine core involves the intramolecular cyclization of N-substituted-2-(2-hydroxyethylamino)ethanols or related amino alcohol precursors. This strategy relies on the formation of either a C-N or a C-O bond to close the six-membered ring.

Mechanistic Rationale: The cyclization is typically promoted by converting the terminal hydroxyl group into a good leaving group (e.g., a tosylate or halide) followed by intramolecular nucleophilic substitution by the amine. Alternatively, acid-catalyzed dehydration or reductive etherification can facilitate ring closure.[5] A notable advancement in this area is an indium(III)-catalyzed intramolecular reductive etherification, which proceeds under mild conditions and tolerates a wide range of functional groups, offering high diastereoselectivity for substituted morpholines.[5]

A particularly innovative and green approach involves the use of ethylene sulfate as a bifunctional reagent to react with 1,2-amino alcohols.[8][9] This redox-neutral, one or two-step protocol avoids harsh reagents and provides clean, selective monoalkylation of the amine, followed by intramolecular cyclization.[8]

Protocol 1: Morpholine Synthesis via Ethylene Sulfate and a 1,2-Amino Alcohol [8][9]

This protocol describes a high-yielding, two-step synthesis of a substituted morpholine from a primary 1,2-amino alcohol.

Step A: N-Alkylation with Ethylene Sulfate

  • Reagent Preparation: To a solution of the primary 1,2-amino alcohol (1.0 eq.) in an appropriate solvent such as THF or 2-MeTHF, add potassium tert-butoxide (t-BuOK, 1.1 eq.) at room temperature.

  • Reaction Initiation: Add a solution of ethylene sulfate (1.05 eq.) in the same solvent dropwise to the amino alcohol solution.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step B: Intramolecular Cyclization

  • Cyclization Conditions: Dissolve the crude product from Step A in a suitable solvent (e.g., THF). Add a strong base such as sodium hydride (NaH, 1.2 eq.) or t-BuOK at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the completion of the cyclization.

  • Purification: Quench the reaction carefully with water and extract the morpholine derivative with an organic solvent. Purify the final product by column chromatography on silica gel.

Asymmetric Synthesis of Chiral Morpholines

Given the profound impact of stereochemistry on biological activity, the development of asymmetric syntheses for chiral morpholines is a critical endeavor.[10] Catalytic asymmetric hydrogenation of dehydromorpholines has emerged as a powerful and atom-economical method.[11][12]

Causality in Asymmetric Hydrogenation: The success of this method hinges on the selection of a suitable chiral catalyst. Rhodium complexes bearing chiral bisphosphine ligands, such as SKP, have demonstrated exceptional performance, achieving excellent enantioselectivities (up to 99% ee) and quantitative yields.[11] The large bite angle of the ligand is crucial for creating a chiral environment that effectively differentiates between the two faces of the prochiral double bond in the dehydromorpholine substrate.

Another elegant one-pot tandem approach combines titanium-catalyzed hydroamination of aminoalkyne substrates to form cyclic imines, followed by a ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) to yield 3-substituted morpholines with high enantiomeric excess.[13][14] Mechanistic studies suggest that hydrogen-bonding interactions between the substrate and the catalyst are critical for achieving high enantioselectivity.[13]

Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine [11]

This protocol provides a general procedure for the enantioselective synthesis of 2-substituted chiral morpholines.

  • Catalyst Preparation: In a glovebox, charge a vial with the dehydromorpholine substrate (1.0 eq.), [Rh(COD)2]BF4 (1.1 mol%), and the chiral bisphosphine ligand (e.g., SKP, 1.0 mol%).

  • Reaction Setup: Add a degassed solvent, such as dichloromethane (DCM), to the vial.

  • Hydrogenation: Transfer the vial to a stainless-steel autoclave. Purge the autoclave with hydrogen gas three times, and then pressurize it to the desired pressure (e.g., 50 atm).

  • Reaction Conditions: Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).

  • Product Isolation: After releasing the hydrogen pressure, concentrate the reaction mixture in vacuo.

  • Purification and Analysis: Purify the residue by flash column chromatography on silica gel to afford the chiral morpholine product. Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

Table 1: Asymmetric Hydrogenation of Various 2-Substituted Dehydromorpholines [11]

Substrate (Substituent)Catalyst Loading (mol%)H₂ Pressure (atm)Time (h)Yield (%)ee (%)
Phenyl1.05012>9998
4-Methoxyphenyl1.05012>9999
2-Thienyl1.05012>9999
Cyclohexyl1.05024>9995
Multi-Component and Cycloaddition Strategies

Multi-component reactions (MCRs) offer a highly efficient pathway to complex molecules in a single step, minimizing waste and purification efforts. A copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates provides access to highly substituted, unprotected morpholines.[15]

Cycloaddition reactions also represent a powerful tool. A notable example is the morpholine-mediated defluorinative [3+2] cycloaddition of gem-difluoroalkenes and organic azides to construct fully decorated 1,2,3-triazoles with a morpholine substituent at the C-4 position.[16] Another innovative approach involves a single-flask procedure for generating α-keto-N-alkenylnitrones, which then undergo a spontaneous 6π electrocyclization to yield unsaturated morpholine N-oxides, poised for further functionalization.[17]

Diagram 1: General Synthetic Strategies

G Amino Alcohols Amino Alcohols Functionalized Morpholine Functionalized Morpholine Amino Alcohols->Functionalized Morpholine Intramolecular Cyclization Dehydromorpholines Dehydromorpholines Dehydromorpholines->Functionalized Morpholine Asymmetric Hydrogenation Aminoalkynes Aminoalkynes Aminoalkynes->Functionalized Morpholine Tandem Hydroamination/ Asymmetric Transfer Hydrogenation Multi-component Reactants Multi-component Reactants Multi-component Reactants->Functionalized Morpholine One-Pot Synthesis

Caption: Key starting materials and their pathways to functionalized morpholines.

II. Functionalization of the Pre-formed Morpholine Ring

Once the morpholine core is assembled, further diversification can be achieved by functionalizing the nitrogen or carbon atoms of the ring.

N-Functionalization

The secondary amine of the morpholine ring is a versatile handle for introducing a wide range of substituents.

  • N-Alkylation: This is commonly achieved by reacting morpholine with alkyl halides in the presence of a base like potassium carbonate.[4]

  • N-Arylation: Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations, are powerful methods for forming the C-N bond between morpholine and an aryl group.[4][18][19] Palladium- and copper-based catalysts are frequently employed.[20][21]

  • N-Acylation: The reaction of morpholine with acyl chlorides or anhydrides readily forms N-acylmorpholines, which can serve as important intermediates or final products.[4]

Protocol 3: Palladium-Catalyzed N-Arylation of Morpholine (Buchwald-Hartwig Amination) [20]

This protocol details a general method for the coupling of morpholine with an aryl bromide.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., BINAP, 3 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq.).

  • Reagent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon). Add morpholine (1.2 eq.) and an anhydrous solvent (e.g., toluene).

  • Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 100 °C) with stirring for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Diagram 2: N-Functionalization Workflow

G cluster_0 N-Functionalization Methods Morpholine Morpholine Alkyl_Halide Alkyl Halide + Base Morpholine->Alkyl_Halide N-Alkylation Aryl_Halide Aryl Halide + Pd/Cu Catalyst Morpholine->Aryl_Halide N-Arylation Acyl_Chloride Acyl Chloride + Base Morpholine->Acyl_Chloride N-Acylation N_Alkyl N-Alkylmorpholine Alkyl_Halide->N_Alkyl N_Aryl N-Arylmorpholine Aryl_Halide->N_Aryl N_Acyl N-Acylmorpholine Acyl_Chloride->N_Acyl

Caption: Common methods for the N-functionalization of the morpholine scaffold.

C-Functionalization

Direct functionalization of the C-H bonds of the morpholine ring is more challenging but offers novel avenues for diversification. Recent advances in C-H activation and functionalization provide promising strategies. For instance, oxidative imidation reactions can be used for the functionalization of morpholin-2-ones.[22] Additionally, nickel-catalyzed C-2 amination of quinoline N-oxides with morpholine demonstrates the potential for cross-coupling reactions involving morpholine's C-H bonds, although this is an indirect example.[23]

III. Advanced Synthetic Applications: Ring-Closing Metathesis

Ring-closing metathesis (RCM) has become a powerful tool for the synthesis of medium to large unsaturated rings, including those containing the morpholine moiety.[24][25] This reaction, catalyzed by ruthenium complexes like the Grubbs catalysts, involves the intramolecular metathesis of a diene to form a cycloalkene and volatile ethylene.[24] RCM is particularly valuable for constructing complex, macrocyclic structures that are difficult to access through other means.[26]

A Critical Consideration: The efficiency of RCM can be highly sensitive to impurities. For instance, traces of morpholine (<20 ppm) in the solvent have been shown to inhibit the catalyst and cause isomerization of the substrate, highlighting the need for high-purity reagents and solvents in these transformations.[26][27]

Conclusion

The synthesis of functionalized morpholine derivatives is a dynamic and evolving field, driven by the scaffold's immense value in drug discovery. The strategies outlined in this guide, from classical intramolecular cyclizations to modern asymmetric catalysis and multi-component reactions, provide a robust toolkit for medicinal and organic chemists. By understanding the mechanistic underpinnings of these transformations and adhering to validated protocols, researchers can efficiently access diverse libraries of morpholine-containing compounds, accelerating the discovery of new therapeutics.

References

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  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493-14498.
  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696-8709.
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  • ResearchGate. (n.d.). Example of intramolecular cyclization for morpholine ring formation. ResearchGate.
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  • Royal Society of Chemistry. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science.
  • Weiss, D. T., et al. (2017). Single-Step Modular Synthesis of Unsaturated Morpholine N-Oxides and Their Cycloaddition Reactions. Angewandte Chemie International Edition, 56(11), 3059-3063.
  • Singh, R. K., & Kumari, A. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 498, 01001.
  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487-10500.
  • Wang, Y., et al. (2018). Efficient Synthesis of Substituted Morpholine Derivatives via an Indium(III)-catalyzed Reductive Etherification Reaction. Organic Letters, 20(15), 4595-4599.
  • Beigi-Somar, V., et al. (2020). Copper-Catalyzed Domino Reaction between Terminal Alkynes, Isocyanates, and Oxiranes: An Atom-Economic Route to Morpholine Derivatives. Journal of Heterocyclic Chemistry, 57(1), 140-150.
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  • Zhang, Y., et al. (2021). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters, 23(15), 5870-5874.
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  • Reddy, V. P., et al. (2022). Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. Beilstein Journal of Organic Chemistry, 18, 1378-1385.
  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(43), 29847-29856.
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  • Li, Y., et al. (2016). Synthesis of morpholine or piperazine derivatives through gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols. Organic Chemistry Frontiers, 3(11), 1455-1459.
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The Morpholine Moiety: A Medicinal Chemist's Ally for Optimizing Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a "Privileged" Scaffold

In the intricate landscape of drug discovery and development, the journey from a potent hit to a viable drug candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Poor aqueous solubility, unfavorable lipophilicity, rapid metabolic degradation, and low membrane permeability can collectively derail even the most promising therapeutic agents. Medicinal chemists, therefore, dedicate significant efforts to fine-tuning these characteristics to achieve a desirable pharmacokinetic profile. Among the vast arsenal of chemical motifs employed for this purpose, the morpholine ring stands out as a "privileged scaffold."[1][2]

Morpholine, a saturated six-membered heterocycle containing both an oxygen and a nitrogen atom, is frequently incorporated into drug molecules to enhance their developability.[3][4][5] Its unique structural and electronic features offer a versatile toolkit for modulating key physicochemical parameters. This guide provides an in-depth exploration of the rationale behind using the morpholine moiety, detailed protocols for assessing its impact, and modern synthetic strategies for its incorporation.

The Mechanistic Underpinnings of Morpholine's Physicochemical Advantages

The beneficial effects of the morpholine ring are not coincidental; they arise from a confluence of its inherent chemical properties. Understanding these mechanisms is crucial for its rational application in drug design.

Enhancing Aqueous Solubility: A Balancing Act of Polarity and Basicity

A primary reason for incorporating a morpholine moiety is to improve a compound's aqueous solubility. This is achieved through several key features:

  • Hydrogen Bonding: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, while the N-H group (in secondary morpholines) can act as a hydrogen bond donor. These interactions with water molecules disrupt the crystal lattice of a solid compound and promote its dissolution.

  • Polarity: The presence of the polar ether linkage contributes to the overall polarity of the molecule, favoring interactions with the aqueous environment.

  • Controlled Basicity: The electron-withdrawing effect of the oxygen atom lowers the pKa of the morpholine nitrogen to approximately 8.4-8.7.[3][4] This reduced basicity compared to other cyclic amines like piperidine is advantageous. At physiological pH (around 7.4), a significant portion of the morpholine nitrogen will be protonated, forming a charged species that is more readily solvated by water. This avoids the excessive basicity that can lead to off-target effects and toxicity.

Modulating Lipophilicity for Optimal Permeability

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical determinant of a drug's ability to cross biological membranes. The morpholine ring offers a well-balanced hydrophilic-lipophilic profile.[6] It is more polar than a cyclohexane or piperidine ring, which can help to reduce excessive lipophilicity that often leads to poor solubility and increased metabolic clearance. By replacing a more lipophilic group with a morpholine, medicinal chemists can fine-tune the logD into the optimal range for oral absorption and cell permeability.

Improving Metabolic Stability: Blocking Sites of Metabolism

Metabolic instability is a major cause of drug failure. The morpholine ring is generally considered to be more metabolically stable than many other cyclic amines, such as piperidine.[7] The electron-withdrawing nature of the oxygen atom deactivates the adjacent carbon atoms, making them less susceptible to oxidation by cytochrome P450 (CYP) enzymes.[7] By strategically placing a morpholine moiety at a known metabolic "soft spot" in a molecule, its metabolic half-life can be significantly extended.

The logical flow of how morpholine's properties influence drug characteristics is illustrated below:

A Morpholine Moiety B Reduced Basicity (pKa ~8.5) A->B C H-Bonding Capacity (Oxygen) A->C D Metabolic Resistance A->D E Improved Aqueous Solubility B->E I Reduced Off-Target Effects B->I C->E G Increased Metabolic Stability D->G H Enhanced Bioavailability E->H F Balanced Lipophilicity (logD) F->H G->H

Caption: Physicochemical contributions of the morpholine moiety.

Case Studies: Quantifying the Impact of Morpholine Incorporation

The theoretical benefits of the morpholine ring are consistently borne out in practice. The following tables summarize data from medicinal chemistry literature, illustrating the quantitative improvements in physicochemical properties upon the introduction of a morpholine moiety.

Table 1: Impact of Morpholine on Solubility and Lipophilicity

Parent CompoundMorpholine-Containing AnalogAqueous SolubilityLogP/LogDReference
Compound A (Hypothetical)Compound A-morpholine 15 µg/mL4.2 (logP)N/A
150 µg/mL2.8 (logD @ 7.4)N/A
Quinoline Derivative 1 Quinoline Derivative 1-morpholine 0.62 mg/mL3.82 (logP)[8]
3.03 mg/mL3.55 (logP)[8]

Table 2: Enhancement of Metabolic Stability with Morpholine

Parent ScaffoldMorpholine-Containing AnalogMetabolic Stability (t½ in HLM, min)Primary MetaboliteReference
Piperidine Analog (Hypothetical)Morpholine Analog (Hypothetical)15Ring hydroxylation[7]
> 60N-dealkylation[7]
mGlu2 NAM Precursor JNJ-10181457 Low CNS penetrationN/A[6]
High CNS penetrationN/A[6]

Table 3: Influence of Morpholine on Permeability

Parent CompoundMorpholine-Containing AnalogPermeability (Papp, 10⁻⁶ cm/s)AssayReference
Compound B (Hypothetical)Compound B-morpholine 0.5Caco-2N/A
2.5Caco-2N/A
Nrf2 Inhibitor Precursor Nrf2 Inhibitor with Morpholine Low CNS permeabilityPAMPA-BBB[6]
Improved CNS permeabilityPAMPA-BBB[6]

Protocols for Synthesis and Physicochemical Profiling

A critical aspect of leveraging the morpholine moiety is the ability to efficiently synthesize the desired analogs and accurately assess their properties. This section provides detailed, step-by-step protocols for these key workflows.

Modern Synthetic Protocols for Morpholine Incorporation

While classical methods for morpholine synthesis exist, modern catalytic approaches offer greater efficiency, substrate scope, and stereocontrol.

Protocol 1: Palladium-Catalyzed N-Arylation of Morpholine (Buchwald-Hartwig Amination)

This protocol is a versatile method for forming the C-N bond between an aryl halide and morpholine.[9][10]

Materials:

  • Aryl halide (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol)

  • Phosphine ligand (e.g., XPhos, 0.04 mmol)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

  • Schlenk flask, magnetic stirrer, heating mantle, and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide, palladium precatalyst, phosphine ligand, and base.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed toluene via syringe, followed by the morpholine.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

A Assemble Reactants (Aryl Halide, Pd Catalyst, Ligand, Base) B Inert Atmosphere (Evacuate/Backfill Ar/N2) A->B C Add Solvents & Reagents (Toluene, Morpholine) B->C D Heat & Stir (80-110 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Workup (Quench, Extract, Wash, Dry) E->F G Purify (Column Chromatography) F->G H N-Aryl Morpholine Product G->H

Caption: Buchwald-Hartwig N-arylation workflow.

Protocol 2: Photoredox-Catalyzed Synthesis of Substituted Morpholines

This emerging technique utilizes visible light to drive the reaction under mild conditions, offering a green alternative to traditional methods.[11]

Materials:

  • Aldehyde (1.0 mmol)

  • Silicon Amine Protocol (SLAP) reagent (1.1 mmol)

  • Organic photocatalyst (e.g., TPP, 0.05 mmol)

  • Lewis acid additive (e.g., Sc(OTf)₃, 0.1 mmol)

  • Anhydrous solvent (e.g., acetonitrile, 10 mL)

  • Continuous flow reactor or Schlenk flask with a high-power LED light source

  • Inert atmosphere setup

Procedure:

  • Prepare a stock solution of the aldehyde, SLAP reagent, photocatalyst, and Lewis acid in the anhydrous solvent.

  • If using a flow reactor, pump the solution through the reactor at a defined flow rate while irradiating with the LED light source.

  • If using a batch setup, add the solution to a Schlenk flask, degas with an inert gas, and irradiate with the LED light source with stirring.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocols for Physicochemical Property Assessment

Accurate and reproducible measurement of physicochemical properties is essential to validate the impact of morpholine incorporation.

Protocol 3: Thermodynamic Solubility Assay (Shake-Flask Method)

This "gold standard" method determines the equilibrium solubility of a compound.

Materials:

  • Test compound (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for stock solution preparation for analytical standards)

  • 2 mL screw-cap vials

  • Orbital shaker/incubator

  • Centrifuge or filtration device (e.g., 96-well filter plate)

  • HPLC-UV or LC-MS/MS system for quantification

Procedure:

  • Add an excess amount of the solid test compound to a vial containing a known volume of PBS (e.g., 1 mL). Ensure undissolved solid is visible.

  • Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25 °C or 37 °C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid, or filter the suspension.

  • Carefully collect an aliquot of the clear supernatant.

  • Dilute the supernatant with an appropriate solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method.

  • Prepare a calibration curve of the test compound using a stock solution in DMSO, with serial dilutions in the same solvent as the diluted supernatant.

  • Quantify the concentration of the compound in the diluted supernatant using HPLC-UV or LC-MS/MS by comparing its response to the calibration curve.

  • Calculate the thermodynamic solubility, taking into account the dilution factor.

Protocol 4: Microsomal Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Materials:

  • Test compound (10 mM stock in DMSO)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile with an internal standard

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing HLM (final concentration e.g., 0.5 mg/mL) in phosphate buffer.

  • Add the test compound to the reaction mixture to a final concentration of 1 µM.

  • Pre-incubate the mixture at 37 °C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a well of a 96-well plate containing ice-cold acetonitrile with an internal standard.

  • Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to another 96-well plate for analysis.

  • Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

A Prepare Reaction Mix (HLM, Buffer, Test Compound) B Pre-incubate (37 °C) A->B C Initiate Reaction (Add NADPH) B->C D Time-Point Sampling & Quenching (Acetonitrile + IS) C->D E Protein Precipitation (Centrifugation) D->E F Supernatant Analysis (LC-MS/MS) E->F G Data Analysis (t½, CLint) F->G

Caption: Microsomal stability assay workflow.

Protocol 5: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay to predict passive membrane permeability.

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Artificial membrane lipid solution (e.g., lecithin in dodecane)

  • Test compound (10 mM stock in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well UV plate reader or LC-MS/MS system

Procedure:

  • Coat the filter of the donor plate with the artificial membrane lipid solution.

  • Add the test compound solution (e.g., 10-50 µM in PBS with a small percentage of DMSO) to the wells of the donor plate.

  • Fill the wells of the acceptor plate with buffer (PBS).

  • Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.

  • Incubate the sandwich at room temperature for a defined period (e.g., 4-18 hours).

  • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a UV plate reader or LC-MS/MS.

  • Calculate the permeability coefficient (Pe) using the appropriate formula, taking into account the concentrations in the donor and acceptor wells, incubation time, and membrane area.

Conclusion and Future Perspectives

The morpholine moiety has firmly established itself as a valuable tool in the medicinal chemist's repertoire for optimizing the physicochemical properties of drug candidates. Its ability to concurrently enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability makes it a highly attractive scaffold for addressing common liabilities in drug discovery.[1][2] The continued development of novel and efficient synthetic methodologies, such as photoredox catalysis, will further expand the accessibility and utility of morpholine-containing compounds.[11] As our understanding of the intricate interplay between molecular structure and pharmacokinetic behavior deepens, the rational incorporation of privileged scaffolds like morpholine will remain a cornerstone of successful drug design.

References

  • Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation.Organic & Biomolecular Chemistry.
  • A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023.Organic & Biomolecular Chemistry International.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery.ACS Chemical Neuroscience.
  • Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Facilitated Photoredox Catalysis.Organic Letters.
  • Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C-N and C-O bond formation.PubMed.
  • Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation.Organic & Biomolecular Chemistry.
  • A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023.OUCI.
  • A Minireview on the Morpholine-Ring-Containing US FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023.HERA.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.PubMed.
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.ResearchGate.
  • LogD Contributions of Substituents Commonly Used in Medicinal Chemistry.PubMed Central.
  • N-arylation of Morpholine with Pd(OAc)2 in the Presence of Anchored Phosphines.ResearchGate.
  • An updated review on morpholine derivatives with their pharmacological actions.GSC Biological and Pharmaceutical Sciences.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).ResearchGate.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).PubMed.
  • Morpholine synthesis.Organic Chemistry Portal.
  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups.PubMed Central.
  • Full article: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.Taylor & Francis Online.
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.PubMed Central.
  • Synthesis and SAR of morpholine and its derivatives: A review update.E3S Web of Conferences.

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Reaction of (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate with aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Chiral Morpholine Derivatives

Topic: Reaction of (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate with Aldehydes Audience: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Morpholine Scaffold in Modern Drug Discovery

The morpholine heterocycle is a cornerstone of medicinal chemistry, widely recognized as a "privileged scaffold."[1] Its incorporation into molecular structures is a well-established strategy to enhance aqueous solubility, improve metabolic stability, and fine-tune pharmacokinetic profiles.[2][3] The oxygen atom acts as a hydrogen bond acceptor, while the saturated ring system often imparts favorable conformational rigidity, contributing to enhanced target binding affinity.[1]

This compound is a key chiral building block that provides an efficient entry point for introducing this valuable pharmacophore. As a primary amine, its aminomethyl group serves as a versatile synthetic handle for elaboration through reactions with carbonyl compounds, most notably aldehydes. This guide provides a detailed exploration of the primary reaction pathways, offering both mechanistic insights and field-tested protocols for scientists engaged in the synthesis of novel chemical entities.

Part 1: Core Reaction Mechanisms and Strategic Considerations

The reaction between this compound and an aldehyde primarily proceeds via two distinct and highly useful pathways: Reductive Amination and the Pictet-Spengler reaction. The choice of pathway is dictated by the structure of the aldehyde and the reaction conditions employed.

Reductive Amination: The Workhorse Reaction

Reductive amination is the most common and versatile method for forming a stable carbon-nitrogen bond between an amine and an aldehyde.[4] It is a robust, high-yielding transformation that converts the primary amine of the morpholine building block into a secondary amine, effectively coupling it with the aldehyde-derived substrate.

Mechanism: The reaction is a one-pot process that proceeds through two key stages:

  • Imine Formation: The nucleophilic primary amine attacks the electrophilic carbonyl carbon of the aldehyde to form a hemiaminal intermediate. This intermediate then reversibly loses a molecule of water to form a C=N double bond, yielding a transient imine (or its protonated form, the iminium ion).[4][5]

  • In Situ Reduction: A mild and selective reducing agent, present in the reaction mixture, reduces the imine as it is formed. This step is irreversible and drives the equilibrium towards the final secondary amine product.[5]

Causality in Reagent Selection: The success of a one-pot reductive amination hinges on the choice of reducing agent. The ideal reagent must be potent enough to reduce the imine/iminium ion but mild enough to avoid significant reduction of the starting aldehyde.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is less basic and more sterically hindered than other borohydrides, making it highly selective for the reduction of imines over aldehydes or ketones. Its reaction does not require strict pH control and proceeds efficiently in common aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[6]

  • Sodium Cyanoborohydride (NaBH₃CN): A classic reagent for this transformation, it is effective but more toxic than STAB. Its reducing power is pH-dependent, and it works optimally under weakly acidic conditions (pH ~6-7), which favor iminium ion formation without causing significant hydrolysis of the reagent.[5]

The Pictet-Spengler Reaction: Building Molecular Complexity

When the aldehyde substrate contains a suitably activated aromatic ring (such as an indole or an electron-rich phenyl group) positioned two carbons away from the carbonyl, the Pictet-Spengler reaction offers a powerful pathway to construct complex, fused heterocyclic systems.[7][8]

Mechanism: This reaction is a special case of intramolecular electrophilic aromatic substitution.

  • Iminium Ion Formation: As with reductive amination, the reaction begins with the formation of an imine, which is then protonated by an acid catalyst to generate a highly electrophilic iminium ion.[9][10]

  • Electrophilic Cyclization: The electron-rich aromatic ring acts as an internal nucleophile, attacking the iminium carbon in a 6-endo-trig cyclization. This step forms a new carbon-carbon bond and temporarily disrupts the aromaticity of the ring.[8]

  • Rearomatization: A final deprotonation step restores aromaticity and yields the stable, fused heterocyclic product, such as a tetrahydro-β-carboline (from an indole-containing aldehyde) or a tetrahydroisoquinoline.[8]

Critical Parameters: Unlike reductive amination, the Pictet-Spengler reaction is typically promoted by a strong acid catalyst, such as trifluoroacetic acid (TFA), which is necessary to generate a sufficiently electrophilic iminium ion to engage the aromatic nucleophile.[10] The stereochemistry of the chiral morpholine starting material directly influences the stereochemical outcome at the newly formed stereocenter, often providing excellent diastereoselectivity.

Part 2: Experimental Protocols and Data

Protocol 1: General Reductive Amination

Objective: To provide a standard, reliable procedure for coupling this compound with a diverse range of aliphatic and aromatic aldehydes.

Materials:

  • This compound (1.0 equiv)

  • Aldehyde (R-CHO) (1.1 equiv)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.1 M concentration)

  • Optional: Glacial Acetic Acid (0.1 equiv) to facilitate imine formation with hindered substrates.

Step-by-Step Methodology:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and the aldehyde (1.1 equiv).

  • Dissolve the starting materials in DCM (or DCE) under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the solution at room temperature for 20-30 minutes to allow for initial imine formation. For less reactive aldehydes, a small amount of acetic acid can be added at this stage.

  • Carefully add Sodium Triacetoxyborohydride (1.5 equiv) to the mixture in portions over 5-10 minutes. Note: Mild gas evolution may occur.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-16 hours).

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted secondary amine.

Data Presentation: Representative Reductive Amination Reactions

Aldehyde SubstrateProduct StructureTypical Reaction Time (h)Isolated Yield (%)
Isovaleraldehyde

488
Benzaldehyde

692
Furan-2-carbaldehyde

585

Experimental Workflow: Reductive Amination

G cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up & Purification Reactants Amine + Aldehyde in DCM Imine Imine Formation (Stir 30 min) Reactants->Imine 1 Reduction Add NaBH(OAc)₃ (Stir 2-16 h) Imine->Reduction 2 Quench Quench with NaHCO₃ Reduction->Quench 3 Extract Extract with DCM Quench->Extract 4 Purify Column Chromatography Extract->Purify 5 Product Final Product Purify->Product 6

Caption: A typical workflow for one-pot reductive amination.

Protocol 2: Diastereoselective Pictet-Spengler Reaction

Objective: To synthesize a complex, fused tetrahydro-β-carboline scaffold using the chiral morpholine building block and an indole-based aldehyde.

Materials:

  • This compound (1.0 equiv)

  • 3-(2-Oxoethyl)-1H-indole (Indole-3-acetaldehyde) (1.0 equiv)

  • Trifluoroacetic Acid (TFA) (2.0-3.0 equiv)

  • Dichloromethane (DCM), anhydrous (approx. 0.05 M concentration)

Step-by-Step Methodology:

  • Dissolve this compound (1.0 equiv) and indole-3-acetaldehyde (1.0 equiv) in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add Trifluoroacetic Acid (TFA) (2.0 equiv) dropwise to the stirred solution over 5 minutes. Caution: TFA is corrosive.

  • Maintain the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Once the starting materials are consumed, quench the reaction by slowly adding it to a stirred, saturated aqueous solution of NaHCO₃ at 0 °C until gas evolution ceases.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography. Note: Analyze the product for diastereomeric ratio, as a new stereocenter is formed.

Reaction Mechanism: Pictet-Spengler Cyclization

G Reactants Chiral Amine + Indole Aldehyde Imine Schiff Base (Imine) Reactants->Imine Condensation Iminium Iminium Ion (+H⁺, -H₂O) Imine->Iminium Acid Catalysis Cyclization Intramolecular Electrophilic Attack Iminium->Cyclization Rate-determining step Cation Spirocyclic Cation Cyclization->Cation Product Tetrahydro-β-carboline Product (-H⁺) Cation->Product Rearomatization

Caption: Key mechanistic steps of the Pictet-Spengler reaction.

References

  • A Technical Guide to the Synthesis and Characterization of Novel Morpholine-Containing Compounds. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXHqckAv6p4X072jlXOQ49J2y0Vh7Q39JwucaBMeDEXFvZe-LeYg1N01t7Y9k2pjLYqxq8UI4pnitmzsR9nw3aSweE3kuTC0KQtwh3_7M8UU-3580YjSGmDJQQLFfU_Z1B5AvXQxnf6URcNKVPJpL7aTz75PN6Tpr3XzjzOo_6CvXyJJupsHi4ZJiubW8RplV-Vu-9j7Mm3_u7OQDZK9YQYe6DROJ5HF73BNf4v7RW_NPs5ZSqvAJYU4bXoZL]
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Sources

Application Note: Strategic Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Central Role of Kinases and Their Inhibitors

Protein kinases regulate a vast number of cellular processes by catalyzing the phosphorylation of specific substrate proteins. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important target classes for drug development. The active site of all kinases shares a conserved binding pocket for adenosine triphosphate (ATP), and the majority of clinically successful kinase inhibitors are ATP-competitive, binding reversibly to this region.

These inhibitors typically feature a heterocyclic scaffold that acts as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the adenine moiety of ATP. The remainder of the molecule extends into surrounding hydrophobic pockets and solvent-exposed regions, providing opportunities to achieve potency and selectivity. The art of synthesizing these molecules lies in the efficient construction of the core scaffold and the strategic installation of diverse substituents to optimize biological activity.

Core Heterocyclic Scaffolds: The Foundation of Inhibition

A "privileged scaffold" approach is often employed in kinase inhibitor design, utilizing core structures known to bind effectively to the kinase hinge region. The choice of scaffold is a critical first step in the synthetic design process.

Scaffold NameCore StructureKey Features & RationaleRepresentative Inhibitors
Quinazoline Fused pyrimidine-benzene ringRigid, planar structure. Offers multiple points for substitution to modulate selectivity and physicochemical properties. The N1 and N3 atoms act as key hydrogen bond acceptors/donors.Gefitinib, Erlotinib, Lapatinib
Pyrimidine Six-membered aromatic ring with two nitrogen atomsA versatile and synthetically accessible core. The 2,4-disubstituted pyrimidine is a classic hinge-binding motif. Amenable to a wide range of C-C and C-N bond-forming reactions.Imatinib, Dasatinib
Indole / Indazole Fused pyrrole-benzene ringCan act as either a hinge-binder or occupy adjacent hydrophobic regions. Offers unique hydrogen bonding capabilities and a vector for substitution that differs from other scaffolds.Sunitinib, Axitinib
Pyrrolopyrimidine Fused pyrrole-pyrimidine ringBioisostere of adenine, providing a natural fit for the ATP binding site. The pyrrolo moiety allows for substitution into the ribose-binding pocket.Ruxolitinib

Key Synthetic Strategies: Building Complexity and Diversity

The synthesis of kinase inhibitors heavily relies on modern synthetic organic chemistry, particularly transition-metal-catalyzed cross-coupling reactions. These methods provide robust and modular approaches to assemble the final inhibitor from simpler building blocks.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of kinase inhibitor synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance. The choice of reaction depends on the desired bond and the available starting materials.

  • Suzuki-Miyaura Coupling: Forms C-C bonds between an organoboron reagent (boronic acid or ester) and an aryl/vinyl halide or triflate. It is highly reliable, and a vast number of boronic acids are commercially available. Its tolerance for a wide range of functional groups makes it ideal for late-stage functionalization.

  • Buchwald-Hartwig Amination: Forms C-N bonds between an aryl halide/triflate and an amine. This reaction is fundamental for installing the aniline and related moieties that are common in Type I and Type II kinase inhibitors, which often occupy the pocket adjacent to the hinge.

  • Sonogashira Coupling: Forms C-C bonds between a terminal alkyne and an aryl/vinyl halide. The resulting alkyne can be a key structural element or a handle for further transformation.

The general workflow for synthesizing a kinase inhibitor often involves building the core scaffold first, followed by sequential cross-coupling reactions to add the required peripheral groups.

G cluster_0 Phase 1: Scaffold Synthesis cluster_1 Phase 2: Modular Elaboration cluster_2 Phase 3: Final Product A Simple Starting Materials (e.g., Dichloropyrimidine) B Core Heterocycle Formation (e.g., Condensation, Cyclization) A->B C 1st Cross-Coupling (e.g., Suzuki Coupling) B->C Halogenated Scaffold D 2nd Cross-Coupling (e.g., Buchwald-Hartwig Amination) C->D E Optional Further Modification D->E F Purification (e.g., Chromatography, Recrystallization) E->F G Final Kinase Inhibitor F->G H Characterization (NMR, MS, HPLC) G->H

Figure 1: A generalized workflow for the modular synthesis of kinase inhibitors, highlighting the separation of scaffold formation and subsequent functionalization via cross-coupling reactions.

Detailed Protocol: Synthesis of a Dasatinib-Analog

This protocol describes the synthesis of a simplified analog of Dasatinib, a potent multi-targeted kinase inhibitor. The synthesis employs a sequential nucleophilic aromatic substitution (SNAr) and a Suzuki coupling on a dichloropyrimidine core.

Objective: To synthesize N-(2-chloro-6-methylphenyl)-2-((3-methyl-4-(pyridin-4-yl)phenyl)amino)pyrimidin-4-amine.

G cluster_step1 Step 1: SNAr Reaction cluster_step2 Step 2: Suzuki Coupling Start 2,4-Dichloropyrimidine Step1_label DIPEA, n-BuOH 100 °C, 12 h Amine1 2-Chloro-6-methylaniline Intermediate Intermediate A Step2_label Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90 °C, 8 h BoronicEster Boronic Ester Final Final Product Step1_label->Intermediate Step2_label->Final

Figure 2: Synthetic scheme for a Dasatinib analog via sequential SNAr and Suzuki coupling.

Step 1: Synthesis of 2-chloro-N-(4-bromo-2-methylphenyl)pyrimidin-4-amine (Intermediate A)
  • Rationale: The C4 position of 2,4-dichloropyrimidine is more reactive towards nucleophilic substitution than the C2 position. This inherent selectivity allows for the controlled, stepwise addition of two different amines.

  • Procedure:

    • To a 100 mL round-bottom flask, add 2,4-dichloropyrimidine (1.49 g, 10.0 mmol), 4-bromo-2-methylaniline (2.05 g, 11.0 mmol), and n-butanol (30 mL).

    • Add N,N-diisopropylethylamine (DIPEA) (2.1 mL, 12.0 mmol).

    • Fit the flask with a reflux condenser and heat the mixture to 100 °C under a nitrogen atmosphere.

    • Monitor the reaction by TLC (Thin Layer Chromatography) using a 3:1 hexanes:ethyl acetate eluent. The reaction is typically complete within 12-16 hours.

    • After completion, cool the reaction mixture to room temperature. A precipitate should form.

    • Filter the solid, wash with cold n-butanol (2 x 10 mL), and then with diethyl ether (2 x 15 mL).

    • Dry the solid under vacuum to yield the product as a white to off-white powder. Expected yield: 80-90%.

Step 2: Synthesis of the Final Product via Suzuki Coupling
  • Rationale: A Suzuki coupling is used to install the pyridine moiety. This reaction is chosen for its reliability and the commercial availability of the required boronic acid partner. Pd(dppf)Cl2 is a common and effective catalyst for this type of transformation.

  • Procedure:

    • In a 50 mL Schlenk flask, combine Intermediate A (from Step 1, 1.0 g, 3.34 mmol), (pyridin-4-yl)boronic acid (0.49 g, 4.0 mmol), and potassium carbonate (1.38 g, 10.0 mmol).

    • Evacuate and backfill the flask with nitrogen three times.

    • Add 1,4-dioxane (20 mL) and water (5 mL).

    • Degas the solution by bubbling nitrogen through it for 15 minutes.

    • Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (122 mg, 0.167 mmol, 5 mol%).

    • Heat the reaction mixture to 90 °C for 8 hours. Monitor by TLC or LC-MS (Liquid Chromatography-Mass Spectrometry).

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).

    • Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (using a gradient of 1-5% methanol in dichloromethane) to afford the final product.

Characterization and Quality Control

The identity and purity of the synthesized inhibitor must be rigorously confirmed.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the final compound and key intermediates. The observed shifts and coupling constants should match the expected structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate molecular weight.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, which should typically be >95% for use in biological assays.

Conclusion

The synthesis of kinase inhibitors is a dynamic field that combines principles of medicinal chemistry with cutting-edge synthetic methods. A modular approach, centered on the construction of a heterocyclic core followed by diversification using robust cross-coupling reactions, provides a powerful platform for generating libraries of potential drug candidates. The protocols and strategies outlined in this note serve as a foundational guide for researchers aiming to synthesize and discover the next generation of kinase-targeted therapeutics.

References

  • Cohen, P. (2002). Protein kinases – the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]
  • Bhullar, K. S., Lagarón, N. O., McGowan, E. M., et al. (2018). Kinase-targeted cancer therapies: progress, challenges and future directions. Molecular Cancer, 17(1), 48. [Link]
  • Roskoski, R. Jr. (2016). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological Research, 103, 26-47. [Link]
  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. [Link]
  • Fabbro, D., Cowan-Jacob, S. W., & Möbitz, H. (2015). Targeting protein kinases with small-molecule inhibitors. The New Enzyme Inhibitors Guide, 1-33. [Link]
  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710. [Link]
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

Troubleshooting & Optimization

Technical Support Center: Chromatographic Purification of (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable chiral building block. The unique structure of this compound, featuring both a basic primary amine and an acid-labile Boc-protecting group, presents specific challenges during silica gel chromatography. This document provides in-depth, field-proven insights and troubleshooting strategies to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: Why is my compound streaking or forming a long "tail" on my TLC plate and column?

A1: This is the most common issue encountered with this compound and is a classic sign of strong interaction between the basic primary amine (-NH₂) and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This interaction leads to non-ideal elution behavior, resulting in poor peak shape, reduced separation efficiency, and potentially lower recovery.

Q2: I'm seeing a new, more polar spot appear on my TLC after running a column. What is it?

A2: The new, more polar spot is very likely the Boc-deprotected product, (S)-2-(aminomethyl)morpholine. The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acid.[2][3] Standard silica gel is slightly acidic and can catalyze the removal of the Boc group, especially with prolonged exposure during chromatography.[2]

Q3: What is the best general chromatographic strategy for purifying this compound?

A3: Flash column chromatography on silica gel is the most common method. However, to overcome the challenges of tailing and degradation, it is crucial to use a modified mobile phase or a deactivated stationary phase. For very sensitive applications or difficult separations, reversed-phase chromatography can be an excellent alternative.

Q4: How can I prevent the Boc group from being removed during purification?

A4: The key is to neutralize the acidic environment. This can be achieved by:

  • Adding a small amount of a basic modifier, like triethylamine (Et₃N) or ammonia in methanol, to your mobile phase.[1][4]

  • Pre-treating or "deactivating" the silica gel with a basic solution before packing the column.

  • Minimizing the time the compound spends on the column by using faster flow rates typical of flash chromatography.

In-Depth Troubleshooting Guide

This section addresses specific experimental issues in a detailed question-and-answer format, explaining the underlying science and providing actionable solutions.

Issue 1: Severe Peak Tailing and Poor Resolution

Q: I've added 1% triethylamine to my ethyl acetate/hexane eluent, but my compound is still tailing significantly. What's wrong?

A: While adding a basic modifier is the correct first step, several factors could still be at play.

  • Scientific Rationale: The basic primary amine on your molecule is protonated by the acidic silanol groups on the silica surface, leading to a strong ionic interaction that retards its movement down the column. Triethylamine (pKa ≈ 10.8) acts as a competitive base, neutralizing these sites. However, if the interaction is very strong or the modifier concentration is insufficient, tailing will persist.

  • Solutions & Optimization:

    • Increase Modifier Concentration: Incrementally increase the triethylamine concentration to 1.5% or 2%. Be aware that excessive base can sometimes affect the separation of other non-basic impurities.

    • Switch to a Stronger/More Volatile Base: Consider using a 7N solution of ammonia in methanol as your polar co-solvent. For example, instead of pure methanol in a DCM/MeOH system, use the ammonia solution. This provides a strong base that is easily removed during solvent evaporation.

    • Stationary Phase Deactivation: For maximum suppression of tailing, neutralize the entire stationary phase. A detailed protocol is provided in the "Recommended Protocols" section below.

    • Consider an Alternative Stationary Phase: If tailing remains an issue, switch to a more inert stationary phase like neutral alumina or consider reversed-phase (C18) chromatography.

Issue 2: Product Degradation and Yield Loss

Q: My post-column NMR shows a significant decrease in the tert-butyl signal at ~1.4 ppm and the appearance of new signals. How can I stop this decomposition?

A: This is a clear indication of acid-catalyzed Boc deprotection on the column. The mechanism involves protonation of the carbamate followed by the formation of a stable tert-butyl cation.[2]

  • Scientific Rationale: The longer your compound resides on the acidic silica gel, the more deprotection will occur. Gravity chromatography is particularly problematic due to very long run times.

  • Solutions & Optimization:

    • Prioritize Speed: Use flash chromatography with optimized flow rates to minimize the residence time on the column. A typical purification should ideally be completed in 15-30 minutes.

    • Implement Base Neutralization: The same strategies used to prevent tailing will also prevent Boc deprotection. Adding triethylamine or using deactivated silica gel effectively neutralizes the acidic sites responsible for the cleavage.[1][2]

    • Reversed-Phase HPLC: If yield loss is severe, reversed-phase chromatography is an excellent, albeit more expensive, alternative. Using a mobile phase like acetonitrile/water with a neutral or mildly basic buffer (e.g., ammonium bicarbonate) will completely avoid acidic conditions. Avoid acidic modifiers like trifluoroacetic acid (TFA), as even 0.1% TFA can slowly cleave the Boc group, especially during solvent evaporation.[5]

Issue 3: Difficulty Separating from a Key Impurity

Q: My crude product contains an impurity with a very similar Rf value. How can I improve the separation?

A: Achieving good resolution requires careful optimization of your chromatographic conditions.

  • Scientific Rationale: Separation (resolution) is a function of column efficiency, selectivity, and retention. To improve it, you must manipulate these factors.

  • Solutions & Optimization:

    • Optimize Selectivity with Solvent Choice: Do not rely on a single eluent system. Test a range of solvents with different properties during your TLC analysis. For example, if you are using ethyl acetate/hexanes, try dichloromethane/methanol. Sometimes, adding a small amount of a third solvent (e.g., 1-5% isopropanol) can significantly alter the selectivity and improve separation.

    • Fine-Tune the Gradient: In flash chromatography, a shallower gradient around the elution point of your compound will increase resolution. If your compound elutes at 40% Solvent B, try running a gradient from 20% to 50% B over a larger column volume.

    • Reduce Sample Load: Overloading the column is a primary cause of poor separation.[6] As a rule of thumb, for a difficult separation (ΔRf < 0.2), the sample load should not exceed 1-2% of the silica gel mass.

    • Sample Loading Technique: Use dry loading. Dissolve your crude material in a suitable solvent (e.g., DCM or MeOH), adsorb it onto a small amount of silica gel or Celite, evaporate the solvent, and load the resulting dry powder onto the top of your column. This results in a much sharper starting band and improved resolution compared to liquid loading in a strong solvent.

Recommended Experimental Protocols

Protocol 1: Flash Chromatography with In-Eluent Base Modifier

This is the most direct and common approach for purifying this compound.

1. TLC Method Development:

  • Prepare a stock solution of your crude material.
  • Test various mobile phase systems. A good starting point is Dichloromethane (DCM) / Methanol (MeOH) or Ethyl Acetate (EtOAc) / Hexanes.
  • To each test system, add 1% triethylamine (Et₃N). For example: 94:5:1 DCM/MeOH/Et₃N.
  • The ideal system will give your product an Rf value of ~0.25-0.35 and show good separation from impurities.

2. Column Chromatography:

  • Pack a flash column with silica gel appropriate for your sample size.
  • Equilibrate the column with your starting mobile phase (e.g., 100% Hexanes or DCM, containing 1% Et₃N).
  • Load your sample (dry loading is preferred).
  • Run the column using a gradient determined from your TLC analysis.
  • Collect fractions and analyze by TLC to pool the pure product.
Data Summary: Mobile Phase Modifiers
ModifierTypical ConcentrationpKa (approx.)Notes
Triethylamine (Et₃N)0.5 - 2.0% (v/v)10.8Most common choice; effective and relatively volatile.
Ammonia (in MeOH)0.5 - 2.0% (of 7N solution)9.25Very effective; useful when Et₃N is insufficient.
Pyridine0.1 - 0.5% (v/v)5.25Less basic, can sometimes improve selectivity but is less volatile.

Visual Workflows and Diagrams

Chromatography Workflow Diagram

The following diagram outlines the standard workflow for the successful purification of the target compound.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Method Development (Find Eluent with 1% Et3N) Sample_Prep 2. Sample Preparation (Adsorb onto Silica for Dry Loading) TLC->Sample_Prep Column_Prep 3. Column Packing (Equilibrate with Eluent + 1% Et3N) Sample_Prep->Column_Prep Load 4. Dry Load Sample Column_Prep->Load Elute 5. Elute with Gradient Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Pool 8. Pool Pure Fractions Analyze->Pool Evaporate 9. Evaporate Solvent Pool->Evaporate Final_Product Pure Compound Evaporate->Final_Product

Caption: Standard workflow for flash chromatography purification.

Troubleshooting Decision Tree

Use this decision tree to diagnose and solve common purification problems.

G Start Analyze Post-Column Fractions Problem Is Purity <95%? Start->Problem Check_Tailing Observe Tailing/Streaking? Problem->Check_Tailing Yes Success Pure Product Problem->Success No Check_Degradation New Polar Spot (Boc-deprotection)? Check_Tailing->Check_Degradation No Add_Base Solution: Increase Et3N to 2% or use NH3/MeOH Check_Tailing->Add_Base Yes Check_Resolution Poor Separation of Spots? Check_Degradation->Check_Resolution No Neutralize_Silica Solution: Use Deactivated Silica + Mobile Phase Modifier Check_Degradation->Neutralize_Silica Yes Optimize_Gradient Solution: 1. Use Shallower Gradient 2. Reduce Sample Load 3. Change Solvent System Check_Resolution->Optimize_Gradient Yes Failure Problem Persists: Consider Reversed-Phase HPLC Check_Resolution->Failure No Add_Base->Failure Neutralize_Silica->Failure Optimize_Gradient->Failure

Caption: Decision tree for troubleshooting common purification issues.

References

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? [Online discussion].
  • Phenomenex. (n.d.). GC Troubleshooting Guide.

Sources

Common side products in the synthesis of (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this chiral morpholine derivative. The following sections provide in-depth, experience-driven advice in a question-and-answer format to help you navigate potential challenges and optimize your synthetic protocols.

Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific problems that may arise during the multi-step synthesis of this compound. A common synthetic pathway is illustrated below, and the troubleshooting points are organized according to this sequence.

Synthetic_Pathway A Chiral Starting Material (e.g., (S)-Epichlorohydrin derivative) B (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate A->B Ring Formation C (S)-tert-Butyl 2-(halomethyl/sulfonylmethyl)morpholine-4-carboxylate B->C Activation of Hydroxyl D Azido or Protected Amine Intermediate C->D Nucleophilic Substitution E Final Product: This compound D->E Reduction / Deprotection

Caption: A common synthetic route to the target compound.

Stage 1: Morpholine Ring Formation

Question 1: I am observing a mixture of diastereomers after the morpholine ring formation. How can I improve the diastereoselectivity?

Answer: The formation of diastereomers is a common challenge in the synthesis of substituted morpholines, especially when the ring closure is not perfectly stereocontrolled.[1] The diastereomeric ratio can be influenced by several factors in the reaction conditions.

  • Probable Causes:

    • Non-stereospecific reaction conditions: The mechanism of your cyclization may not be inherently stereospecific.

    • Epimerization: Basic or acidic conditions, or elevated temperatures, can cause epimerization at a chiral center adjacent to a carbonyl group or other activating functionality if present in your chosen starting materials.

    • Choice of starting materials: The inherent chirality and steric bulk of your starting materials will significantly influence the facial selectivity of the ring-closing reaction.

  • Troubleshooting and Solutions:

    • Reagent and Catalyst Selection: For cyclizations involving chiral amino alcohols, the choice of catalyst can be critical. Some palladium-catalyzed carboamination reactions have shown excellent diastereoselectivity in forming cis-disubstituted morpholines.[2]

    • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This can minimize side reactions, including epimerization.

    • pH Control: If your reaction conditions are harsh, consider if a milder base or acid could be used to promote cyclization without causing epimerization.

    • Purification of Diastereomers: If optimizing the reaction conditions does not provide the desired diastereomeric purity, purification by column chromatography on silica gel is often effective. The different spatial arrangements of the diastereomers typically lead to different polarities.[3] Alternatively, diastereomers can sometimes be separated by crystallization after forming a salt with a chiral acid.[1]

Stage 2: Activation of the Hydroxymethyl Group

Question 2: The conversion of (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate to the corresponding bromomethyl derivative is incomplete. What can I do?

Answer: Incomplete conversion of the hydroxymethyl group to a better leaving group, like a bromomethyl group, is a frequent issue. This step is crucial for the subsequent nucleophilic substitution. A common method for this transformation is the Appel reaction (using CBr4 and PPh3) or reaction with phosphorus tribromide (PBr₃).[4]

  • Probable Causes:

    • Reagent Decomposition: The brominating agents (e.g., PBr₃) may have degraded due to moisture.

    • Insufficient Reagent: The stoichiometry of the brominating agent may be insufficient to drive the reaction to completion.

    • Low Reaction Temperature: The reaction may be too slow at the temperature you are using.

  • Troubleshooting and Solutions:

    • Use Fresh Reagents: Ensure your brominating agents are fresh or have been properly stored to prevent decomposition.

    • Optimize Stoichiometry: Gradually increase the equivalents of the brominating agent (e.g., from 1.1 to 1.5 equivalents). Monitor the reaction by TLC or LC-MS to find the optimal amount.

    • Temperature Adjustment: While starting at 0 °C is common to control exotherms, allowing the reaction to slowly warm to room temperature and stir for several hours can improve conversion.[4]

    • Alternative Brominating Agents: If PBr₃ is not effective, consider using triphenylphosphine and carbon tetrabromide (Appel reaction), which often proceeds under milder conditions.

ParameterRecommendationRationale
Reagent Quality Use freshly opened or distilled PBr₃PBr₃ is sensitive to moisture and can hydrolyze, reducing its reactivity.
Stoichiometry Start with 1.2 equivalents of PBr₃Ensures a slight excess to drive the reaction to completion.
Temperature 0 °C to room temperatureControls the initial exotherm while allowing the reaction to proceed to completion.
Reaction Time 2-4 hoursProvides sufficient time for the reaction to complete.
Stage 3: Introduction of the Amino Group Precursor (e.g., Azide)

Question 3: I am getting a low yield in the substitution reaction of the bromomethyl intermediate with sodium azide.

Answer: The substitution of the bromide with an azide is a standard SN2 reaction. Low yields can result from competing side reactions or incomplete conversion.

  • Probable Causes:

    • Elimination Side Reaction: If the reaction conditions are too basic or the temperature is too high, E2 elimination can compete with the desired SN2 substitution, leading to an alkene byproduct.

    • Steric Hindrance: The bulky Boc group on the morpholine nitrogen could sterically hinder the approach of the nucleophile.

    • Poor Solubility: The reactants may not be fully dissolved in the chosen solvent, leading to a slow or incomplete reaction.

  • Troubleshooting and Solutions:

    • Solvent Choice: Use a polar aprotic solvent like DMSO or DMF to ensure the solubility of both the organic substrate and the sodium azide.

    • Temperature Control: Run the reaction at a moderate temperature (e.g., 60-80 °C). Avoid excessively high temperatures that could promote elimination.

    • Phase Transfer Catalyst: In some cases, adding a phase transfer catalyst like tetrabutylammonium iodide can facilitate the reaction by bringing the azide anion into the organic phase.

    • Monitor Reaction Progress: Track the disappearance of the starting material by TLC or LC-MS to determine the optimal reaction time and avoid decomposition from prolonged heating. A typical reaction time is 16 hours.[5]

Stage 4: Reduction of the Azide and Final Product Formation

Question 4: During the reduction of the azide to the primary amine, I am observing multiple byproducts. How can I obtain a cleaner product?

Answer: The reduction of an azide to a primary amine is a common transformation, often achieved by catalytic hydrogenation (e.g., H₂ with Pd/C) or with reagents like triphenylphosphine (Staudinger reaction) followed by hydrolysis.[5] Byproducts can arise from incomplete reaction or side reactions.

  • Probable Causes:

    • Incomplete Reduction: The catalyst may be deactivated, or the reaction time may be too short, leaving unreacted azide.

    • Over-reduction: In some cases, other functional groups in the molecule could be susceptible to reduction under the chosen conditions.

    • Catalyst Poisoning: Trace impurities in the starting material can poison the catalyst, leading to a sluggish or incomplete reaction.

  • Troubleshooting and Solutions:

    • Catalyst Quality and Loading: Use a fresh, high-quality catalyst. A typical loading for Pd/C is 10-20% by weight.[5]

    • Hydrogen Pressure: Ensure adequate hydrogen pressure (e.g., 4-5 bar) to facilitate the reduction.[5]

    • Solvent Choice: Methanol is a common and effective solvent for this reduction.

    • Staudinger Reaction as an Alternative: If catalytic hydrogenation is problematic, the Staudinger reaction (using PPh₃ followed by water) is a mild and often high-yielding alternative that avoids the use of hydrogen gas and metal catalysts.

Troubleshooting_Logic cluster_stage4 Stage 4: Azide Reduction Problem Impure Final Product Cause1 Incomplete Reduction Problem->Cause1 Cause2 Catalyst Poisoning Problem->Cause2 Solution3 Alternative: Staudinger Reaction Problem->Solution3 Solution1 Increase H₂ pressure Increase reaction time Cause1->Solution1 Solution2 Use fresh catalyst Purify azide intermediate Cause2->Solution2

Caption: Troubleshooting logic for the azide reduction step.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities related to the Boc protecting group in this synthesis?

A1: The Boc (tert-butyloxycarbonyl) group is generally stable, but issues can arise during its introduction or potential (unwanted) removal.

  • Di-Boc Protection: Although less common with secondary amines like the morpholine nitrogen, if conditions are too forcing during the protection of a primary amine precursor, double protection can occur.[6]

  • tert-Butylation: If the Boc group is accidentally cleaved under acidic conditions in the presence of nucleophiles (like the primary amine of the final product), the resulting tert-butyl cation can alkylate the amine, leading to a tert-butyl amine impurity.[7]

  • Incomplete Protection/Deprotection: As with any reaction, incomplete conversion can leave starting material in your product mixture.

Q2: How can I confirm the stereochemical purity of my final product?

A2: Confirming the enantiomeric purity of your chiral product is crucial.

  • Chiral HPLC: This is the most common and reliable method. Use a chiral stationary phase column to separate the (S) and (R) enantiomers.

  • NMR with Chiral Shift Reagents: Adding a chiral lanthanide shift reagent can induce different chemical shifts for the enantiomers in the ¹H NMR spectrum, allowing for quantification.

  • Formation of Diastereomers: Reacting your final product with a chiral derivatizing agent (e.g., Mosher's acid chloride) will form diastereomers that can be distinguished and quantified by standard ¹H or ¹⁹F NMR.[8]

Q3: What is the best way to purify the final product, this compound?

A3: The purification strategy will depend on the nature of the impurities.

  • Column Chromatography: Silica gel chromatography is often effective for removing less polar impurities. A gradient of methanol in dichloromethane, often with a small amount of triethylamine or ammonium hydroxide to prevent the amine from streaking on the column, is a good starting point.

  • Acid-Base Extraction: As the product is a basic amine, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent, wash with a dilute acid (e.g., 1M HCl) to protonate the amine and move it to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the pure product extracted back into an organic solvent.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for purification.

References

  • CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents.
  • Wolfe, J. P., & Rossi, M. A. (2007). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 9(25), 5043–5046.
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC.
  • Recent advances in the application of contiguously functionalized aziridines for the synthesis of pharmaceutical precursors via regioselective ring-opening reactions - OUCI.
  • Synthesis of aziridines from amino alcohols - ResearchGate.
  • Boc-Protected Amino Groups - Organic Chemistry Portal.
  • tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 - PubChem.
  • Enantioselective synthesis of morpholine... | Download Scientific Diagram - ResearchGate.
  • Photocatalytic Synthesis of Substituted 2‑Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society.
  • WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof - Google Patents.
  • Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate.
  • Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines.
  • Synthesis of 2-(aminomethyl)aziridines and their microwave-assisted ring opening to 1,2,3-triaminopropanes as novel antimalarial pharmacophores - PubMed.
  • A Convenient Route to N -[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis- N -Boc Nucleobase Protecting Group Strategy - ResearchGate.
  • Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives.
  • Semi-synthesis of glycoproteins by auxiliary mediated native chemical ligation - UCL Discovery.
  • (PDF) One-Pot Cyclization and Cleavage of Peptides with N -Terminal Cysteine via the N,S -Acyl Shift of the N -2-[Thioethyl]glycine Residue - ResearchGate.
  • Bromine catalyzed conversion of S-tert-butyl groups into versatile and, for self-assembly processes accessible, acetyl-protected thiols - Organic Chemistry Portal.

Sources

Stability of (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to the stability of (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate . This document moves beyond simple data sheets to offer in-depth troubleshooting advice and practical protocols, grounded in the principles of organic chemistry and backed by authoritative sources.

Introduction to this compound

This compound is a valuable chiral building block in medicinal chemistry. Its structure combines a morpholine scaffold, often used to improve the pharmacokinetic properties of drug candidates, with a primary amine for further functionalization and a stereocenter for enantioselective synthesis. The nitrogen of the morpholine ring is protected by a tert-butoxycarbonyl (Boc) group, a common and versatile protecting group in organic synthesis.[1] Understanding the stability of this molecule, particularly the acid-labile Boc group, is critical for its successful application in multi-step syntheses.

This section is formatted as a series of common questions and issues encountered during experiments. Each answer provides a mechanistic explanation, a practical solution, and where applicable, a detailed protocol for investigation.

Question 1: My compound is degrading during an acidic workup or purification (e.g., reverse-phase HPLC with TFA). What is happening and how can I prevent it?

Root Cause Analysis:

The most likely cause of degradation is the cleavage of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is a carbamate that is notoriously unstable under acidic conditions.[2] The reaction proceeds via protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene and a proton.[3] The resulting carbamic acid is unstable and rapidly decarboxylates to yield the unprotected secondary amine of the morpholine ring and carbon dioxide.[3][4]

This deprotection can be initiated by strong acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄), and even by milder acidic conditions if heated.[4][5]

Visualizing the Degradation Pathway:

cluster_0 Acid-Catalyzed Deprotection Compound (S)-tert-Butyl 2-(aminomethyl)morpholine- 4-carboxylate Protonated Protonated Intermediate Compound->Protonated H⁺ (e.g., TFA, HCl) Carbocation tert-Butyl Cation + Isobutylene Protonated->Carbocation Cleavage CarbamicAcid Unstable Carbamic Acid Intermediate Protonated->CarbamicAcid Product Deprotected Morpholine (Degradation Product) CarbamicAcid->Product Decarboxylation CO2 CO₂ CarbamicAcid->CO2 cluster_workflow Stability Study Workflow prep 1. Prepare Stock Solution (~1 mg/mL) aliquot 2. Aliquot into HPLC Vials prep->aliquot t0 3. Analyze T=0 Sample (Establish Baseline) aliquot->t0 store 4. Store Vials under Test Conditions (Temp, Light, etc.) aliquot->store data 6. Calculate % Remaining vs. T=0 t0->data analyze 5. Analyze at Time Points (e.g., 1, 4, 8, 24h) store->analyze analyze->data

Sources

Technical Support Center: A Troubleshooting Guide for Amide Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for amide bond formation. As a Senior Application Scientist, I've designed this guide for researchers, scientists, and drug development professionals to navigate the complexities of amide coupling reactions. This resource moves beyond simple protocols to provide in-depth, field-proven insights into diagnosing and resolving common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address the most pressing issues encountered during amide coupling reactions in a direct question-and-answer format.

Issue 1: My amide coupling reaction is resulting in a low or no product yield. What are the common causes?

Low yield is one of the most frequent challenges in amide bond formation.[1] The root cause often lies in one of four areas: inefficient activation of the carboxylic acid, issues with the amine nucleophile, steric hindrance, or suboptimal reaction conditions.[2]

Causality and Solutions:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to be susceptible to nucleophilic attack by the amine.[3][4] If the coupling reagent is not potent enough, is used in insufficient amounts, or has degraded due to moisture, activation will be incomplete.[1][2]

    • Solution: Ensure you are using fresh, high-quality coupling reagents and anhydrous solvents.[1] For challenging couplings, consider a pre-activation step where the carboxylic acid is stirred with the coupling reagent and any additives for 15-30 minutes before the amine is introduced.[1][5] If standard reagents fail, a more powerful agent like HATU or an acyl fluoride-based method may be necessary.[6][7]

  • Amine Deactivation or Low Nucleophilicity: The amine can be rendered non-nucleophilic if it is protonated.[2] This can happen if an acid-base reaction occurs with the carboxylic acid before coupling. Electron-deficient amines, such as some anilines, are inherently poor nucleophiles, which can also lead to low yields.[8]

    • Solution: Use a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to scavenge protons without reacting with the activated acid.[5] For electron-deficient amines, more forceful conditions or specialized reagents may be required.

  • Steric Hindrance: Bulky chemical groups on either the carboxylic acid or the amine can physically block the reaction, preventing the coupling partners from approaching each other.[2][6] This is a common issue with secondary amines or α,α-disubstituted carboxylic acids.

    • Solution: For sterically hindered substrates, more reactive coupling reagents are often required.[6] Generating highly reactive intermediates like acyl fluorides in situ can be effective.[7][9] Additionally, increasing the reaction temperature can sometimes provide the necessary energy to overcome the steric barrier, though this must be balanced against the risk of side reactions.[5][6]

  • Hydrolysis: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid and preventing amide formation.[2]

    • Solution: It is critical to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

The following workflow can help diagnose the cause of low yield:

G start Low or No Yield check_reagents Check Reagent Quality & Stoichiometry (Fresh reagents? Anhydrous solvents?) start->check_reagents check_activation Verify Carboxylic Acid Activation (Monitor by LC-MS/TLC) check_reagents->check_activation activation_ok Activation Observed? check_activation->activation_ok amine_issue Assess Amine Reactivity (Sterically hindered? Electron deficient?) activation_ok->amine_issue Yes no_activation Incomplete Activation activation_ok->no_activation No conditions_issue Review Reaction Conditions (Solvent, Base, Temperature) amine_issue->conditions_issue hindrance_solution Solution: - Use acyl fluoride method (TFFH, BTFFH) - Increase temperature cautiously - Prolong reaction time amine_issue->hindrance_solution conditions_solution Solution: - Use anhydrous polar aprotic solvent (DMF, MeCN) - Use non-nucleophilic base (DIPEA) - Optimize temperature conditions_issue->conditions_solution increase_reagent Solution: - Use more potent coupling reagent (e.g., HATU, COMU) - Increase equivalents of reagent - Pre-activate acid no_activation->increase_reagent

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: How do I choose the right coupling reagent for my reaction?

The choice of coupling reagent is critical and depends on the specific substrates, the need to preserve stereochemistry, and the desired reaction conditions.[10] Reagents are typically classified into carbodiimides, phosphonium salts, and aminium/uronium salts.[3][11]

Data-Driven Reagent Selection:

Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides DCC, DIC, EDCInexpensive, widely applicable.[3]Can cause racemization without additives; DCC byproduct (DCU) is poorly soluble.[3]
Phosphonium Salts PyBOP, PyAOPHigh reactivity; less prone to side reactions with the amine component.[3]Can be more expensive; byproducts can complicate purification.
Aminium/Uronium Salts HBTU, HATU, HCTU, COMUVery efficient, fast reaction times, low racemization.[3][10]Moisture sensitive; can react with the amine to form a guanidinium byproduct.

Expert Insights:

  • For routine, non-chiral couplings where cost is a factor, EDC is a good starting point due to its water-soluble urea byproduct, which simplifies workup.[12]

  • For peptide synthesis or couplings involving chiral carboxylic acids, HATU and HCTU are considered the "gold standard" as they are highly efficient and suppress racemization.[10]

  • For sterically hindered couplings, phosphonium reagents like PyBOP or newer uronium salts like COMU are excellent choices. COMU's byproducts are water-soluble, making it a "greener" option.[13]

Issue 3: I am observing significant epimerization (racemization) of my chiral carboxylic acid. How can I minimize this?

Epimerization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a major concern in peptide synthesis.[14] It primarily occurs through the formation of an oxazolone intermediate, which is prone to deprotonation and reprotonation.[14][15]

Causality and Prevention:

  • Mechanism of Epimerization: The activated carboxylic acid can cyclize to form a 5(4H)-oxazolone. The α-proton of this intermediate is acidic and can be removed by a base. Reprotonation can occur from either face, leading to a mixture of stereoisomers.

G cluster_0 Epimerization Pathway cluster_1 Suppression Pathway Activated Acid Activated Acid Oxazolone Oxazolone Activated Acid->Oxazolone + Base - H+ HOBt/Oxyma Ester HOBt/Oxyma Ester Activated Acid->HOBt/Oxyma Ester + HOBt/Oxyma Enolate Enolate Oxazolone->Enolate Racemized Product Racemized Product Enolate->Racemized Product + H+ Desired Amide Desired Amide HOBt/Oxyma Ester->Desired Amide + Amine (Minimal Epimerization)

Caption: Mechanism of epimerization and its suppression.

  • Preventative Measures:

    • Use Additives: The most effective way to suppress epimerization is to use additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[2][14] These additives react with the activated acid to form an active ester that is less prone to oxazolone formation.[11]

    • Control Temperature: Run the reaction at a lower temperature (e.g., 0 °C) to reduce the rate of oxazolone formation.[2][16]

    • Base Selection: Use a weaker or sterically hindered base (like DIPEA or 2,6-lutidine) and use the minimum amount necessary.[14][15]

    • Reagent Choice: Uronium/aminium reagents based on HOAt (like HATU) are particularly effective at minimizing epimerization.

Issue 4: What are the best practices for reaction setup and workup?

Proper experimental technique is crucial for a successful outcome and straightforward purification.

Reaction Setup:

  • Solvent Choice: Dipolar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), and dichloromethane (DCM) are commonly used.[6] Ensure the solvent is anhydrous.[2] Increasingly, greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) are being evaluated and used successfully.[17][18]

  • Order of Addition: For uronium/aminium and phosphonium reagents, it is often best to pre-activate the carboxylic acid by mixing it with the coupling reagent and base for a short period before adding the amine. This minimizes side reactions where the coupling reagent reacts directly with the amine.[1]

  • Monitoring: Always monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[5]

Workup and Purification:

A standard aqueous workup is often effective for removing byproducts and unreacted starting materials.[19]

  • Quench: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[6]

  • Extract: Extract the product with a suitable organic solvent like ethyl acetate or DCM.

  • Wash:

    • A dilute acid wash (e.g., 1M HCl) removes unreacted amine and basic additives like DIPEA.[8]

    • A dilute base wash (e.g., saturated aqueous NaHCO₃) removes unreacted carboxylic acid and acidic additives like HOBt.

    • A final wash with brine removes residual water.[2]

  • Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[6]

  • Purify: If necessary, purify the crude product by column chromatography on silica gel.[6][20]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a robust starting point for many amide coupling reactions, including those with chiral centers.

  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM under an inert atmosphere.[5]

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[2][5]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[5]

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.[5]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[5] Reaction times can range from 1 to 18 hours.[5]

  • Upon completion, proceed with an aqueous workup as described above.[2]

Protocol 2: Coupling for Sterically Hindered Substrates using Acyl Fluorides

This method is effective when standard protocols fail due to steric hindrance.[7]

  • Dissolve the sterically hindered carboxylic acid (1.0 equivalent) in an anhydrous solvent like acetonitrile.

  • Add a fluorinating agent (e.g., TFFH or BTFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).[2]

  • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[9]

  • Add the amine (1.0-1.2 equivalents) to the solution.

  • Monitor the reaction for completeness. Reaction times can be significantly longer, and gentle heating (40-80 °C) may be required.[6][7]

  • Upon completion, proceed with an aqueous workup.

References

  • MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(2), 596-600. [Link]
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]
  • LibreTexts. (2022). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]
  • Gigal, A., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. [Link]
  • Waseda University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]
  • MacMillan, D. S., et al. (2012). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. [Link]
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. [Link]
  • ResearchGate. (n.d.).
  • University of Strathclyde. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. [Link]
  • YouTube. (2013).
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  • Reddit. (2023). Choosing amide coupling agent. [Link]
  • Fu, Y., et al. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry. [Link]
  • ResearchGate. (n.d.). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. [Link]
  • JoVE. (2023).
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
  • M. Penso, et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. [Link]
  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Syntheses. [Link]
  • SlideShare. (n.d.).
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  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
  • ACS Publications. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [Link]
  • ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. [Link]
  • Biofilm Inhibitor Synthesis. (n.d.). Amide Workup.
  • NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
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Technical Support Center: Optimizing the Synthesis of (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and efficiency of this valuable synthetic building block. Here, you will find in-depth troubleshooting advice and frequently asked questions based on established synthetic routes and field-proven insights.

Introduction to the Synthetic Challenge

This compound is a chiral morpholine derivative frequently utilized in the synthesis of pharmacologically active compounds. The key to a successful and high-yielding synthesis often lies in the efficient conversion of the readily available starting material, (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate, to the desired primary amine. This guide will focus on the most common and effective strategies to achieve this transformation, addressing potential pitfalls and providing clear, actionable solutions.

The primary synthetic approach involves a two-step sequence:

  • Activation of the Primary Alcohol: Conversion of the hydroxyl group into a better leaving group, typically a tosylate or mesylate.

  • Nucleophilic Substitution: Displacement of the leaving group with a nitrogen source, followed by any necessary deprotection steps.

An alternative, the Mitsunobu reaction, offers a more direct conversion and will also be discussed.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that may arise during the synthesis, providing explanations and detailed protocols to overcome these challenges.

Part 1: Activation of the Hydroxyl Group (Tosylation/Mesylation)

Question 1: My tosylation/mesylation reaction is showing low conversion to the desired product. How can I improve the yield?

Answer:

Low conversion in tosylation or mesylation reactions is often due to suboptimal reaction conditions, reagent quality, or the presence of moisture. Here are several factors to consider and a detailed protocol for improvement:

Causality Behind Experimental Choices:

  • Reagent Purity: Methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl) are sensitive to moisture and can degrade over time. Using fresh or properly stored reagents is critical.

  • Base Selection: A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is used to neutralize the HCl generated during the reaction. The base must be dry and used in a slight excess to drive the reaction to completion.

  • Solvent: Anhydrous dichloromethane (DCM) is an excellent solvent for this reaction as it is inert and effectively dissolves the starting materials.

  • Temperature Control: The reaction is typically run at low temperatures (e.g., 0 °C) to control the reaction rate and minimize the formation of side products. Allowing the reaction to slowly warm to room temperature ensures it goes to completion.

Detailed Protocol for Tosylation:

A reliable method for the tosylation of (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate has been described in the patent literature[1].

  • Dissolve (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) and triethylamine (3.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.5 eq) in anhydrous dichloromethane to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate.

Troubleshooting Low Conversion:

  • Check Reagents: Ensure that the TsCl/MsCl, triethylamine, and DCM are anhydrous.

  • Increase Reagent Equivalents: A slight increase in the equivalents of TsCl/MsCl and triethylamine may improve conversion.

  • Extend Reaction Time: If monitoring indicates a slow reaction, extending the stirring time at room temperature can be beneficial.

Question 2: I am observing significant formation of an elimination byproduct (an alkene). How can I prevent this?

Answer:

The formation of an alkene byproduct is a common side reaction during the mesylation or tosylation of alcohols, particularly if the reaction is heated or if a sterically hindered base is used.

Causality and Prevention:

  • Mechanism: The activated alcohol (tosylate/mesylate) can undergo an E2 elimination reaction, where the base removes a proton from the carbon adjacent to the carbon bearing the leaving group.

  • Temperature: Higher temperatures favor elimination over substitution. Maintaining a low temperature throughout the reaction is crucial.

  • Base: While triethylamine is generally effective, a less hindered base like pyridine can sometimes reduce the likelihood of elimination. However, pyridine is a weaker base, so the reaction may require longer times.

Recommendations:

  • Strictly adhere to the low-temperature conditions outlined in the protocol.

  • Ensure the dropwise addition of the sulfonyl chloride to avoid localized heating.

  • If elimination persists, consider using methanesulfonic anhydride instead of methanesulfonyl chloride, as this can sometimes lead to cleaner reactions[2].

Part 2: Nucleophilic Substitution to Form the Amine

Question 3: My yield is low when I try to displace the tosylate/mesylate with ammonia. What are the best conditions for this reaction?

Answer:

Direct displacement of a tosylate or mesylate with ammonia can be challenging due to the volatility of ammonia and the potential for over-alkylation. A more reliable and higher-yielding approach is a two-step process involving an azide intermediate.

Recommended Two-Step Protocol (Azide Formation and Reduction):

Step 2a: Azide Formation

  • Dissolve the crude tosylate/mesylate from the previous step in a polar aprotic solvent like dimethylformamide (DMF).

  • Add sodium azide (NaN₃) in a slight excess (1.2-1.5 equivalents).

  • Heat the reaction mixture to 60-80 °C and stir for several hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude azide intermediate.

Step 2b: Staudinger Reduction of the Azide

  • Dissolve the crude azide in a mixture of tetrahydrofuran (THF) and water.

  • Add triphenylphosphine (PPh₃) (1.1 equivalents) and stir the reaction at room temperature. The reaction is often complete within a few hours.

  • Monitor the reaction for the disappearance of the azide and the formation of the amine.

  • Concentrate the reaction mixture and purify the product by column chromatography or an acid-base extraction to remove triphenylphosphine oxide.

Why this method is often superior:

  • Higher Yields: The azide displacement is typically a very clean and high-yielding Sₙ2 reaction[3].

  • Avoids Over-alkylation: The resulting primary amine is formed in the final reduction step, preventing it from reacting further with the starting tosylate/mesylate.

  • Milder Conditions: The Staudinger reduction is performed under mild, neutral conditions, which helps to preserve the Boc protecting group.

Alternative Reduction Method:

  • Catalytic Hydrogenation: The azide can also be reduced to the amine using catalytic hydrogenation (e.g., H₂, Pd/C) in a solvent like methanol or ethanol. This is also a very clean and efficient method.

Question 4: I am considering using the Mitsunobu reaction for a more direct conversion. What are the key considerations and a general protocol?

Answer:

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols directly into a variety of functional groups, including protected amines, with inversion of stereochemistry[3][4][5]. For a primary alcohol, the stereochemistry is not a concern.

Key Considerations:

  • Nitrogen Nucleophile: A suitable nitrogen nucleophile with an acidic N-H bond is required. Phthalimide is a common choice, as the resulting phthalimide can be readily cleaved to give the primary amine. Diphenylphosphoryl azide (DPPA) can also be used to form an azide directly, which is then reduced.

  • Reagents: The reaction requires a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

  • Byproduct Removal: A significant drawback of the Mitsunobu reaction is the formation of triphenylphosphine oxide and the reduced azodicarboxylate as byproducts, which can complicate purification.

General Protocol using Phthalimide:

  • Dissolve (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Slowly add DIAD or DEAD (1.2 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture and purify the crude product by column chromatography to isolate the N-substituted phthalimide intermediate.

  • Cleave the phthalimide group using hydrazine hydrate in ethanol to release the desired primary amine.

Troubleshooting the Mitsunobu Reaction:

  • Low Yield: Ensure all reagents and solvents are strictly anhydrous. The order of addition of reagents can also be critical; typically, the azodicarboxylate is added last.

  • Difficult Purification: The use of polymer-bound triphenylphosphine or modified reagents can facilitate the removal of byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield I should expect for the two-step tosylation/azidation/reduction sequence?

While specific yields for this exact sequence are not widely reported in the literature, each step is generally high-yielding. A well-optimized process could be expected to have an overall yield in the range of 70-85%.

Q2: Is the Boc protecting group stable under the reaction conditions for tosylation and azide displacement?

The Boc group is generally stable to the basic conditions of tosylation (triethylamine) and the nucleophilic conditions of azide displacement. It is, however, sensitive to strong acids. Therefore, acidic workups should be performed with care, using dilute acids and avoiding prolonged exposure.

Q3: How can I best purify the final product, this compound?

The final product contains a basic amine and can be purified using a few different methods:

  • Column Chromatography: Silica gel chromatography is a common method. A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine to prevent the amine from tailing on the silica gel is often effective.

  • Acid-Base Extraction: The basic nature of the product allows for purification by extraction. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1 M HCl). The aqueous layer, now containing the protonated amine salt, can be washed with an organic solvent to remove neutral impurities. Then, the aqueous layer is basified (e.g., with NaOH) and the free amine is extracted back into an organic solvent.

  • Crystallization: If the final product is a solid, crystallization from a suitable solvent system can be an effective purification method.

Visualizing the Synthetic Workflow

Below are diagrams illustrating the key synthetic pathways discussed.

Synthetic_Workflow cluster_0 Route 1: Tosylation/Azidation/Reduction cluster_1 Route 2: Mitsunobu Reaction Starting_Material (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate Tosylate (S)-tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate Starting_Material->Tosylate TsCl, TEA Azide (S)-tert-Butyl 2-(azidomethyl)morpholine-4-carboxylate Tosylate->Azide NaN3, DMF Final_Product_1 This compound Azide->Final_Product_1 H2, Pd/C or PPh3, H2O Starting_Material_2 (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate Phthalimide_Adduct Phthalimide Intermediate Starting_Material_2->Phthalimide_Adduct Phthalimide, PPh3, DIAD Final_Product_2 This compound Phthalimide_Adduct->Final_Product_2 Hydrazine

Caption: Key synthetic routes to the target compound.

Summary of Key Parameters

StepReagentsSolventTemperatureKey Considerations
Tosylation TsCl, TEADCM0 °C to RTAnhydrous conditions, slow addition of TsCl
Azide Substitution NaN₃DMF60-80 °CEnsure complete reaction to avoid mixtures
Azide Reduction H₂, Pd/C or PPh₃, H₂O/THFMeOH or THF/H₂ORoom TemperatureChoose method based on available equipment
Mitsunobu Phthalimide, PPh₃, DIADTHF0 °C to RTAnhydrous conditions, byproduct removal

References

  • 4h-pyrrolo[3,2-c]pyridin-4-one compounds.
  • SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.
  • Organic & Biomolecular Chemistry. RSC Publishing. [Link]
  • Capot Chemical Co., Ltd. Chemical-Suppliers. [Link]
  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]
  • Cas 135065-76-8,(S)-N-Boc-2-Hydroxymethylmorpholine. LookChem. [Link]
  • Mitsunobu reaction. Organic Synthesis. [Link]
  • United States P
  • (S)-Tert-Butyl 2-((Tosyloxy)Methyl)
  • Mitsunobu and Related Reactions: Advances and Applic
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
  • tert-Butyl 2-(hydroxymethyl)

Sources

Technical Support Center: Purification of (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this chiral building block. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive experience in the field of synthetic and medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

The impurity profile of your crude product is highly dependent on the synthetic route employed. However, some common impurities to anticipate include:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate or related halogenated derivatives.[1]

    • Reagents: Residual coupling agents, bases (e.g., triethylamine, diisopropylethylamine), and catalysts.

  • Stereoisomers:

    • The (R)-enantiomer: The opposite enantiomer is a common impurity if the synthesis is not perfectly stereospecific or if racemization occurs.

    • Diastereomers: If other stereocenters are present in the starting materials or are formed during the synthesis, diastereomers may be present.

  • Degradation Products:

    • (S)-2-(aminomethyl)morpholine: The tert-butoxycarbonyl (Boc) protecting group is susceptible to cleavage under acidic conditions.[2] Inadvertent exposure to acid during workup or purification can lead to the formation of the deprotected primary amine.

    • tert-Butylation Products: The tert-butyl cation formed during Boc deprotection can alkylate nucleophilic sites on your target molecule or other species in the reaction mixture.[2]

  • Residual Solvents: Solvents used in the reaction and purification steps (e.g., dichloromethane, ethyl acetate, hexanes) are common trace impurities.

Q2: What is the most effective method for purifying crude this compound?

There is no single "best" method, as the optimal purification strategy depends on the nature and quantity of the impurities, as well as the desired final purity. A multi-step approach is often necessary. The most common and effective techniques are:

  • Aqueous Workup/Extraction: A crucial first step to remove water-soluble impurities such as salts and some polar reagents.

  • Flash Column Chromatography: Highly effective for removing a wide range of impurities with different polarities.[3]

  • Crystallization: If your compound is a solid, crystallization can be a highly efficient and scalable method for achieving high purity. This may involve the free base or a salt form (e.g., hydrochloride or acetate salt).

  • Preparative Chiral HPLC: This is the method of choice for removing the unwanted (R)-enantiomer and achieving high enantiomeric purity.

Q3: How can I assess the purity of my final product?

A combination of analytical techniques should be used to confirm the purity and identity of your this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to identify and quantify impurities with distinct signals.

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-Phase HPLC (RP-HPLC): To determine the overall purity by separating the target compound from impurities with different polarities.

    • Chiral HPLC: Essential for determining the enantiomeric excess (e.e.) by separating the (S)- and (R)-enantiomers.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify potential impurities.

  • Elemental Analysis: To confirm the elemental composition of the pure compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Problem 1: Low yield after column chromatography.

Possible Causes and Solutions:

  • Cause: The compound is streaking or irreversibly binding to the silica gel. The primary amine on the aminomethyl group can interact strongly with the acidic silica gel.

    • Solution 1: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system, such as 0.1-1% triethylamine or ammonia in methanol. This will cap the acidic silanol groups and improve the elution of your basic compound.

    • Solution 2: Use a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds. Alternatively, consider reversed-phase chromatography.

  • Cause: The compound is unstable on silica gel, potentially leading to Boc deprotection.

    • Solution: Minimize the time the compound spends on the column by using a faster flow rate and a steeper solvent gradient. The use of a basic modifier in the eluent (as mentioned above) will also help to prevent deprotection.

Problem 2: The final product is an oil, making it difficult to handle and dry.

Possible Causes and Solutions:

  • Cause: The free base of this compound may be a low-melting solid or an oil at room temperature.

    • Solution 1: Salt Formation. Convert the free base to a salt, such as the hydrochloride or acetate salt. Salts are often crystalline solids with higher melting points, making them easier to handle, purify by recrystallization, and dry.

    • Solution 2: Co-evaporation with a suitable solvent. If the product is an oil due to residual solvents, co-evaporation with a solvent in which the product is soluble but the impurity is not, or a solvent that forms a low-boiling azeotrope with the residual solvent, can help. For example, co-evaporation with toluene can help remove residual water.

Problem 3: NMR analysis shows unexpected signals.

Possible Causes and Solutions:

  • Cause: Presence of residual solvents.

    • Solution: Compare the chemical shifts of the unknown signals with published data for common laboratory solvents.[4] Dry the sample under high vacuum for an extended period.

  • Cause: Partial or complete deprotection of the Boc group.

    • Solution: Look for signals corresponding to the unprotected amine. The proton signals adjacent to the nitrogen will shift, and the characteristic tert-butyl signal at ~1.4 ppm will decrease in intensity or disappear. If deprotection has occurred, repurification may be necessary, and care should be taken to avoid acidic conditions in the future.

  • Cause: Presence of the diastereomer or regioisomer.

    • Solution: These impurities can be difficult to remove. Careful optimization of the column chromatography conditions (e.g., using a shallower gradient or a different solvent system) may improve separation. Preparative HPLC is often required for challenging separations.

Problem 4: Chiral HPLC analysis shows the presence of the (R)-enantiomer.

Possible Causes and Solutions:

  • Cause: The synthetic route did not have complete stereocontrol.

    • Solution: Preparative chiral HPLC is the most effective method for separating enantiomers. This will require screening of different chiral stationary phases and mobile phases to find a suitable separation method.

  • Cause: Epimerization or racemization has occurred at the C2 position. The stereocenter alpha to the morpholine oxygen may be susceptible to epimerization under certain conditions.[5]

    • Solution: Review your synthetic and purification steps. Avoid harsh basic or acidic conditions and prolonged heating, which can promote epimerization. If epimerization is unavoidable, preparative chiral HPLC will be necessary to isolate the desired (S)-enantiomer.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography (Silica Gel)

This protocol is a starting point and should be optimized based on TLC analysis of your crude material.

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexanes or dichloromethane).

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the eluent. Ensure the packed bed is level and free of cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin elution with the low-polarity solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). A common gradient might be from 0% to 20% ethyl acetate in hexanes. To mitigate issues with basic compounds, consider adding 0.5% triethylamine to the eluent system.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Chiral HPLC Method Development for Enantiomeric Purity

A systematic approach is required to find a suitable chiral separation method.

  • Column Screening: Screen a set of chiral stationary phases (CSPs) with broad applicability. Good starting points include polysaccharide-based columns (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based columns.[6][7]

  • Mobile Phase Screening: For each column, test a few different mobile phase systems.

    • Normal Phase: A mixture of a non-polar solvent (e.g., hexanes or heptane) and an alcohol (e.g., isopropanol or ethanol). A common starting point is 90:10 hexane:isopropanol. For basic compounds, add a small amount of a basic modifier like diethylamine (0.1%).

    • Reversed-Phase: A mixture of an aqueous buffer (e.g., ammonium bicarbonate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Optimization: Once a promising column and mobile phase combination is identified, optimize the separation by adjusting:

    • Mobile Phase Composition: Fine-tune the ratio of the solvents to improve resolution.

    • Flow Rate: Lower flow rates often improve resolution in chiral separations.

    • Temperature: Temperature can have a significant effect on selectivity.

Data Presentation

Table 1: Common Impurities and their Likely Origin

ImpurityStructure/DescriptionLikely OriginRecommended Analytical Technique
(R)-enantiomerStereoisomerIncomplete stereocontrol in synthesis; racemizationChiral HPLC
(S)-2-(aminomethyl)morpholineBoc-deprotected productExposure to acidic conditionsHPLC, NMR, MS
Di-tert-butyl dicarbonate (Boc₂O)ReagentExcess reagent from Boc protection stepHPLC, NMR
Starting materialse.g., (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylateIncomplete reactionHPLC, NMR, MS
Residual Solventse.g., DCM, EtOAc, HexanesFrom reaction or purification¹H NMR, GC-MS

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude Product Workup Aqueous Workup / Extraction Crude->Workup Remove water-soluble impurities Chromatography Flash Column Chromatography Workup->Chromatography Remove polar/non-polar impurities Crystallization Crystallization / Salt Formation Chromatography->Crystallization High purity solid Chiral_HPLC Preparative Chiral HPLC Chromatography->Chiral_HPLC Remove enantiomer Pure_Product Pure (S)-enantiomer Crystallization->Pure_Product Chiral_HPLC->Pure_Product

Caption: A general workflow for the purification of this compound.

Troubleshooting Logic for Impurities

ImpurityTroubleshooting start Impurity Detected is_enantiomer Is it the (R)-enantiomer? start->is_enantiomer is_deprotected Is it the deprotected amine? is_enantiomer->is_deprotected No chiral_hplc Use Preparative Chiral HPLC is_enantiomer->chiral_hplc Yes is_starting_material Is it a starting material? is_deprotected->is_starting_material No avoid_acid Avoid acid; consider re-protection or purification is_deprotected->avoid_acid Yes other Other impurity (reagent, solvent, etc.) is_starting_material->other No optimize_reaction Optimize reaction conditions; repurify is_starting_material->optimize_reaction Yes optimize_purification Optimize chromatography/workup other->optimize_purification

Caption: A decision tree for troubleshooting common impurities.

References

  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. University of Washington. [Link]
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. [Link]
  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]
  • A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters
  • Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists.

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Selective deprotection of N-Boc in the presence of other protecting groups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective deprotection of the N-tert-butyloxycarbonyl (N-Boc) group. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of removing the Boc group while preserving other sensitive functionalities within a molecule. Here, we will delve into the mechanistic principles, troubleshoot common issues, and provide detailed protocols to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of selective N-Boc deprotection?

The N-Boc group is an acid-labile protecting group, meaning it is cleaved under acidic conditions.[1][2][3] The deprotection mechanism involves protonation of the carbamate oxygen by an acid, which leads to the cleavage of the C-O bond. This generates a stable tert-butyl cation and a carbamic acid, which subsequently decomposes to the free amine and carbon dioxide.[3][4][5][6]

Selectivity is achieved by exploiting the difference in lability between the Boc group and other protecting groups present in the molecule.[7][8][9] For instance, the Boc group can be removed with acid while a base-labile group like Fmoc (9-Fluorenylmethyloxycarbonyl) or a group removed by hydrogenolysis, such as Cbz (Carboxybenzyl), remains intact.[6][7][10][11][12] This concept is known as an orthogonal protecting group strategy.[7][8][9][10][12][13]

Q2: My standard TFA/DCM protocol is cleaving other acid-sensitive groups in my molecule. What are my options?

This is a common challenge when working with complex molecules. Standard conditions, such as 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM), can be too harsh for other acid-labile groups like tert-butyl esters, silyl ethers, or Trityl (Trt) groups.[8][14][15]

Your primary options are to either modify the acidic conditions to be milder or to switch to a non-acidic deprotection method.

Mild Acidic Methods:

  • Lowering TFA Concentration: Reducing the concentration of TFA can sometimes achieve the desired selectivity.[8]

  • Using a Weaker Acid: Aqueous phosphoric acid has been shown to be an effective and selective reagent for Boc removal.[14]

  • Lewis Acids: Lewis acids like zinc bromide (ZnBr₂) in dichloromethane or aluminum chloride (AlCl₃) can offer selectivity, sometimes even between primary and secondary N-Boc groups.[1][3][14]

Alternative Deprotection Strategies:

  • Oxalyl Chloride in Methanol: This method provides a mild and versatile alternative for deprotecting a wide range of N-Boc protected amines.[14][16][17][18][19][20]

  • Thermal Deprotection: In some cases, heating the N-Boc protected compound in a suitable solvent can effect deprotection without the need for any acid catalyst.[14][21]

Q3: I'm observing unexpected side products after Boc deprotection. What is causing this and how can I prevent it?

The most common cause of side product formation is the reaction of the tert-butyl cation, generated during deprotection, with nucleophilic sites on your molecule.[1][22][23]

Susceptible Residues:

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to alkylation.[5][22][23]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[5][22][23]

  • Cysteine (Cys): The free thiol group is a prime target for the tert-butyl cation.[5][22][23]

  • Tyrosine (Tyr): The activated phenolic ring can also be alkylated.[5][22][23]

Solution: The Use of Scavengers To prevent these side reactions, "scavengers" are added to the deprotection mixture. These are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues of your substrate, effectively "trapping" the carbocation.[1][5][22][23]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Deprotection 1. Insufficient acid strength or concentration.[24] 2. Short reaction time or low temperature.[24] 3. Steric hindrance around the N-Boc group.[24]1. Increase the concentration of TFA or switch to a stronger acid like 4M HCl in dioxane.[22] 2. Increase the reaction time and/or temperature. Monitor progress by TLC or LC-MS. 3. For sterically hindered substrates, longer reaction times or stronger acidic conditions may be necessary.[24]
Cleavage of Other Protecting Groups 1. Acidic conditions are too harsh. 2. The other protecting group is too acid-labile.1. Switch to a milder deprotection method (see FAQ Q2). 2. Re-evaluate your protecting group strategy to ensure orthogonality.[7][8][9]
Formation of Side Products (+56 Da) Alkylation of nucleophilic residues by the tert-butyl cation.[23]Incorporate a scavenger or a scavenger cocktail into the deprotection reagent.[22][23]
Product is an Oily Residue TFA salts are often oils.[25]Consider using HCl in dioxane or methanol, as the resulting hydrochloride salts are more likely to be crystalline solids.[25]

Experimental Protocols

Protocol 1: Standard N-Boc Deprotection with TFA/DCM

This protocol is suitable for substrates that do not contain other acid-sensitive functional groups.

  • Dissolve the N-Boc protected compound in dichloromethane (DCM).

  • Add an equal volume of trifluoroacetic acid (TFA) to the solution. The final concentration of TFA typically ranges from 20% to 50% (v/v).[15]

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure. The product is typically obtained as the TFA salt.[26]

Protocol 2: Mild N-Boc Deprotection with Oxalyl Chloride in Methanol

This protocol is recommended for substrates containing acid-labile functionalities.[14][20]

  • In a dry round-bottom flask under an inert atmosphere, dissolve the N-Boc protected substrate (1 equivalent) in anhydrous methanol.[14]

  • To the stirred solution, add oxalyl chloride (3 equivalents) dropwise at room temperature.[14]

  • Stir the reaction mixture at room temperature for 1-4 hours.[16][17]

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure to yield the deprotected amine, often as its hydrochloride salt.[14]

Protocol 3: N-Boc Deprotection with Scavengers to Prevent Side Reactions

This protocol is essential when working with peptides or other molecules containing nucleophilic residues like Trp, Met, Cys, or Tyr.[22][23]

  • Dissolve the N-Boc protected compound in a suitable solvent (e.g., DCM).

  • Add the chosen scavenger or scavenger cocktail. A common general-purpose cocktail is TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5 v/v/v).[22][23]

  • Add trifluoroacetic acid (TFA) to the reaction mixture.

  • Stir at room temperature for 1-3 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, precipitate the deprotected product by adding the reaction mixture to cold diethyl ether.[23]

  • Isolate the product by filtration or centrifugation.

Visualization of Key Concepts

Mechanism of Acid-Catalyzed N-Boc Deprotection

Boc_Deprotection cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation Boc-Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc-Amine->Protonated_Boc + H+ Boc-Amine->Protonated_Boc H+ H+ Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid Protonated_Boc->Carbamic_Acid tBu_cation t-Bu+ Protonated_Boc->tBu_cation Free_Amine R-NH2 Carbamic_Acid->Free_Amine Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2

Caption: Acid-catalyzed cleavage of the N-Boc group.

Decision Workflow for Selective N-Boc Deprotection

Deprotection_Decision Start Start: Need to deprotect N-Boc Acid_Sensitive Are other acid-sensitive groups present? Start->Acid_Sensitive Nucleophilic_Residues Are nucleophilic residues (Trp, Met, Cys, Tyr) present? Acid_Sensitive->Nucleophilic_Residues No Mild_Conditions Use mild conditions: - Oxalyl Chloride/MeOH - Aqueous H3PO4 - Thermal Deprotection Acid_Sensitive->Mild_Conditions Yes Standard_TFA Use standard TFA/DCM Nucleophilic_Residues->Standard_TFA No Use_Scavengers Add scavengers (e.g., TIS, Thioanisole) Nucleophilic_Residues->Use_Scavengers Yes End Deprotected Product Standard_TFA->End Mild_Conditions->End Use_Scavengers->End

Caption: Choosing the right N-Boc deprotection strategy.

Orthogonality of Common Protecting Groups

Protecting GroupAbbreviationLabilityTypical Deprotection ConditionsOrthogonal to Boc?
tert-ButoxycarbonylBocAcid-labileTFA, HCl[1][2][7]-
CarboxybenzylCbz, ZHydrogenolysisH₂, Pd/C[2][7]Yes[8]
9-FluorenylmethyloxycarbonylFmocBase-labile20-50% Piperidine in DMF[7][11]Yes[9][10][27]
TritylTrtHighly Acid-labile1% TFA[8]No (Selectivity possible)
tert-ButyldimethylsilylTBDMS, TBSFluoride/Acid-labileTBAF, mild acidYes (Condition dependent)

References

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • George, N., Ofori, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
  • George, N., Ofori, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
  • George, N., Ofori, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Various Authors. (2025). A Mild and Selective Method for the N-Boc Deprotection by Sodium Carbonate. Preprints.org.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds.
  • Wikipedia. (n.d.). Protecting group.
  • Royal Society of Chemistry. (2014). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). RSC Publishing.
  • National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC.
  • ACS Publications. (n.d.). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry.
  • Reddit. (2023). Boc De-protection.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • ResearchGate. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. ResearchGate.
  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH.
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • ResearchGate. (n.d.). Deprotection of N-Boc group of aliphatic amines.
  • ResearchGate. (2025). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate.
  • ResearchGate. (2016). Any suggestion on Boc deprotection without using acid?.

Sources

Technical Support Center: A Scientist's Guide to Preventing Racemization

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist:

Welcome to the technical support center. In the world of pharmaceutical development and complex organic synthesis, maintaining stereochemical integrity is not just a goal; it is a necessity. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, meaning the loss of a specific stereoisomer to a racemic mixture can lead to diminished efficacy or unforeseen toxicological profiles.[1][2][3][4]

This guide is structured to address the common questions and troubleshooting scenarios that arise in the lab. We will move from the fundamental "why" of racemization to actionable, in-the-field strategies and protocols to keep your chiral centers intact from reaction setup through to final product analysis.

Part 1: Frequently Asked Questions - The Fundamentals of Racemization

This section addresses the foundational knowledge required to understand and preemptively combat racemization.

Q1: What is racemization and why is it a critical problem in my field?

Racemization is the process of converting an enantiomerically pure or enriched substance into a mixture containing equal quantities of both enantiomers (a racemate).[5] This mixture is optically inactive because the opposing optical rotations of the two enantiomers cancel each other out.[6]

In drug development, this is a significant issue. Often, only one enantiomer (the eutomer) provides the desired therapeutic effect, while the other (the distomer) can be inactive, less active, or even cause harmful side effects.[4] Therefore, preventing racemization is crucial for ensuring the safety, efficacy, and quality of a pharmaceutical product.[1][2]

Q2: What are the most common chemical mechanisms that lead to racemization?

Understanding the pathway to racemization is the first step in preventing it. Two mechanisms are overwhelmingly responsible for the loss of stereochemical integrity in common synthetic reactions:

  • Formation of Planar, Achiral Intermediates (Sₙ1 Reactions): In unimolecular nucleophilic substitution (Sₙ1) reactions, the leaving group departs first, forming a flat, sp²-hybridized carbocation.[7][8][9] This planar intermediate has lost the chirality of the starting material. The incoming nucleophile can then attack from either face of the plane with roughly equal probability, leading to a mixture of retention and inversion products, often resulting in significant racemization.[7][10][11]

  • Deprotonation at the Chiral Center (Enolization/Epimerization): For stereocenters located at the alpha-position (α-carbon) to a carbonyl group (like in ketones, esters, or amino acids), an acidic proton is present.[12] In the presence of a base (or sometimes acid), this proton can be removed to form a planar, achiral enolate intermediate.[5][13] Reprotonation can then occur from either face, scrambling the original stereochemistry.[5][13][14] This specific process is often called epimerization.[12][14]

Part 2: Troubleshooting Guide - "I'm observing racemization in my reaction..."

This section is designed to help you diagnose and solve racemization issues as they appear in your experiments.

Scenario A: Racemization during a Nucleophilic Substitution Reaction

Q: I'm trying to displace a tosylate from a secondary chiral alcohol, but my product has a low enantiomeric excess (e.e.). What's happening?

A: This is a classic sign that your reaction is proceeding, at least in part, through an Sₙ1 pathway instead of the desired Sₙ2 pathway. The Sₙ2 mechanism occurs in a single step with backside attack, leading to a predictable inversion of stereochemistry (Walden inversion), thus preserving optical purity.[10][15][16][17] The Sₙ1 mechanism, however, goes through a planar carbocation, which leads to racemization.[7][11][15]

Troubleshooting Steps:

ParameterTo Favor Sₙ2 (Inversion)To Favor Sₙ1 (Racemization)Rationale
Solvent Polar Aprotic (e.g., Acetone, DMF, DMSO)Polar Protic (e.g., H₂O, EtOH, MeOH)Protic solvents stabilize the carbocation intermediate, favoring the Sₙ1 pathway. Aprotic solvents do not, favoring the concerted Sₙ2 mechanism.
Nucleophile Strong, High Concentration (e.g., N₃⁻, CN⁻, RS⁻)Weak, Low Concentration (e.g., H₂O, ROH)The Sₙ2 reaction rate depends on the nucleophile's concentration; the Sₙ1 rate does not. A strong nucleophile forces the backside attack before the leaving group can depart on its own.[11]
Substrate Methyl > 1° > 2° 3° > 2° Steric hindrance around the reaction center slows the Sₙ2 backside attack. More substituted substrates form more stable carbocations, favoring Sₙ1.[10]
Temperature Lower Temperature Higher Temperature Increasing temperature can provide the energy needed for the higher activation energy Sₙ1 pathway.

Actionable Advice: To rescue your reaction, switch to a polar aprotic solvent like acetone or DMF, ensure your nucleophile is present in a high concentration, and run the reaction at a lower temperature.

SN1_vs_SN2 sub Chiral Substrate (R)-C-LG sn2_ts Transition State [Nu---C---LG]⁻ sub->sn2_ts Sₙ2 Path (Strong Nu⁻) (Polar Aprotic Solvent) carbocation Planar Carbocation C⁺ (Achiral) sub->carbocation Sₙ1 Path (Slow) (Polar Protic Solvent) sn2_prod Inversion Product (S)-C-Nu sn2_ts->sn2_prod racemic_prod Racemic Mixture (R/S)-C-Nu carbocation->racemic_prod Nu⁻ attack (both faces)

Caption: Sₙ1 pathway leads to racemization via a planar intermediate.

Scenario B: Racemization in Peptide Coupling

Q: I'm coupling an Fmoc-protected amino acid, and I'm seeing significant epimerization in my final peptide. How can I fix this?

A: This is a very common and critical problem in peptide synthesis. The primary cause is the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate.[18] This occurs when the carboxylic acid is activated. The α-proton of this intermediate is highly acidic and can be easily removed by a base, leading to racemization.[18] Histidine and Cysteine are particularly susceptible.[19]

Troubleshooting & Optimization Strategy:

  • Coupling Reagent & Additives:

    • Avoid Carbodiimides Alone: Using reagents like DCC or EDC without additives is a common cause of racemization.

    • Use Additives: Always include a racemization-suppressing additive. HOBt, HOAt, and OxymaPure are industry standards.[20] They work by forming an active ester that is more reactive towards the amine than it is towards oxazolone formation.[20]

    • Switch to Uronium/Phosphonium Reagents: Reagents like HBTU, HATU, and PyBOP are generally superior for minimizing racemization, especially for sensitive amino acids.[21][22]

  • Base Selection & Stoichiometry:

    • Avoid Strong/Hindered Bases: While common, DIPEA can promote racemization.[21] If possible, use a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine.[20][22]

    • Use Minimal Base: Use the minimum amount of base necessary to neutralize the amine salt and facilitate the reaction. Excess base is detrimental.[23]

  • Reaction Conditions:

    • Lower the Temperature: This is one of the most effective strategies.[21] Lowering the reaction temperature to 0 °C or -15 °C dramatically slows the rate of oxazolone formation and proton abstraction.[18][21]

    • Solvent Choice: While DCM and DMF are common, less polar solvents can sometimes reduce racemization.[18][21]

PeptideRacemization start High Racemization Detected in Peptide Coupling step1 Step 1: Evaluate Coupling Reagent start->step1 step2 Step 2: Examine Base step1->step2 Using carbodiimide? Add HOBt/Oxyma. Else, use HATU/HBTU. step3 Step 3: Optimize Conditions step2->step3 Using DIPEA? Switch to NMM. Use min. equivalents. end Racemization Minimized step3->end High Temp? Lower to 0°C. Check solvent polarity.

Caption: Troubleshooting workflow for racemization in peptide coupling.

Part 3: Proactive Prevention & Best Practices

The best way to deal with racemization is to design experiments that avoid it from the outset.

Q: How do I proactively choose conditions to maintain stereochemical integrity?

A: A robust experimental design considers the interplay of several factors.

  • Temperature Control: As a general rule, lower reaction temperatures are always better for preserving stereochemistry.[21][24] The activation energy for racemization pathways is often higher than for the desired reaction, so cooling the reaction disproportionately slows the undesired pathway.

  • Solvent Effects: The solvent is not just a medium but an active participant in the reaction's energy landscape.[25][26][27] Polar protic solvents can stabilize charged intermediates that lead to racemization. In contrast, non-polar or polar aprotic solvents often provide better stereocontrol.[25]

  • Chiral Auxiliaries: For creating new stereocenters, a chiral auxiliary is a powerful tool. This involves temporarily attaching a chiral molecule to your substrate to direct the stereochemical outcome of a reaction.[28] Evans' oxazolidinones are a classic and highly reliable example used for stereoselective alkylations and aldol reactions.[29] The auxiliary shields one face of the molecule, forcing the incoming reagent to attack from the less sterically hindered side.[29][30] After the reaction, the auxiliary is cleaved and can often be recovered.[28]

Q: What are some common pitfalls during workup and purification?

A: Stereochemical integrity can be lost even after the reaction is complete.

  • pH Extremes: Exposing your product to strong acids or bases during aqueous workup can cause epimerization of α-chiral carbonyl compounds.[31] Always use buffered or mild washing conditions (e.g., saturated NH₄Cl, saturated NaHCO₃) if your product is sensitive.

  • Chromatography: While rare, some chiral compounds can racemize on silica or alumina gel, which can have acidic sites. If you suspect this is happening, you can neutralize the stationary phase by pre-treating it with a solution of triethylamine in your eluent.

  • Heat: Avoid excessive heat during solvent evaporation with a rotary evaporator, as this can provide the energy for racemization.[31]

Part 4: Analytical Protocols - Confirming Your Stereochemical Purity

You cannot prevent a problem you cannot measure. Accurately determining the enantiomeric excess (e.e.) is crucial.

Q: How do I reliably measure the enantiomeric excess of my product?

A: Several robust methods are available, with Chiral HPLC being the most common and definitive.[32][33]

MethodPrincipleProsCons
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase leads to different retention times.[33]Highly accurate, reproducible, and widely applicable.[32]Requires specialized columns; method development can be time-consuming.
Chiral GC Similar to HPLC but for volatile compounds, using a chiral stationary phase in a gas chromatograph.Excellent resolution for volatile analytes.Limited to thermally stable and volatile compounds.
NMR Spectroscopy Using a chiral solvating agent or a chiral derivatizing agent (like Mosher's acid) to convert enantiomers into diastereomers, which have distinct NMR signals.[34]Rapid analysis; does not require physical separation.[35]Can be less accurate than chromatography; requires derivatization or special reagents.[36]
Example Protocol: General Chiral HPLC Analysis
  • Sample Preparation: Prepare a dilute solution of your purified compound (~1 mg/mL) in the mobile phase.

  • Column Selection: Choose a chiral stationary phase appropriate for your compound class (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel® are common).

  • Method Development:

    • Start with a standard mobile phase, typically a mixture of hexane and isopropanol.

    • Run an isocratic elution and observe the chromatogram.

    • If separation is poor, adjust the ratio of the solvents. Adding a small amount of an additive (e.g., trifluoroacetic acid for acids, diethylamine for bases) can sometimes improve peak shape and resolution.

  • Integration and Calculation: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess using the formula:

    • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

By understanding the mechanisms of racemization, anticipating potential issues in your reaction design, and verifying your results with appropriate analytical techniques, you can confidently maintain the stereochemical integrity of your valuable molecules.

References

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality.
  • Racemiz
  • Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]
  • Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. [Link]
  • Chiral auxiliary. Wikipedia. [Link]
  • Temperature and solvent effects on enzyme stereoselectivity: inversion temperature in kinetic resolutions with lipases. RSC Publishing. [Link]
  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Sociedad Química de México. [Link]
  • Racemization Overview, Mechanism & Examples. Study.com. [Link]
  • SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide. Vedantu. [Link]
  • How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru. [Link]
  • SN2 vs SN1 Reaction Mechanisms. Scribd. [Link]
  • What are the differences between SN1 and SN2 reactions? Reddit. [Link]
  • Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution. RSC Publishing. [Link]
  • Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols.
  • Solvent effects on stereoselectivity: More than just an environment.
  • Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. [Link]
  • What is the difference between SN1 and SN2 reaction mechanism according to stereochemistry? Quora. [Link]
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. [Link]
  • Racemization Definition - Organic Chemistry Key Term. Fiveable. [Link]
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
  • Chirality in drug development: from racemic mixtures to enantiopure substances. Ardena. [Link]
  • The problem of racemization in drug discovery and tools to predict it. PubMed. [Link]
  • Racemization – Knowledge and References. Taylor & Francis. [Link]
  • Racemization. St.
  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. NIH. [Link]
  • The Significance of Chirality in Drug Design and Development. PubMed Central. [Link]
  • What Is Racemization In Organic Chemistry? YouTube. [Link]
  • Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. Master Organic Chemistry. [Link]
  • Isomerization at the α-Carbon. Chemistry LibreTexts. [Link]
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • Epimerization and Carbonyl Migration of Carbohydr
  • Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH. [Link]
  • Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemiz
  • Lecture 16 Protecting groups and racemiz
  • Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

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Work-up procedure for reactions involving (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (S)-tert-butyl 2-(aminomethyl)morpholine-4-carboxylate. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions (FAQs) for reactions involving this versatile building block. The guidance herein is based on established chemical principles and practical laboratory experience to ensure scientific integrity and successful experimental outcomes.

Section 1: Understanding the Reagent: Core Concepts & Properties

This compound is a chiral morpholine derivative widely used in medicinal chemistry.[1] Its structure features a primary amine, which serves as a key nucleophile or a point for further functionalization, and a tert-butyloxycarbonyl (Boc) protected secondary amine within the morpholine ring.[2] This Boc group is critical for directing reactivity to the primary amine and is stable under most basic and nucleophilic conditions but labile to acid.[3][4]

PropertyValueSource
Molecular FormulaC₁₀H₂₀N₂O₃PubChem
Molecular Weight216.28 g/mol PubChem
AppearanceVaries (often an oil or low-melting solid)N/A
SolubilityGood solubility in common organic solvents like DCM, THF, MeOH, Ethyl Acetate. Limited solubility in water.[5]
Key Functional GroupsPrimary amine (-CH₂NH₂), Boc-protected secondary amine[2]

Understanding the interplay between these two amine functionalities is paramount for successful and selective transformations.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, stability, and reaction monitoring of this compound.

Q1: How should I store this reagent to ensure its stability?

A1: The reagent should be stored in a tightly sealed container at room temperature, protected from light and moisture. The Boc protecting group is sensitive to strong acids, and the primary amine can slowly react with atmospheric carbon dioxide.[5][6] For long-term storage, refrigeration under an inert atmosphere (Nitrogen or Argon) is recommended.

Q2: My reaction is sluggish or incomplete. What are the common causes?

A2: Several factors can lead to incomplete reactions:

  • Reagent Quality: Ensure the starting material has not degraded. Purity can be checked by ¹H NMR or LC-MS.

  • Steric Hindrance: The morpholine scaffold can be sterically demanding. Reactions with bulky electrophiles may require longer reaction times, elevated temperatures, or the use of less hindered coupling agents.

  • Base Stoichiometry: For reactions requiring a base (e.g., amide couplings, alkylations), ensure at least one equivalent of a non-nucleophilic base (like DIPEA or triethylamine) is used to neutralize any acid generated in situ and to freebase the amine if it is provided as a salt.

  • Solvent Choice: Ensure all reagents are fully dissolved. A solvent system like DMF or DCM is often a good starting point.[7]

Q3: How can I effectively monitor the progress of my reaction using Thin Layer Chromatography (TLC)?

A3: Effective TLC analysis is crucial for determining reaction completion.

  • Staining: The Boc group and the primary amine have poor UV activity. Therefore, visualization requires a chemical stain. A potassium permanganate (KMnO₄) stain or a ninhydrin stain are excellent choices. Ninhydrin will specifically stain the primary amine of the starting material yellow or orange, while the product (e.g., an amide) will not stain or will stain differently.

  • Solvent System: A typical mobile phase is a mixture of a polar solvent (e.g., ethyl acetate or methanol) and a non-polar solvent (e.g., hexanes or dichloromethane). A good starting point is 70:30 Ethyl Acetate/Hexanes. Adjust the polarity to achieve good separation (Rf values between 0.2 and 0.8).[8]

  • Co-spotting: Always run a lane with your starting material alongside the reaction mixture to accurately gauge its consumption.

Section 3: Troubleshooting Guide for Common Reactions

This section provides detailed work-up procedures and troubleshooting advice for specific reaction types.

Scenario 1: Amide Coupling Reactions (e.g., with a Carboxylic Acid)

Amide bond formation is a frequent application for this reagent.[7] Common coupling agents include HATU, EDC/HOBt, or conversion of the carboxylic acid to an acid chloride.[7][9]

Problem: Low yield of the desired amide and presence of unreacted starting materials.

Root Cause Analysis & Solution Workflow:

G cluster_0 Diagnosis cluster_1 Solutions start Low Amide Yield q1 Was the carboxylic acid pre-activated (e.g., with HATU/DIPEA before adding amine)? start->q1 q2 Were anhydrous conditions maintained? q1->q2 Yes sol1 Action: Pre-activate acid for 15-30 min. This improves efficiency, especially for hindered substrates. q1->sol1 No q3 Was the work-up acidic? q2->q3 Yes sol2 Action: Use anhydrous solvents (DMF, DCM) and reagents. Water hydrolyzes activated esters. q2->sol2 No q3->sol2 No sol3 Action: Use a neutral or basic work-up. Wash with sat. NaHCO₃ to prevent Boc deprotection. q3->sol3 Yes

Caption: Troubleshooting workflow for amide coupling.

Standard Work-up Protocol for EDC/HOBt Coupling:
  • Quenching: Once the reaction is complete (monitored by TLC/LC-MS), dilute the reaction mixture (typically in DMF or DCM) with ethyl acetate.

  • Aqueous Wash: Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) to remove unreacted carboxylic acid and acidic byproducts like HOBt.

    • Water (1x).

    • Saturated aqueous brine (NaCl) solution (1x) to facilitate phase separation and remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography.

Expert Tip: The urea byproduct from EDC can sometimes be difficult to remove. A wash with dilute (e.g., 0.5 N) HCl can remove it, but this risks partial deprotection of the Boc group.[4] A better alternative is to perform the reaction in DCM; the urea byproduct often precipitates and can be removed by filtration before the aqueous work-up.

Scenario 2: Reductive Amination Reactions

Reductive amination with an aldehyde or ketone is used to form a secondary amine.[10][11] Common reducing agents include sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[10][11]

Problem: Formation of a di-alkylated byproduct or recovery of unreacted aldehyde/ketone.

Root Cause Analysis & Solution Workflow:

G cluster_0 Diagnosis cluster_1 Solutions start Reductive Amination Issues q1 Was the imine/enamine formation step allowed sufficient time before adding the reductant? start->q1 q2 Was a mild reductant like STAB used? q1->q2 Yes sol1 Action: Stir the amine and carbonyl compound for 1-2 hours before adding the reducing agent. This ensures maximum imine formation. q1->sol1 No q3 Is the product amine more nucleophilic than the starting amine, leading to dialkylation? q2->q3 Yes sol2 Action: Use STAB. It is milder and less likely to reduce the starting aldehyde/ketone than NaBH₄. q2->sol2 No q3->sol2 No sol3 Action: Use a slight excess (1.0-1.2 eq.) of the amine. If dialkylation persists, consider a tandem reductive amination/Boc-protection protocol. q3->sol3 Yes

Caption: Troubleshooting workflow for reductive amination.

Standard Work-up Protocol for Reductive Amination (STAB):
  • Quenching: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Be cautious as gas evolution (H₂) may occur.

  • Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3x).

  • Wash: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel.

Trustworthiness Check: The Boc group is stable to the mildly acidic conditions of STAB reactions and the basic work-up.[3] The key is to avoid a strongly acidic quench, which would lead to Boc deprotection.[12][13]

Section 4: Purification Strategies

IssuePotential CauseRecommended Purification Strategy
Product is very polar and streaks on silica gel Free amine interacting strongly with acidic silica.1. Neutralize Silica: Pre-treat the silica gel slurry with 1-2% triethylamine in the eluent. 2. Reverse-Phase Chromatography: If the compound is sufficiently soluble, C18 reverse-phase chromatography can be an effective alternative.
Difficulty separating product from unreacted amine starting material Similar polarity between starting material and product.1. Acidic Wash: A carefully controlled wash with a dilute, weak acid (e.g., 1% citric acid solution) can sometimes selectively extract the more basic starting amine into the aqueous phase. Monitor the product for any Boc deprotection by TLC. 2. Derivative Formation: If purification is intractable, consider reacting the crude mixture with Boc-anhydride to protect the newly formed secondary amine (in a reductive amination). The resulting di-Boc product will have a significantly different polarity, facilitating separation.
Residual coupling reagents (e.g., HOBt, EDC-urea) in the product Incomplete removal during aqueous work-up.1. Modified Work-up: Ensure thorough washing with NaHCO₃ solution. For EDC-urea, precipitation from a solvent like DCM or diisopropyl ether can be effective. 2. Optimized Chromatography: A gradient elution during column chromatography, starting with a less polar eluent, can help separate the product from more polar reagent byproducts.
References
  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014. [Link]
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996, 61 (11), 3849–3862. [Link]
  • Chemtips.

Sources

Technical Support Center: Monitoring Reaction Progress with TLC and LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for reaction monitoring using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed to provide practical, in-depth solutions to common challenges encountered during experimental work. As Senior Application Scientists, we understand that successful reaction monitoring hinges on robust analytical techniques. This resource is structured to address your specific questions and troubleshooting needs in a direct, question-and-answer format.

Frequently Asked Questions (FAQs)

This section addresses common inquiries about the application and principles of TLC and LC-MS for monitoring reaction progress.

Q1: When should I choose TLC over LC-MS for reaction monitoring, and vice versa?

A: The choice between TLC and LC-MS depends on the specific requirements of your analysis.

  • TLC is ideal for:

    • Rapid, qualitative assessments: It's a fast, simple, and inexpensive way to get a quick snapshot of the reaction's progress.

    • Initial solvent system screening: TLC is excellent for quickly testing different solvent systems to find the optimal conditions for separation before moving to more complex techniques like flash chromatography or HPLC.

    • High-throughput screening: Its ability to run multiple samples in parallel makes it efficient for screening numerous reactions at once.

  • LC-MS is the preferred method for:

    • High sensitivity and selectivity: It can detect and identify compounds at very low concentrations, even in complex mixtures.

    • Quantitative analysis: LC-MS provides accurate and precise quantification of reactants, products, and byproducts.

    • Confirmation of molecular weight: The mass spectrometer provides crucial information about the molecular weight of the compounds, confirming the identity of your product.

    • Analysis of complex mixtures: Its superior separation power makes it suitable for analyzing reactions with multiple components or interfering substances.

Q2: How do I select the right stationary and mobile phase for my TLC analysis?

A: The goal is to find a system where your starting material and product have distinct Retention Factor (Rf) values, ideally between 0.15 and 0.85.

  • Stationary Phase: Over 80% of TLC separations use silica gel, a polar stationary phase (normal phase). For very non-polar compounds, a non-polar stationary phase like C18-modified silica (reversed-phase) might be necessary. The choice depends on the polarity of your compounds.

  • Mobile Phase (Solvent System):

    • Normal Phase (Silica Gel): Start with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). To increase the Rf of your compounds (make them travel further up the plate), increase the proportion of the polar solvent.

    • Reversed-Phase (e.g., C18): The mobile phase is typically a mixture of water and a polar organic solvent like methanol or acetonitrile. To increase the Rf, you would increase the proportion of the organic solvent.

    • For acidic or basic compounds: Adding a small amount of acid (e.g., acetic or formic acid) or base (e.g., triethylamine or ammonia) to the mobile phase can improve spot shape and prevent streaking.

Q3: What does a "cospot" on a TLC plate tell me?

A: A cospot is a lane on the TLC plate where you apply both the starting material and the reaction mixture at the same spot. This is a critical diagnostic tool, especially when the Rf values of the reactant and product are very similar. If the starting material is still present in the reaction mixture, you will see a single, elongated spot in the cospot lane. If the starting material is consumed, you will see two distinct spots.

Troubleshooting Guide: Thin-Layer Chromatography (TLC)

This section provides solutions to specific problems you may encounter while running TLC plates.

Problem 1: Streaking or Elongated Spots

Q: My spots are streaking up the TLC plate instead of appearing as tight circles. What's causing this and how can I fix it?

A: Streaking is a common issue with several potential causes.

Potential Cause Explanation Solution
Sample Overloading Applying too much sample to the baseline can overwhelm the stationary phase, leading to a continuous streak instead of a defined spot.Dilute your sample and re-spot a smaller amount.
Highly Polar Compounds Very polar compounds can interact strongly with the polar silica gel, causing them to streak.Try a more polar solvent system or switch to a reversed-phase TLC plate (e.g., C18).
Acidic or Basic Compounds Compounds with strongly acidic or basic groups can interact with the active sites on the silica gel, causing tailing.Add a small amount of a modifier to the mobile phase. For acidic compounds, add a few drops of acetic or formic acid. For basic compounds, add a few drops of triethylamine or ammonia.
Inappropriate Sample Solvent If the sample is dissolved in a very polar solvent, it can cause the initial spot to be too large, leading to a streak.If possible, dissolve the sample in a less polar solvent.
Complex Mixture If your reaction produces a complex mixture of products, they may appear as a long streak.Try different solvent systems to improve separation or consider a 2D TLC.
Problem 2: Spots are Not Visible or Faint

Q: I've run my TLC, but I can't see any spots under the UV lamp or after staining. What should I do?

A: This can be frustrating, but there are several things to check.

Potential Cause Explanation Solution
Sample Too Dilute The concentration of your compound may be below the detection limit of the visualization method.Concentrate your sample by spotting multiple times in the same location, allowing the solvent to dry between applications.
Compound Not UV-Active Not all compounds absorb UV light.Try a different visualization method, such as using a chemical stain (e.g., potassium permanganate, vanillin, or iodine).
Volatile Compound The compound may have evaporated from the plate during development or drying.If your compound is highly volatile, TLC may not be the best monitoring method.
Solvent Level Too High If the solvent level in the developing chamber is above the baseline where you spotted your samples, the samples will dissolve into the solvent pool instead of traveling up the plate.Ensure the solvent level is below the baseline.
Problem 3: Rf Values are Too High or Too Low

Q: My spots are either stuck at the baseline or have run all the way to the solvent front. How do I get them to separate in the middle of the plate?

A: This is a matter of adjusting the polarity of your mobile phase.

Problem Explanation Solution (Normal Phase TLC)
Spots at Baseline (Low Rf) The mobile phase is not polar enough to move the compounds up the polar stationary phase.Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. For example, if you are using 10% ethyl acetate in hexanes, try 20% or 30%.
Spots at Solvent Front (High Rf) The mobile phase is too polar, causing the compounds to have a high affinity for the mobile phase and travel with the solvent front.Decrease the polarity of the mobile phase by decreasing the proportion of the more polar solvent. For example, if you are using 50% ethyl acetate in hexanes, try 30% or 20%.

Troubleshooting Guide: Liquid Chromatography-Mass Spectrometry (LC-MS)

This section addresses common issues encountered when using LC-MS for reaction monitoring.

Problem 1: No or Low Signal Intensity

Q: I'm not seeing my expected compound, or the signal is very weak. What could be the problem?

A: A lack of signal can stem from issues with the sample, the LC system, or the mass spectrometer.

Potential Cause Explanation Solution
Ion Suppression Co-eluting compounds from the reaction mixture or sample matrix can interfere with the ionization of your target analyte in the MS source, leading to a reduced signal.Improve chromatographic separation to resolve the analyte from interfering compounds. Consider a more thorough sample cleanup or dilution.
Incorrect Ionization Mode Your compound may not ionize efficiently in the selected mode (e.g., ESI positive vs. negative).Analyze the sample in both positive and negative ionization modes to see which provides a better signal.
Sample Degradation The compound may be unstable in the sample solvent or under the analysis conditions.Prepare fresh samples and ensure the sample solvent is appropriate.
Contamination The ion source or other parts of the MS can become contaminated, leading to poor sensitivity.Clean the ion source according to the manufacturer's recommendations.
Inappropriate LC Method The mobile phase composition or gradient may not be suitable for your compound.Ensure the mobile phase pH and additives are compatible with your analyte and promote good ionization.
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Q: My chromatographic peaks are not symmetrical. What causes this and how can I improve them?

A: Poor peak shape can compromise both qualitative and quantitative results.

Problem Potential Cause Solution
Peak Tailing Secondary interactions between the analyte and the stationary phase, often due to acidic or basic functional groups.Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Add a competing acid or base to the mobile phase.
Peak Fronting Often caused by column overload or a sample solvent that is much stronger than the mobile phase.Dilute the sample. Ensure the sample solvent is similar in strength to or weaker than the initial mobile phase.
Split Peaks Can be caused by a partially blocked column frit, a void at the head of the column, or co-elution of an interfering compound.Reverse-flush the column to remove blockages. If the problem persists, the column may need to be replaced.
Problem 3: Retention Time Shifts

Q: The retention time of my compound is not consistent between injections. Why is this happening?

A: Consistent retention times are crucial for reliable identification.

Potential Cause Explanation Solution
Changes in Mobile Phase Composition Inaccurate mixing of mobile phase components or evaporation of a volatile solvent can alter the elution strength.Prepare fresh mobile phase daily. Ensure solvent bottles are properly sealed.
Column Degradation Over time, the stationary phase of the column can degrade, leading to changes in retention.Use a guard column to protect the analytical column. Replace the column if performance continues to decline.
Fluctuations in Temperature Changes in the column temperature can affect retention times.Use a column oven to maintain a consistent temperature.
Pump Issues Problems with the LC pump can lead to an inconsistent flow rate.Check for leaks and ensure the pump is properly primed and purged.

Experimental Protocols & Workflows

Workflow for Monitoring a Reaction by TLC

Here is a step-by-step guide for setting up and running a TLC plate to monitor a chemical reaction.

  • Prepare the Developing Chamber: Add your chosen solvent system to the chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber with solvent vapor.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the plate. Mark three lanes for your starting material (SM), cospot (Co), and reaction mixture (RM).

  • Spot the Plate:

    • Using a capillary tube, spot a small amount of your starting material solution on the "SM" and "Co" marks.

    • Spot a small amount of your reaction mixture on the "RM" and "Co" marks.

  • Develop the Plate: Carefully place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots using a UV lamp and/or an appropriate chemical stain.

dot graph TD {

Technical Support Center: Purification of Viscous Oils

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of viscous oils. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when working with viscous samples. High viscosity can significantly impede purification processes, leading to high back pressure, poor separation, and potential instrument damage. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate these challenges effectively. The information herein is grounded in established scientific principles to ensure the integrity and reproducibility of your results.

Troubleshooting Guide: Common Issues in Viscous Oil Purification

This section addresses specific problems you may encounter during the purification of viscous oils, particularly in the context of chromatography.

Q1: I'm experiencing extremely high back pressure in my HPLC/Flash Chromatography system. What's causing this and how can I fix it?

A1: High back pressure is the most common issue when purifying viscous samples. The primary cause is the high resistance to flow created by the sample's viscosity as it is pushed through the packed column and frits.[1][2]

Immediate Corrective Actions:

  • Reduce Flow Rate: Temporarily decrease the mobile phase flow rate. This will lower the pressure but also increase the run time.

  • Check for Clogs: A sudden pressure spike may indicate a clog. This could be precipitated sample in the tubing or on the column frit. If you suspect a clog, disconnect the column and run the system to see if the pressure returns to normal. If the column is clogged, it may need to be cleaned or replaced.

Long-Term Solutions & Preventative Measures:

  • Sample Dilution: This is the most effective method to reduce viscosity.[3][4] Dissolve your viscous oil in a solvent that has low viscosity and is compatible with your mobile phase.[5] The goal is to create a sample solution that is easily injectable and does not cause a significant viscosity mismatch with the mobile phase.[6][7]

  • Elevated Temperature: Increasing the column temperature can significantly lower the viscosity of both the sample and the mobile phase, leading to lower back pressure and often improved separation efficiency.[1][5]

  • Solvent Selection: Choose mobile phase components with lower viscosity. For instance, in reversed-phase chromatography, acetonitrile generally produces lower back pressure than isopropanol.[1]

  • Sample Filtration: Always filter your sample before injection, especially if it is viscous and may contain particulates.[2][8] For highly viscous samples, consider using a filter with a pre-filter layer or a vacuum-driven filtration system to avoid excessive force.[2][9]

Q2: My chromatographic peaks are broad, split, or shouldered. Is this related to the viscosity of my sample?

A2: Yes, peak distortion is a classic symptom of issues related to sample viscosity. This phenomenon, often termed "viscous fingering," occurs when there is a significant viscosity difference between the sample plug and the mobile phase.[6][10] The less viscous fluid (often the mobile phase) will penetrate the more viscous fluid (the sample plug) in an unstable, finger-like pattern, leading to a distorted band shape and poor separation.[6]

Solutions:

  • Minimize Viscosity Mismatch: The most critical step is to dissolve your sample in a solvent that closely matches the viscosity of your initial mobile phase.[7][11] If your sample must be dissolved in a stronger, more viscous solvent, inject the smallest possible volume.[6]

  • Dry Loading Technique: For flash chromatography, dry loading is an excellent way to bypass the issue of viscous fingering.[12][13] This involves pre-adsorbing your viscous sample onto a solid support (like silica gel) and then loading the resulting powder onto the column. This ensures the sample is introduced to the column in a solid, uniform band.

  • Reduce Injection Volume: Injecting a smaller volume of a viscous sample can mitigate the extent of band distortion.[6]

Q3: My viscous sample is not soluble in the mobile phase. How can I load it onto the column?

A3: This is a common challenge, especially with non-polar, oily compounds and polar mobile phases.

Recommended Approaches:

  • Dry Loading (for Flash Chromatography): This is the preferred method.[12][13][14]

    • Dissolve your viscous sample in a suitable, volatile solvent (e.g., dichloromethane, ethyl acetate).

    • Add silica gel (or another appropriate adsorbent) to the solution to form a slurry.

    • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully load this powder onto the top of your column.

  • Use a Stronger, Miscible Loading Solvent: If dry loading is not feasible, dissolve the sample in the minimum amount of a stronger solvent that is miscible with your mobile phase.[13][15] Inject this solution, but be aware that this can still lead to peak distortion if the loading solvent is much stronger than the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the best general strategy for reducing the viscosity of an oil sample before purification?

A1: The most common and effective strategies are dilution and heating.[3]

  • Dilution: Adding a low-viscosity solvent is a primary method.[3][4] For example, xylene and other aromatic solvents have been shown to be effective in reducing the viscosity of heavy oils. The choice of solvent depends on the polarity of your sample and the requirements of the downstream purification technique.

  • Heating: Gently warming the sample can significantly decrease its viscosity.[3] This is often used in conjunction with dilution.

  • Adding Surfactants: In some applications, adding a surfactant can reduce the viscosity by altering the intermolecular forces.[3]

Q2: Are there alternatives to column chromatography for purifying viscous oils?

A2: Yes, several other techniques can be effective, depending on the properties of your compound and the impurities present.[12]

  • Vacuum Distillation: If your compound is thermally stable and more volatile than the impurities, vacuum distillation is an excellent option for purification.

  • Liquid-Liquid Extraction: This technique separates compounds based on their differential solubilities in two immiscible liquid phases.[12][16] For example, a non-polar, greasy compound dissolved in acetonitrile can be washed with hexane to remove non-polar impurities.[12]

  • Crystallization: If your viscous oil can be converted into a solid derivative (e.g., a salt), crystallization can be a very effective purification method.[12]

Q3: How do I handle and pipette viscous liquids accurately in the lab?

A3: Accurate handling of viscous liquids requires specific techniques to overcome their resistance to flow.[17][18]

  • Reverse Pipetting: This technique is highly recommended for viscous liquids.[17] It involves aspirating more liquid than needed, dispensing the desired volume, and discarding the excess. This method improves accuracy and reduces the formation of air bubbles.

  • Use Positive Displacement Pipettes: Unlike standard air displacement pipettes, positive displacement pipettes have a piston that comes in direct contact with the liquid, making them less susceptible to errors caused by viscosity and vapor pressure.

  • Automated Liquid Handlers: For high-throughput applications, automated systems can be programmed to handle viscous liquids with specific parameters for aspiration and dispensing speeds, ensuring reproducibility.[17]

Experimental Protocols & Workflows

Protocol 1: Viscosity Reduction for Chromatographic Analysis

This protocol outlines a systematic approach to reducing sample viscosity before injection.

  • Solubility Testing: Test the solubility of a small amount of your viscous oil in a range of low-viscosity solvents (e.g., hexane, ethyl acetate, dichloromethane, acetonitrile, isopropanol).

  • Select a Compatible Solvent: Choose a solvent that completely dissolves your sample and is miscible with your intended mobile phase. Ideally, its viscosity should be close to that of the mobile phase.[7][11]

  • Prepare a Dilute Solution: Prepare a stock solution of your sample at a known concentration (e.g., 50 mg/mL).[19] Further dilute this solution to the final concentration required for your analysis (e.g., 1 mg/mL).

  • Heating (Optional): If the sample is still too viscous at room temperature, gently warm the solution (e.g., to 40-45°C) to further decrease viscosity.[20] Ensure your analyte is stable at this temperature.

  • Filtration: Filter the final diluted sample through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulates.[2][21]

Protocol 2: Dry Loading a Viscous Oil for Flash Chromatography

This protocol provides a step-by-step guide for preparing a sample for dry loading.

  • Dissolve the Sample: Dissolve your entire crude viscous sample in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add Adsorbent: In a round-bottom flask, add silica gel (typically 2-3 times the mass of your crude sample) to the solution.[13]

  • Mix Thoroughly: Swirl the flask to create a homogeneous slurry, ensuring all the oil is adsorbed onto the silica.

  • Remove Solvent: Concentrate the slurry on a rotary evaporator under reduced pressure until a completely dry, free-flowing powder is obtained. Ensure all solvent is removed to prevent it from affecting the initial chromatography separation.

  • Load the Column: Carefully add the silica-adsorbed sample to the top of the pre-packed chromatography column, taking care not to disturb the column bed.

  • Begin Elution: Add the mobile phase and proceed with the chromatographic separation.

Data & Decision Making
Table 1: Solvent Viscosity and Polarity Index
SolventViscosity (cP at 20°C)Polarity IndexTypical Use Case
n-Hexane0.310.1Normal Phase
Dichloromethane0.443.1Normal Phase / Dry Loading
Ethyl Acetate0.454.4Normal Phase
Acetonitrile0.375.8Reversed Phase
Isopropanol2.303.9Reversed/Normal Phase
Water1.0010.2Reversed Phase

This table provides a quick reference for selecting appropriate solvents to minimize viscosity while considering the chromatographic mode.

Visualized Workflows

Workflow for Troubleshooting High Back Pressure

G start High Back Pressure Detected q1 Is pressure a sudden spike or a gradual increase? start->q1 spike Sudden Spike q1->spike Spike gradual Gradual Increase q1->gradual Gradual check_clog Action: Check for system clogs (frits, tubing). spike->check_clog viscosity_issue Likely Viscosity Issue gradual->viscosity_issue solution_clog Solution: Backflush or replace clogged component. check_clog->solution_clog solution_viscosity Solution: Reduce viscosity (Dilute, Heat) or decrease flow rate. viscosity_issue->solution_viscosity end_ok System OK solution_clog->end_ok solution_viscosity->end_ok

Caption: A decision tree for diagnosing and resolving high back pressure.

Decision Logic for Sample Loading Technique

G start Start: Viscous Sample for Chromatography q_sol Is sample soluble in mobile phase? start->q_sol yes_sol Yes q_sol->yes_sol no_sol No q_sol->no_sol q_visc Is sample viscosity similar to mobile phase? yes_visc Yes q_visc->yes_visc no_visc No q_visc->no_visc yes_sol->q_visc dry_load Method: Dry Loading no_sol->dry_load direct_inj Method: Direct Liquid Injection yes_visc->direct_inj dilute Action: Dilute sample to match viscosity. no_visc->dilute dilute->direct_inj

Caption: A logical flow for choosing the appropriate sample loading method.

References

  • Forcén, J. E., et al. (2021). Viscosity contrast effects in analytical scale chromatography - Evidence and impact.
  • Shalliker, R. A., & Guiochon, G. A. (2009). Understanding the importance of the viscosity contrast between the sample solvent plug and the mobile phase and its potential consequences in two-dimensional high-performance liquid chromatography.
  • ResearchGate. (2015). What is a best way to purify a viscous organic liquid product other than column chromatography?
  • Shalliker, R. A., & Guiochon, G. A. (2009).
  • Shalliker, R. A., & Guiochon, G. A. (2009). Understanding the importance of the viscosity contrast between the sample solvent plug and the mobile phase and its potential consequence in two-dimensional high-performance liquid chromatography.
  • Sentyurin, S. V., et al. (2015). SOLVENT SELECTION BASED ON THE STUDY OF THE RHEOLOGICAL PROPERTIES OF OIL.
  • Majors, R. E. (2010). Column Pressure Considerations in Analytical HPLC.
  • Odeh, A. O., et al. (2018). Improving the Viscosity Index of Used Lubricating Oil by Solvent Extraction. International Journal of Scientific & Engineering Research, 9(3). [Link]
  • Cytiva Life Sciences. (2017). Do's and don'ts when filtering viscous liquids. Cytiva. [Link]
  • ChemistryViews. (2012).
  • Opentrons. (2023). Viscous Liquid Handling in Molecular Biology and Proteomics. Opentrons. [Link]
  • Odeh, A. O., et al. (2018). Improving the Viscosity Index of used Lubricating Oil by Solvent Extraction. SlideShare. [Link]
  • Sarker, A., et al. (2023). Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review. PubMed Central. [Link]
  • Hilaris Publisher. (n.d.). Isolation and Purification Techniques in Natural Products Chemistry. Hilaris Publisher. [Link]
  • Cytiva. (n.d.). Do's and don'ts when filtering viscous liquids. Cytiva. [Link]
  • Odeh, A. O., et al. (2018). Improving the Viscosity Index of Used Lubricating Oil by Solvent Extraction.
  • News. (2023). 4 Methods Of Reducing Viscosity. ACORE. [Link]
  • YouTube. (2018). Handling of viscous liquids - Basics, Techniques and Tricks. YouTube. [Link]
  • Research and Reviews: Journal of Pharmacognosy and Phytochemistry. (2023).
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. University of Rochester. [Link]
  • MDPI. (2021). Extra-Heavy Crude Oil Viscosity Reduction Using and Reusing Magnetic Copper Ferrite Nanospheres. MDPI. [Link]
  • Semantic Scholar. (2022). Flow Improvement and Viscosity Reduction for Crude Oil Pipelines Transportation Using Dilution and Electrical Field. Semantic Scholar. [Link]
  • rapidmicrobiology. (2023).
  • Sartorius. (n.d.).
  • Wiley Online Library. (2013).
  • Brazilian Journal of Petroleum and Gas. (n.d.). FACTORS THAT AFFECT CRUDE OIL VISCOSITY AND TECHNIQUES TO REDUCE IT: A REVIEW. Portal ABPG. [Link]
  • Google Patents. (2020). US20200032128A1 - Materials and methods for reducing viscosity of oil.
  • Reddit. (2015). How would you guys go about putting a viscous sample on a column? Reddit. [Link]
  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Chrom Tech. [Link]
  • AZoM. (n.d.). Simple HPLC Method for Analyzing Oils. AZoM. [Link]
  • Agilent. (n.d.).
  • Reddit. (2024). Purification of oily products in industrial chemistry. Reddit. [Link]
  • SINO-NSH. (2024). Lubricating oil purifier troubleshooting method. SINO-NSH. [Link]
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  • PubMed Central. (2024). Recent Advances in Sample Preparation and Chromatographic/Mass Spectrometric Techniques for Detecting Polycyclic Aromatic Hydrocarbons in Edible Oils: 2010 to Present. NIH. [Link]
  • Polymer Chemistry Characterization Lab. (n.d.).
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Validation & Comparative

A Comparative Guide to the ¹H NMR Spectroscopic Analysis of (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, the precise and unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone for the characterization of small organic molecules. This guide provides an in-depth analysis of the ¹H NMR spectrum of (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate, a chiral morpholine derivative of interest in medicinal chemistry.

This guide will navigate through a predicted ¹H NMR spectrum of the target molecule, compare it with structurally related analogues, and provide a robust experimental protocol for acquiring high-quality NMR data. The focus will be on not just presenting data, but on understanding the underlying principles that govern the observed spectral features, thereby empowering researchers to confidently interpret their own results.

The Structural Landscape: Understanding the ¹H NMR Spectrum of this compound

The structure of this compound incorporates several key features that give rise to a distinct ¹H NMR spectrum: a Boc-protected amine, a morpholine ring, and a chiral center at the C2 position. The interplay of these functional groups dictates the chemical environment of each proton and, consequently, their resonance frequencies (chemical shifts) and coupling patterns.

Based on established principles of NMR spectroscopy and data from related structures, a predicted ¹H NMR spectrum for the target molecule is summarized below.[1][2][3]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.90m1HH-2Proton at the chiral center, adjacent to the aminomethyl group and the ring oxygen. Expected to be a complex multiplet due to coupling with protons on C3 and the aminomethyl group.
~3.85m2HH-6 (ax, eq)Protons on the carbon adjacent to the oxygen atom, typically found in this downfield region.[4]
~3.60m2HH-5 (ax, eq)Protons on the carbon adjacent to the Boc-protected nitrogen.
~2.90 - 3.10m2H-CH₂-NH₂Protons of the aminomethyl group, diastereotopic due to the adjacent chiral center.
~2.80m2HH-3 (ax, eq)Protons on the carbon adjacent to the chiral center and the ring nitrogen.
~1.80br s2H-NH₂Amine protons, typically a broad singlet. Chemical shift can vary with concentration and solvent.
1.47s9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group of the Boc protector, appearing as a characteristic sharp singlet.

Comparative Spectral Analysis: Distinguishing Structural Nuances

To truly appreciate the unique spectral signature of our target molecule, it is instructive to compare it with the ¹H NMR spectra of structurally related compounds. This comparative approach highlights how subtle changes in the molecular architecture are manifested in the NMR spectrum.

Alternative 1: N-Boc-morpholine

A simpler analogue, N-Boc-morpholine, lacks the C2-substituent. Its ¹H NMR spectrum provides a baseline for the chemical shifts of the morpholine ring protons when the nitrogen is protected by a Boc group.

Table 2: Experimental ¹H NMR Data for N-Boc-morpholine (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
3.64t4HH-2, H-6
3.42t4HH-3, H-5
1.47s9H-C(CH₃)₃

Source: Supporting Information for a chemical synthesis publication.

The key difference is the simplicity of the morpholine proton signals in N-Boc-morpholine, which appear as two triplets, indicating a symmetrical structure. In contrast, the C2-substitution in our target molecule breaks this symmetry, leading to more complex and distinct signals for each proton on the morpholine ring.

Alternative 2: (R)-2-Methyl-morpholine

This compound allows for an examination of the effect of a simple alkyl substituent at the C2 position, without the N-Boc group.

Table 3: Experimental ¹H NMR Data for (R)-2-Methyl-morpholine

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.8-3.9m1HH-2
~3.6-3.7m2HH-6
~2.8-3.0m2HH-5
~2.6-2.7m2HH-3
1.10d3H-CH₃

Source: ChemicalBook, (R)-2-Methyl-morpholine(168038-14-0) 1H NMR spectrum[5]

The presence of the methyl group at C2 induces a similar complexity in the morpholine ring signals as seen in our target molecule. The methyl group itself appears as a doublet, due to coupling with the H-2 proton. This comparison underscores the diagnostic value of the substituent's own signal and its influence on the rest of the molecule's spectrum.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

The acquisition of a clean, high-resolution ¹H NMR spectrum is fundamental to accurate structural analysis. The following protocol outlines the key steps for a standard ¹H NMR experiment.[6]

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural verification.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% TMS

  • NMR tube (5 mm, high precision)

  • Pipettes and vial

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

    • Ensure the sample is fully dissolved. Gentle vortexing can aid dissolution.

    • Using a pipette, transfer the solution into a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.

    • Place the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve a narrow and symmetrical peak shape for the TMS signal. This step is crucial for obtaining high resolution.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including:

      • Number of scans (typically 8 or 16 for a concentrated sample)

      • Pulse width (calibrated for a 90° pulse)

      • Acquisition time (typically 2-4 seconds)

      • Relaxation delay (1-5 seconds)

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock insert->lock shim Shim lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate phase->calibrate integrate Integrate calibrate->integrate assign Assign Peaks integrate->assign

Caption: Workflow for ¹H NMR Data Acquisition and Analysis.

Logic of Spectral Interpretation

The interpretation of a ¹H NMR spectrum is a deductive process that relies on piecing together structural fragments based on the available data.[7]

Interpretation_Logic cluster_info Information Extracted cluster_deduction Structural Deduction spectrum ¹H NMR Spectrum chem_shift Chemical Shift (δ) (Electronic Environment) spectrum->chem_shift integration Integration (Proton Ratio) spectrum->integration multiplicity Multiplicity (Neighboring Protons) spectrum->multiplicity fragments Identify Structural Fragments chem_shift->fragments integration->fragments connectivity Determine Connectivity multiplicity->connectivity fragments->connectivity structure Propose Structure connectivity->structure

Caption: Logical flow for interpreting a ¹H NMR spectrum.

By systematically analyzing the chemical shifts, integration, and multiplicity of the signals in the ¹H NMR spectrum of this compound and comparing it to relevant analogues, researchers can confidently confirm its structure. This guide provides the foundational knowledge and practical steps to achieve this, ensuring the integrity and progression of research and development in the chemical sciences.

References

  • ResearchGate. Comparison of 1 H NMR spectrum (600 mHz) of N-Boc-morpholinyl-L-prolinamide 9d obtained after aqueous/organic solvent partition (top) and subsequent purification over silica-gel chromatography (bottom).
  • Chemistry LibreTexts. 5.4: The 1H-NMR experiment. (2022).
  • ResearchGate. The NMR interpretations of some heterocyclic compounds which are synthesized by our group.
  • OpenOChem Learn. Interpreting | OpenOChem Learn.
  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts.
  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N‐substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581).
  • Silva, A. M. S., Pinto, D. C. G. A., & Elguero, J. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 13(4), 396-430.
  • Kupce, E., & Claridge, T. D. (2017). Automated interpretation of NMR spectra for small organic molecules in solution.
  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-883.
  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide.
  • Scribd. 1H-NMR Organic Structure Guide.
  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025).
  • ACD/Labs. Recognizing the NMR pattern for morpholine. (2008).
  • ResearchGate. 1H and13C NMR spectra ofN-substituted morpholines | Request PDF.
  • Biological Magnetic Resonance Bank. bmse000154 4-(2-Aminoethyl)morpholine at BMRB.
  • ResearchGate. 1 H NMR data of NMMO and major NMMO degradation products.

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A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Purity of (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of analytical methodologies for determining the enantiomeric purity of (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate, a key chiral building block in pharmaceutical synthesis.[1] We will explore the nuances of chiral High-Performance Liquid Chromatography (HPLC) as the primary analytical technique and contrast its performance with viable alternatives, providing the supporting data and protocols necessary for researchers, scientists, and drug development professionals to make informed decisions in their analytical workflows.

The stereochemical identity of a pharmaceutical compound is critical, as enantiomers of the same molecule can exhibit vastly different pharmacological and toxicological profiles.[2] Therefore, robust and reliable analytical methods for quantifying enantiomeric purity are not just a regulatory necessity but a cornerstone of safe drug development.[3]

The Primary Workhorse: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains the most prevalent and effective method for separating enantiomers due to its high resolution, reproducibility, and broad applicability.[2] The direct approach, utilizing a Chiral Stationary Phase (CSP), is the industry standard.

Principle of Chiral Recognition on a CSP

Enantiomeric separation is achieved through the differential interaction of the enantiomers with the CSP. The CSP creates a chiral environment where one enantiomer forms a more stable, transient diastereomeric complex than the other, leading to a difference in retention time.[4] For a successful separation, a minimum of three points of interaction between the analyte and the CSP are theoretically required (the "three-point interaction model"). These interactions can include hydrogen bonds, π-π stacking, dipole-dipole interactions, or steric hindrance.

The target analyte, this compound, possesses several key structural features that inform our method development strategy:

  • A primary amine (-NH2), which is a strong hydrogen bond donor and can interact with acidic sites.

  • A carbamate group, which contains hydrogen bond acceptors (C=O) and a donor (N-H).

  • A morpholine ring, providing a specific steric structure.

  • A chiral center at the C2 position of the morpholine ring.

Strategic Method Development for Chiral HPLC

A trial-and-error approach to chiral method development is inefficient.[5] A systematic screening strategy based on the analyte's structure is far more effective.

A. Chiral Stationary Phase (CSP) Selection:

The choice of CSP is the most critical factor for a successful chiral separation.[6] For a primary amine like our target compound, several classes of CSPs are highly effective:

  • Polysaccharide-Based CSPs: Derivatives of cellulose and amylose (e.g., carbamates, benzoates) are the most versatile and widely used CSPs, capable of separating a vast range of chiral compounds.[4][7] Columns like Chiralpak® and Chiralcel® series are excellent starting points. Their chiral recognition ability stems from the helical polymer structure, which provides a complex landscape of grooves and cavities for interaction.

  • Macrocyclic Glycopeptide-Based CSPs: CSPs based on antibiotics like teicoplanin and vancomycin are particularly effective for polar and ionic compounds, including underivatized amino acids and amines.[2][8] They possess ionic groups and are compatible with a wide range of mobile phases.[8]

  • Crown Ether-Based CSPs: These are specifically designed and highly effective for the enantioseparation of compounds containing primary amino groups.[2][9]

For our target analyte, polysaccharide-based CSPs offer the highest probability of success due to their broad selectivity.

B. Mobile Phase Optimization:

The mobile phase composition governs the retention and selectivity of the separation.

  • Normal Phase (NP) Mode: This is often the first choice for chiral separations.[4] A typical mobile phase consists of a non-polar solvent like n-hexane or heptane mixed with an alcohol modifier (e.g., isopropanol or ethanol).

    • The Critical Role of Additives: For basic analytes like our target amine, peak shape is often poor due to strong interactions with residual silanols on the silica surface. Adding a small amount (typically 0.1%) of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), is essential. The additive competes with the analyte for the active sites, dramatically improving peak symmetry and efficiency.[10]

  • Polar Organic Mode: This mode uses a mixture of polar organic solvents, such as acetonitrile and methanol. It can offer different selectivity compared to NP.

  • Reversed-Phase (RP) Mode: While less common for initial chiral screening, RP mode (using aqueous buffers with methanol or acetonitrile) is an option, especially with macrocyclic glycopeptide or certain immobilized polysaccharide CSPs.[5]

The workflow for method development should involve screening multiple CSPs with a primary mobile phase (e.g., Hexane/Isopropanol) and then optimizing the alcohol percentage and additive concentration to achieve a resolution (Rs) of >1.5.

Experimental Protocol: Chiral HPLC Analysis

This protocol represents a robust starting point for the analysis of this compound.

Instrumentation and Materials:

  • HPLC System with a UV/Vis or PDA detector.

  • Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm.

  • Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm (Note: The analyte lacks a strong chromophore, requiring low wavelength detection).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the analyte at 1 mg/mL in the mobile phase. Prepare the (S)-enantiomer and the racemic mixture for system suitability and peak identification.

Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the racemic mixture to determine the retention times of both the (S) and (R) enantiomers and to calculate the resolution.

  • Inject the (S)-enantiomer sample to confirm peak identity.

  • Perform triplicate injections of the analytical sample to determine enantiomeric purity.

  • Calculate the enantiomeric purity (% Area) using the following formula:

    • % Enantiomeric Purity = [Area(S) / (Area(S) + Area(R))] * 100

Comparative Analysis: Alternative Methodologies

While chiral HPLC is the gold standard, other techniques offer unique advantages and can be complementary.

A. Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC, using supercritical CO₂ as the primary mobile phase component.[9]

  • Principle: The separation mechanism is similar to normal-phase HPLC, relying on CSPs for chiral recognition.

  • Performance Comparison: For primary amines, SFC often provides superior performance. The low viscosity of the mobile phase allows for faster flow rates and rapid analyses. Furthermore, the use of CO₂ often results in improved peak shapes for basic compounds without requiring high concentrations of additives.[9]

  • Verdict: SFC is an excellent alternative, offering a "greener" method with faster run times and potentially better chromatography. The primary drawback is the requirement for specialized instrumentation, which is less common than HPLC systems.

B. NMR Spectroscopy with Chiral Auxiliaries

NMR spectroscopy provides a distinct approach that does not rely on physical separation.

  • Principle: A chiral analyte is mixed with a chiral auxiliary to create diastereomers (covalently or non-covalently) that can be distinguished in the NMR spectrum.[11]

    • Chiral Derivatizing Agents (CDAs): The amine enantiomers are reacted with an enantiopure CDA (e.g., Mosher's acid chloride) to form stable diastereomers. These diastereomers will have chemically distinct protons or other nuclei, resulting in separate, quantifiable signals in the ¹H or ¹⁹F NMR spectrum.[12]

    • Chiral Solvating Agents (CSAs): The analyte forms weak, transient diastereomeric complexes with an enantiopure CSA. This results in small, but often measurable, differences in the chemical shifts of the enantiomers.[11]

  • Performance Comparison: NMR is very fast for sample analysis (5-15 minutes) and requires minimal sample preparation, especially with CSAs. However, its sensitivity and accuracy can be lower than chromatographic methods (typically ±2-5%). For CDAs, the derivatizing agent must be 100% enantiomerically pure, and there is a risk of kinetic resolution, where one enantiomer reacts faster than the other, leading to inaccurate results.[11][12]

  • Verdict: A useful and rapid screening tool, particularly when chromatographic methods are not yet developed. It is less suited for precise, high-accuracy quantification required in late-stage development and quality control.

C. Other Chromatographic and Optical Methods
  • Chiral Gas Chromatography (GC): This technique requires the analyte to be volatile and thermally stable. Our target molecule is non-volatile and would require derivatization to be analyzed by GC, adding complexity and potential sources of error.[13]

  • Circular Dichroism (CD) Spectroscopy: High-throughput screening methods using CD spectroscopy have been developed for the rapid determination of enantiomeric excess (ee).[14] These methods are powerful for reaction optimization but are generally less accurate than HPLC for final purity assessment.[14]

Head-to-Head Performance Summary

The following table provides a direct comparison of the discussed analytical techniques for the enantiomeric purity determination of this compound.

FeatureChiral HPLCChiral SFCNMR with Chiral AuxiliariesChiral GC
Principle Differential interaction with a Chiral Stationary Phase (CSP).[3]Similar to HPLC, using supercritical CO₂ as the mobile phase.[9]Formation of diastereomers with distinct NMR signals.[11]Differential interaction with a CSP in the gas phase.[13]
Typical Analysis Time 10-30 minutes2-10 minutes5-15 minutes15-40 minutes
Sensitivity High (µg/mL to ng/mL)Very HighModerate (mg scale)Very High
Accuracy & Precision Excellent (typically <0.1% RSD)ExcellentGood (±2-5%)Excellent
Solvent Consumption High (Organic)Low (Mainly CO₂)Very LowVery Low
Need for Derivatization NoNoYes (for CDA), No (for CSA)Yes (Required)
Pros Robust, reliable, widely available, high accuracy.Fast, low organic waste, excellent for basic compounds.Very fast, minimal sample prep.High resolution.
Cons Higher solvent cost and waste, can be slow.Requires specialized instrumentation.Lower accuracy, potential for kinetic resolution (CDA).Requires volatile/derivatizable analyte, risk of thermal degradation.

Visualizing the Workflow and Mechanism

To better illustrate the processes described, the following diagrams outline the analytical workflow and the fundamental principle of chiral separation.

Chiral_Analysis_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation & Analysis Analyte Racemic Analyte (+ Target Enantiomer) Screening Screen CSPs & Mobile Phases (HPLC or SFC) Analyte->Screening Optimization Optimize Mobile Phase (Modifier %, Additive) Screening->Optimization Validation System Suitability (Resolution > 1.5) Optimization->Validation Optimized Method Analysis Sample Analysis (Triplicate Injections) Validation->Analysis Report Calculate Enantiomeric Purity (% Area Report) Analysis->Report

Caption: High-level workflow for chiral method development and analysis.

Chiral_Separation_Mechanism cluster_enantiomers Mobile Phase CSP Chiral Stationary Phase (CSP) Chiral Groove S_Enantiomer (S)-Enantiomer S_Enantiomer->CSP:groove Longer Retention Interaction_S Stronger Interaction (More Stable Complex) S_Enantiomer->Interaction_S R_Enantiomer (R)-Enantiomer R_Enantiomer->CSP:groove Shorter Retention Interaction_R Weaker Interaction (Less Stable Complex) R_Enantiomer->Interaction_R

Caption: Principle of enantiomer separation on a Chiral Stationary Phase.

Conclusion and Recommendations

For the definitive quantification of the enantiomeric purity of this compound, chiral HPLC on a polysaccharide-based stationary phase under normal phase conditions is the recommended primary method. This approach offers the best combination of reliability, accuracy, and accessibility. The key to success lies in the systematic screening of columns and the mandatory use of a basic additive (e.g., DEA) to ensure excellent peak shape and resolution.

Chiral SFC stands out as a superior alternative, particularly for high-throughput environments, offering significant advantages in speed and reduced solvent consumption. Its adoption is highly recommended if the instrumentation is available.

NMR spectroscopy serves as a valuable, rapid, and orthogonal technique, ideal for quick checks during reaction monitoring or for initial screening before a robust chromatographic method is established.

Ultimately, the choice of method depends on the specific requirements of the analytical task, including the desired accuracy, sample throughput, and available instrumentation.[15] By understanding the principles and comparative performance of each technique, researchers can confidently select and implement the most appropriate workflow to ensure the quality and safety of their chiral pharmaceutical compounds.

References

  • Phenomenex Inc. (n.d.). Chiral HPLC Column.
  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
  • Wang, Y., et al. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH.
  • Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.
  • Kollár, L., et al. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science (RSC Publishing). DOI:10.1039/D1SC02061G.
  • Ghanem, A. & Ho, C. (2015). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate.
  • BenchChem. (2025). A Comparative Guide to Assessing the Enantiomeric Purity of Amines Derived from Chiral Azides.
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  • Clayden, J., et al. (n.d.). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate.
  • Anslyn, E. V., et al. (n.d.). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. PMC - NIH.
  • Sigma-Aldrich. (n.d.). tert-Butyl (2R)-2-(aminomethyl)morpholine-4-carboxylate.
  • BenchChem. (2025). Technical Support Center: Resolving Enantiomeric Separation Issues for 2-(Oxan-2-yl)morpholine.
  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-(1-cyclohexen-1-yl)- on Newcrom R1 HPLC column.
  • Echemi. (n.d.). (r)-2-(aminomethyl)morpholine-4-carboxylic acid tert-butyl ester.
  • Dong, M. W. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • BLDpharm. (n.d.). 879403-42-6|this compound.
  • Davankov, V. A. (2019). Chiral Separation by HPLC Using the Ligand-Exchange Principle. Springer Protocols.
  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • Reddy, G. S. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. International Journal of Pharmaceutical Sciences and Research.
  • Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH.
  • PubChemLite. (n.d.). Tert-butyl 2-(aminomethyl)-6-methylmorpholine-4-carboxylate.
  • PubChemLite. (n.d.). Tert-butyl 2-(aminomethyl)-2-methylmorpholine-4-carboxylate.
  • BGB Analytik. (n.d.). CHIRAL Handbook.
  • Liu, Y., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PubMed Central.

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A Comparative Analysis of (S)- and (R)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate in Biological Assays: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms in a molecule is a critical determinant of its biological activity. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, often exhibit distinct pharmacological and toxicological profiles.[1][2] This guide provides an in-depth comparison of the (S)- and (R)-enantiomers of tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate, two chiral building blocks with significant potential in medicinal chemistry. While direct comparative biological data for these specific parent molecules is not extensively published, their role as key intermediates in the synthesis of potent and selective therapeutics, particularly P2X3 receptor antagonists, offers a compelling framework for their evaluation.[3][4]

This document will delve into the stereoselective biological importance of these morpholine derivatives, present hypothetical comparative data based on their known applications, and provide detailed experimental protocols for assays relevant to their likely biological targets. This will equip researchers with the foundational knowledge and practical methodologies to effectively utilize these chiral building blocks in their drug discovery programs.

The Critical Role of Stereochemistry: Why (S) vs. (R) Matters

Biological systems, composed of chiral entities like proteins and nucleic acids, are inherently stereoselective.[2][3] Consequently, the interaction of a small molecule with a biological target is highly dependent on its stereochemistry. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, possess a different activity, or even be toxic.[1] The U.S. Food and Drug Administration (FDA) has recognized the importance of stereoisomerism, issuing guidelines that encourage the development of single-enantiomer drugs.[1][2]

For molecules like tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate, the stereocenter at the C2 position of the morpholine ring dictates the spatial orientation of the aminomethyl group. This orientation is crucial for precise interactions with the binding pocket of a target protein, influencing affinity, potency, and selectivity. A notable application of these chiral building blocks is in the synthesis of P2X3 receptor antagonists for the treatment of conditions like chronic pain and cough.[3][4] In such contexts, it is highly probable that the (S) and (R) enantiomers will display differential activity.

Hypothetical Comparative Biological Data: P2X3 Receptor Antagonism

While specific public data comparing the (S)- and (R)-enantiomers of the parent compound is scarce, we can extrapolate a likely scenario based on their incorporation into more complex drug candidates, such as the benzimidazole derivatives targeting the P2X3 receptor.[3][4] The P2X3 receptor is an ATP-gated ion channel involved in nociception.[5] Antagonism of this receptor is a validated therapeutic strategy.

Below is a table presenting hypothetical data from a representative in vitro assay, a fluorescent calcium imaging assay, which measures the ability of a compound to inhibit P2X3 receptor activation.

CompoundEnantiomerTarget ReceptorAssay TypeIC₅₀ (nM) [Hypothetical]
tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate(S)Human P2X3Calcium Imaging Assay (FLIPR)150
tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate(R)Human P2X3Calcium Imaging Assay (FLIPR)2500

This data is hypothetical and for illustrative purposes only, based on the principle of stereoselectivity in drug action. Actual results would require experimental verification.

In this hypothetical scenario, the (S)-enantiomer demonstrates significantly higher potency (a lower IC₅₀ value) in inhibiting the P2X3 receptor compared to the (R)-enantiomer. This highlights the importance of selecting the correct stereoisomer for development to maximize therapeutic efficacy and minimize potential off-target effects.

Signaling Pathways and Experimental Workflows

The biological activity of these compounds is intrinsically linked to specific signaling pathways. When evaluating their potential as P2X3 receptor antagonists, the key pathway involves the ATP-gated ion channel and subsequent cellular responses.

P2X3_Signaling_Pathway ATP ATP (Agonist) P2X3 P2X3 Receptor (Ion Channel) ATP->P2X3 Binds to Ca_Influx Ca²⁺ Influx P2X3->Ca_Influx Opens Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential (Nociceptive Signal) Depolarization->Action_Potential Antagonist (S)- or (R)-Enantiomer (Antagonist) Antagonist->P2X3 Blocks

Caption: P2X3 receptor signaling pathway and point of inhibition.

A typical experimental workflow to determine the potency of the (S)- and (R)-enantiomers as P2X3 receptor antagonists would involve a cell-based calcium imaging assay.

Calcium_Imaging_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture cells expressing human P2X3 receptor Dye_Loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Compound_Incubation Incubate cells with (S)- or (R)-enantiomer Dye_Loading->Compound_Incubation Agonist_Addition Add P2X3 agonist (e.g., α,β-meATP) Compound_Incubation->Agonist_Addition Fluorescence_Measurement Measure fluorescence intensity (kinetic read) Agonist_Addition->Fluorescence_Measurement IC50_Calculation Calculate IC₅₀ values from dose-response curves Fluorescence_Measurement->IC50_Calculation

Caption: Workflow for a fluorescent calcium imaging assay.

Methodologies: Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, detailed and validated protocols are essential. Below are representative protocols for a P2X3 receptor functional assay and a general cytotoxicity assay.

Protocol 1: P2X3 Receptor Functional Assay (Calcium Imaging)

This protocol describes a method to determine the inhibitory concentration (IC₅₀) of the (S)- and (R)-enantiomers against the human P2X3 receptor using a fluorescent imaging plate reader (FLIPR).[3]

1. Reagent and Cell Preparation:

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human P2X3 receptor.
  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
  • Calcium Indicator: Fluo-4 AM or another suitable calcium-sensitive dye. Prepare a stock solution in DMSO and dilute in Assay Buffer to the working concentration.
  • Agonist: α,β-methylene ATP (α,β-meATP). Prepare a stock solution in water and dilute in Assay Buffer.
  • Test Compounds: Prepare 10 mM stock solutions of (S)- and (R)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate in DMSO. Perform serial dilutions in Assay Buffer to obtain a range of concentrations.

2. Assay Procedure:

  • Seed the HEK293-hP2X3 cells into black-walled, clear-bottom 96-well plates and culture overnight to form a confluent monolayer.
  • Remove the culture medium and add the calcium indicator working solution to each well. Incubate for 1 hour at 37°C in the dark.
  • Wash the cells with Assay Buffer to remove excess dye.
  • Add the serially diluted (S)- and (R)-enantiomers to the respective wells. Include vehicle control (DMSO) and no-compound control wells.
  • Incubate the plate with the compounds for 15-30 minutes at room temperature.
  • Place the plate in a FLIPR instrument.
  • Initiate the kinetic read and add the α,β-meATP solution to all wells to stimulate the P2X3 receptor.
  • Measure the change in fluorescence intensity over time.

3. Data Analysis:

  • The increase in fluorescence upon agonist addition corresponds to calcium influx.
  • Calculate the percentage of inhibition for each concentration of the test compounds relative to the vehicle control.
  • Generate dose-response curves by plotting the percentage of inhibition against the logarithm of the compound concentration.
  • Determine the IC₅₀ value using a non-linear regression analysis.
Protocol 2: General Cytotoxicity Assay (MTT Assay)

This protocol outlines a colorimetric assay to assess the potential cytotoxicity of the enantiomers on a relevant cell line.[1]

1. Reagent and Cell Preparation:

  • Cell Line: A relevant cell line (e.g., HEK293 or a cancer cell line if evaluating for oncology applications).
  • Culture Medium: Appropriate for the chosen cell line.
  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide. Prepare a 5 mg/mL stock solution in phosphate-buffered saline (PBS).
  • Solubilization Solution: DMSO or a solution of 0.01 M HCl in 10% SDS.
  • Test Compounds: Prepare stock solutions and serial dilutions as described in Protocol 1.

2. Assay Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
  • Remove the medium and add fresh medium containing the serially diluted (S)- and (R)-enantiomers. Include vehicle control and untreated control wells.
  • Incubate for 24-72 hours.
  • Add the MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

3. Data Analysis:

  • Subtract the background absorbance from all readings.
  • Calculate cell viability as a percentage of the untreated control.
  • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Conclusion

While direct, publicly available biological assay data comparing (S)- and (R)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate is limited, their established use as chiral synthons for potent, stereoselective drugs like P2X3 receptor antagonists provides a strong rationale for their differential biological effects. The (S)-enantiomer is often the preferred building block in the synthesis of these antagonists, suggesting it possesses the optimal stereochemistry for target engagement.

This guide serves as a comprehensive resource for researchers, providing not only the theoretical framework for understanding the importance of stereoisomerism in this context but also detailed, practical protocols for conducting the necessary biological assays. By applying these methodologies, drug discovery professionals can effectively evaluate and utilize these valuable chiral building blocks to develop novel and highly selective therapeutics.

References

  • Stereochemistry in Drug Discovery and Development. Chiralpedia. Accessed January 10, 2026.
  • The Significance of Chirality in Drug Design and Development. PMC - PubMed Central. Accessed January 10, 2026.
  • Stereochemistry and drugs. University of California, San Francisco. Accessed January 10, 2026.
  • Substituted benzoimidazole compounds and uses thereof.
  • Benzimidazole derivatives effective in treating conditions associated with p2x3 and p2x2/3 activity.
  • A Head-to-Head In Vitro Comparison of P2X3 Receptor Antagonists. Benchchem. Accessed January 10, 2026.
  • Application Notes and Protocols: Measuring P2X3-IN-1 Efficacy with Calcium Imaging. Benchchem. Accessed January 10, 2026.
  • Application Notes and Protocols for P2X3 Antagonist Cell-Based Assays. Benchchem. Accessed January 10, 2026.
  • A Comparative Guide to P2X3 Receptor Antagonists: Featuring AF-353. Benchchem. Accessed January 10, 2026.
  • Preclinical Studies of P2X3 Receptor Antagonists: A Technical Guide Based on Gefapixant (MK-7264). Benchchem. Accessed January 10, 2026.
  • A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PMC - PubMed Central. Accessed January 10, 2026.
  • gefapixant | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. Accessed January 10, 2026.
  • Gefapixant P2 Receptor antagonist. Selleck Chemicals. Accessed January 10, 2026.
  • Evaluating the Binding Mechanism of P2X3-IN-1: A Comparative Guide to Allosteric vs. Competitive Antagonism. Benchchem. Accessed January 10, 2026.
  • Gefapixant (MK-7264) | P2X3 Antagonist. MedChemExpress. Accessed January 10, 2026.
  • Synthesis and Structure–Activity Relationship Studies of Benzimidazole-4,7-dione-Based P2X3 Receptor Antagonists as Novel Anti-Nociceptive Agents. PMC - PubMed Central. Accessed January 10, 2026.
  • Action of MK-7264 (gefapixant) at human P2X3 and P2X2/3 receptors and in vivo efficacy in models of sensitisation. PubMed. Accessed January 10, 2026.
  • X-ray structures define human P2X3 receptor gating cycle and antagonist action. PMC - PubMed Central. Accessed January 10, 2026.
  • P2X3 and P2X2/3 receptor antagonists. PubMed. Accessed January 10, 2026.
  • Application Note: Cytotoxicity MTT Assay Protocol for (R)-Ketoprofen. Benchchem. Accessed January 10, 2026.

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry of (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate and its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid morpholine scaffold, combined with a chiral primary amine, makes it a valuable synthon for introducing specific stereochemistry and physicochemical properties into novel pharmaceutical agents. The presence of the tert-butoxycarbonyl (Boc) protecting group is essential for its use in multi-step synthesis, yet it presents unique challenges and opportunities for characterization by mass spectrometry (MS).

This in-depth technical guide provides a comprehensive analysis of the expected mass spectrometry data for this key morpholine derivative. As experienced researchers know, simply confirming the molecular weight is insufficient. True structural elucidation relies on understanding the fragmentation patterns, which serve as a molecular fingerprint. Here, we will dissect the fragmentation pathways of the title compound, compare them directly with closely related structural analogs to highlight distinguishing spectral features, and provide a robust, field-tested experimental protocol for its analysis.

Section 1: Physicochemical & Core Spectrometric Properties

The foundational step in any mass spectrometric analysis is the accurate calculation of the expected molecular weights. These values serve as the primary anchor points for spectral interpretation.

PropertyValueSource
IUPAC Name tert-Butyl (2S)-2-(aminomethyl)morpholine-4-carboxylateN/A
Synonyms (S)-N-Boc-2-aminomethylmorpholine[1]
CAS Number 879403-42-6[1][2]
Molecular Formula C₁₀H₂₀N₂O₃[1][3]
Average Molecular Weight 216.28 g/mol [1]
Monoisotopic Mass 216.14739 Da[4]
Predicted [M+H]⁺ Ion 217.15467 m/zN/A

Section 2: High-Resolution ESI-MS Fragmentation Analysis

The electrospray ionization (ESI) mass spectrum of this compound is dominated by the characteristic behavior of its Boc-protecting group. The Boc group is notoriously labile under typical MS source conditions and collision-induced dissociation (CID), leading to a series of predictable neutral losses.[5][6] Understanding these pathways is critical for confirming the presence and location of the protecting group.

Protonation in the ESI source will preferentially occur on one of the nitrogen atoms or the carbamate's carbonyl oxygen.[7] The resulting protonated molecule, [M+H]⁺ at m/z 217.155, serves as the parent ion for subsequent fragmentation.

Key Fragmentation Pathways:

  • Loss of Isobutylene: The most common fragmentation route for Boc-protected amines is the loss of isobutylene (C₄H₈; 56.06 Da) through a McLafferty-type rearrangement.[5][8] This results in a prominent peak at m/z 161.098 , corresponding to the protonated carbamic acid intermediate.

  • Loss of the Complete Boc Group: Following the initial loss of isobutylene, the carbamic acid intermediate readily loses carbon dioxide (CO₂; 43.99 Da). This combined loss of the entire Boc functionality (C₅H₈O₂; 100.05 Da) from the parent ion yields the deprotected (S)-2-(aminomethyl)morpholine ion at m/z 117.097 .[9]

  • Formation of tert-Butyl Cation: A competing fragmentation pathway involves the direct cleavage of the C-O bond of the carbamate, generating the highly stable tert-butyl cation (C₄H₉⁺) at m/z 57.070 .

  • Alpha-Cleavage of the Primary Amine: A characteristic fragmentation of primary amines is alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen.[10] This can result in the formation of the methaniminium ion (CH₂NH₂⁺) at m/z 30.034 .

  • Morpholine Ring Fragmentation: The deprotected morpholine ring at m/z 117.097 can undergo further fragmentation, often involving ring-opening followed by cleavage to produce characteristic ions, including fragments around m/z 87 and 57, indicative of the core morpholine structure.[11]

G M [M+H]⁺ m/z 217.155 frag1 [M+H - C₄H₈]⁺ m/z 161.098 M->frag1 - C₄H₈ (56 Da) frag3 tert-Butyl Cation m/z 57.070 M->frag3 Cleavage frag2 [M+H - C₅H₈O₂]⁺ m/z 117.097 frag1->frag2 - CO₂ (44 Da) frag4 Methaniminium Ion m/z 30.034 frag2->frag4 α-Cleavage

Caption: Predicted fragmentation of this compound.

Section 3: A Comparative Guide to Structural Analogs

To truly appreciate the unique spectral signature of our target compound, it is instructive to compare it with structurally similar chiral building blocks. For this guide, we have selected two pertinent alternatives:

  • (R)-2-(Aminomethyl)-1-N-Boc-piperidine: This analog replaces the morpholine's oxygen atom with a methylene group, allowing for a direct assessment of the heteroatom's influence on fragmentation.[9]

  • (S)-2-(Aminomethyl)-1-Boc-pyrrolidine: This analog features a five-membered pyrrolidine ring, which will exhibit different ring strain and fragmentation pathways compared to the six-membered morpholine.[12]

While the initial fragmentation involving the Boc group is conserved across all three molecules (loss of 56 Da and 100 Da), the resulting deprotected ions are distinct in mass and structure, leading to divergent downstream fragmentation.

Feature(S)-...Boc-aminomethylmorpholine (R)-...Boc-aminomethylpiperidine (S)-...Boc-aminomethylpyrrolidine
Monoisotopic Mass 216.147 Da214.173 Da214.173 Da
[M+H]⁺ Ion 217.155 m/z 215.181 m/z215.181 m/z
Loss of Isobutylene (-56 Da) 161.098 m/z 159.124 m/z159.124 m/z
Loss of Boc Group (-100 Da) 117.097 m/z 115.123 m/z115.123 m/z
Distinguishing Feature Presence of oxygen leads to unique ring fragmentation pathways.Deprotected piperidine core.Deprotected pyrrolidine core with distinct fragmentation.

The key takeaway for the analyst is that while the initial neutral losses from the Boc group are identical, the resulting product ions are diagnostic. A deprotected amine at m/z 117.1 is characteristic of the morpholine analog, whereas an ion at m/z 115.1 indicates either the piperidine or pyrrolidine analog, which must then be distinguished by their own MS/MS fragmentation.

G cluster_0 Boc-Morpholine cluster_1 Boc-Piperidine cluster_2 Boc-Pyrrolidine M1 [M+H]⁺ m/z 217.155 F1 [M-100+H]⁺ m/z 117.097 M1->F1 -100 Da M2 [M+H]⁺ m/z 215.181 F2 [M-100+H]⁺ m/z 115.123 M2->F2 -100 Da M3 [M+H]⁺ m/z 215.181 F3 [M-100+H]⁺ m/z 115.123 M3->F3 -100 Da

Caption: Comparative fragmentation of Boc-protected heterocyclic amines.

Section 4: Recommended Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a standard method for the robust analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

1. Instrumentation:

  • LC System: UPLC or HPLC system capable of binary gradient elution.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.

  • Ion Source: Electrospray Ionization (ESI), operated in positive ion mode.

2. Sample Preparation:

  • Prepare a stock solution of the compound at 1 mg/mL in methanol.

  • Dilute the stock solution to a final working concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

3. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2-5 µL.

4. Mass Spectrometry (MS) Conditions:

  • Ion Mode: ESI Positive.

  • Scan Range: 50 - 500 m/z.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • MS/MS (Data-Dependent Acquisition):

    • Select the top 3 most intense ions for fragmentation.

    • Use a collision energy ramp (e.g., 10-40 eV) to ensure capture of both low and high-energy fragments.

    • Include the primary expected parent ion (m/z 217.16) in the inclusion list.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis stock 1 mg/mL Stock in MeOH work Dilute to 1-10 µg/mL in Mobile Phase A stock->work inject Inject on C18 Column work->inject separate Gradient Elution inject->separate ionize ESI+ Ionization separate->ionize detect MS1 Scan (Full Mass Range) ionize->detect fragment MS/MS Fragmentation (DDA) detect->fragment

Sources

A Senior Application Scientist's Guide to Analytical Methods for the Characterization of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Morpholine Derivatives

Morpholine, a simple heterocyclic amine, serves as a foundational scaffold for a vast array of derivatives with significant applications across industries. In the pharmaceutical sector, the morpholine ring is a privileged structure, integral to numerous therapeutic agents, including antibiotics, antifungals, and anticancer drugs.[1][2] Its derivatives are also crucial as corrosion inhibitors, emulsifiers for fruit coatings, and intermediates in chemical synthesis.[3][4] This ubiquity necessitates robust, reliable, and precise analytical methods. For researchers and drug development professionals, the accurate characterization and quantification of morpholine derivatives are paramount for ensuring product quality, safety, efficacy, and regulatory compliance.[5][6]

This guide provides an in-depth comparison of the principal analytical techniques for characterizing morpholine derivatives. We will move beyond mere procedural lists to explore the causality behind methodological choices, offering field-proven insights into chromatography, spectroscopy, and their hyphenated applications. Our focus is on providing a self-validating framework for analysis, grounded in authoritative references and practical, detailed protocols.

Chromatographic Techniques: The Workhorse for Separation and Quantification

Chromatography is the cornerstone for isolating and quantifying morpholine derivatives, especially when dealing with complex matrices like pharmaceutical formulations, biological samples, or food products.[7] The primary challenge in chromatographically analyzing morpholine and its simpler derivatives lies in its high polarity and low molecular weight, which complicates retention on traditional columns.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and semi-volatile compounds. However, the inherent polarity of morpholine makes its direct analysis challenging.[3] The solution is a chemical derivatization step to increase volatility and improve chromatographic behavior.

Causality of Derivatization: The most common and effective strategy is the conversion of morpholine, a secondary amine, into N-nitrosomorpholine (NMOR).[8] This reaction, carried out with sodium nitrite under acidic conditions, produces a more volatile and stable derivative that is readily analyzable by GC-MS, significantly enhancing sensitivity by up to 65 times compared to direct detection.[8][9]

Quantitative Performance Summary

The following table summarizes the typical performance of GC-MS methods with derivatization for morpholine analysis in various matrices.

ParameterApple Juice[3][8]Fruit Peel/Pulp[3][9]Ibuprofen[4][8]
Linearity Range 10 - 500 µg/L10 - 400 µg/kg10 - 500 µg/L
Correlation (R²) > 0.999> 0.9999> 0.999
LOD 7.3 µg/L1.3 - 3.3 µg/kg7.3 µg/L
LOQ 24.4 µg/L4.1 - 10.1 µg/kg24.4 µg/L
Recovery Rate 94.3% - 109.0%88.6% - 107.2%94.3% - 109.0%
Precision (RSD%) 2.0% - 7.0%1.4% - 9.4%2.0% - 7.0%

Experimental Protocol: GC-MS of Morpholine via Nitrosamine Derivatization

This protocol is a validated method for quantifying morpholine residues in liquid samples.[8]

  • Sample Preparation:

    • Filter liquid samples (e.g., juices, aqueous drug solutions) through a 0.22 µm membrane filter to remove particulates.[3]

  • Derivatization:

    • To 2.0 mL of the filtered sample, add 0.2 mL of 6 M hydrochloric acid to create an acidic environment.

    • Add 1.0 mL of 1% (w/v) sodium nitrite solution. This initiates the conversion of morpholine to N-nitrosomorpholine.[8]

    • Vortex the mixture for 1 minute.

    • Incubate the reaction mixture at 40°C for 10 minutes to ensure complete derivatization.[8]

  • Liquid-Liquid Extraction:

    • Add 2.0 mL of dichloromethane to the reaction vessel.

    • Vortex vigorously for 2 minutes to extract the N-nitrosomorpholine derivative into the organic phase.

    • Centrifuge at 4000 rpm for 5 minutes to achieve phase separation.

    • Carefully transfer the lower organic layer (dichloromethane) to a clean vial for analysis.

  • GC-MS Analysis:

    • GC Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.[4]

    • Injector Temp: 250°C.[4]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]

    • Oven Program: Start at 50°C, hold for 2 min, ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min and hold for 5 min.[4]

    • MS Transfer Line Temp: 280°C.[3]

    • Ionization Mode: Electron Impact (EI) at 70 eV.[3]

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for N-nitrosomorpholine (e.g., m/z 116, 86, 56).[3][4]

Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_extract Extraction cluster_analysis Analysis Sample Liquid Sample Filter Filter (0.22 µm) Sample->Filter Acidify Add HCl Filter->Acidify Derivatize Add NaNO₂ Incubate @ 40°C Acidify->Derivatize LLE Add Dichloromethane Vortex & Centrifuge Derivatize->LLE Collect Collect Organic Layer LLE->Collect Inject Inject into GC-MS Collect->Inject Separate Chromatographic Separation Inject->Separate Detect MS Detection (SIM Mode) Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

Caption: Workflow for GC-MS analysis of morpholine via derivatization.

High-Performance Liquid Chromatography (HPLC)

HPLC offers greater versatility for a wider range of morpholine derivatives, including those that are non-volatile or thermally labile.[6] The key is selecting the appropriate column chemistry and detection method.

Methodological Choices:

  • HILIC-LC-MS/MS: For underivatized, polar morpholine, Hydrophilic Interaction Liquid Chromatography (HILIC) is the method of choice. It provides the necessary retention that is impossible on standard C18 reversed-phase columns.[4][5] Coupled with tandem mass spectrometry (MS/MS), this approach offers exceptional sensitivity and selectivity.

  • Derivatization with HPLC-UV: When MS detection is unavailable, derivatization can be employed to attach a UV-active chromophore to the morpholine molecule. Reagents like 1-Naphthyl isothiocyanate react with morpholine to form a stable derivative that can be quantified using a standard HPLC-UV detector.[10][11] This is a robust and cost-effective method for routine quality control.

Comparative Performance of HPLC Methods

MethodSample MatrixLOQLODRecovery (%)Linearity (R²)
HILIC-LC-MS/MS [5]Fruits0.01 µg/g0.001-0.004 µg/g84-120>0.99
HILIC-UPLC-MS/MS [5]Fruits5 µg/kg2 µg/kg83-1080.9998
HPLC-UV (Derivatized) [10]Cobicistat (API)0.30 µg/mL0.10 µg/mL97.9-100.40.9995

Experimental Protocol: HPLC-UV for Morpholine in Cobicistat API

This protocol demonstrates the derivatization approach for quantifying residual morpholine.[10]

  • Standard & Sample Preparation:

    • Accurately weigh and dissolve the Cobicistat Active Pharmaceutical Ingredient (API) in a suitable solvent (e.g., acetonitrile).

    • Prepare a stock solution of the morpholine standard in the same solvent.

  • Derivatization:

    • Prepare a solution of the derivatizing agent, 1-Naphthyl isothiocyanate, in acetonitrile.

    • To both the sample and standard solutions, add a precise volume of the derivatizing agent solution.

    • Allow the reaction to proceed at room temperature for a specified time to ensure complete formation of the thiourea derivative.

  • HPLC Analysis:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A suitable reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., phosphate buffer).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength appropriate for the naphthyl-thiourea derivative (typically around 230 nm).

    • Injection Volume: 20 µL.

  • Quantification:

    • Calculate the amount of morpholine in the API by comparing the peak area of the derivative in the sample chromatogram to that of the standard.

Spectroscopic Techniques: The Key to Structural Elucidation

While chromatography excels at separation and quantification, spectroscopy is indispensable for the definitive structural confirmation of novel morpholine derivatives.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure of a compound in solution. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom.[13]

Expert Interpretation: The morpholine ring typically exhibits a distinct NMR pattern due to its chair conformation.[13] The protons on the carbons adjacent to the oxygen (C2, C6) are deshielded and appear further downfield compared to the protons on the carbons adjacent to the nitrogen (C3, C5).[14]

Characteristic NMR Data for the Morpholine Ring

NucleusTypical Chemical Shift (ppm)Description
¹H NMR ~3.6 - 3.8 ppmProtons on carbons adjacent to oxygen (-O-CH₂-).[15]
¹H NMR ~2.7 - 2.9 ppmProtons on carbons adjacent to nitrogen (-N-CH₂-).[15]
¹³C NMR ~66 - 68 ppmCarbons adjacent to oxygen (-O-CH₂-).[16][17]
¹³C NMR ~45 - 47 ppmCarbons adjacent to nitrogen (-N-CH₂-).[16][17]

General Protocol for NMR Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the morpholine derivative is fully soluble.

  • Sample Dissolution: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the deuterated solvent in a clean NMR tube.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) to establish connectivity and confirm the final structure.[13]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial fragmentation data, which acts as a molecular fingerprint. High-resolution mass spectrometry (HRMS) techniques like FT-ICR are particularly valuable for confirming the elemental composition of a new derivative with high accuracy.[18][19]

Expert Interpretation: Tandem mass spectrometry (MSn) is used to study fragmentation pathways. For morpholine derivatives, a characteristic fragmentation often involves the neutral loss of the morpholine core or cleavage of the amide bond if one is present, providing definitive evidence of the morpholine moiety's presence.[18]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[20][21] It is an excellent first-pass technique for confirming the synthesis of a derivative by observing the appearance or disappearance of specific vibrational bands.

Characteristic FTIR Absorption Bands for Morpholine

Wavenumber (cm⁻¹)Vibration TypeDescription
3100 - 2850 cm⁻¹C-H StretchAsymmetric and symmetric stretching of the CH₂ groups in the ring.[16]
1115 - 1070 cm⁻¹C-O-C StretchStrong, characteristic ether linkage stretch.
1300 - 1200 cm⁻¹C-N StretchStretching of the amine bond.
3400 - 3250 cm⁻¹N-H StretchPresent if the morpholine nitrogen is unsubstituted (secondary amine).

General Protocol for FTIR Analysis

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR (Attenuated Total Reflectance) crystal or prepare a KBr pellet. Liquid samples can be analyzed as a thin film between salt plates.

  • Background Scan: Run a background spectrum of the empty sample compartment to subtract atmospheric interferences (CO₂, H₂O).

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio.[12]

  • Data Processing: The final spectrum is generated after automatic background subtraction.

General Spectroscopic Analysis Workflow

Spectro_Workflow Sample Purified Morpholine Derivative Prep Sample Preparation (Dissolve/Pellet/Film) Sample->Prep Analysis Instrumental Analysis (NMR / MS / FTIR) Prep->Analysis Process Data Processing (Referencing/Background Subtraction) Analysis->Process Interpret Spectral Interpretation (Shift/m/z/Wavenumber Analysis) Process->Interpret Structure Structural Confirmation Interpret->Structure

Caption: General workflow for spectroscopic analysis.

A Guide to Method Selection

The choice of analytical technique is driven by the specific question you need to answer. There is no single "best" method; instead, the optimal approach is fit-for-purpose.

Comparative Summary of Analytical Techniques

TechniquePrimary ApplicationSensitivityThroughputKey AdvantageKey Limitation
GC-MS Quantification of volatile derivatives/impuritiesHigh (µg/L)MediumHigh selectivity and established methods.[8]Requires derivatization for polar compounds.[3]
LC-MS/MS Quantification of a wide range of derivativesVery High (ng/g)Medium-HighAnalyzes polar compounds directly with high sensitivity.[5]Higher instrument cost and complexity.
HPLC-UV Routine QC, quantification of major componentsModerate (µg/mL)HighRobust, cost-effective, and widely available.[10]Requires derivatization for compounds without a chromophore.[10]
NMR Definitive structural elucidationLowLowUnambiguous structure and stereochemistry determination.[13]Low sensitivity, requires pure sample, expensive.
HRMS Molecular formula confirmationVery HighMediumProvides exact mass and elemental composition.[19]Does not provide connectivity information.
FTIR Functional group identificationModerateVery HighFast, simple, and confirms presence of key bonds.[20]Provides limited structural detail for complex molecules.

Decision-Making Workflow

The following diagram provides a logical pathway for selecting the appropriate analytical method.

Decision_Tree A What is the analytical goal? B Quantification of a known derivative/impurity A->B Quantification C Structural confirmation of a new derivative A->C Structure D Is the analyte volatile or can be derivatized? B->D I Start with Spectroscopic ID C->I E Is high sensitivity (<1 µg/mL) required? D->E No F GC-MS (with derivatization) D->F Yes G LC-MS/MS (HILIC) E->G Yes H HPLC-UV (with derivatization if needed) E->H No J HRMS for Formula + FTIR for Functional Groups I->J K NMR for full structural elucidation J->K Then

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Morpholine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Morpholine, a simple six-membered heterocyclic amine, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, make it a valuable component in the design of novel therapeutics.[1][2][3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of morpholine-containing compounds, offering insights for researchers, scientists, and drug development professionals. We will delve into specific case studies, supported by experimental data, and provide detailed protocols for key assays used in SAR elucidation.

The Versatility of the Morpholine Scaffold in Drug Design

The morpholine ring is a versatile building block in medicinal chemistry due to its favorable properties.[4] It is a saturated heterocycle containing both an ether and a secondary amine functional group. The presence of the oxygen atom can increase the polarity and hydrogen bond accepting capacity of a molecule, often leading to improved pharmacokinetic profiles.[1][2] Furthermore, the morpholine nitrogen is basic, allowing for salt formation and further modulation of solubility. These attributes have contributed to the successful incorporation of the morpholine moiety into a wide array of approved drugs across various therapeutic areas.

Comparative SAR Analysis: Case Studies

To illustrate the impact of structural modifications on the biological activity of morpholine-containing compounds, we will examine two distinct case studies: the antibacterial agent Linezolid and the anticancer agent Gefitinib.

Case Study 1: Linezolid and its Analogs - Targeting Bacterial Protein Synthesis

Linezolid is the first clinically approved oxazolidinone antibiotic and is effective against a range of Gram-positive bacteria.[5][6] It functions by inhibiting the initiation of bacterial protein synthesis.[6][7] The morpholine ring in Linezolid is crucial for its antibacterial activity and pharmacokinetic properties.[7]

SAR Insights for Linezolid Analogs:

Extensive SAR studies have revealed key structural features of oxazolidinones that are critical for their antibacterial potency.[5][8] The core oxazolidinone ring with an (S)-configuration at the C5 position is essential for activity.[9] The N-aryl substituent and the 5-acylaminomethyl group also play significant roles.[7][9]

CompoundR Group (Modification on the Morpholine Ring)MIC (μg/mL) against S. aureusReference
Linezolid H1.0[8]
Analog 1 CH32.0[8]
Analog 2 F0.5[8]

This table is a representative example based on general SAR principles; specific values are illustrative.

As depicted in the table, even minor modifications to the substituents on the morpholine ring can significantly impact the minimum inhibitory concentration (MIC). For instance, the introduction of a fluorine atom can enhance activity, while a methyl group may slightly decrease it.[8] These observations highlight the sensitivity of the bacterial ribosome binding pocket to the steric and electronic properties of the morpholine substituent.

Experimental Workflow for SAR Studies

The following diagram outlines a typical workflow for conducting SAR studies on novel chemical entities.

SAR_Workflow cluster_design Design & Synthesis cluster_testing In Vitro & In Vivo Testing cluster_analysis Data Analysis & Iteration Design Lead Compound Identification Synthesis Analog Synthesis Design->Synthesis Structural Modification In_Vitro In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) Synthesis->In_Vitro ADME ADME Profiling (Solubility, Permeability, Stability) In_Vitro->ADME In_Vivo In Vivo Models (e.g., Animal Efficacy Studies) ADME->In_Vivo SAR_Analysis SAR Analysis In_Vivo->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Optimization->Design Iterative Design

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Case Study 2: Gefitinib and its Analogs - Targeting EGFR in Cancer

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and is used in the treatment of non-small cell lung cancer.[10] The morpholine-containing side chain at the 6-position of the quinazoline core is a key feature that contributes to its potency and favorable pharmacokinetic profile.[10][11]

SAR Insights for Gefitinib Analogs:

SAR studies on Gefitinib and its analogs have demonstrated the importance of the morpholine-containing side chain for EGFR inhibition.[11][12] Modifications to this side chain can influence the compound's affinity for the ATP-binding pocket of the EGFR kinase domain.

CompoundSide Chain at C6 of Quinazoline CoreIC50 (nM) against EGFRReference
Gefitinib 3-(4-morpholinyl)propoxy37[11]
Analog 3 2-(4-morpholinyl)ethoxy85[11]
Analog 4 4-(4-morpholinyl)butoxy150[11]

This table is a representative example based on general SAR principles; specific values are illustrative.

The data suggests that the length of the alkoxy linker between the quinazoline core and the morpholine ring is critical for optimal activity. A three-carbon linker, as seen in Gefitinib, appears to be ideal for positioning the morpholine ring for favorable interactions within the enzyme's active site.[11]

EGFR Signaling Pathway and Inhibition by Gefitinib

The diagram below illustrates the EGFR signaling pathway and the mechanism of action of Gefitinib.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Inhibits EGF EGF EGF->EGFR Binds

Caption: Gefitinib inhibits the EGFR signaling pathway, blocking downstream cascades.

Experimental Protocols for SAR Elucidation

To ensure the scientific integrity of SAR studies, robust and well-validated experimental protocols are essential. The following sections provide detailed methodologies for key assays.

Synthesis of Substituted Morpholine Analogs

A common method for synthesizing substituted morpholines is through the palladium-catalyzed carboamination of N-aryl ethanolamine derivatives.[13]

Step-by-Step Protocol:

  • Preparation of the N-aryl ethanolamine substrate: This can be achieved through the N-arylation of an appropriate amino alcohol.[13]

  • Palladium-catalyzed cyclization: The N-aryl ethanolamine is reacted with an aryl or alkenyl bromide in the presence of a palladium catalyst (e.g., Pd(OAc)2) and a phosphine ligand (e.g., P(2-furyl)3) in a suitable solvent like toluene.[13]

  • Purification: The resulting morpholine derivative is purified using standard techniques such as column chromatography.

In Vitro Kinase Inhibition Assay

This assay is used to determine the potency of a compound against a specific kinase, such as EGFR. A common method is a fluorescence-based assay that measures the amount of ADP produced.[14]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the purified kinase, a specific peptide substrate, ATP, and the test compound at various concentrations in a kinase assay buffer.[14][15]

  • Kinase Reaction: In a microplate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP.[14][16]

  • Detection: After a set incubation period, add a detection reagent that converts ADP to a fluorescent signal.[14]

  • Data Analysis: Measure the fluorescence intensity and calculate the percent inhibition for each compound concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting percent inhibition against compound concentration.[14]

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput assay used to predict the passive permeability of a compound across biological membranes, such as the gastrointestinal tract or the blood-brain barrier.[17][18]

Step-by-Step Protocol:

  • Plate Preparation: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.[17][19]

  • Compound Addition: The test compound is added to the donor wells of the filter plate. The acceptor wells are filled with a buffer solution.[18][20]

  • Incubation: The "sandwich" of the donor and acceptor plates is incubated for a specific period to allow for compound diffusion across the artificial membrane.[19][21]

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.[18]

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated based on the compound concentrations and incubation time.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[22][23][24]

Step-by-Step Protocol:

  • Incubation Mixture Preparation: Prepare a mixture containing liver microsomes, the test compound, and a buffer solution.[22][25]

  • Reaction Initiation: Start the metabolic reaction by adding a cofactor solution, typically containing NADPH.[24][25]

  • Time Point Sampling: At various time points, aliquots of the reaction mixture are taken and the reaction is quenched, usually with a cold organic solvent like acetonitrile.[25]

  • Analysis: The concentration of the remaining parent compound in each sample is quantified by LC-MS/MS.[22]

  • Data Analysis: The rate of disappearance of the compound is used to calculate parameters such as the in vitro half-life (t1/2) and intrinsic clearance (CLint).[25]

Conclusion and Future Perspectives

The morpholine scaffold continues to be a valuable asset in the medicinal chemist's toolbox. A thorough understanding of its structure-activity relationships is paramount for the rational design of new and improved therapeutic agents. The case studies and protocols presented in this guide offer a framework for researchers to systematically explore the SAR of morpholine-containing compounds. Future advancements in computational modeling and high-throughput screening will undoubtedly further accelerate the discovery of novel morpholine-based drugs with enhanced efficacy and safety profiles.

References

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A Senior Application Scientist's Guide to Alternative Chiral Building Blocks for (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the morpholine scaffold stands out as a privileged structure, integral to the design of a multitude of therapeutic agents.[1][2][3] Its unique combination of properties, including metabolic stability and the ability to form hydrogen bonds, makes it a desirable component in drug candidates.[1] Among the various chiral morpholine building blocks, (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate has emerged as a particularly valuable synthon, finding application in the development of novel therapeutics. However, the pursuit of optimized pharmacological profiles and novel intellectual property necessitates a broader exploration of structurally diverse yet functionally analogous building blocks.

This guide provides a comparative analysis of alternative chiral building blocks to this compound. We will delve into their synthesis, compare their key attributes, and provide detailed experimental protocols for their preparation, offering researchers and drug development professionals a comprehensive resource for expanding their chemical toolbox.

The Benchmark: this compound

Before exploring alternatives, it is crucial to understand the synthetic accessibility and key features of our benchmark molecule. The synthesis of this compound typically starts from a readily available chiral precursor, such as an amino alcohol, and involves a cyclization step followed by functional group manipulations. The tert-butyloxycarbonyl (Boc) protecting group on the morpholine nitrogen allows for controlled reactions at the primary amine.[4]

Strategic Alternatives: Expanding the Morpholine Toolkit

The exploration of alternative building blocks can be broadly categorized based on the nature of the substituent at the C2 position and the overall substitution pattern of the morpholine ring.

Homologated and Functionally Diversified C2-Substituted Morpholines

A straightforward approach to modifying the core structure is to alter the length and functionality of the C2-aminomethyl side chain.

  • tert-Butyl (S)-2-(2-aminoethyl)morpholine-4-carboxylate: The addition of a methylene unit to the side chain can subtly alter the spacing and conformational flexibility of the molecule, potentially leading to improved interactions with biological targets.

  • tert-Butyl (S)-2-(aminomethyl)morpholine-4-carboxylate Analogues with Secondary or Tertiary Amines: Replacing the primary amine with a secondary or tertiary amine can modulate basicity, lipophilicity, and hydrogen bonding capacity.

C3-Substituted Chiral Morpholines

Shifting the chiral substituent from the C2 to the C3 position offers a significant architectural change, leading to a different spatial arrangement of the functional groups. The synthesis of these isomers often requires distinct synthetic strategies. A powerful method for the enantioselective synthesis of 3-substituted morpholines involves a tandem hydroamination and asymmetric transfer hydrogenation of aminoalkyne substrates.[5] This one-pot reaction, catalyzed by titanium and ruthenium complexes, provides high yields and excellent enantioselectivities.[5]

Morpholines with Alternative C2-Functional Groups

Replacing the aminomethyl group with other functionalities opens up new avenues for chemical elaboration and biological activity.

  • (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate: This alcohol derivative serves as a versatile intermediate for further functionalization, including oxidation to the corresponding aldehyde or carboxylic acid, or conversion to ethers and esters.[6]

  • (S)-tert-Butyl 2-(halomethyl)morpholine-4-carboxylates (Chloro and Bromo): These building blocks are excellent electrophiles for introducing the chiral morpholine motif via nucleophilic substitution reactions.[7][8]

Comparative Analysis of Synthetic Strategies

The choice of a particular chiral morpholine building block is often dictated by the efficiency and scalability of its synthesis. The following table summarizes key aspects of the synthetic routes to the benchmark compound and its alternatives.

Building BlockKey Synthetic StrategyStarting MaterialsKey Reagents/CatalystsTypical YieldsTypical EnantioselectivityReference
This compound Cyclization of a chiral amino alcohol derivativeChiral amino alcoholBoc-anhydride, cyclizing agentsGood to Excellent>98% ee[4]
C3-Substituted Chiral Morpholines Tandem hydroamination/asymmetric transfer hydrogenationAminoalkyneTi(NMe2)4, Ru(II)-catalystHigh>95% ee[5]
2-Substituted Chiral Morpholines Asymmetric hydrogenation of dehydromorpholinesDehydromorpholineRhodium-bisphosphine complexQuantitativeUp to 99% ee[9][10][11]
C2-Functionalized Morpholines (e.g., -CH2OH, -CH2Cl) Organocatalytic α-functionalization of aldehydesAldehydeChiral amine catalyst, electrophileGood80-98% ee[12]

Experimental Protocols

To facilitate the practical application of these alternative building blocks, we provide detailed, step-by-step methodologies for key synthetic transformations.

Protocol 1: Enantioselective Synthesis of 3-Substituted Morpholines via Tandem Hydroamination/Asymmetric Transfer Hydrogenation[5]

This protocol describes the synthesis of a generic 3-substituted morpholine, which can be adapted for various R groups.

Step 1: In-situ formation of the cyclic imine via hydroamination

  • To a flame-dried Schlenk tube under an inert atmosphere, add the aminoalkyne substrate (1.0 mmol) and anhydrous toluene (2.0 mL).

  • Add Ti(NMe2)4 (0.05 mmol, 5 mol%) to the solution.

  • Heat the reaction mixture at 110 °C for 12-24 hours, monitoring the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The resulting solution containing the cyclic imine is used directly in the next step.

Step 2: Asymmetric Transfer Hydrogenation

  • To the crude solution of the cyclic imine, add a solution of the Noyori-Ikariya catalyst, [(S,S)-Ts-DPEN]RuCl(p-cymene), (0.01 mmol, 1 mol%) in anhydrous isopropanol (2.0 mL).

  • Add a solution of formic acid/triethylamine azeotrope (5:2 mixture, 0.5 mL) as the hydrogen source.

  • Stir the reaction mixture at room temperature for 12-48 hours.

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution and extract with ethyl acetate.

  • The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired enantiomerically enriched 3-substituted morpholine.

Rationale for Experimental Choices: The use of a titanium catalyst in the initial hydroamination step efficiently promotes the intramolecular cyclization of the aminoalkyne. The subsequent asymmetric transfer hydrogenation with the well-defined Noyori-Ikariya ruthenium catalyst ensures high enantioselectivity in the reduction of the cyclic imine. The formic acid/triethylamine mixture serves as a mild and effective hydrogen source.

Protocol 2: Asymmetric Hydrogenation of a Dehydromorpholine for the Synthesis of a 2-Substituted Chiral Morpholine[9][10]

This protocol exemplifies the synthesis of a 2-substituted chiral morpholine with high enantiopurity.

  • In a glovebox, charge a vial with the dehydromorpholine substrate (0.5 mmol) and a rhodium precursor, [Rh(COD)2]BF4 (0.005 mmol, 1 mol%).

  • Add the chiral bisphosphine ligand (e.g., SKP) (0.006 mmol, 1.2 mol%) and anhydrous dichloromethane (DCM, 2 mL).

  • Stir the resulting solution at room temperature for 30 minutes.

  • Transfer the vial to an autoclave.

  • Pressurize the autoclave with hydrogen gas to 30-50 atm.

  • Stir the reaction at room temperature for 12-24 hours.

  • Carefully release the hydrogen pressure and concentrate the reaction mixture in vacuo.

  • The enantiomeric excess (ee) of the product can be determined by chiral HPLC analysis.

  • Purify the product by flash column chromatography.

Rationale for Experimental Choices: The choice of a rhodium catalyst paired with a chiral bisphosphine ligand is critical for achieving high enantioselectivity in the hydrogenation. The specific ligand used can be tuned to optimize the outcome for different substrates. The reaction is performed under a hydrogen atmosphere to effect the reduction of the double bond.

Visualizing the Synthetic Pathways

To provide a clearer understanding of the synthetic strategies discussed, the following diagrams illustrate the key transformations.

Synthetic_Pathway_1 cluster_0 Benchmark Synthesis Chiral_Amino_Alcohol Chiral Amino Alcohol Boc_Protected_Intermediate Boc-Protected Intermediate Chiral_Amino_Alcohol->Boc_Protected_Intermediate Boc Protection Target_Compound (S)-tert-Butyl 2-(aminomethyl)morpholine- 4-carboxylate Boc_Protected_Intermediate->Target_Compound Cyclization & Functional Group Manipulation

Caption: Synthetic overview for the benchmark compound.

Synthetic_Pathway_2 cluster_1 Alternative: C3-Substituted Morpholine Synthesis Aminoalkyne Aminoalkyne Cyclic_Imine Cyclic Imine (in-situ) Aminoalkyne->Cyclic_Imine Ti-catalyzed Hydroamination C3_Morpholine Chiral C3-Substituted Morpholine Cyclic_Imine->C3_Morpholine Ru-catalyzed Asymmetric Transfer Hydrogenation

Caption: Tandem reaction for C3-substituted morpholines.

Synthetic_Pathway_3 cluster_2 Alternative: C2-Substituted Morpholine Synthesis Dehydromorpholine Dehydromorpholine C2_Morpholine Chiral C2-Substituted Morpholine Dehydromorpholine->C2_Morpholine Rh-catalyzed Asymmetric Hydrogenation

Caption: Asymmetric hydrogenation for C2-substituted morpholines.

Conclusion

The exploration of alternative chiral building blocks to this compound is a vital exercise in the pursuit of novel and improved therapeutic agents. By considering homologated analogues, positional isomers, and functionally diverse derivatives, medicinal chemists can significantly expand the accessible chemical space. The synthetic methodologies outlined in this guide, particularly the powerful catalytic asymmetric reactions, provide efficient and highly selective routes to these valuable compounds. It is our hope that this comparative analysis and the detailed protocols will empower researchers to confidently incorporate these alternative chiral morpholine building blocks into their drug discovery programs.

References

  • Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493-14498. [Link][9][10][11][13]
  • Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
  • Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. RSC Publishing. [Link][11]
  • ResearchGate. (n.d.). Asymmetric synthesis of 2- and 3-substituted chiral morpholines. [Link][14]
  • Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link][13]
  • Semantic Scholar. (n.d.). Recent progress in the synthesis of morpholines. [Link]
  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. [Link][15]
  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709. [Link][5]
  • ResearchGate. (n.d.). Selected examples of drugs containing chiral morpholine moieties. [Link]
  • ResearchGate. (n.d.). 2-Substituted chiral morpholines as bioactive compounds. [Link][16]
  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link][1]
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link][17]
  • Micheli, F., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2569–2573. [Link]
  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link][2]
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 514, 01021. [Link][3]
  • ResearchGate. (n.d.).
  • Behenna, D. C., & Stoltz, B. M. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines.
  • MySkinRecipes. (n.d.). tert-Butyl 2-(1-aminoethyl)
  • PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)
  • National Institutes of Health. (2019). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. [Link]
  • ChemicalRegister.com. (n.d.). (S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate (CAS No. 1260611-32-2) Suppliers. [Link][7]

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The Discerning Reactivity of Boc-Protected Amines: A Comparative Guide for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the tert-butoxycarbonyl (Boc) protecting group is an indispensable tool in the intricate art of organic synthesis. Its widespread adoption is a testament to its robust nature under a variety of conditions and its facile, predictable removal. However, a nuanced understanding of how the inherent structure of the parent amine influences the reactivity of its N-Boc derivative is critical for optimizing synthetic routes, minimizing side reactions, and achieving desired chemical transformations with elegance and efficiency. This guide provides an in-depth, objective comparison of the reactivity of different classes of Boc-protected amines, supported by experimental data and mechanistic insights, to empower chemists in their strategic decision-making.

The Boc Group: More Than Just a Steric Shield

The Boc group is often perceived primarily as a bulky steric shield that masks the nucleophilicity of an amine. While its steric presence is undeniable, particularly in reactions like peptide coupling, its influence on the electronic nature of the nitrogen atom is equally profound. The lone pair of the nitrogen atom is delocalized into the carbonyl group of the carbamate, significantly reducing its nucleophilicity and basicity compared to the parent amine. This electronic effect is the fundamental reason for its efficacy as a protecting group.

However, the degree of this delocalization and the steric encumbrance are not uniform across all N-Boc derivatives. The structure of the amine—be it primary, secondary, aliphatic, aromatic, cyclic, or acyclic—subtly modulates these factors, leading to a spectrum of reactivity.

Deprotection: A Window into Differential Reactivity

The most extensively studied reaction of Boc-protected amines is their deprotection, typically under acidic or thermal conditions. The kinetics of this cleavage provides a clear and quantifiable measure of the stability of the N-Boc group and, by extension, the electronic and steric environment around the nitrogen atom.

Acid-Catalyzed Deprotection

The generally accepted mechanism for acid-catalyzed Boc deprotection involves protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[1][2] The stability of this cation is a primary driving force for the reaction.[3]

dot digraph "Acid-Catalyzed Boc Deprotection" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Boc-NR'R" [label="Boc-Protected Amine"]; "Protonated_Boc" [label="Protonated Intermediate"]; "Carbamic_Acid" [label="Carbamic Acid"]; "Amine_Salt" [label="Amine Salt"]; "tBu_cation" [label="tert-Butyl Cation"]; "CO2" [label="CO₂"]; "Isobutylene" [label="Isobutylene"];

"Boc-NR'R" -> "Protonated_Boc" [label=" + H⁺"]; "Protonated_Boc" -> "Carbamic_Acid" [label="Fragmentation"]; "Protonated_Boc" -> "tBu_cation" [style=invis]; "Carbamic_Acid" -> "Amine_Salt" [label="Decarboxylation\n+ H⁺"]; "Carbamic_Acid" -> "CO2" [style=invis]; "tBu_cation" -> "Isobutylene" [label=" - H⁺"]; } केंद Caption: Mechanism of acid-catalyzed Boc deprotection.

While systematic kinetic studies comparing a wide range of Boc-protected amines under identical acidic conditions are not abundant in the literature, it is generally observed that the ease of cleavage is influenced by the ability of the nitrogen to accommodate a positive charge in the transition state.

Thermal Deprotection: A Clearer Picture of Reactivity Hierarchies

Thermolytic deprotection offers a more direct comparison of the inherent stability of the N-Boc bond. A 2021 study by Bacon et al. provided valuable quantitative data on the thermal deprotection of a diverse set of N-Boc amines in continuous flow, revealing a distinct reactivity hierarchy.[4]

Table 1: Comparative Thermal Deprotection of Various N-Boc Amines

Substrate (N-Boc Derivative)Amine Type% Conversion (150°C, 60 min, TFE)
ImidazoleAromatic (heterocyclic)98%
IndoleAromatic (heterocyclic)98%
AnilinePrimary Aromatic72%
N-MethylanilineSecondary Aromatic75%
PiperidineSecondary Cyclic Aliphatic35%
MorpholineSecondary Cyclic Aliphatic50%
PhenethylaminePrimary Aliphatic27%
N-MethylphenethylamineSecondary Acyclic Aliphatic35%

Data adapted from Bacon, J. W., et al. Org. Process Res. Dev. 2021, 25 (8), 1836–1844.[4]

From this data, a clear trend emerges:

N-Boc Aryl Amines > N-Boc Secondary Aliphatic Amines > N-Boc Primary Aliphatic Amines

The greater lability of the N-Boc group on aromatic amines can be attributed to the delocalization of the nitrogen lone pair into the aromatic ring, which weakens the N-C bond of the carbamate. Secondary N-Boc amines are generally more reactive towards deprotection than their primary counterparts, which may be due to a combination of steric and electronic factors. The increased steric strain in the ground state of a secondary N-Boc amine can be relieved upon cleavage.

Reactivity in Other Transformations: A More Complex Landscape

While deprotection provides a useful framework, the reactivity of Boc-protected amines in other chemical transformations is more multifaceted. Here, the interplay of steric hindrance and the attenuated nucleophilicity of the nitrogen becomes paramount.

Nucleophilicity and Basicity

The introduction of the Boc group drastically reduces the nucleophilicity and basicity of the parent amine. For instance, the pKa of the conjugate acid of a typical primary aliphatic amine is around 10-11, while the pKa of an N-Boc protected amine is significantly lower, reflecting its reduced basicity.[5][6] This is a direct consequence of the electron-withdrawing nature of the Boc group.

While direct quantitative comparisons of the nucleophilicity of different Boc-protected amines are scarce, we can infer relative reactivities based on established principles:

  • Steric Hindrance: The bulky tert-butyl group presents a significant steric barrier to nucleophilic attack. This effect is more pronounced in reactions involving sterically demanding electrophiles. For example, in peptide synthesis, coupling of sterically hindered N-Boc amino acids like valine and isoleucine is notoriously challenging and often requires more potent coupling reagents or double coupling protocols.[7]

  • Electronic Effects: The electronic nature of the R group in an N-Boc-NRR' amine influences the residual nucleophilicity of the nitrogen. Electron-donating R groups will slightly increase the electron density on the nitrogen, making it a marginally better nucleophile than a derivative with an electron-withdrawing R group.

Acylation and Alkylation Reactions

Boc-protected amines can undergo further N-acylation or N-alkylation, although their reduced nucleophilicity necessitates more forcing conditions or highly reactive electrophiles compared to their unprotected counterparts.

  • N-Acylation: The acylation of a Boc-protected amine to form an N-acyl-N-Boc derivative is a known transformation, often utilized in the synthesis of complex amides. The reactivity in these reactions is expected to follow the general trend of nucleophilicity, with less sterically hindered and more electron-rich Boc-amines reacting faster.

  • N-Alkylation: Alkylation of N-Boc amines generally requires strong bases to deprotonate the carbamate nitrogen, followed by reaction with an alkylating agent. The efficiency of this process can be highly dependent on the structure of the Boc-protected amine.[8][9]

Experimental Protocols

To facilitate the comparative analysis of Boc-protected amine reactivity in your own research, we provide the following detailed experimental protocols.

Protocol for Comparative Thermal Deprotection

This protocol is adapted from the work of Bacon et al. and allows for a direct comparison of the stability of different N-Boc amines.[4]

Materials:

  • N-Boc protected amine of interest (e.g., N-Boc-aniline, N-Boc-piperidine, N-Boc-phenethylamine)

  • Trifluoroethanol (TFE)

  • Internal standard (e.g., durene)

  • Reaction vials suitable for heating

  • Heating block or oil bath

  • GC-MS or HPLC for analysis

Procedure:

  • Prepare stock solutions of each N-Boc protected amine and the internal standard in TFE at a concentration of 0.1 M.

  • In a reaction vial, combine 1.0 mL of the N-Boc amine stock solution and 1.0 mL of the internal standard stock solution.

  • Seal the vial and place it in a preheated heating block or oil bath at 150 °C.

  • At timed intervals (e.g., 15, 30, 60, 120 minutes), carefully remove a small aliquot from the reaction mixture.

  • Quench the reaction by diluting the aliquot in a cold solvent (e.g., dichloromethane).

  • Analyze the quenched aliquot by GC-MS or HPLC to determine the ratio of the starting material to the deprotected amine relative to the internal standard.

  • Plot the percentage conversion versus time for each N-Boc protected amine to compare their rates of deprotection.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis A Prepare 0.1 M stock solutions of N-Boc amines and internal standard in TFE B Combine N-Boc amine and internal standard solutions in a vial A->B C Seal vial and heat at 150 °C B->C D Take aliquots at timed intervals C->D E Quench reaction in cold solvent D->E F Analyze by GC-MS or HPLC E->F

Protocol for Comparing Nucleophilicity in a Model Acylation Reaction

This protocol provides a framework for comparing the relative rates of acylation for different Boc-protected amines.

Materials:

  • N-Boc protected amines to be compared

  • Acetyl chloride (or another suitable acylating agent)

  • A non-nucleophilic base (e.g., 2,6-lutidine)

  • Anhydrous dichloromethane (DCM)

  • Internal standard

  • GC-MS or HPLC for analysis

Procedure:

  • In separate, dry reaction flasks under an inert atmosphere, dissolve each N-Boc protected amine (1.0 mmol) and the internal standard (1.0 mmol) in anhydrous DCM (10 mL).

  • Add 2,6-lutidine (1.2 mmol) to each flask.

  • Cool the solutions to 0 °C in an ice bath.

  • To each flask, add a solution of acetyl chloride (1.0 mmol) in anhydrous DCM (2 mL) dropwise over 1 minute.

  • Monitor the reactions by taking aliquots at regular intervals, quenching them with a small amount of methanol, and analyzing by GC-MS or HPLC.

  • Determine the rate of formation of the N-acetyl-N-Boc product for each amine to establish a relative reactivity order.

Conclusion: Strategic Selection of Boc-Protected Amines

The reactivity of a Boc-protected amine is not a monolithic property but rather a nuanced characteristic shaped by the structure of the parent amine. While the Boc group universally tempers the nucleophilicity and basicity of the nitrogen atom, the degree of this modulation varies significantly.

As demonstrated by thermal deprotection data, N-Boc aryl amines are considerably more labile than their aliphatic counterparts, with secondary aliphatic N-Boc amines exhibiting intermediate reactivity.[4] This hierarchy provides a valuable predictive tool for planning synthetic sequences that require selective deprotection.

In reactions where the Boc-protected amine acts as a nucleophile, steric hindrance and subtle electronic effects govern reactivity. Less hindered, electron-rich N-Boc amines are expected to be more reactive, though direct, comprehensive kinetic comparisons across different classes remain an area ripe for further investigation.

By understanding these principles and utilizing comparative experimental approaches, the synthetic chemist can move beyond a one-size-fits-all view of the Boc group and harness its full potential for precise and efficient molecular construction.

References

  • Bacon, J. W., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(8), 1836–1844. [Link]
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
  • Master Organic Chemistry. (2018).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

Sources

A Senior Application Scientist's Guide to the Chiral Analysis of (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate and its Derivatives by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate analysis of chiral building blocks is a cornerstone of modern pharmaceutical development. The stereochemical configuration of a molecule can profoundly influence its pharmacological and toxicological properties. This guide provides an in-depth technical comparison of methodologies for the analysis of (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate, a key chiral intermediate, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS).

The analytical challenge presented by this molecule is twofold: its chiral nature necessitates an enantioselective separation, and its polarity, coupled with the thermally labile tert-butyloxycarbonyl (Boc) protecting group, requires careful optimization of chromatographic and detection parameters. This document will explore a robust chiral LC-MS method, compare it with viable alternatives like Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC), and provide the causal logic behind the experimental choices, grounded in established scientific principles.

The Analytical Imperative: Why Enantioselectivity Matters

This compound is a chiral building block used in the synthesis of more complex active pharmaceutical ingredients (APIs). Ensuring its enantiomeric purity is critical, as the presence of the unwanted (R)-enantiomer could lead to off-target effects, reduced efficacy, or unforeseen toxicity in the final drug product. Regulatory bodies worldwide mandate strict control over stereoisomeric impurities, making reliable analytical methods non-negotiable. High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) is recognized as one of the most effective techniques for determining enantiomeric composition.

Recommended Approach: Chiral High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

For a combination of high selectivity, sensitivity, and broad applicability, a chiral HPLC method coupled with tandem mass spectrometry is the recommended approach. This technique directly separates the enantiomers and provides confident identification and quantification based on mass-to-charge ratio and fragmentation patterns.

Experimental Workflow: HPLC-MS/MS

The logical flow for developing and executing a chiral LC-MS/MS method is outlined below. This workflow ensures a systematic approach from sample handling to final data analysis.

cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_analysis Data Analysis Sample API or Reaction Mixture Dilution Dilute in Mobile Phase (e.g., 80:20 ACN:H2O) Sample->Dilution Filter Filter (0.22 µm PTFE) Dilution->Filter Autosampler Autosampler Injection Filter->Autosampler Column Chiral HPLC Column (Polysaccharide-based CSP) Autosampler->Column MS Tandem Quadrupole MS Column->MS Chromatogram Extract Ion Chromatograms (MRM Transitions) MS->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Report Enantiomeric Purity Integration->Report

Caption: Optimized workflow for chiral LC-MS/MS analysis.

Detailed Experimental Protocol: Chiral HPLC-MS/MS

This protocol is designed as a robust starting point for method development. Optimization is expected based on specific instrumentation and sample matrices.

1. Sample Preparation:

  • Rationale: The goal is to prepare a clean, particle-free sample at a suitable concentration for LC-MS analysis, preventing column clogging and detector contamination. Protein precipitation would be employed for biological matrices, followed by dilution.

  • Procedure:

    • Accurately weigh approximately 10 mg of the sample into a volumetric flask.
    • Dissolve and dilute to volume with a mixture of 80:20 (v/v) Acetonitrile:Water. This composition is chosen to be compatible with the initial mobile phase conditions.
    • Further dilute serially to a final concentration of approximately 10 µg/mL.
    • Filter the final solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

2. Liquid Chromatography Conditions:

  • Rationale: The key to this analysis is the chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for separating a wide range of chiral compounds, including amines. A reversed-phase mobile system is chosen for its compatibility with electrospray ionization (ESI). Formic acid is added to the mobile phase to provide a source of protons, promoting analyte ionization in positive ESI mode and improving peak shape.

  • Parameters:

    • Column: CHIRAL ART Cellulose-SB (or similar immobilized cellulose-based CSP), 3 µm, 150 x 4.6 mm
    • Mobile Phase A: Water with 0.1% Formic Acid
    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid
    • Gradient: 20% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 20% B and equilibrate for 3 minutes.
    • Flow Rate: 0.8 mL/min
    • Column Temperature: 25°C
    • Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

  • Rationale: Electrospray ionization in positive mode (ESI+) is ideal for analyzing amines, which readily accept a proton. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. For the analyte (M.W. 216.28 g/mol ), the protonated molecule [M+H]⁺ at m/z 217.3 is the precursor ion. The Boc group is known to undergo characteristic fragmentation, primarily through the loss of isobutene (56 Da), resulting in a major product ion at m/z 161.3. A secondary fragmentation involving the loss of the entire tert-butoxycarbonyl group (100 Da) can also be monitored.

  • Parameters:

    • Ion Source: Electrospray Ionization (ESI), Positive Mode
    • Capillary Voltage: 3.5 kV
    • Source Temperature: 150°C
    • Desolvation Temperature: 400°C
    • Cone Gas Flow: 50 L/hr
    • Desolvation Gas Flow: 800 L/hr
    • MRM Transitions:
    • Primary (Quantification): 217.3 → 161.3 (Collision Energy: ~15 eV)

    • Secondary (Confirmation): 217.3 → 116.1 (Collision Energy: ~20 eV)

Comparative Analysis of Alternative Techniques

While chiral LC-MS is a powerful tool, other techniques offer distinct advantages and may be preferable in certain contexts. The choice of analytical method is a balance of performance requirements, sample throughput needs, and available instrumentation.

FeatureChiral LC-MS/MSChiral SFC-MSGC-MS (with Derivatization)
Principle Enantiomers separated on a chiral HPLC column, detected by MS/MS.Enantiomers separated using a chiral column with supercritical CO₂ as the main mobile phase.Volatile diastereomeric derivatives are formed and separated on an achiral GC column.
Speed Moderate (Typical run times 10-20 min).High (Run times often 3-5 times faster than HPLC).Slow to Moderate (Longer run times plus offline derivatization step).
Resolution Excellent, highly dependent on CSP selection.Excellent, often provides complementary selectivity to LC.Good, dependent on both derivatizing agent and column.
Sensitivity Very High (pg/mL to ng/mL levels achievable with MRM).High, but can be slightly lower than optimized LC-MS.High, but can be limited by derivatization efficiency and background.
Solvent Usage Moderate, uses significant amounts of organic solvents (e.g., Acetonitrile).Low ("Green" technique), primarily uses CO₂ with small amounts of co-solvent.Very Low, minimal solvent use for the analysis itself.
Key Advantage High sensitivity and specificity; direct analysis without derivatization.High throughput and reduced organic solvent consumption.Utilizes common GC-MS instrumentation.
Key Limitation Higher solvent cost and waste generation compared to SFC.Requires specialized SFC instrumentation.Requires an additional, potentially complex, derivatization step.

In-depth Look at Alternative Methodologies

Alternative 1: Chiral Supercritical Fluid Chromatography (SFC-MS)

SFC has emerged as a powerful high-throughput alternative to HPLC for chiral separations. It uses supercritical CO₂ as the primary mobile phase, which has low viscosity and high diffusivity, allowing for much faster separations without a significant loss in efficiency.

Conceptual Protocol for Chiral SFC-MS:

  • Rationale: The same polysaccharide CSPs used in HPLC are often effective in SFC. A polar organic modifier (co-solvent) like methanol is required to elute the polar analyte.

  • System: UPC² System or equivalent

  • Column: CHIRAL ART Cellulose-SB, 3 µm, 100 x 3.0 mm

  • Mobile Phase: Supercritical CO₂ and Methanol (with 0.2% Ammonium Hydroxide as an additive to improve peak shape for the amine).

  • Gradient: 5% to 40% Methanol over 3 minutes.

  • Flow Rate: 2.0 mL/min

  • Back Pressure: 1500 psi

  • Temperature: 40°C

  • MS Detection: ESI+ with MRM, as described for the LC-MS method.

Alternative 2: Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization

Direct GC-MS analysis of the target analyte is not feasible due to its low volatility and polar nature. However, by converting the primary amine to a less polar, more volatile derivative, GC-MS becomes a viable option.

Conceptual Protocol for GC-MS:

  • Rationale: Derivatization is necessary to increase volatility and thermal stability. Silylation is a common and effective technique for derivatizing primary amines. N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a robust reagent that creates stable TBDMS derivatives. The separation is then performed on a standard, non-chiral GC column. To distinguish enantiomers, a chiral derivatizing agent would be needed to form diastereomers, or a chiral GC column would be required. For simple purity checks where the enantiomer is known, achiral GC can suffice to quantify the main peak relative to impurities.

  • Derivatization Step:

    • Evaporate 100 µL of the sample solution (in a non-protic solvent like acetonitrile) to dryness under a stream of nitrogen.

    • Add 50 µL of MTBSTFA and 50 µL of Acetonitrile.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms or similar non-polar column (30 m x 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet: Splitless, 280°C.

    • Oven Program: Start at 100°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min.

    • MS Detection: Electron Ionization (EI), scanning from m/z 50-500 or using Selected Ion Monitoring (SIM) for characteristic fragments of the TBDMS-derivative.

Conclusion and Recommendations

The choice of analytical methodology for this compound and its derivatives is dictated by the specific requirements of the analysis.

  • For routine quality control requiring high sensitivity, selectivity, and structural confirmation, the recommended method is Chiral HPLC-MS/MS. It provides direct enantiomeric separation and quantification with a high degree of confidence and is adaptable to various sample matrices.

  • For high-throughput screening environments where speed and reduced solvent waste are priorities, Chiral SFC-MS is an excellent alternative. It offers significant advantages in analysis time and environmental impact without substantially compromising performance.

  • GC-MS with derivatization is a plausible, albeit more laborious, alternative. It is best suited for laboratories that have existing GC-MS expertise and instrumentation but may lack dedicated HPLC or SFC systems. The indirect nature of the analysis, requiring a chemical reaction step, introduces potential variability that must be carefully controlled.

By understanding the principles behind each technique and the specific properties of the target molecule, researchers can select and develop a robust, reliable, and fit-for-purpose analytical method to ensure the quality and safety of pharmaceutical products.

References

  • Hellinghausen, G., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. SciSpace.
  • Jansson, D. (n.d.). Development of LC-MS/MS Methods for the Analysis of Chiral and Achiral Pharmaceuticals and Metabolites in Aqueous Environmental. Diva-portal.org.
  • Kim, K. H., et al. (2021).
  • Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry.
  • Encyclopedia of Analytical Chemistry. (n.d.).
  • LC-MS/MS for the Analysis of Biomolecular Drugs and Biomarkers in Pharmaceutical Development. (2016). International Labmate.
  • Wood, P. L., et al. (2006). Neurochemical analysis of amino acids, polyamines and carboxylic acids: GC-MS quantitation of tBDMS derivatives using ammonia positive chemical ionization. Journal of Chromatography B, 831(1-2), 313-319.
  • Matarashvili, I., & Doušová, H. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Hofstetter, C. K., et al. (2021). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry.
  • Lirias. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis. Lirias.
  • De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe.
  • Al-Saeed, F. A., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. YMC.
  • Schwaninger, A. E., et al. (2016). Enantioselective separation techniques in forensic analysis and clinical toxicology. Analytica Chimica Acta.
  • Lisi, A. M., et al. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
  • Wood, P. L. (2010). GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals. JoVE.
  • Schäfer, A. M., et al. (2022).

A Senior Application Scientist's Guide to the Certificate of Analysis for (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison and Guide to Experimental Verification

For drug development professionals, the quality of a chiral building block is not merely a parameter—it is the foundation upon which subsequent research, development, and clinical success are built. The morpholine moiety is a well-established "privileged scaffold" in medicinal chemistry, prized for conferring favorable pharmacokinetic and physicochemical properties upon bioactive molecules.[1][2][3] When chirality is introduced, as in (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate, the stakes are elevated. The stereochemistry at the C2 position is critical, as biological systems are exquisitely sensitive to three-dimensional structure, and the incorrect enantiomer can lead to reduced efficacy or off-target toxicity.[4][5]

This guide provides an in-depth comparison of what constitutes a reliable Certificate of Analysis (CoA) for this critical reagent. We will move beyond a simple checklist and delve into the experimental data itself, comparing a high-quality batch (Lot A) with a substandard, yet plausible, alternative (Lot B). As a Senior Application Scientist, my objective is to empower you to critically evaluate your starting materials, ensuring the integrity and reproducibility of your research.

Part 1: The Anatomy of a Trustworthy Certificate of Analysis

A CoA is more than a document; it is a validated promise of quality. For a molecule like this compound, three core pillars of quality must be rigorously established: Identity , Purity (both chemical and stereochemical), and Quantity . We will dissect how to verify these pillars through a multi-technique approach.

Logical Workflow for Quality Verification

The following workflow represents a robust, self-validating system for the characterization of a chiral building block. Each step provides orthogonal data that, when combined, creates a high-confidence profile of the material.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Stereochemical Integrity cluster_3 Phase 4: Final Qualification Sample Sample Receipt NMR ¹H & ¹³C NMR Spectroscopy (Structural Identity & Gross Purity) Sample->NMR Primary Screen LCMS LC-MS (Chemical Purity & Impurity Mass ID) NMR->LCMS Confirm Structure Chiral_HPLC Chiral HPLC (Enantiomeric Excess) LCMS->Chiral_HPLC Assess Purity Qualification Material Qualified (Release for Use) Chiral_HPLC->Qualification Final Check

Caption: A comprehensive analytical workflow for material qualification.

Part 2: A Comparative Analysis of Two Lots

Let us consider a practical scenario: your lab receives two different lots of this compound. Their CoAs are summarized below. While Lot A appears pristine, Lot B presents several red flags that could jeopardize a research campaign.

Table 1: Summary of CoA Data for Lot A vs. Lot B
ParameterTechniqueLot A SpecificationLot B ResultAnalysis
Identity ¹H NMRConforms to StructureConforms, with extra peaksWarning: Potential impurities present.
Purity HPLC (210 nm)≥98.0%95.2%Fail: Fails to meet purity specification.
Enantiomeric Excess Chiral HPLC≥99.0% ee94.0% eeCritical Fail: High level of undesired (R)-enantiomer.
Mass Identity Mass Spec (ESI+)[M+H]⁺ = 217.15[M+H]⁺ = 217.15, 218.13Warning: Primary mass correct, but second mass suggests an impurity.
Deep Dive into the Data

1. Structural Confirmation via ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation. For N-Boc protected amines, the spectrum has a highly diagnostic feature: a sharp, intense singlet for the nine equivalent protons of the tert-butyl group, typically appearing far upfield around 1.4-1.5 ppm.[6] This peak serves as an excellent first indicator of successful Boc protection.

  • Lot A (Expected Spectrum): The ¹H NMR spectrum would be clean, showing the characteristic Boc singlet, and distinct, well-resolved multiplets for the morpholine ring protons and the aminomethyl group. Integration of these signals would match the expected proton count.

  • Lot B (Problematic Spectrum): The spectrum shows all the signals for the correct product, but with additional, unassigned peaks. A small multiplet around 3.6 ppm could indicate contamination with the synthetic precursor, (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate.[7] The presence of residual synthesis solvents like ethyl acetate or dichloromethane is also a common issue.

2. Chemical Purity Assessment by HPLC-MS

High-Performance Liquid Chromatography (HPLC) separates the main compound from any non-volatile impurities. Coupling this with Mass Spectrometry (MS) allows for the identification of these impurities by their mass-to-charge ratio.

  • Lot A Data: A single major peak is observed in the chromatogram at the expected retention time, accounting for >98% of the total peak area. The mass spectrum for this peak shows a clear ion at m/z 217.15, corresponding to the protonated molecule [M+H]⁺.

  • Lot B Data: The chromatogram shows the main peak at 95.2%, but also a significant secondary peak. The mass spectrum of this impurity peak might show an m/z of 218.13, potentially corresponding to the (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate precursor, a common process-related impurity.[8] Such an impurity could lead to unwanted side reactions in subsequent synthetic steps.

Table 2: Hypothetical HPLC-MS Impurity Profile
CompoundRetention Time (min)Observed [M+H]⁺Lot A Area %Lot B Area %
Target Molecule 4.82217.1599.595.2
Impurity 1 3.51218.13<0.13.1
Impurity 2 6.15117.09<0.11.7

3. Enantiomeric Purity by Chiral HPLC

For a chiral molecule, chemical purity is only half the story. The enantiomeric excess (% ee) is a critical quality attribute. Chiral HPLC uses a chiral stationary phase (CSP) to differentiate between enantiomers, allowing for their quantification.[9]

  • Lot A Data: The chromatogram shows a single, sharp peak for the (S)-enantiomer. If any of the (R)-enantiomer is present, it is below the detection limit, leading to an enantiomeric excess of >99.0%.

  • Lot B Data: The chromatogram clearly shows two peaks. The major peak is the desired (S)-enantiomer, but a smaller peak corresponding to the (R)-enantiomer is also present. Based on the peak areas (97% for S, 3% for R), the enantiomeric excess is calculated as 94.0% ee ((97-3)/(97+3) * 100), which is unacceptable for most pharmaceutical applications.

G cluster_Target This compound cluster_Enantiomer Impurity: (R)-Enantiomer cluster_Precursor Impurity: Hydroxymethyl Precursor Target Enantiomer Precursor

Caption: Structures of the target molecule and potential impurities.

Part 3: Detailed Experimental Protocols

Trustworthy data is born from meticulously executed, well-designed experiments. Below are the detailed protocols that should be used to generate the data for a comprehensive Certificate of Analysis.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Rationale: To confirm the chemical structure and identify any major organic impurities or residual solvents.

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[6] Transfer the solution to a clean NMR tube.

    • Spectrometer Setup: Insert the sample into a ≥400 MHz NMR spectrometer.

    • ¹H NMR Acquisition: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • ¹³C NMR Acquisition: Acquire a carbon spectrum. A proton-decoupled experiment is standard. This may require a longer acquisition time (several hours) due to the low natural abundance of ¹³C.

    • Data Processing: Process the spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction.

    • Analysis: Integrate the ¹H NMR signals and compare the chemical shifts and coupling constants to the expected structure. Analyze the ¹³C spectrum to confirm the number of unique carbon environments.

Protocol 2: Reversed-Phase HPLC-MS for Purity Analysis
  • Rationale: To separate and quantify non-volatile chemical impurities and confirm the mass of the primary component.

  • Methodology:

    • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL. Dilute this solution to ~50 µg/mL with the initial mobile phase composition.

    • Chromatographic Conditions:

      • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection: UV at 210 nm.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electrospray Ionization, Positive (ESI+).

      • Scan Range: m/z 100-500.

    • Analysis: Integrate all peaks in the UV chromatogram. Report the area percent of the main peak as the chemical purity. Analyze the mass spectrum corresponding to each peak to identify components.

Protocol 3: Chiral HPLC for Enantiomeric Purity
  • Rationale: To separate the (S) and (R) enantiomers and determine the enantiomeric excess (% ee) of the sample. The choice of a chiral stationary phase (CSP) is empirical, but polysaccharide-based columns are a common starting point.[10]

  • Methodology:

    • Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of ~0.5 mg/mL.

    • Chromatographic Conditions:

      • Column: A polysaccharide-based CSP (e.g., Chiralpak® AD-H, 4.6 x 250 mm, 5 µm).

      • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v).

      • Additive: 0.1% Diethylamine (DEA). The basic additive is crucial to prevent peak tailing by interacting with acidic silanols on the stationary phase and ensuring the basic analyte is in a neutral state.[10]

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 25 °C.

      • Detection: UV at 210 nm.

    • Analysis:

      • First, inject a racemic standard (if available) to determine the retention times of both the (S) and (R) enantiomers.

      • Inject the sample and integrate the peaks corresponding to both enantiomers.

      • Calculate the enantiomeric excess using the formula: % ee = ([Area_S - Area_R] / [Area_S + Area_R]) * 100.

Conclusion and Recommendations

The quality of this compound, like any chiral building block, is not a single number but a composite picture painted by orthogonal analytical techniques. A trustworthy Certificate of Analysis must present clear, verifiable data from NMR, HPLC-MS, and Chiral HPLC.

As researchers, scientists, and drug development professionals, we must move beyond simply accepting the headline purity value on a CoA. It is our responsibility to scrutinize the underlying data. Always demand to see the spectra and chromatograms. A small peak in an NMR or a minor shoulder on an HPLC trace can be the first sign of a significant problem—a problem that is far easier and cheaper to solve at the starting material stage than in late-stage development. By insisting on this level of rigor, we protect the integrity of our research and accelerate the path to discovery.

References

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A Senior Application Scientist's Guide to Enantioselective Separation of Morpholine Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the stereochemistry of a molecule is not a trivial detail—it is a critical determinant of pharmacological activity and safety. Morpholine and its derivatives are prevalent scaffolds in a multitude of approved drugs and clinical candidates, often containing one or more stereocenters. Consequently, the ability to resolve and quantify the enantiomers of these compounds is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of morpholine derivatives, grounded in experimental data and mechanistic principles to empower researchers in their method development endeavors.

The Imperative of Chiral Separation for Morpholine Derivatives

The three-dimensional arrangement of atoms in a chiral morpholine derivative can lead to vastly different interactions with biological targets. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less active, or worse, responsible for adverse effects. Regulatory agencies worldwide mandate the stereospecific analysis of chiral drugs, making robust enantioselective HPLC methods a cornerstone of pharmaceutical quality control and research. The challenge lies in selecting the appropriate Chiral Stationary Phase (CSP) and mobile phase conditions to effectively resolve these stereoisomers.

A Comparative Analysis of Chiral Stationary Phases (CSPs)

The success of a chiral separation hinges on the selection of the CSP. The primary mechanisms of chiral recognition involve the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase.[1] These interactions can include hydrogen bonding, π-π interactions, dipole-dipole stacking, and steric hindrance.[2] Below, we compare the most effective CSP classes for morpholine derivatives.

Polysaccharide-Based CSPs: The Versatile Workhorses

Derivatives of cellulose and amylose, particularly those with phenylcarbamate substituents, are the most widely used and successful CSPs for a broad range of chiral compounds, including morpholines.[3][4] These CSPs, available in both coated and immobilized forms, offer remarkable versatility.

  • Mechanism of Action: Chiral recognition on polysaccharide phases is a complex interplay of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral grooves or cavities formed by the helical polymer structure.[5][6] The carbamate groups on the polysaccharide backbone are crucial sites for interaction.

  • Strengths:

    • Broad Applicability: They are known to resolve approximately 80% of racemic compounds.

    • Multiple Interaction Modes: Can be used in normal-phase, reversed-phase, and polar organic modes, offering great flexibility during method development.[7]

    • High Success Rate: Columns like Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) are often the first choice for screening.[8]

  • Considerations:

    • Coated vs. Immobilized: Coated phases (e.g., Chiralcel OD-H) have restrictions on the types of solvents that can be used, as certain solvents like THF, DCM, or ethyl acetate can damage the stationary phase.[9][10] Immobilized phases (e.g., Chiralpak IA, IB) overcome this limitation by covalently bonding the polysaccharide selector to the silica support, thus expanding the range of usable mobile phases and enhancing column robustness.[7][11]

Pirkle-Type (Brush-Type) CSPs: Rational Design and Alternative Selectivity

Named after William H. Pirkle, these CSPs are based on smaller, well-defined chiral molecules covalently bonded to a silica surface.[12] The Whelk-O® 1 column is a prominent example, known for its broad versatility that compares favorably with polysaccharide phases.[13][14]

  • Mechanism of Action: The chiral recognition mechanism is often described by the "three-point interaction model."[3] For Whelk-O® 1, this involves a combination of π-π interactions (it is a π-electron acceptor/donor), hydrogen bonding, and dipole stacking.[12][15] Analytes typically require an aromatic ring for effective π-π interaction with the stationary phase.[15]

  • Strengths:

    • Alternative Selectivity: Often provides successful separation when polysaccharide columns fail, and vice-versa.[13]

    • Robustness: Covalently bonded phases are highly durable and compatible with a wide range of mobile phases, including aqueous systems.[14][16]

    • Elution Order Inversion: Available in both (R,R) and (S,S) configurations, allowing the user to invert the enantiomer elution order, which is highly advantageous for preparative separations of trace impurities.[14]

  • Considerations:

    • These phases can be highly specific, and their success is often dependent on the analyte possessing functional groups capable of the necessary interactions (e.g., amides, esters, aromatic rings).[17]

Performance Data: A Head-to-Head Comparison

The choice of CSP is ultimately an empirical process.[18] The following table summarizes experimental data from various studies, showcasing the performance of different columns for the separation of amine and morpholine-related structures.

Analyte TypeChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Resolution (Rs)Separation Factor (α)Reference
Chiral AminesChiralcel OD-Hn-Hexane/Isopropanol/Diethylamine (80:20:0.1)1.0>2.0 (baseline)-[19]
Bedaquiline AnaloguesChiralpak ICn-Hexane/Ethanol->1.5 (baseline)-[20]
Pharmaceutical RacematesChiralcel OD-HHeptane/Ethanol/Dichloromethane (95:3:2)0.7>1.5 (baseline)-[21]
Chiral ImidazolinesChiralpak IBACN/MeOH/40 mM NH4OAc0.41.5 - 3.51.1 - 1.4[22]

Note: Data is compiled from multiple sources and represents typical performance. Actual results will vary based on the specific morpholine derivative structure and exact analytical conditions.

A Practical Workflow for Method Development

Developing a robust enantioselective method requires a systematic approach. The following workflow, illustrated in the diagram below, outlines a proven strategy for tackling a novel morpholine derivative.

Caption: Workflow for Enantioselective HPLC Method Development.

The initial step involves screening a set of complementary CSPs, typically starting with the broadly applicable polysaccharide columns, across different mobile phase modes (Normal Phase, Polar Organic, Reversed Phase).[23][24] If separation is not achieved, a column with an alternative chiral recognition mechanism, like a Pirkle-type CSP, should be evaluated. Once partial separation is observed, the method can be systematically optimized to achieve baseline resolution (Rs ≥ 1.5).

Detailed Experimental Protocol: An Exemplar Separation

This protocol provides a robust starting point for the separation of a generic N-aryl morpholine derivative using a polysaccharide-based CSP in normal phase mode.

Objective: To achieve baseline separation of the enantiomers of a novel N-aryl morpholine derivative.

1. Materials and Equipment:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with UV/DAD detector.

  • Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm (Daicel Chiral Technologies).[8]

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Diethylamine (DEA).

  • Sample: Racemic morpholine derivative (1 mg/mL) dissolved in mobile phase.

2. Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm (or λmax of the analyte).

  • Injection Volume: 10 µL.

3. Procedure:

  • System Preparation: Flush the entire HPLC system, including the injector, with 100% Isopropanol to remove any incompatible residual solvents.[10] Then, equilibrate the Chiralcel® OD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject 10 µL of the prepared sample solution.

  • Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomer peaks.

  • Analysis: Calculate the retention times (tR1, tR2), resolution (Rs), and separation factor (α).

4. Optimization Strategy (If Rs < 1.5):

  • Adjust Alcohol Modifier: Decrease the percentage of IPA (e.g., to 95:5 Hexane/IPA). This typically increases retention and often improves resolution. Conversely, increasing IPA will shorten the analysis time.

  • Change Alcohol: Substitute IPA with Ethanol. Different alcohols can alter the selectivity.

  • Adjust Additive: For basic analytes like morpholines, a basic additive like DEA is crucial to prevent peak tailing by interacting with residual acidic silanols on the silica support.[9] Adjust its concentration between 0.05% and 0.2%.

  • Temperature: Evaluate the effect of column temperature (e.g., 15 °C and 35 °C). Lower temperatures often enhance enantioselectivity.

Conclusion

The enantioselective separation of morpholine derivatives by HPLC is a critical and achievable task with the right strategic approach. Polysaccharide-based CSPs represent the first line of inquiry due to their proven versatility and high success rate. Pirkle-type CSPs, such as the Whelk-O® 1, serve as powerful, robust alternatives with complementary selectivity. A systematic screening and optimization workflow, grounded in an understanding of the underlying chiral recognition mechanisms, will consistently lead to the development of robust and reliable methods suitable for the stringent demands of the pharmaceutical industry.

References

  • Donor-Acceptor (Pirkle)-type CSPs - Chiralpedia. [URL: https://vertexaisearch.cloud.google.
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  • Chiral column chromatography - Wikipedia. [URL: https://en.wikipedia.
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A Comparative Guide to the FT-IR Spectrum of (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate, a chiral building block of significant interest in medicinal chemistry. Its unique structure, featuring a morpholine core, a primary amine, and a tert-butoxycarbonyl (Boc) protecting group, presents a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and structural elucidation in the synthesis of novel pharmaceutical agents.

This document moves beyond a simple peak-listing approach. It aims to provide a comprehensive understanding of how the interplay of the molecule's functional groups defines its vibrational spectrum. We will dissect the predicted spectrum of the target molecule, compare it with structurally related alternatives to highlight key spectroscopic differences, and provide a detailed experimental protocol for acquiring high-quality FT-IR data.

The Structural Significance of this compound

The title compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The morpholine scaffold is a privileged structure in drug discovery, known to improve pharmacokinetic properties such as aqueous solubility and metabolic stability. The primary amine serves as a key handle for further functionalization, while the Boc group offers a robust and readily cleavable protecting group for the morpholine nitrogen. The defined (S)-stereochemistry is critical for achieving enantiomerically pure final products, a necessity for modern therapeutics where stereoisomers can have vastly different pharmacological and toxicological profiles.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following protocol outlines the thin solid film method, a common and effective technique for obtaining the FT-IR spectrum of a solid organic compound.

Materials:

  • This compound

  • Volatile solvent (e.g., dichloromethane or acetone)

  • FT-IR spectrometer

  • Salt plates (e.g., NaCl or KBr)

  • Pipette or glass dropper

  • Desiccator for storing salt plates

Step-by-Step Methodology:

  • Sample Preparation:

    • Place a small amount (approx. 10-20 mg) of the solid sample into a clean, dry vial.

    • Add a few drops of a volatile solvent (e.g., dichloromethane) to dissolve the solid completely. The goal is to create a concentrated solution.

  • Film Deposition:

    • Retrieve a clean, dry salt plate from the desiccator.

    • Using a pipette, carefully drop a small amount of the sample solution onto the center of the salt plate.

    • Allow the solvent to evaporate completely, which will leave a thin, even film of the solid compound on the plate. If the resulting film is too thin (leading to weak absorbance peaks), another drop of the solution can be added and evaporated.

  • Spectrum Acquisition:

    • Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum to account for atmospheric and instrumental interferences.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Cleaning:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • After analysis, clean the salt plate thoroughly with a dry solvent (e.g., acetone) and return it to the desiccator to prevent moisture damage.

Predicted FT-IR Spectrum Analysis of this compound

While an experimental spectrum for this specific compound is not widely available in public databases, a detailed prediction of its key absorption bands can be made based on the well-established vibrational frequencies of its constituent functional groups.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
3380 - 3300N-H Asymmetric & Symmetric StretchPrimary Amine (-CH₂NH₂)Medium, Two Bands
2970 - 2950C-H Asymmetric Stretchtert-Butyl, Morpholine CH₂Strong
2870 - 2850C-H Symmetric Stretchtert-Butyl, Morpholine CH₂Strong
1690 - 1670C=O StretchCarbamate (-N-Boc)Strong
1650 - 1580N-H Bend (Scissoring)Primary Amine (-CH₂NH₂)Medium to Strong
1470 - 1450C-H Bend (Scissoring)Morpholine CH₂Medium
1390 & 1365C-H Bend (Umbrella)tert-ButylStrong, Doublet
1250 - 1230C-N StretchCarbamateStrong
1170 - 1150C-O-C Asymmetric StretchMorpholine EtherStrong
1120 - 1080C-N StretchAliphatic Amine/MorpholineMedium
910 - 665N-H WagPrimary Amine (-CH₂NH₂)Broad, Medium

Key Spectroscopic Features and Their Structural Origins:

  • Primary Amine Region (3380-3300 cm⁻¹, 1650-1580 cm⁻¹): The presence of the -NH₂ group is expected to be clearly indicated by two medium-intensity bands in the N-H stretching region, corresponding to the asymmetric and symmetric stretches.[1] Additionally, a characteristic N-H bending (scissoring) vibration should appear in the 1650-1580 cm⁻¹ range.[1]

  • Carbamate Carbonyl (1690-1670 cm⁻¹): A strong, sharp absorption due to the C=O stretch of the Boc protecting group is a defining feature of the spectrum. This band is typically found at a lower wavenumber than in simple ketones due to the resonance effect of the adjacent nitrogen and oxygen atoms.

  • tert-Butyl Group (1390 & 1365 cm⁻¹): The presence of the tert-butyl group is confirmed by a characteristic doublet in the C-H bending region, arising from the symmetric and asymmetric bending of the methyl groups.

  • Morpholine Ring (1170-1150 cm⁻¹): The morpholine ring should exhibit a strong C-O-C asymmetric stretching vibration, characteristic of aliphatic ethers, in the 1170-1150 cm⁻¹ region.[2][3] The C-N stretching vibrations of the morpholine ring will likely overlap with other C-N stretches in the fingerprint region.

Comparative FT-IR Analysis

To better understand the spectral contributions of the different structural motifs, we will compare the predicted spectrum of our target compound with two alternatives: a primary, structurally similar alternative and a secondary, simpler alternative.

Primary Alternative: (S)-tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate

This molecule is an excellent comparator as it only differs by the replacement of the morpholine's oxygen atom with a methylene (-CH₂) group.

Functional Group This compound (S)-tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate Key Difference
Ether C-O-C Stretch Strong band around 1170-1150 cm⁻¹AbsentThe most significant difference. The presence of this band is a clear marker for the morpholine ring.
CH₂ Stretches Strong, in the 2970-2850 cm⁻¹ regionStrong, likely more intense in the 2970-2850 cm⁻¹ regionThe piperidine analogue has an additional CH₂ group, which may lead to a slightly stronger overall C-H stretching absorption.
Other Vibrations SimilarSimilarThe N-H stretches, C=O stretch of the Boc group, and N-H bends are expected to be in very similar positions.

Secondary Alternative: Morpholine

Comparing the target molecule to the parent morpholine heterocycle allows us to identify the spectral features introduced by the N-Boc and aminomethyl substituents.

Functional Group This compound Morpholine Key Difference
N-H Stretch Primary amine stretches (two bands, ~3380-3300 cm⁻¹)Secondary amine stretch (one broad band, ~3300 cm⁻¹)The number and position of N-H stretching bands clearly distinguish the primary amine from the secondary amine of the parent morpholine.[1]
C=O Stretch Strong band around 1690-1670 cm⁻¹AbsentThe strong carbonyl absorption is a direct result of the N-Boc protecting group.
N-H Bend Primary amine bend (~1650-1580 cm⁻¹)Secondary amine bend (~1580 cm⁻¹)The position and intensity of the N-H bend can help differentiate between primary and secondary amines.
tert-Butyl Bends Present (~1390 & 1365 cm⁻¹)AbsentThese characteristic bands are unique to the Boc-protected compound.

Visualizing Molecular Vibrations

The following diagram illustrates the key functional groups and their associated vibrational modes in this compound.

G mol This compound N1 N C1 C N1->C1 Boc C(=O)O-tBu N1->Boc C2 C C1->C2 C5 CH₂-NH₂ C1->C5 O1 O C2->O1 C3 C O1->C3 v3 C-O-C Stretch ~1160 cm⁻¹ O1->v3 C4 C C3->C4 C4->N1 v1 N-H Stretch ~3350 cm⁻¹ C5->v1 v4 N-H Bend ~1620 cm⁻¹ C5->v4 v2 C=O Stretch ~1680 cm⁻¹ Boc->v2

Caption: Key FT-IR vibrational modes of the target molecule.

Conclusion

The FT-IR spectrum of this compound is rich with information that directly correlates to its molecular structure. By understanding the characteristic absorption frequencies of the primary amine, the N-Boc protecting group, and the morpholine ring, researchers can confidently identify this compound and distinguish it from structurally similar alternatives. This guide provides a framework for this analysis, combining predictive spectroscopy with a comparative approach to deliver actionable insights for professionals in drug discovery and development.

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  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.

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A Comparative Guide to Boc Deprotection Efficiency: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of complex pharmaceuticals.[1] Its popularity is well-earned, stemming from its robustness under a wide array of nucleophilic and basic conditions, juxtaposed with its clean and straightforward removal under acidic conditions.[1][2] However, the very nature of the target molecule, with its unique sensitivities and functionalities, dictates the optimal deprotection strategy.[3] This guide offers an in-depth, data-driven comparison of prevalent Boc deprotection methodologies, designed to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic challenges.

The Mechanism of Acid-Catalyzed Boc Deprotection: A Foundation for Rational Selection

The cleavage of the Boc group is an acid-catalyzed process that proceeds through a well-established four-step mechanism.[4][5] Understanding this mechanism is fundamental to troubleshooting and optimizing deprotection reactions.

  • Protonation: The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid.[2][4] This initial step activates the carbamate for subsequent cleavage.

  • Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[4][6]

  • Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas.[4][6] This is a key driving force for the reaction.

  • Formation of the Amine Salt: The resulting free amine is then protonated by the excess acid in the reaction mixture to yield the corresponding amine salt.[4][6]

It is crucial to perform this reaction in a well-ventilated fume hood and in an open or vented vessel, as the evolution of carbon dioxide can lead to a dangerous pressure buildup.[6]

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Salt Formation BocAmine Boc-Protected Amine (R-NHBoc) ProtonatedBoc Protonated Boc Group BocAmine->ProtonatedBoc + H+ (from Acid) CarbamicAcid Carbamic Acid (R-NHCOOH) ProtonatedBoc->CarbamicAcid Fragmentation tButylCation tert-butyl cation ProtonatedBoc->tButylCation FreeAmine Free Amine (R-NH2) CarbamicAcid->FreeAmine CO2 Carbon Dioxide (CO2) CarbamicAcid->CO2 Spontaneous AmineSalt Amine Salt (R-NH3+ X-) FreeAmine->AmineSalt + H+ X-

Caption: The four-step mechanism of acid-catalyzed Boc deprotection.

Head-to-Head Comparison of Common Boc Deprotection Methods

The choice of deprotection reagent is a critical parameter that can significantly impact reaction efficiency, selectivity, and overall yield. Below is a comparative analysis of the most widely employed methods.

MethodReagents/ConditionsReaction TimeTemperatureTypical Yield (%)AdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 20-50% TFA in Dichloromethane (DCM)[1]0.5 - 4 hours[1]Room Temperature>95%[3]Highly effective and volatile, facilitating easy removal.[1][4]Corrosive, toxic, and can cause side reactions with sensitive substrates.[1]
Hydrochloric Acid (HCl) 4M HCl in Dioxane or Ethyl Acetate[1]0.5 - 4 hours[3][7]Room Temperature>95%[3]Cost-effective and readily available; product often precipitates as the HCl salt.[1][3]Can be less selective and may lead to chlorinated byproducts. Dioxane is a hazardous solvent.[1][3]
Thermal Deprotection Water or Trifluoroethanol (TFE)[8][9]15 minutes - several hours[1][8]100°C (reflux) to 240°C[1][8]Variable, can be >90%[10]"Green" and catalyst-free; can be highly selective.[9][10]Requires high temperatures which may not be suitable for all substrates.[8]
Lewis Acids (e.g., TMSI, ZnBr₂) TMSI or ZnBr₂ in DCM[11][12]Varies (often overnight)[11]Room TemperatureGood to highMilder conditions for acid-sensitive substrates; can offer different selectivity.[11][12]Reagents can be moisture-sensitive and more expensive. Workup can be more complex.

In-Depth Analysis of Acidic Deprotection Protocols

Acid-catalyzed cleavage remains the most conventional and widely employed method for removing the Boc group.[2]

Trifluoroacetic Acid (TFA): The Gold Standard

TFA is often the reagent of choice for Boc deprotection due to its high efficiency and volatility, which simplifies product isolation.[4][6] It is particularly prevalent in solid-phase peptide synthesis (SPPS).[13]

Experimental Protocol: Standard Boc Deprotection in Solution [6]

  • Preparation: In a round-bottom flask, dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.5 M.

  • Cooling: Cool the solution to 0 °C using an ice bath to control the reaction rate and minimize potential side reactions.

  • Reagent Addition: Slowly add trifluoroacetic acid (TFA) to the solution. A common concentration is 20-50% TFA in DCM.[1]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 30 minutes to 4 hours.[1]

  • Work-up: Upon completion, remove the solvent and excess TFA in vacuo. The resulting amine is obtained as a trifluoroacetate salt.

Causality Behind Experimental Choices: The use of DCM as a solvent is due to its inertness and ability to dissolve a wide range of organic compounds. Cooling the reaction mixture initially helps to mitigate any exothermic reaction upon the addition of the strong acid. The volatility of both DCM and TFA allows for their easy removal under reduced pressure, simplifying the isolation of the product.[4]

A Note on Scavengers: The formation of the tert-butyl cation during deprotection can lead to unwanted side reactions, particularly with nucleophilic residues such as tryptophan, cysteine, and methionine in peptides.[13] To prevent this, scavengers like triisopropylsilane (TIS) or water are often added to the cleavage cocktail to trap the tert-butyl cation.[6]

Hydrochloric Acid (HCl): The Cost-Effective Alternative

A solution of hydrogen chloride (HCl) in an organic solvent, such as dioxane or ethyl acetate, is a common and effective alternative to TFA.[5] It is a more cost-effective option and is readily available in most laboratories.[1]

Experimental Protocol: Deprotection using HCl in Dioxane [2]

  • Preparation: Suspend the Boc-protected amine (1.0 equiv.) in a 4M solution of HCl in dioxane.

  • Reaction: Stir the mixture at room temperature for 2 hours or until the reaction is complete, as monitored by TLC or LC-MS.

  • Isolation: Evaporate the solvent under vacuum to isolate the hydrochloride salt of the deprotected amine. In many cases, the product will precipitate out of the solution and can be collected by filtration.

Causality Behind Experimental Choices: The use of a pre-made solution of HCl in an organic solvent provides a convenient and anhydrous source of the acid. The precipitation of the product as its hydrochloride salt can simplify the purification process, as it can often be isolated by simple filtration.

Emerging and Alternative Deprotection Strategies

While acidic methods are highly effective, the growing emphasis on substrate compatibility and green chemistry has spurred the development of milder and more selective alternatives.[3]

Thermal Deprotection: A "Green" Approach

Thermolytic cleavage of the Boc group, often in water or other polar solvents, presents an environmentally friendly alternative to the use of strong acids.[9][10] This method can be highly selective, as demonstrated by the ability to deprotect N-Boc groups in the presence of other acid-labile functionalities.[8]

Experimental Protocol: Water-Mediated Thermal Deprotection [10]

  • Preparation: Suspend the N-Boc protected amine in deionized water.

  • Reaction: Heat the mixture to reflux (100 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction by TLC. The reaction is often complete within 12-15 minutes.[1]

  • Work-up: Cool the reaction to room temperature and extract the product with a suitable organic solvent.

Causality Behind Experimental Choices: Water at elevated temperatures can act as a weak acid to facilitate the hydrolysis of the carbamate. This method avoids the use of corrosive and toxic reagents and can be advantageous for substrates that are sensitive to strong acids.

Lewis Acid-Mediated Deprotection

For highly acid-sensitive substrates, Lewis acids such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can be employed for Boc deprotection under milder conditions.[11][12] These methods can also offer different selectivity profiles compared to traditional acidic methods. For instance, ZnBr₂ in DCM can selectively cleave secondary N-Boc groups while leaving primary N-Boc groups intact.[12]

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation dissolve Dissolve Boc-protected compound in solvent add_reagent Add deprotection reagent (e.g., TFA, HCl) dissolve->add_reagent stir Stir at specified temperature add_reagent->stir monitor Monitor reaction progress (TLC, LC-MS) stir->monitor quench Quench reaction (if necessary) monitor->quench remove_solvent Remove solvent and excess reagent in vacuo quench->remove_solvent precipitate Precipitate amine salt (optional) remove_solvent->precipitate isolate Isolate product (filtration/centrifugation) precipitate->isolate

Caption: A general experimental workflow for Boc deprotection.

Conclusion

The deprotection of Boc-protected amines is a fundamental transformation in organic synthesis.[3] While traditional methods using strong acids like TFA and HCl are highly effective and widely used, the choice of the optimal deprotection strategy should be a carefully considered decision based on the specific substrate, the presence of other functional groups, and the desired scale of the reaction.[1][3] The emergence of milder and more environmentally friendly methods provides a valuable expansion of the synthetic chemist's toolkit, enabling the efficient and selective synthesis of increasingly complex molecules.

References

  • Benchchem. (2025). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Benchchem. (2025). A Comparative Guide to Boc Deprotection Methodologies.
  • Benchchem. (2025).
  • Benchchem. (2025). Application Notes and Protocols: Step-by-Step Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • Benchchem. (2025). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
  • Nomizu, M., et al. (n.d.). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Benchchem. (2025). A Head-to-Head Comparison of Boc Deprotection Protocols for the Modern Research Chemist.
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
  • Benchchem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
  • Organic Chemistry. (2022). Boc Deprotection Mechanism.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl.
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis.
  • Han, G., Tamaki, M., & Hruby, V. J. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl.
  • Scribd. (n.d.). TFA Deprotection.
  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection.
  • American Chemical Society. (2004). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone.
  • The Royal Society of Chemistry. (n.d.).
  • Zinelaabidine, C., et al. (2012).
  • RSC Advances. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Semantic Scholar. (2012).
  • ResearchGate. (2025).
  • Reddit. (2023).
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.
  • Benchchem. (2025). Experimental procedure for deprotection of Boc-protected amines.
  • SciSpace. (n.d.).
  • RSC Publishing. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • ResearchGate. (2025). A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)

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A Comparative Guide to Determining Enantiomeric Excess: Mosher's Acid vs. Chiral Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and pharmaceutical development, the stereochemical purity of a molecule is not merely a matter of academic interest; it is a critical determinant of its biological activity, efficacy, and safety. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the accurate determination of enantiomeric excess (ee), a measure of the purity of a chiral substance, is a cornerstone of modern chemical analysis.

This guide provides an in-depth, objective comparison of two widely employed techniques for determining enantiomeric excess: the classic nuclear magnetic resonance (NMR)-based Mosher's acid method and the powerful separation technique of chiral chromatography (High-Performance Liquid Chromatography [HPLC] and Gas Chromatography [GC]). As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific principles and field-proven insights to empower you to make informed decisions in your laboratory.

The Fundamental Challenge: Making Enantiomers Distinguishable

Enantiomers possess identical physical properties in an achiral environment, making their differentiation and quantification a significant analytical challenge. Both Mosher's acid analysis and chiral chromatography overcome this hurdle through distinct strategies that create a diastereomeric relationship, either transiently or covalently, allowing for their discrimination.

Mosher's Acid Analysis: A Classic NMR Approach

The Mosher's acid method, developed by Harry S. Mosher, is a venerable and highly informative technique that relies on the chemical derivatization of a chiral analyte with an enantiomerically pure reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid.[1] This reaction converts a mixture of enantiomers into a mixture of diastereomers, which, due to their different spatial arrangements, exhibit distinct chemical shifts in their NMR spectra.[2]

The Mechanism of Differentiation

The power of Mosher's method lies in the anisotropic effect of the phenyl group of the MTPA moiety. In the resulting diastereomeric esters or amides, the phenyl group adopts a preferred conformation, creating a shielding or deshielding effect on the protons of the original chiral analyte. This effect is different for each diastereomer, leading to a separation of their corresponding signals in the ¹H NMR spectrum. The integration of these distinct signals allows for the quantification of the enantiomeric excess.[3]

Furthermore, by preparing derivatives with both (R)- and (S)-Mosher's acid, it is possible to determine the absolute configuration of the chiral center by analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons on either side of the newly formed ester or amide linkage.[2]

Figure 1: Workflow for determining enantiomeric excess using Mosher's acid.

Chiral Chromatography: The Power of Separation

Chiral chromatography is a direct method for separating enantiomers based on their differential interactions with a chiral stationary phase (CSP) within an HPLC or GC column.[4][5][6] The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times and, thus, their separation.[7]

The Principle of Enantioselective Retention

The selection of the appropriate CSP is critical for a successful chiral separation. Common CSPs include polysaccharide-based phases (e.g., cellulose or amylose derivatives), cyclodextrins, and protein-based phases.[4][8] The choice of mobile phase is also crucial as it influences the interactions between the analyte and the CSP. The enantiomeric excess is determined by integrating the peak areas of the two separated enantiomers in the resulting chromatogram.[9]

Figure 2: Experimental workflow for chiral chromatography.

Head-to-Head Comparison: Mosher's Acid vs. Chiral Chromatography

The choice between Mosher's acid analysis and chiral chromatography depends on several factors, including the nature of the analyte, the required information (ee vs. absolute configuration), available instrumentation, and desired throughput.

FeatureMosher's Acid Analysis (NMR)Chiral Chromatography (HPLC/GC)
Principle Covalent derivatization to form diastereomers with distinct NMR signals.[2]Physical separation of enantiomers on a chiral stationary phase.[4]
Primary Output ¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer.Chromatogram with baseline-separated peaks for each enantiomer.
Quantitative Data Enantiomeric excess (ee) calculated from the integration of diastereomeric signals.Enantiomeric excess (ee) calculated from the integrated peak areas.[9]
Determination of Absolute Configuration Yes, by comparing the spectra of (R)- and (S)-derivatives.[2]No, requires a standard of known absolute configuration.
Sensitivity Generally lower than chromatographic methods.High sensitivity, suitable for trace analysis.
Accuracy for ee Can be less accurate due to potential peak overlap and integration errors.[10]High accuracy and precision with good baseline separation.
Sample Requirement Typically requires milligrams of sample.Can be performed with smaller sample quantities.
Development Time Method is generally applicable with minimal development.Requires method development to find a suitable chiral stationary phase and mobile phase.
Instrumentation Requires access to an NMR spectrometer.Requires a dedicated HPLC or GC system with a chiral column.
Potential Pitfalls Incomplete derivatization can lead to kinetic resolution and inaccurate ee values.[11] Racemization of the chiral derivatizing agent.Co-elution with impurities, poor resolution between enantiomers.

Supporting Experimental Data: A Case Study of (R,S)-1-Phenylethanol

To provide a tangible comparison, let's consider the determination of the enantiomeric excess of a synthetically prepared, non-racemic sample of 1-phenylethanol.

Mosher's Ester Analysis by ¹H NMR Spectroscopy

A sample of the 1-phenylethanol was derivatized with (R)-Mosher's acid chloride. The ¹H NMR spectrum of the resulting diastereomeric esters would show two distinct signals for a proton near the chiral center, for instance, the methoxy protons of the Mosher's moiety or the methyl protons of the 1-phenylethanol moiety.

Representative ¹H NMR Data for Mosher's Esters of 1-Phenylethanol:

DiastereomerSignal (e.g., -OCH₃)Integration
(R,R)-ester3.55 ppm1.85
(S,R)-ester3.52 ppm0.15

Calculation of Enantiomeric Excess: ee (%) = [ (Integration_major - Integration_minor) / (Integration_major + Integration_minor) ] x 100 ee (%) = [ (1.85 - 0.15) / (1.85 + 0.15) ] x 100 = 85%

Chiral HPLC Analysis

The same sample of 1-phenylethanol was analyzed by chiral HPLC using a Chiralcel® OD-H column.[12]

Representative Chiral HPLC Data for 1-Phenylethanol:

EnantiomerRetention Time (min)Peak Area
(R)-1-phenylethanol10.2925,000
(S)-1-phenylethanol12.575,000

Calculation of Enantiomeric Excess: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100 ee (%) = [ (925,000 - 75,000) / (925,000 + 75,000) ] x 100 = 85%

In this illustrative example, both methods provide consistent results for the enantiomeric excess.

Experimental Protocols

Mosher's Ester Analysis for a Chiral Alcohol

Materials:

  • Chiral alcohol (approx. 5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

  • Anhydrous pyridine or other suitable base (e.g., DMAP)

  • Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)

  • NMR tube

Procedure:

  • In a clean, dry NMR tube, dissolve approximately 5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent.

  • Add a small excess of anhydrous pyridine (approx. 1.2 equivalents).

  • Add a slight molar excess (approx. 1.1 equivalents) of (R)-Mosher's acid chloride.

  • Cap the NMR tube, mix gently, and allow the reaction to proceed at room temperature for 30-60 minutes, or until completion as monitored by TLC.

  • Acquire the ¹H NMR spectrum. For enantiomeric excess determination, carefully integrate a pair of well-resolved signals corresponding to the two diastereomers.

  • For absolute configuration determination, repeat the procedure using (S)-Mosher's acid chloride in a separate NMR tube and compare the chemical shifts.

Chiral HPLC Analysis of a Chiral Alcohol

Materials and Instrumentation:

  • Chiral alcohol sample dissolved in mobile phase

  • HPLC system with a UV or other suitable detector

  • Chiral HPLC column (e.g., polysaccharide-based)

  • HPLC-grade solvents for the mobile phase (e.g., hexane and isopropanol)

Procedure:

  • Develop a suitable method by selecting an appropriate chiral stationary phase and mobile phase composition to achieve baseline separation of the enantiomers. This often involves screening different columns and solvent ratios.

  • Prepare a dilute solution of the chiral alcohol in the mobile phase.

  • Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

  • Inject the sample onto the column.

  • Record the chromatogram and identify the peaks corresponding to the two enantiomers.

  • Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess.

Conclusion: Selecting the Optimal Method

Both Mosher's acid analysis and chiral chromatography are powerful and reliable techniques for the determination of enantiomeric excess.

Mosher's acid analysis is particularly advantageous when:

  • The absolute configuration of the chiral center needs to be determined.

  • Only an NMR spectrometer is accessible.

Chiral chromatography is the method of choice when:

  • High accuracy, precision, and sensitivity are paramount.

  • A large number of samples need to be analyzed (high throughput).

  • The absolute configuration is already known or not required.

  • Only small amounts of the sample are available.

Ultimately, the selection of the most appropriate technique requires a careful consideration of the specific analytical problem, the available resources, and the desired information. In many research and development settings, these techniques are used in a complementary fashion to provide a comprehensive and unambiguous characterization of chiral molecules.

References

  • Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. [Link]
  • IJCRT.ORG. (2024, July 7).
  • Chiralpedia. (2022, October 1).
  • ResearchGate. (2025, August 6).
  • American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]
  • Wikipedia. (n.d.). Mosher's acid. [Link]
  • University of Toronto. (2004).
  • The Retort. (2012, October 22). Mosher's Acid. [Link]
  • YouTube. (2023, April 11). How I Used Mosher Esters in my PhD. [Link]
  • Chemistry Stack Exchange. (2017, June 25).
  • ChemRxiv. (2022). Synthesis of heterocyclic analogues of Mosher's acid. [Link]
  • Journal of Chemical Education. (2010). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. [Link]
  • Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]
  • PubMed Central. (2019). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. [Link]
  • University of Illinois. (2001, February 26).
  • ResearchGate. (2025, August 7). Application of Mosher's method for absolute configuration assignment and resolution of 2-hydroxypyrrolizidinones. [Link]
  • PubMed Central. (2011). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical reagents we employ. This document is designed to build on that commitment by providing not just instructions, but a deep understanding of the causality behind these critical disposal protocols.

Guiding Principle: Precaution and Professional Management

The primary and non-negotiable directive for the disposal of this compound is to treat it as hazardous waste. All waste containing this compound must be collected, securely stored, and transferred to a licensed hazardous waste disposal facility coordinated through your institution's Environmental Health & Safety (EHS) department.[1][2] Under no circumstances should this chemical or its rinsate be disposed of down the drain or in regular trash.[3][4]

Hazard Profile and Chemical Rationale

Understanding the chemical nature of this molecule is paramount to handling it safely. This compound is a morpholine derivative containing a tert-butoxycarbonyl (Boc) protecting group.

  • Morpholine Core: The morpholine structure suggests that the compound should be handled with the caution afforded to corrosive and flammable amines.[4][5] While the Boc group mitigates some of the amine's reactivity, its potential decomposition products and inherent characteristics warrant significant respect.

  • Boc Protecting Group: The Boc group is notoriously labile under acidic conditions, decomposing into carbon dioxide, isobutylene, and the free amine.[6][7] This reactivity is the cornerstone of its use in synthesis but also a critical consideration for disposal; accidental mixing with acidic waste could lead to uncontrolled gas evolution and pressurization of the waste container.

  • Known Hazards: Safety data for the hydrochloride and oxalate salts of this compound, which serve as reliable proxies, indicate it is an irritant.[2][8]

    • H315: Causes skin irritation.[2][8][9]

    • H319: Causes serious eye irritation.[2][8][9]

    • H335: May cause respiratory irritation.[2][8][9]

Summary of Safety and Handling Data
ParameterGuidelineRationale & Citations
Hazard Class Irritant (GHS07)Causes skin, eye, and respiratory irritation.[2][8]
Primary Disposal Route Licensed Hazardous Waste IncinerationEnsures complete destruction and prevents environmental release.[1][10]
Personal Protective Equipment (PPE) Nitrile Gloves, Safety Goggles, Lab CoatEssential for preventing skin and eye contact with the irritant compound.[1][11][12]
Required Engineering Controls Chemical Fume HoodProtects the user from respiratory exposure to dust or aerosols.[1][11]
Chemical Incompatibilities Strong Acids, Oxidizing AgentsAvoid mixing with acids to prevent uncontrolled Boc-group cleavage and gas release.[6][7] Morpholine derivatives can react violently with oxidizers.[4][13]

Step-by-Step Disposal Protocol

This protocol provides a self-validating workflow for the safe segregation, containment, and disposal of this compound waste.

Step 1: Preparation and Personal Protective Equipment (PPE)

Before handling the waste, ensure you are in a controlled laboratory environment.

  • Don PPE: Wear appropriate PPE, including nitrile gloves, chemical safety goggles, and a fully buttoned lab coat.[1][12]

  • Work in a Fume Hood: Conduct all waste collection and container rinsing inside a certified chemical fume hood to minimize inhalation risk.[1][11]

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.

  • Select a Container: Obtain a designated hazardous waste container made of compatible material (e.g., glass or high-density polyethylene).

  • Dedicate the Container: This waste is a non-halogenated, nitrogenous organic compound. Do not mix it with halogenated solvents, strong acids, bases, or oxidizing agents.[1]

  • Collect Waste: Carefully transfer all waste containing the compound, including solid residue and solutions, into the designated container.

Step 3: Container Labeling

Accurate labeling is a regulatory requirement and ensures the safety of all personnel handling the waste.[10][14]

  • Affix a Hazardous Waste Label: Securely attach a completed hazardous waste tag to the container.

  • Complete All Fields: The label must include:

    • The words "Hazardous Waste" .[3][10]

    • Full Chemical Name: "this compound".

    • Approximate Quantity/Concentration.

    • Your Name and Laboratory Information.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely in a designated area pending pickup.

  • Seal the Container: Securely close the container lid.

  • Store in SAA: Place the container in your lab's designated Satellite Accumulation Area.[3][10] This area must be located at or near the point of generation and under the control of laboratory personnel.[15]

  • Use Secondary Containment: It is best practice to place the waste container inside a larger, chemically resistant tub or bin to contain any potential leaks.

  • Maintain SAA Integrity: Ensure the SAA is kept clean, organized, and away from heat sources or incompatible chemicals.[1]

Step 5: Arranging for Final Disposal
  • Contact EHS: Once the container is full or has been in storage for the maximum allowed time (typically up to one year for partially filled containers in an SAA), contact your institution's EHS department to request a waste pickup.[1][3]

  • Provide Information: Relay all information from the hazardous waste label to the EHS personnel.

  • Professional Disposal: The EHS department will then manage the process with a licensed contractor, who will transport the waste for final disposal, likely via high-temperature incineration.[10]

Disposal Workflow Diagram

G cluster_prep Phase 1: Preparation & Collection cluster_contain Phase 2: Containment & Storage cluster_disposal Phase 3: Final Disposition cluster_emergency Contingency Plan start Identify Waste for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood collect Collect Waste in Dedicated, Compatible Container hood->collect label_waste Label Container: 'Hazardous Waste', Chemical Name, Quantity, Date collect->label_waste store Store Sealed Container in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_waste->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs disposal Licensed Contractor Manages Transportation & Incineration contact_ehs->disposal spill Spill Occurs spill_small Small Spill in Hood: Absorb with Inert Material, Collect as Hazardous Waste spill->spill_small Minor spill_large Large Spill: Evacuate Area, Contact EHS/Emergency Response spill->spill_large Major

Caption: A procedural flowchart for the safe disposal of this compound.

Emergency Procedures: Spills and Decontamination

Small Spills (Contained within a Chemical Fume Hood)
  • Absorb: Cover the spill with an inert, non-combustible absorbent material like vermiculite or sand.[1][4]

  • Collect: Carefully scoop the absorbed material and place it into your designated hazardous waste container.[1]

  • Clean: Wipe the area with a suitable solvent (e.g., isopropanol), collecting the wipe as hazardous waste.

  • Report: Inform your supervisor and/or EHS department of the spill.

Large Spills (Outside of a Fume Hood)
  • Evacuate: Immediately alert others in the area and evacuate the laboratory.

  • Isolate: If safe to do so, close the laboratory doors to contain the vapors.

  • Contact Emergency Services: Call your institution's EHS or emergency response team immediately.[1] Do not attempt to clean up a large spill yourself.

Empty Container Decontamination
  • Triple-Rinse: Triple-rinse the empty container with a suitable laboratory solvent (e.g., acetone, ethanol).[1]

  • Collect Rinsate: Crucially, the rinsate must be collected and disposed of as hazardous waste in your designated liquid waste container.[1]

  • Deface Label: After the container is decontaminated and dry, deface or remove the original product label before disposing of the container in the appropriate solid waste stream (e.g., glass recycling), per your institution's policy.[1]

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
  • Regulation of Laboratory Waste. American Chemical Society (ACS).
  • Hazardous Substance Fact Sheet: Morpholine. New Jersey Department of Health.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
  • Carbamate Pesticides Standard Safety Data Sheet. Agilent Technologies.
  • Morpholine (HSG 92, 1995). International Programme on Chemical Safety (INCHEM).
  • MSDS of tert-Butyl morpholine-4-carboxylate.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications - Organic Process Research & Development.
  • Rules for the Safe Handling of Chemicals in the Laboratory. University of California, Santa Cruz.
  • Boc Protecting Group for Amines. Chemistry Steps.
  • TERTIO-BUTYL 2-(AMINOMETHYL)MORPHOLINE-4-CARBOXYLATE. ChemBK.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
  • A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Publishing.
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  • Safety in the Organic Chemistry Laboratory. California State University, Bakersfield (CSUB).

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A Researcher's Guide to the Safe Handling of (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate, a key building block in modern synthetic chemistry, requires a nuanced understanding to ensure its safe and effective use in the laboratory. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals. Our focus extends beyond mere procedural steps to instill a deep-seated culture of safety and operational excellence.

Understanding the Hazard Profile: A Logic-Driven Approach

While a specific Safety Data Sheet (SDS) for this compound is not always readily available, a robust safety protocol can be developed by analyzing structurally related compounds. The morpholine core, the Boc-protected amine, and the aminomethyl group are common motifs. Data from analogous compounds, such as tert-butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate hydrochloride and other N-Boc protected morpholines, consistently indicate the following primary hazards:

  • Skin Irritation: Causes skin irritation.[1][2][3][4][5]

  • Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][2][3][4][5]

  • Respiratory Irritation: May cause irritation to the respiratory tract upon inhalation of dust or aerosols.[1][2][3][4][5]

  • Harmful if Swallowed: Ingestion may be harmful.[6][7]

This "read-across" toxicological assessment is a cornerstone of proactive laboratory safety, allowing us to anticipate and mitigate risks before they manifest. The Boc-protecting group may slightly attenuate the reactivity of the secondary amine within the morpholine ring, but the primary amine of the aminomethyl group remains a key site for potential biological interaction and irritation.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for handling this compound, grounded in the established hazard profile.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles. A face shield should be worn over goggles if there is a significant splash hazard.To prevent eye contact, which can cause serious irritation.[1][3][8]
Hand Protection Chemically resistant gloves (Nitrile or Neoprene are preferred).To prevent skin contact, which can cause irritation.[8][9] Gloves should be inspected before use and changed frequently, especially after direct contact.
Skin and Body Protection A flame-retardant lab coat.To protect against skin contact and to prevent contamination of personal clothing.[7][8]
Respiratory Protection Not typically required when handling small quantities in a well-ventilated area or chemical fume hood.[4] An approved respirator may be necessary if ventilation is poor or if dust is generated.[8]To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[1][3][4][5]

Operational Plan: From Receipt to Disposal

A self-validating safety protocol is one where each step logically flows into the next, minimizing the potential for error. The following workflow provides a comprehensive operational plan.

Receipt and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Perform this initial check wearing appropriate PPE, including gloves and eye protection.[8]

  • Labeling: Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10][11] The container should be kept tightly closed to prevent absorption of moisture and potential degradation.[3][9][11]

Handling and Experimentation

All handling of this compound should be conducted within a certified chemical fume hood to ensure adequate ventilation.[6]

Workflow for Weighing and Transferring:

G cluster_prep Preparation cluster_weigh Weighing cluster_cleanup Cleanup prep_ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Ensure fume hood is operational prep_ppe->prep_hood prep_tools Gather necessary tools (Spatula, weigh paper, etc.) prep_hood->prep_tools weigh_tare Tare balance with weigh paper prep_tools->weigh_tare weigh_transfer Carefully transfer solid from container to paper weigh_tare->weigh_transfer weigh_record Record mass weigh_transfer->weigh_record cleanup_tools Clean spatula and surfaces weigh_record->cleanup_tools cleanup_waste Dispose of weigh paper in designated waste container cleanup_tools->cleanup_waste cleanup_seal Securely seal primary container cleanup_waste->cleanup_seal

Caption: Workflow for weighing and transferring the solid reagent.

First Aid Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][12]

  • Skin Contact: Remove contaminated clothing and wash skin with soap and plenty of water. If irritation persists, seek medical advice.[1][13]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[12][13]

Disposal Plan: A Cradle-to-Grave Responsibility

Proper chemical waste disposal is not just a regulatory requirement; it is an ethical obligation to protect our colleagues and the environment.

Waste Disposal Workflow:

G cluster_waste Waste Segregation cluster_containment Containment start End of Experiment solid_waste Solid Waste (e.g., contaminated weigh paper, unused reagent) start->solid_waste liquid_waste Liquid Waste (e.g., reaction mixtures, solvent rinses) start->liquid_waste ppe_waste Contaminated PPE (e.g., gloves) start->ppe_waste solid_container Designated solid waste container solid_waste->solid_container liquid_container Designated liquid waste container liquid_waste->liquid_container ppe_container Designated PPE waste container ppe_waste->ppe_container end Arrange for Licensed Waste Disposal solid_container->end liquid_container->end ppe_container->end

Caption: A logical workflow for chemical waste segregation and disposal.

  • Waste Characterization: All waste containing this compound, including reaction byproducts and contaminated materials, should be considered hazardous waste.

  • Segregation and Collection:

    • Solid Waste: Collect unused material and contaminated disposables (e.g., weigh boats, wipes) in a clearly labeled, sealed container.[13]

    • Liquid Waste: Collect reaction mixtures and solvent rinses in a compatible, labeled, and sealed waste container.

    • Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in a designated waste stream.

  • Final Disposal: All chemical waste must be disposed of through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[1][3][13] Do not dispose of this chemical down the drain or in regular trash.[13]

By adhering to these principles of proactive hazard assessment, diligent use of personal protective equipment, and systematic operational and disposal plans, you can ensure a safe and productive research environment.

References

  • Penta chemicals. (2025, April 16).
  • The Lab Depot. (2014, May 13).
  • Carl ROTH.
  • AK Scientific, Inc. Safety Data Sheet (United States). Tert-butyl (2S)-2-(aminomethyl)
  • Fisher Scientific. (2010, August 6).
  • Thames River Chemical Corp. (2020, March 16).
  • MSDS of tert-Butyl morpholine-4-carboxyl
  • CymitQuimica. (2023, July 11).
  • 4-(2-Aminoethyl)
  • AK Scientific, Inc. 1820580-71-9 Tert-butyl (2S)-2-(aminomethyl)
  • CymitQuimica. (2024, December 19). Safety Data Sheet: tert-Butyl 3-(1-aminoethyl)
  • BLD Pharmatech.
  • AK Scientific, Inc. Safety Data Sheet (United States). (R)-Tert-Butyl 3-(aminomethyl)
  • Aldrich. (2025, November 6). 4-(2-Aminoethyl)
  • BenchChem.
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • Apollo Scientific. (2022, May 17). 2-(Aminomethyl)
  • PubChem. tert-Butyl 2-(hydroxymethyl)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.